Metoserpate Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5.ClH/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14;/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3;1H/t13-,17+,19-,20+,21+,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUCXCLULXWKIQ-PKNINNMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046846 | |
| Record name | Metoserpate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178-29-6, 7756-72-1 | |
| Record name | Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, monohydrochloride, (3β,16β,17α,18α,20α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoserpate hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3beta,20alpha-Yohimban-16beta-carboxylic acid, 11,17alpha,18alpha-trimethoxy-, methyl ester, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoserpate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOSERPATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBO7409339 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Metoserpate Hydrochloride
Preamble: Charting the Pharmacological Landscape of a Yohimban Derivative
Metoserpate hydrochloride, a compound belonging to the secologanin tryptamine alkaloids, has found its application primarily as a tranquilizing agent, notably in veterinary medicine for managing hysteria in poultry.[1][2] While extensive, direct research delineating its molecular interactions remains relatively sparse compared to its structural cousins, its chemical architecture as a yohimban derivative provides a strong foundation for elucidating its mechanism of action.[3][4] This guide synthesizes the available information and draws logical parallels with well-characterized analogues, particularly reserpine, to present a comprehensive understanding of the core operational pathways of this compound. The narrative that follows is structured to build from fundamental chemical properties to complex physiological outcomes, providing researchers and drug development professionals with a robust framework for further investigation.
I. Chemical Identity and Structural Analogy: The Yohimban Framework
Metoserpate is chemically identified as methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[3] Its molecular formula is C24H32N2O5.[3][4] This structure places it in the yohimban class of indole alkaloids, a group that includes compounds with significant neurological and cardiovascular effects, such as yohimbine and reserpine.[5][6][7]
The structural similarity to reserpine is paramount in postulating the mechanism of action of metoserpate. Reserpine, a well-studied antihypertensive and antipsychotic agent, exerts its effects through the irreversible blockade of vesicular monoamine transporters (VMATs).[6][8] Given that metoserpate shares the core yohimban scaffold, it is highly probable that it engages with the same molecular target to produce its tranquilizing effects.
| Compound | Molecular Formula | Core Structure | Primary Known Action |
| Metoserpate | C24H32N2O5 | Yohimban | Tranquilizer[1][2] |
| Reserpine | C33H40N2O9 | Yohimban | Antihypertensive, Antipsychotic[6][7] |
| Yohimbine | C21H26N2O3 | Yohimban | α2-adrenergic receptor antagonist[5][9] |
II. The Primary Target: Vesicular Monoamine Transporters (VMATs)
The central hypothesis for this compound's mechanism of action is its role as an inhibitor of Vesicular Monoamine Transporters (VMATs). VMATs are critical proteins embedded in the membranes of synaptic vesicles within presynaptic neurons.[6][8] Their primary function is to transport monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into the vesicles.[6] This process is essential for storing neurotransmitters prior to their release into the synaptic cleft.
There are two main isoforms of VMAT:
-
VMAT1: Predominantly found in neuroendocrine cells.
-
VMAT2: Primarily located in neurons of the central and peripheral nervous systems.
The tranquilizing effects of metoserpate strongly suggest an interaction with VMAT2, leading to a disruption of monoaminergic neurotransmission in the brain.
The VMAT Pumping Mechanism
VMATs operate as antiporters, utilizing a proton gradient established by a vesicular H+-ATPase.[6] The efflux of two protons from the vesicle is coupled with the influx of one monoamine molecule from the cytoplasm. This elegant mechanism allows for the concentration of neurotransmitters within vesicles against a significant concentration gradient.
Caption: VMAT-mediated uptake of monoamines into synaptic vesicles.
III. The Consequence of VMAT Inhibition: Monoamine Depletion
By inhibiting VMAT, this compound prevents the sequestration of monoamine neurotransmitters into synaptic vesicles. This leads to two critical downstream effects:
-
Reduced Neurotransmitter Release: With vesicles unable to be filled, the amount of neurotransmitter released upon nerve impulse is significantly diminished.
-
Cytoplasmic Degradation: Monoamines that remain in the cytoplasm are vulnerable to degradation by enzymes such as monoamine oxidase (MAO), which is located on the outer membrane of mitochondria.
The net result is a profound depletion of monoamine stores in nerve terminals. This reduction in norepinephrine, serotonin, and dopamine signaling is the biochemical basis for the tranquilizing and sedative effects observed with metoserpate administration.
Caption: The inhibitory effect of Metoserpate on VMAT and subsequent monoamine depletion.
IV. Experimental Protocols for Elucidating VMAT Inhibition
While specific studies on metoserpate are limited, the following established protocols, widely used for characterizing VMAT inhibitors like reserpine, would be directly applicable.
A. In Vitro VMAT2 Binding Assay
This assay quantifies the affinity of a compound for the VMAT2 transporter.
Objective: To determine the inhibitory constant (Ki) of this compound for VMAT2.
Methodology:
-
Preparation of VMAT2-rich membranes: Isolate synaptic vesicles from rat or bovine brain tissue, or use cell lines engineered to overexpress VMAT2.
-
Radioligand Binding: Incubate the membranes with a known VMAT2 radioligand, such as [3H]dihydrotetrabenazine, in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC50 (the concentration of metoserpate that inhibits 50% of radioligand binding), which is then converted to a Ki value.
B. Vesicular Monoamine Uptake Assay
This functional assay directly measures the ability of a compound to inhibit the transport of monoamines into vesicles.
Objective: To assess the functional inhibition of VMAT2-mediated monoamine transport by this compound.
Methodology:
-
Vesicle Preparation: Isolate synaptic vesicles as described above.
-
Uptake Reaction: Incubate the vesicles with a radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) and ATP (to power the H+-ATPase) in the presence of various concentrations of this compound.
-
Termination and Measurement: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer. The amount of radioactivity trapped within the vesicles is measured by scintillation counting.
-
Analysis: Determine the IC50 for the inhibition of monoamine uptake.
Caption: Workflow for in vitro characterization of VMAT inhibitors.
V. Conclusion: A Unified Mechanism for a Tranquilizing Alkaloid
In the absence of direct, comprehensive studies, the mechanism of action of this compound can be confidently inferred from its chemical structure and the well-established pharmacology of its analogue, reserpine. As a yohimban-derived secologanin tryptamine alkaloid, metoserpate almost certainly functions as a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). This inhibition disrupts the storage of key neurotransmitters—dopamine, norepinephrine, and serotonin—leading to their depletion from presynaptic terminals. The resulting decrease in monoaminergic neurotransmission in the central nervous system manifests as the observed tranquilizing and sedative effects. This proposed mechanism provides a solid, scientifically-grounded framework for understanding the pharmacological properties of this compound and serves as a guide for future research to further delineate its specific binding kinetics and physiological consequences.
VI. References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66252, Metoserpate. [Link]
-
precisionFDA. METOSERPATE. [Link]
-
Wikipedia. Yohimbine. [Link]
-
Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723. [Link]
-
Parker, E. L. (1969). Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry. The Veterinarian, 6(1), 7–9. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72710639, Methyl reserpate hydrochloride. [Link]
-
Saleem, F., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Heliyon, 8(10), e11077. [Link]
-
National Center for Biotechnology Information. MeSH Browser - Secologanin Tryptamine Alkaloids. [Link]
-
Patsnap Synapse. What is the mechanism of Yohimbine Hydrochloride? [Link]
-
Cozzi, N. V., et al. (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. Journal of neural transmission (Vienna, Austria : 1996), 116(12), 1591–1599. [Link]
-
Scavone, C., et al. (1984). Antidopaminergic properties of yohimbine. Naunyn-Schmiedeberg's archives of pharmacology, 327(2), 110–114. [Link]
-
Sreelatha, S., et al. (2010). Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats. PloS one, 5(8), e12203. [Link]
-
Kowalczuk, S., & Olejniczak, D. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. International Journal of Molecular Sciences, 25(23), 14817. [Link]
-
Cozzi, N. V., et al. (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. Journal of neural transmission (Vienna, Austria : 1996), 116(12), 1591–1599. [Link]
-
Ma, X., et al. (2008). The stereospecific condensation of tryptamine and secologanin catalyzed by the enzyme strictosidine synthase (STR1) leads to 3α(S)-strictosidine. The Journal of biological chemistry, 283(17), 11139–11147. [Link]
-
Loris, E. A., et al. (2020). Condensation of tryptophan-derived tryptamine and secologanin to form strictosidine by the enzyme strictosidine synthase. [Link]
-
Wikipedia. Reserpine. [Link]
-
Weir, M. R. (2020). Reserpine: A New Consideration of an Old Drug for Refractory Hypertension. American journal of hypertension, 33(8), 689–690. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5770, Reserpine. [Link]
-
Patsnap Synapse. What is the mechanism of Reserpine? [Link]
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Yohimbine - Wikipedia [en.wikipedia.org]
- 6. Reserpine - Wikipedia [en.wikipedia.org]
- 7. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 9. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
Metoserpate Hydrochloride: An Inferred Pharmacological Profile for Drug Development Professionals
Abstract
Metoserpate Hydrochloride, a secologanin tryptamine alkaloid of the yohimban class, has been historically documented as a tranquilizing agent for veterinary use, particularly in poultry. Despite its established application, a comprehensive pharmacological profile is conspicuously absent from contemporary scientific literature. This technical guide aims to construct an inferred pharmacological profile of this compound. By leveraging its chemical classification and the known mechanisms of related yohimban alkaloids such as yohimbine and reserpine, we will propose a putative mechanism of action, outline a likely pharmacodynamic and pharmacokinetic profile, and provide a framework for future experimental validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential re-evaluation or repurposing of this compound.
Introduction and Chemical Identity
Metoserpate (chemical formula C₂₄H₃₂N₂O₅) is a yohimban alkaloid, a class of compounds known for their significant physiological effects.[1] It is structurally related to other well-characterized alkaloids like yohimbine and reserpine.[2][3][4] Historically, this compound, also known by the developmental code SU-9064 and the trade name Pacitran, was utilized as a tranquilizer in poultry to manage stress and hysteria.[5]
| Identifier | Value |
| IUPAC Name | methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
| Molecular Formula | C₂₄H₃₂N₂O₅ |
| Molecular Weight | 428.5 g/mol |
| Synonyms | SU-9064, Mepiserpate, Pacitran |
The classification of Metoserpate as a secologanin tryptamine alkaloid places it within a large family of bioactive compounds derived from the condensation of tryptamine and secologanin.[6][7][8][9] This biosynthetic origin is shared by numerous pharmacologically active agents, suggesting a potential for Metoserpate to interact with various neurochemical pathways.
Inferred Mechanism of Action
Direct experimental data on the mechanism of action of this compound is not available in the public domain. However, based on its structural similarity to other yohimban alkaloids, we can hypothesize its potential molecular targets. The tranquilizing effects observed in poultry suggest an interaction with central nervous system (CNS) pathways that regulate arousal, anxiety, and motor activity. The most probable mechanisms involve the modulation of monoaminergic neurotransmitter systems.
Hypothesis A: Adrenergic and Serotonergic Receptor Modulation
Many yohimbine isomers are known to be potent antagonists of α2-adrenergic receptors.[1][3][4] These receptors are presynaptic autoreceptors that inhibit the release of norepinephrine. Blockade of these receptors would lead to an increase in synaptic norepinephrine, which, depending on the context and receptor subtype selectivity, could have complex effects on arousal and behavior. Furthermore, yohimbine and its analogs exhibit affinity for serotonin (5-HT) and dopamine receptors.[3][4] It is plausible that Metoserpate acts as an antagonist or partial agonist at specific subtypes of these receptors, contributing to its tranquilizing effect.
Hypothesis B: Inhibition of Vesicular Monoamine Transporters (VMAT)
Another plausible mechanism, given its relation to reserpine, is the inhibition of vesicular monoamine transporters (VMAT).[2][10][11][12] Reserpine irreversibly blocks VMAT, leading to the depletion of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from presynaptic vesicles.[10][11][12] This depletion results in reduced neurotransmitter release and a subsequent decrease in sympathetic tone and CNS activity, consistent with a tranquilizing or sedative effect.[12] If Metoserpate acts via this mechanism, it would be expected to have a slower onset and longer duration of action compared to receptor antagonists.
Anticipated Pharmacodynamic Profile
Based on the hypothesized mechanisms, the pharmacodynamic effects of this compound would likely include:
-
Central Nervous System: Sedation, anxiolysis, and a reduction in spontaneous motor activity. At higher doses, extrapyramidal symptoms could potentially occur if there is significant dopamine receptor blockade.
-
Cardiovascular System: If Metoserpate is an α2-adrenergic antagonist, it could lead to an increase in heart rate and blood pressure. Conversely, if it acts as a VMAT inhibitor like reserpine, it would be expected to cause hypotension and bradycardia.[10]
-
Autonomic Nervous System: Effects would be dependent on the primary mechanism. α2-antagonism would lead to increased sympathetic outflow, while VMAT inhibition would decrease it.[13]
Postulated Pharmacokinetic Profile (ADME)
Specific pharmacokinetic data for this compound are unavailable. However, for alkaloids in this class, the following general characteristics can be anticipated:
-
Absorption: Likely to be well-absorbed after oral administration, as it was administered via drinking water in poultry.[14]
-
Distribution: As a lipophilic molecule, it is expected to cross the blood-brain barrier to exert its effects on the CNS.
-
Metabolism: Expected to undergo hepatic metabolism, typical for complex alkaloids.
-
Excretion: Metabolites would likely be excreted via renal and/or fecal routes.
Experimental Protocols for Pharmacological Characterization
To validate the inferred pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a panel of CNS receptors, including adrenergic, serotonergic, and dopaminergic subtypes.
Methodology:
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., α1, α2, β-adrenergic; 5-HT₁ₐ, 5-HT₂ₐ; D₁, D₂). Culture the cells and harvest them to prepare crude membrane fractions.
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a specific radiolabeled ligand for the receptor of interest (e.g., [³H]clonidine for α2-adrenergic receptors).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Include a control with a known high-affinity ligand to determine non-specific binding.
-
-
Separation and Quantification: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.
Therapeutic Use and Toxicology
The only documented therapeutic use of this compound is as a tranquilizer in poultry.[14] Dosing regimens of 4 mg/kg on day 1, followed by 2 mg/kg on days 5 and 9 via drinking water were reported to be safe and effective for this indication.[14]
There is no publicly available data on the comprehensive toxicological profile of this compound. Adverse effects, if similar to reserpine, could include sedation, depression, and gastrointestinal disturbances.[15]
Conclusion and Future Directions
This compound is a pharmacologically uncharacterized yohimban alkaloid with a history of veterinary use as a tranquilizer. Based on its chemical structure and relation to other alkaloids, it is highly likely that its mechanism of action involves the modulation of monoaminergic systems in the CNS, either through direct receptor interaction or by inhibiting vesicular monoamine transport. The lack of modern pharmacological data presents an opportunity for further research. A systematic investigation, beginning with in vitro receptor profiling and followed by in vivo behavioral and physiological studies, is warranted to fully elucidate the pharmacological profile of this compound. Such research could reveal novel therapeutic potential for this historical compound in either veterinary or human medicine.
References
- PubMed. (1976). Pharmacological and Biochemical Properties of Isomeric Yohimbine Alkaloids. Journal of Pharmacy and Pharmacology, 28(11), 841-846. [Link]
- PubChem. (n.d.). Reserpine.
- PMC. (2022). A literature perspective on the pharmacological applications of yohimbine. Journal of Basic and Clinical Physiology and Pharmacology, 33(5), 555-562. [Link]
- Prezi. (2025). Tranquilizers in Veterinary Medicine. [Link]
- Wikipedia. (n.d.). Reserpine.
- Veterian Key. (2018).
- Mixlab. (2022). Chemical Immobilization Pharmacology: Tranquilizers. [Link]
- Veterian Key. (2025).
- Merck Veterinary Manual. (n.d.). Tranquilizers, Sedatives, and Analgesics for Treatment of Animals.
- Patsnap Synapse. (2024).
- NCBI. (n.d.). Secologanin Tryptamine Alkaloids.
- MedlinePlus. (2024). Reserpine. [Link]
- PubChem. (n.d.). Yohimbine.
- ResearchGate. (n.d.). The pharmacological activities and possible mechanisms of action of yohimbine against different human diseases/disorders.
- ResearchGate. (n.d.). Condensation of tryptophan-derived tryptamine and secologanin to form...
- Wikipedia. (n.d.). Indole alkaloid.
- PubMed. (1969). Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry. The Veterinarian, 6(1), 7-9. [Link]
- Wikipedia. (n.d.). Secologanin.
- PubMed. (1977). This compound for the treatment of hysteria in replacement pullets. Avian Diseases, 21(4), 720-723. [Link]
- PubMed. (2001). Biotransformation of tryptamine and secologanin into plant terpenoid indole alkaloids by transgenic yeast. Applied Microbiology and Biotechnology, 56(3-4), 455-463. [Link]
Sources
- 1. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secologanin Tryptamine Alkaloids - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 9. Secologanin - Wikipedia [en.wikipedia.org]
- 10. Reserpine - Wikipedia [en.wikipedia.org]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 12. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 13. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reserpine: MedlinePlus Drug Information [medlineplus.gov]
An In-depth Technical Guide to the Neurochemical Effects of Metoserpate Hydrochloride
Abstract
Metoserpate Hydrochloride, a Rauwolfia alkaloid derivative, is pharmacologically classified as a tranquilizing agent.[1] While specific preclinical data on its neurochemical profile is limited in publicly accessible literature, its structural analogy to reserpine and its known effects strongly suggest a mechanism of action centered on the inhibition of the vesicular monoamine transporter 2 (VMAT2).[2] This guide synthesizes the current understanding of VMAT2 inhibition to build a comprehensive profile of the expected neurochemical effects of this compound. We will delve into its presumed mechanism of action, its anticipated impact on key neurotransmitter systems, and propose a suite of in-vitro and in-vivo experimental protocols to empirically validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the neuropharmacological properties of this compound.
Introduction to this compound: A Reserpine Analogue
This compound is a derivative of the indoloquinolizidine alkaloid class, sharing a core structural framework with reserpine, a well-characterized VMAT2 inhibitor.[2][3] Historically, compounds in this class have been utilized for their antihypertensive and antipsychotic properties, effects that are now understood to be consequences of their profound impact on monoamine neurotransmission.[3] this compound has been documented for its use as a tranquilizing agent in veterinary medicine, indicating a clear central nervous system (CNS) depressant effect.[4][5]
The primary molecular target for this class of compounds is the vesicular monoamine transporter 2 (VMAT2), a crucial protein responsible for packaging neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles for subsequent release.[6] Inhibition of VMAT2 leads to the depletion of these monoamines from nerve terminals, resulting in a significant dampening of monoaminergic neurotransmission.[7][8]
Presumed Mechanism of Action: VMAT2 Inhibition
The central hypothesis for the neurochemical effects of this compound is its action as an inhibitor of VMAT2. This transporter is a secondary active antiporter that utilizes the proton gradient established by V-type ATPase to sequester cytosolic monoamines into synaptic vesicles.[6]
The Role of VMAT2 in Neurotransmission
VMAT2 is essential for maintaining the quantal release of monoamine neurotransmitters. By packaging these signaling molecules into vesicles, VMAT2 ensures their protection from enzymatic degradation in the cytoplasm and allows for their regulated release into the synaptic cleft upon neuronal depolarization.
The Impact of VMAT2 Inhibition
Inhibition of VMAT2 by a compound like this compound would disrupt this critical process. With the transporter blocked, cytosolic monoamines are unable to be sequestered into vesicles. This leads to two primary consequences:
-
Reduced Neurotransmitter Release: The lack of vesicular loading results in a diminished pool of neurotransmitters available for release, leading to a decrease in synaptic signaling.
-
Increased Cytosolic Degradation: Monoamines remaining in the cytoplasm are susceptible to degradation by enzymes such as monoamine oxidase (MAO), further contributing to their depletion.
The following diagram illustrates the proposed mechanism of action:
Caption: In-vitro experimental workflow for VMAT2 characterization.
In-Vivo Neurochemical Analysis
Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and their metabolites in the brain of a living animal.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., striatum) of a rodent model.
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.
-
Drug Administration: Administer this compound systemically.
-
Post-Treatment Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for levels of dopamine, serotonin, norepinephrine, and their respective metabolites (DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Compare post-treatment neurotransmitter levels to baseline to determine the extent and time course of monoamine depletion.
Conclusion and Future Directions
This compound, by its chemical nature and classification, is strongly presumed to exert its tranquilizing effects through the inhibition of VMAT2, leading to a global depletion of monoamine neurotransmitters. While this provides a robust framework for understanding its neurochemical profile, it is imperative that this is confirmed through rigorous empirical investigation. The experimental protocols outlined in this guide provide a clear path for elucidating the specific binding affinities, functional inhibitory potencies, and in-vivo neurochemical consequences of this compound administration. Such data would be invaluable for the rational development of this and other reserpine-like compounds for therapeutic applications.
References
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.
- Booij, L., Van der Does, A. J. W., & Riedel, W. J. (2003). Monoamine depletion in psychiatric and healthy populations: review.
- Carlsson, A. (1975). Monoamine-depleting drugs. Pharmacology & Therapeutics.
- Dwoskin, L. P., Crooks, P. A., & Bardo, M. T. (2013). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in pharmacology (San Diego, Calif.), 68, 65–93.
- Gupta, R., & Mukhrejee, B. (2003). Development and in-vitro evaluation of ditiach hydrochloride transdermal patches based on pressure-sensitive adhesives. Drug delivery, 10(3), 195-200.
- Biotest Facility. (n.d.). Preclinical Pharmacology. BioXpedia.
- Jones, G. R., & Waggoner, T. B. (1985). Comparison of the use of reserpine versus alpha-methyldopa for second step treatment of hypertension in the elderly.
- Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2006). Vesicular monoamine transporter 2: role as a novel target for drug development. The AAPS journal, 8(4), E682–E692.
- Kamishibahara, Y., et al. (2021). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. International Journal of Molecular Sciences, 22(24), 13325.
- QPS. (n.d.). Preclinical Pharmacology.
- Peringer, E., Jenner, P., & Marsden, C. (1975). Effect of metoclopramide on turnover of brain dopamine noradrenaline and 5‐hydroxytryptamine *. The Journal of pharmacy and pharmacology, 27(6), 442-444.
- Heninger, G. R., Delgado, P. L., & Charney, D. S. (1996). Monoamine depletion in unmedicated depressed subjects.
- Zheng, G., et al. (2004). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current medicinal chemistry, 11(13), 1731-1743.
- Ochi, M., et al. (1997). Increased dopamine turnover in the putamen after MPTP treatment in common marmosets. Brain research, 767(2), 235-238.
- Sitte, H. H., & Freissmuth, M. (2015). The vesicular monoamine transporter 2 (VMAT2): a promising target for the development of novel therapeutics. Future medicinal chemistry, 7(12), 1605–1617.
- Laruelle, M., et al. (2004). Depletion and restoration of endogenous monoamines affects beta-CIT binding to serotonin but not dopamine transporters in non-human primates. Journal of neural transmission. Supplementum, (68), 29–38.
- Stein, A. V., & Sisto, J. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Methods in molecular biology (Clifton, N.J.), 549, 1–17.
- Hinz, M., Stein, A., & Uncini, T. (2011). Monoamine depletion by reuptake inhibitors. International journal of general medicine, 4, 733–739.
- Richards, J. R., et al. (2020). Neurotoxicology Syndromes associated with Drugs of Abuse. Neurologic clinics, 38(4), 889–903.
- Jarvis, M. F., & Decker, M. W. (2016). Preclinical Pharmacological Approaches in Drug Discovery for Chronic Pain. Methods in enzymology, 574, 1–32.
- Steiner, H., & Yebenes, J. G. (1994). Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine. The Journal of biological chemistry, 269(3), 1757–1763.
- Shrestha, S., et al. (2022). In Vitro and In Silico Studies for the Identification of Potent Metabolites of Some High-Altitude Medicinal Plants from Nepal Inhibiting SARS-CoV-2 Spike Protein. Molecules (Basel, Switzerland), 27(13), 4208.
- Lee, H., et al. (2021). Evaluation for Potential Drug–Drug Interaction of MT921 Using In Vitro Studies and Physiologically–Based Pharmacokinetic Models. Pharmaceutics, 13(7), 1030.
- Nomoto, M., et al. (1990). Increased caudate dopamine turnover may contribute to the recovery of motor function in marmosets treated with the dopaminergic neurotoxin MPTP. Neuroscience letters, 119(2), 247-250.
- Delgado, P. L., et al. (1999). Monoamine depletion in unmedicated depressed subjects.
- Liptrott, N. J., & Owen, A. (2016). In vitro tools for orally inhaled drug products—state of the art for their application in pharmaceutical research and industry and regulatory challenges. Journal of pharmaceutical sciences, 105(9), 2549-2560.
- Wires, E. C., et al. (2015). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. Journal of analytical toxicology, 39(8), 629–635.
- Garg, S. K., & Garg, K. M. (2009). Metoclopramide-induced central nervous system depression in the chicken. Veterinary world, 2(10), 385.
- Mekki, Q. A., & Turner, P. (1985). Stimulation of dopamine receptors (type 2) lowers human intraocular pressure. British journal of ophthalmology, 69(12), 909–910.
Sources
- 1. Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the use of reserpine versus alpha-methyldopa for second step treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metoclopramide-induced central nervous system depression in the chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine-depleting agent - Wikipedia [en.wikipedia.org]
- 8. Monoamine depletion in psychiatric and healthy populations: review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Metoserpate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Metoserpate Hydrochloride
Metoserpate is a semi-synthetic derivative of a naturally occurring indole alkaloid belonging to the yohimban class. Chemically, it is methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate. It is typically supplied as a hydrochloride salt to improve its solubility and stability.
Historically, this compound has been used as a tranquilizing agent in veterinary medicine, notably for the treatment of hysteria in poultry.[1] Its classification as a sedative and hypnotic agent points towards its interaction with the central nervous system. However, the precise molecular mechanisms underpinning its tranquilizing effects are not extensively documented in publicly accessible literature.
This guide will deconstruct the molecular structure of Metoserpate to propose a plausible structure-activity relationship. This inferred SAR is built upon the known pharmacological profiles of its close structural analogs, yohimbine and reserpine, which are renowned for their distinct interactions with adrenergic receptors and vesicular monoamine transporters, respectively.
Chemical Structure and Core Scaffold
The chemical structure of Metoserpate is foundational to its biological activity. It is a pentacyclic indole alkaloid with a yohimban skeleton.
Caption: Chemical Structure of Metoserpate.
The core scaffold can be broken down into three key components for SAR analysis:
-
The Indole Nucleus (A and B rings): Essential for binding to various biogenic amine receptors.
-
The Yohimban Skeleton (C, D, and E rings): A rigid pentacyclic structure that provides the correct spatial orientation of functional groups for receptor interaction.
-
Substituents on the E-ring: The methoxy and methyl ester groups that critically influence the compound's pharmacological profile.
Inferred Structure-Activity Relationship of Metoserpate
Due to the absence of direct SAR studies on Metoserpate, we will infer its SAR by comparing its structure and activity with those of yohimbine and reserpine.
| Compound | C16 Substituent | C17 Substituent | C18 Substituent | Primary Mechanism of Action |
| Metoserpate | -COOCH3 | -OCH3 | -OCH3 | Tranquilizer (Inferred VMAT inhibition) |
| Yohimbine | -COOCH3 | -OH | -H | α2-Adrenergic Antagonist[2][3] |
| Reserpine | -COOCH3 | -OCH3 | -O(CO)C6H2(OCH3)3 | VMAT Inhibitor[4][5] |
The Role of the Indole Nucleus
The indole nucleus, a common feature in many neurotransmitters like serotonin, is a critical pharmacophore. The indole nitrogen and the aromatic ring system are involved in hydrogen bonding and π-π stacking interactions with receptor binding sites.
-
Indole NH: The hydrogen on the indole nitrogen is considered crucial for activity in many related alkaloids. Its ability to act as a hydrogen bond donor is essential for anchoring the ligand in the binding pocket of target proteins.
-
Aromaticity: The aromatic nature of the indole ring allows for van der Waals and π-π stacking interactions, contributing to the overall binding affinity. Modifications that reduce the aromaticity or alter the electron density of this ring system are expected to decrease activity.
The Yohimban Skeleton and Stereochemistry
The rigid pentacyclic structure of the yohimban skeleton is responsible for the precise three-dimensional arrangement of the functional groups. The stereochemistry at the various chiral centers is critical for biological activity. Reserpine's pharmacological activity, for instance, is highly dependent on its specific stereoisomerism; other stereoisomers are significantly less active.[6] This highlights the importance of the correct spatial orientation for fitting into the binding site of its target, the vesicular monoamine transporter 2 (VMAT2).
Caption: Importance of the yohimban skeleton's stereochemistry for biological activity.
Substituents on the E-ring: The Key to Differentiated Activity
The substituents on the E-ring are the primary determinants of the pharmacological specificity of yohimban alkaloids.
-
C-16 Carbomethoxy Group: This group is present in Metoserpate, yohimbine, and reserpine and appears to be important for the activity of this class of compounds. It is likely involved in hydrogen bonding or polar interactions within the receptor binding site.
-
C-17 Methoxy Group: Metoserpate and reserpine share a methoxy group at the C-17 position, whereas yohimbine has a hydroxyl group. This difference likely contributes to the shift in activity from an α2-adrenergic antagonist (yohimbine) to a VMAT inhibitor (reserpine). The methoxy group may provide a better steric and electronic profile for binding to VMAT.
-
C-18 Substituent: The Crucial Difference: This is the most significant point of structural variation between Metoserpate and reserpine.
-
Reserpine: Possesses a bulky 3,4,5-trimethoxybenzoyl ester at C-18. This group is critical for its potent and irreversible inhibition of VMAT. It is thought to interact with a hydrophobic pocket in the transporter.
-
Metoserpate: Has a methoxy group at C-18. The absence of the large trimethoxybenzoyl ester group in Metoserpate compared to reserpine is expected to significantly reduce its potency as a VMAT inhibitor. This would explain its classification as a tranquilizer rather than a potent antihypertensive and antipsychotic agent like reserpine. The tranquilizing effect may result from a weaker, and possibly reversible, inhibition of VMAT, leading to a more modest depletion of monoamines.
-
Proposed Mechanism of Action
Based on the structural similarities to reserpine, it is hypothesized that the primary mechanism of action of Metoserpate is the inhibition of the vesicular monoamine transporter 2 (VMAT2).
Caption: Proposed mechanism of action of Metoserpate via VMAT2 inhibition.
The inhibition of VMAT2 by Metoserpate would lead to a decrease in the packaging of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles. This would leave the monoamines vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm, resulting in a depletion of their stores and reduced neurotransmission, which manifests as a tranquilizing or sedative effect.
Experimental Protocols for SAR Elucidation
To validate the inferred SAR of Metoserpate and to guide the development of novel analogs, the following experimental workflows are proposed:
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity of Metoserpate and its analogs to VMAT2 and a panel of other relevant receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).
-
Methodology:
-
Prepare membrane fractions from tissues or cells expressing the target receptor (e.g., rat striatal membranes for VMAT2).
-
Incubate the membranes with a specific radioligand (e.g., [³H]dihydrotetrabenazine for VMAT2) in the presence of varying concentrations of the test compound (Metoserpate or its analogs).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) values.
-
In Vivo Behavioral Assays
-
Objective: To assess the tranquilizing and sedative effects of Metoserpate and its analogs in animal models.
-
Methodology (Locomotor Activity Test in Rodents):
-
Acclimate rodents (mice or rats) to the testing environment (e.g., an open-field arena).
-
Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Place the animal in the open-field arena and record its locomotor activity using an automated tracking system for a defined period.
-
Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena to quantify the sedative/anxiolytic effects.
-
Conclusion and Future Directions
While direct experimental data on the structure-activity relationship of this compound is scarce, a robust, inferred SAR can be constructed by analyzing its structure in the context of its well-characterized yohimban alkaloid relatives. The evidence strongly suggests that Metoserpate exerts its tranquilizing effects through the inhibition of VMAT2, with its activity being significantly modulated by the substituents on the E-ring of the yohimban skeleton.
Future research should focus on synthesizing a series of Metoserpate analogs with systematic modifications at the C-16, C-17, and C-18 positions to experimentally validate this proposed SAR. Such studies would not only provide a deeper understanding of the molecular pharmacology of Metoserpate but could also pave the way for the design of novel central nervous system agents with tailored selectivity and potency.
References
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.
- A literature perspective on the pharmacological applications of yohimbine. (2022). Frontiers in Pharmacology.
- Primary mechanism of action of Yohimbine (YHM) via α2-adrenergic... - ResearchGate. (n.d.).
- Reserpine - Wikipedia. (n.d.).
- Reserpine | C33H40N2O9 | CID 5770 - PubChem. (n.d.).
- Chemical Synthesis Research of the Alkaloid Drug Reserpine - Oreate AI Blog. (2025, December 16).
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reserpine - Wikipedia [en.wikipedia.org]
- 5. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis Research of the Alkaloid Drug Reserpine - Oreate AI Blog [oreateai.com]
An In-Depth Technical Guide to the In Vitro Activity of Metoserpate Hydrochloride
This guide provides a comprehensive technical overview of the in vitro characterization of Metoserpate Hydrochloride. As a derivative of reserpine, an extensively studied indole alkaloid, the experimental design for elucidating the bioactivity of this compound is predicated on its anticipated mechanism of action as a modulator of monoaminergic systems. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel psychoactive compounds.
Introduction to this compound: A Reserpine Analog
Metoserpate is classified as a reserpine derivative and a tranquilizing agent.[1][2] Reserpine and its analogs are known for their antipsychotic and antihypertensive properties, which stem from their ability to interfere with neurotransmitter storage and transport.[3] Structurally, Metoserpate is an indole alkaloid, sharing the yohimbine pentacyclic skeleton with reserpine.[4][5] Given this structural similarity, it is hypothesized that this compound exerts its pharmacological effects through mechanisms comparable to those of reserpine, primarily by targeting the vesicular monoamine transporters (VMAT).
Postulated Mechanism of Action: Inhibition of Vesicular Monoamine Transporters (VMAT)
The primary mechanism of action for reserpine involves the irreversible inhibition of the vesicular monoamine transporters, VMAT1 and VMAT2. These transporters are crucial for the uptake of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release. By inhibiting VMAT, reserpine and its analogs lead to the depletion of these neurotransmitters at the nerve terminal, resulting in a reduction of monoaminergic signaling. This depletion is a key factor in the sedative and antihypertensive effects observed with this class of compounds.
The following diagram illustrates the proposed mechanism of action for this compound at the presynaptic terminal:
Caption: Proposed mechanism of this compound action.
In Vitro Experimental Workflows for Characterizing this compound
A thorough in vitro evaluation of this compound should focus on validating its interaction with VMAT and quantifying the downstream consequences of this interaction. The following experimental workflow provides a systematic approach to achieving this.
Caption: Experimental workflow for in vitro characterization.
Vesicular Monoamine Transporter (VMAT2) Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of this compound to its putative target, VMAT2.
Principle: This competitive binding assay utilizes a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), which is a high-affinity VMAT2 inhibitor. The assay measures the ability of this compound to displace the radioligand from its binding site on VMAT2.
Protocol:
-
Preparation of Vesicles: Isolate synaptic vesicles from a suitable source, such as rat brain striatum, which is rich in VMAT2.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the isolated vesicles, a fixed concentration of [³H]DTBZ, and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.
Vesicular Monoamine Uptake Assay
This functional assay assesses the ability of this compound to inhibit the transport of monoamines into synaptic vesicles.
Principle: This assay measures the uptake of a radiolabeled monoamine, such as [³H]dopamine, into isolated synaptic vesicles. The inhibition of this uptake by this compound provides a measure of its functional activity at VMAT2.
Protocol:
-
Vesicle Preparation: Isolate synaptic vesicles as described in the binding assay protocol.
-
Assay Buffer: Use a buffer containing ATP and Mg²⁺ to energize the VMAT-mediated transport.
-
Pre-incubation: Pre-incubate the vesicles with varying concentrations of this compound.
-
Uptake Initiation: Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
Incubation: Incubate the mixture at 37°C for a defined period to allow for monoamine uptake.
-
Uptake Termination and Separation: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture to separate the vesicles from the free radiolabeled dopamine.
-
Quantification: Measure the radioactivity within the vesicles using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake by this compound.
Cell-Based Neurotransmitter Release Assay
This assay provides a more physiologically relevant system to study the effects of this compound on neurotransmitter storage and release from cultured neuronal cells.
Principle: This assay typically uses a cell line that expresses VMAT2 and can take up, store, and release monoamines, such as PC12 cells (a rat pheochromocytoma cell line). The effect of this compound on the cellular content and release of a neurotransmitter like dopamine is measured.
Protocol:
-
Cell Culture: Culture PC12 cells in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Neurotransmitter Loading (Optional): In some protocols, cells are pre-loaded with a radiolabeled or fluorescent monoamine.
-
Stimulation of Release: Depolarize the cells using a stimulus such as high potassium concentration to induce neurotransmitter release.
-
Sample Collection: Collect the extracellular medium (for released neurotransmitter) and the cell lysate (for intracellular neurotransmitter).
-
Quantification: Analyze the neurotransmitter content in the samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Determine the effect of this compound on both the basal and stimulated release of the neurotransmitter, as well as the total cellular neurotransmitter content.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned assays should be summarized for clear comparison and interpretation.
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| VMAT2 Radioligand Binding Assay | IC₅₀ for [³H]DTBZ displacement | Low nanomolar to micromolar IC₅₀ value |
| Vesicular Monoamine Uptake Assay | IC₅₀ for [³H]dopamine uptake inhibition | Potent inhibition of dopamine uptake |
| Cell-Based Neurotransmitter Release Assay | Reduction in cellular dopamine content and release | Dose-dependent decrease in stored and released dopamine |
A potent VMAT inhibitor like reserpine typically exhibits low nanomolar IC₅₀ values in both binding and uptake assays. The results for this compound should be compared to those of reserpine as a positive control to benchmark its activity.
Conclusion
The in vitro characterization of this compound should be approached with the understanding that it is a reserpine analog. The experimental strategy outlined in this guide, focusing on VMAT2 binding and functional inhibition, provides a robust framework for elucidating its mechanism of action and pharmacological profile. By systematically progressing from target engagement to cellular functional assays, researchers can build a comprehensive understanding of the in vitro activity of this compound. This foundational knowledge is critical for any further preclinical and clinical development.
References
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.
- PubChem. (n.d.). Metoserpate. National Center for Biotechnology Information.
- MOLBASE. (n.d.). Metoserpate|1178-28-5.
- precisionFDA. (n.d.). METOSERPATE.
- PubChemLite. (n.d.). Metoserpate (C24H32N2O5).
- ChEMBL. (n.d.). Compound: METOSERPATE (CHEMBL2110987). EMBL-EBI.
- PubMed. (1977). This compound for the treatment of hysteria in replacement pullets.
- Mukherjee, H., et al. (2020). Ameliorated reserpine production via in vitro direct and indirect regeneration system in Rauvolfia serpentina (L.) Benth. ex Kurz. Physiology and Molecular Biology of Plants, 26(7), 1435–1447.
- ResearchGate. (2022). Reserpine: A new consideration of an old drug for Hypertension?.
- PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R.
- MDPI. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish.
- SciELO. (2013). In vitro evaluation of antioxidant, anxiolytic and antidepressant-like effects of the Bellis perennis extract.
- PubMed. (2023). Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue.
- ResearchGate. (1955). Analytical Methods for Reserpine*.
- ResearchGate. (2019). Synthetic approaches toward the reserpine.
- Hindawi. (2014). Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn.
- NIH. (n.d.). Parameters of Reserpine Analogs That Induce MSH2/MSH6-Dependent Cytotoxic Response.
Sources
The Neurobehavioral Profile of Metoserpate Hydrochloride and its Analogs: A Technical Guide to CNS Effects in Rodent Models
Introduction: Unveiling the Central Effects of Rauwolfia Alkaloids
Metoserpate hydrochloride, a synthetic derivative of the Rauwolfia alkaloid family, represents a class of compounds that have historically played a significant role in both cardiovascular and central nervous system (CNS) pharmacology. While specific research on this compound is limited, its structural and functional similarity to well-characterized analogs, primarily reserpine and to a lesser extent syrosingopine, provides a robust framework for understanding its anticipated CNS effects in preclinical rodent models. This technical guide offers an in-depth exploration of the core mechanisms of action and the expected neurobehavioral sequelae following administration of this compound and its analogs. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for assessing the CNS-mediated behavioral and physiological changes in rodents. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the central properties of this class of compounds.
Core Mechanism of Action: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
The primary mechanism through which this compound and its analogs exert their CNS effects is the irreversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is a crucial protein located on the membrane of synaptic vesicles within monoaminergic neurons. Its function is to transport cytosolic monoamines—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—into the vesicles for storage and subsequent release into the synaptic cleft.
By irreversibly binding to VMAT2, these compounds prevent the sequestration of monoamines, leaving them vulnerable to degradation by enzymes such as monoamine oxidase (MAO) in the cytoplasm.[1] This leads to a profound and long-lasting depletion of these key neurotransmitters in the brain. The depletion of monoamines from central neuronal pathways is the foundational event that precipitates the wide array of behavioral and physiological effects observed in rodent models.
Expected CNS Effects and Preclinical Assessment in Rodent Models
The depletion of central monoamines by this compound and its analogs manifests in a predictable and dose-dependent suite of behavioral and physiological changes in rodents. These effects are primarily sedative and depressive in nature, with significant motor impairments also being prominent.
Data Summary: CNS Effects of Metoserpate Analogs in Rodents
Due to the limited availability of specific data for this compound, the following table summarizes the observed CNS effects of its close analogs, reserpine and syrosingopine, in rodent models. These findings serve as a strong predictive framework for the effects of this compound.
| Compound | Species | Dose Range & Route | Observed CNS Effects | Key Behavioral/Physiological Measures |
| Reserpine | Rat | 0.1 - 5 mg/kg (i.p. or s.c.) | Sedation, catalepsy, akinesia, depressive-like behavior, ptosis, hypothermia.[2] | Reduced locomotor activity, increased immobility in Forced Swim Test, prolonged latency in bar test (catalepsy), eyelid closure. |
| Reserpine | Mouse | 1 - 5 mg/kg (s.c.) | Depressive-like behavior, motor impairment. | Increased immobility in Forced Swim Test and Tail Suspension Test, reduced motor coordination. |
| Syrosingopine | Rat | ~5 mg/kg (s.c.) | Antihypertensive effects through peripheral norepinephrine depletion; CNS effects are presumed to be similar to reserpine but less potent.[3] | Primarily assessed for cardiovascular parameters; behavioral CNS studies are less common. |
Experimental Protocols for Assessing CNS Effects
To rigorously evaluate the CNS effects of this compound, a battery of well-validated behavioral and physiological assays should be employed. The following protocols are detailed to ensure reproducibility and scientific integrity.
Assessment of General Locomotor Activity: The Open Field Test (OFT)
The OFT is a cornerstone for assessing general activity levels, exploratory behavior, and anxiety-like behavior in rodents. A reduction in locomotor activity is a hallmark of the central monoamine depletion induced by metoserpate and its analogs.
Experimental Workflow: Open Field Test
Step-by-Step Methodology:
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with high walls to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone by the tracking software.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test begins to reduce stress-induced artifacts.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c.). The timing between administration and testing should be consistent and based on the expected pharmacokinetics of the compound. For reserpine, effects are typically observed within 60-90 minutes.[2]
-
Testing Procedure:
-
Gently place the animal in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena undisturbed for a predefined period, typically 5 to 10 minutes.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis: Key parameters to quantify include:
-
Total distance traveled: A primary measure of locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.
-
Assessment of Depressive-Like Behavior: The Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant efficacy and to induce a state of "behavioral despair" in rodents. Increased immobility time in this test is interpreted as a depressive-like phenotype, an expected outcome of monoamine depletion.
Experimental Workflow: Forced Swim Test
Step-by-Step Methodology:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15 cm for mice).
-
Drug Administration: Administer the compound as described for the OFT.
-
Testing Procedure:
-
Gently place the mouse into the cylinder of water.
-
The test session typically lasts for 6 minutes.
-
A video camera should be used to record the session for later scoring.
-
After the 6-minute session, remove the mouse, dry it thoroughly with a towel, and place it in a warm environment (e.g., a heated cage) to prevent hypothermia before returning it to its home cage.
-
-
Data Analysis:
-
The primary measure is immobility time . An animal is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.
-
Scoring is typically performed on the last 4 minutes of the 6-minute test, as the initial 2 minutes are considered a period of active escape attempts.
-
Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The EPM is a classic test for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm for mice). It consists of two open arms and two enclosed arms of equal size.
-
Acclimatization and Drug Administration: Follow the same procedures as for the OFT.
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session with a video camera and tracking software.
-
Clean the maze thoroughly between animals.
-
-
Data Analysis:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100. A lower percentage indicates higher anxiety.
-
Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100. A lower percentage also suggests an anxiogenic-like effect.
-
Assessment of Ptosis
Ptosis, or drooping of the upper eyelid, is a classic and easily observable sign of central sympathetic depression caused by reserpine and its analogs. It can be quantified to provide a simple, yet reliable, measure of the drug's central effect.
Step-by-Step Methodology:
-
Observation: Following drug administration (e.g., 60-90 minutes post-injection), place the animal in a clear observation chamber.
-
Scoring: A simple scoring system can be used:
-
0: Eyes fully open.
-
1: Eyes half-closed.
-
2: Eyes three-quarters closed.
-
3: Eyes fully closed.
-
-
Data Analysis: The scores for each animal in the treatment and control groups can be averaged and compared. The dose-response relationship for ptosis can also be determined. A study in rats demonstrated that reserpine administration leads to ptosis.[2]
Conclusion and Future Directions
This compound, as a structural and functional analog of reserpine, is predicted to induce a range of CNS effects in rodent models, primarily driven by the depletion of central monoamines through VMAT2 inhibition. These effects, including sedation, motor impairment, and depressive- and anxiety-like behaviors, can be robustly and reliably quantified using the standardized protocols detailed in this guide. The causality of these effects is directly linked to the well-established mechanism of VMAT2 inhibition, making this class of compounds a valuable tool for modeling monoamine-deficient states in the CNS.
For drug development professionals, it is crucial to recognize that while these compounds can model aspects of neuropsychiatric disorders, their non-specific action on all three major monoamine systems can lead to a complex behavioral phenotype. Future research could focus on elucidating any subtle differences in the neurochemical and behavioral profiles of this compound compared to reserpine and syrosingopine, potentially revealing unique aspects of its interaction with VMAT2 or other off-target effects. The self-validating nature of the described protocols, where multiple behavioral paradigms are expected to show congruent effects (e.g., decreased locomotion in OFT and increased immobility in FST), provides a strong foundation for the confident assessment of the CNS profile of this compound and other novel VMAT2 inhibitors.
References
- Mechanisms underlying reserpine-induced ptosis and blepharospasm: evidence that reserpine decreases central sympathetic outflow in r
- Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists. (n.d.).
- Dose–response curve for the locomotor activity assay in mice. Data are... (n.d.).
- Reserpine-induced catecholamine depletion from small cells in rat sympathetic ganglia. (1975-12-01). European Journal of Pharmacology. [Link]
- Effect of reserpine on behavioural responses to agonists at 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptor subtypes. (1999-06-01). Neuropharmacology. [Link]
- Population Pharmacokinetic–Pharmacodynamic Analysis of a Reserpine-Induced Myalgia Model in R
- Evaluation of Syrosingopine, an MCT Inhibitor, as Potential Modulator of Tumor Metabolism and Extracellular Acidification. (2022-06-17).
- Reversal of reserpine-induced ptosis in the mouse by alpha-adrenoceptor-agonists. (1983-01-01). Psychopharmacology. [Link]
- Grading of ptosis based on MRD 1: 12. (n.d.).
- Reserpine-induced rat model for depression. (2024-04-16). FreiDok plus. [Link]
- Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice. (n.d.).
- Syrosingopine and UK5099 synergistically suppress non-small cell lung cancer by activating the integrated stress response. (2024-06-19).
- Antidepressant-like effect of D(2/3) receptor-, but not D(4) receptor-activation in the rat forced swim test. (2005-08-01). European Journal of Pharmacology. [Link]
- Metformin confers sensitisation to syrosingopine in multiple myeloma cells by metabolic blockage and inhibition of protein synthesis. (2023-06-01).
- Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist. (2019-02-01). Neurotoxicity Research. [Link]
- Syrosingopine, an anti-hypertensive drug and lactate transporter (MCT1/4) inhibitor, activates hepatic stellate cells and exacerbates liver fibrosis in a mouse model. (2024-07-01).
- Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test. (2017-06-27).
- The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors. (n.d.).
- A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (2011-07-27). Frontiers in Behavioral Neuroscience. [Link]
- Ptosis in the rat following topically administered 2% epinephrine. (1983-06-01). Investigative Ophthalmology & Visual Science. [Link]
- Reserpine-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation. (2024-07-13).
- Acquired Ptosis: Evaluation and Management. (2005-02-01). American Academy of Ophthalmology. [Link]
- Factors influencing behavior in the forced swim test. (2011-01-01). Physiology & Behavior. [Link]
- Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. (2018-04-30). Clinical Psychopharmacology and Neuroscience. [Link]
- Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine. (n.d.).
- The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (2010-02-24).
- Evaluation of Syrosingopine, an MCT Inhibitor, as Potential Modulator of Tumor Metabolism and Extracellular Acidific
- Syrosingopine and UK5099 synergistically suppress non-small cell lung cancer by activating the integrated stress response. (2024-06-19).
- Grading of ptosis in both the groups as per MRD. (n.d.).
- A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (2011-07-27).
- Methods Used to Evaluate Pain Behaviors in Rodents. (2017-09-06).
- ANTIDEPRESSANT EFFECTS OF THE NTS1 AGONIST PD149163 IN THE FORCED SWIM TEST. (n.d.). NMU Commons. [Link]
- Prediction of human efficacious antidepressant doses using the mouse forced swim test. (n.d.).
- Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. (n.d.). Psicothema. [Link]
- The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. (2019-01-01). Methods in Molecular Biology. [Link]
- The mouse forced swim test. (2012-01-29). Journal of Visualized Experiments. [Link]
- Effect of monoamine precursors on the forced-swimming test in mice. (1988-01-01). Psychopharmacology. [Link]
- Relationship between plasma drug concentrations and occupancy in (A)... (n.d.).
- Dose response effects of lithium chloride on conditioned place aversions and locomotor activity in rats. (1998-04-01). Pharmacology, Biochemistry and Behavior. [Link]
Sources
- 1. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Introduction: The Structural Nuance and Pharmacological Diversity of Yohimban Alkaloids
An In-Depth Technical Guide to the Receptor Binding Affinity of Yohimban Alkaloids
The Yohimban alkaloids represent a fascinating class of monoterpenoid indole alkaloids derived from the pentacyclic yohimban ring system.[1] This intricate molecular scaffold, consisting of an indole nucleus fused to a quinolizidine moiety, is the foundational blueprint for a variety of pharmacologically active compounds isolated from plant species in the Apocynaceae and Rubiaceae families.[1][2] While sharing a common core, subtle variations in stereochemistry and substitutions on this skeleton give rise to a diverse array of molecules, each with a unique and often distinct receptor binding profile and physiological effect.[2][3]
This guide provides a detailed exploration of the receptor binding affinities of key yohimban alkaloids, including yohimbine, rauwolscine, and corynanthine, as well as the atypical mechanism of reserpine. We will delve into the structure-activity relationships that govern their receptor selectivity, the functional consequences of these interactions, and the robust methodologies employed by researchers to characterize them. This content is designed for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important alkaloid family.
The Adrenergic System: A Primary Target
The most well-characterized activity of many yohimban alkaloids is their interaction with adrenergic receptors (adrenoceptors), particularly the α-subtypes.[4] These G protein-coupled receptors (GPCRs) are critical nodes in the sympathetic nervous system, regulating processes from blood pressure to neurotransmitter release.[5][6] The profound differences in affinity for α1 versus α2 receptors, and even among α2 subtypes (α2A, α2B, α2C), form the basis of the distinct pharmacological profiles of yohimbine and its stereoisomers.[5][7]
-
Yohimbine & Rauwolscine (α-Yohimbine): Both are potent and selective antagonists of α2-adrenoceptors.[7][8] By blocking these presynaptic autoreceptors, they inhibit the negative feedback mechanism that normally suppresses norepinephrine release, leading to increased sympathetic outflow.[7][9] Rauwolscine generally demonstrates a higher binding affinity for α2-receptors compared to yohimbine.[10]
-
Corynanthine: In stark contrast to its stereoisomers, corynanthine displays preferential antagonism for α1-adrenoceptors.[7] This selectivity dictates a completely different physiological outcome, primarily related to the blockade of postsynaptic α1 receptors that mediate processes like smooth muscle contraction.[7]
-
Ajmalicine (Raubasine): This alkaloid also acts as a selective α1-adrenoceptor antagonist and is utilized for its antihypertensive properties.[2][11][12]
Comparative Receptor Binding Affinities
The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that would occupy 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity. The following table summarizes published Ki values for key yohimban alkaloids across various receptor subtypes, illustrating their distinct selectivity profiles.
| Alkaloid | Receptor Subtype | Ki (nM) | Primary Functional Activity | References |
| Yohimbine | α2A-Adrenergic | 1.4 - 3.0 | Antagonist | [4][8] |
| α2B-Adrenergic | 7.1 | Antagonist | [4][8] | |
| α2C-Adrenergic | 0.88 - 1.3 | Antagonist | [4][6][8] | |
| 5-HT1A | 74 | Partial Agonist/Antagonist | [8][13] | |
| 5-HT1B | Moderate Affinity | Antagonist | [4][14] | |
| 5-HT1D | Moderate Affinity | Antagonist | [4][14] | |
| 5-HT2B | ~50.1 | Antagonist | [8] | |
| Dopamine D2 | Moderate Affinity | Antagonist | [4][15] | |
| Rauwolscine | α2A-Adrenergic | ~1.4 | Antagonist | [8] |
| α2B-Adrenergic | ~7.1 | Antagonist | [8] | |
| α2C-Adrenergic | ~0.88 | Antagonist | [8] | |
| 5-HT1A | 52 | Partial Agonist | [8][16] | |
| 5-HT2B | 3.75 - 14.3 | Antagonist | [17] | |
| Corynanthine | α1-Adrenergic | High Affinity | Antagonist | [7] |
| α2-Adrenergic | Lower Affinity | Antagonist | [7] |
Note: Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.
Functional Consequences and Signaling Pathways
Binding affinity data provides crucial information about ligand-receptor interaction, but functional assays are required to understand the physiological consequence, such as whether a compound is an agonist, antagonist, or inverse agonist.[18][19]
α2-Adrenergic Receptor Antagonism
Yohimbine and rauwolscine act as antagonists at α2-adrenoceptors. These receptors are coupled to inhibitory G-proteins (Gi/o).[8] Agonist activation of Gi/o proteins inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). By blocking this receptor, yohimbine prevents this inhibition, thereby increasing cAMP levels and promoting neurotransmitter release.[8]
Caption: Antagonism of the α2-Adrenergic Receptor by Yohimbine.
Reserpine: An Atypical Mechanism
Unlike its relatives that act as direct receptor antagonists, reserpine exerts its effects via a distinct mechanism. It irreversibly blocks the vesicular monoamine transporter 2 (VMAT2).[20][21][22] VMAT2 is responsible for transporting monoamines—such as norepinephrine, dopamine, and serotonin—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[21][22] By inhibiting VMAT2, reserpine causes these neurotransmitters to accumulate in the cytoplasm, where they are degraded by monoamine oxidase (MAO).[22] This leads to a profound and long-lasting depletion of monoamine stores in nerve terminals, resulting in decreased sympathetic activity, lowered blood pressure, and sedative effects.[20][23]
Methodologies for Characterizing Binding and Function
A multi-assay approach is essential for a comprehensive understanding of a compound's pharmacology. This involves quantifying binding affinity and characterizing the functional response.
Protocol 1: Radioligand Competition Binding Assay
This technique is the gold standard for determining the binding affinity (Ki) of a test compound.[24] It measures the ability of an unlabeled compound (the competitor, e.g., yohimbine) to displace a radiolabeled ligand of known affinity from a receptor.[8][25]
Objective: To determine the Ki of a Yohimban alkaloid at the α2-adrenergic receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Rauwolscine or [3H]RX821002, a high-affinity α2-antagonist.[5][26]
-
Test Compound: Yohimbine (or other Yohimban alkaloid).
-
Non-specific Ligand: High concentration of an unlabeled α2-ligand (e.g., 10 µM phentolamine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[27]
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).[24][27]
-
Detection: Liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[27][28]
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of non-specific ligand.
-
Competition: Membranes + Radioligand + Serial dilutions of the test compound (e.g., yohimbine).
-
-
Incubation: Add the membrane preparation, test compound/NSB ligand, and finally the radioligand to the wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[27]
-
Causality Insight: Equilibrium is critical. Incubation time is determined empirically through kinetic association/dissociation experiments to ensure the binding reaction has gone to completion.[24]
-
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[24][27]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Causality Insight: Using ice-cold buffer and performing washes quickly minimizes the dissociation of the radioligand from the receptor during the wash step, ensuring an accurate measurement.
-
-
Quantification: Place the filter mat into a scintillation vial or bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[27]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Binding Assay
This is a functional assay that directly measures G-protein activation, an event immediately downstream of receptor occupancy by an agonist.[18][29] It can distinguish agonists from antagonists. An antagonist, like yohimbine, will block agonist-stimulated [³⁵S]GTPγS binding.
Objective: To confirm the antagonist activity of Yohimbine at the α2-adrenergic receptor.
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds and accumulates, providing a measurable signal of receptor activation.[18][30]
Step-by-Step Methodology:
-
Reagents: Prepare assay buffer (containing MgCl₂, NaCl, and GDP), receptor membranes, a known α2-agonist (e.g., UK-14304), the antagonist to be tested (yohimbine), and [³⁵S]GTPγS.
-
Causality Insight: GDP is included in the buffer because the exchange of GDP for GTP is the key activation step; its presence ensures a consistent basal state.[30]
-
-
Assay Setup:
-
Basal: Membranes + Buffer + [³⁵S]GTPγS.
-
Agonist Stimulated: Membranes + Agonist + [³⁵S]GTPγS.
-
Antagonist Inhibition: Membranes + Agonist + Serial dilutions of Yohimbine + [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters, similar to the binding assay.
-
Quantification: Count the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Yohimbine's antagonist activity is demonstrated by its ability to concentration-dependently inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding. Data is plotted to calculate an IC50 for the antagonist.
Protocol 3: cAMP Accumulation Assay
This assay measures a further downstream functional consequence of receptor activation for Gi or Gs-coupled receptors.[31][32] For Gi-coupled receptors like the α2-adrenoceptor, antagonists are tested for their ability to reverse agonist-induced inhibition of cAMP production.
Objective: To measure the functional antagonism of Yohimbine via cAMP modulation.
Principle: Intracellular cAMP levels are first elevated using an adenylyl cyclase activator like forskolin. An α2-agonist is then added, which inhibits adenylyl cyclase and reduces cAMP levels. An antagonist will prevent this reduction.[31][32]
Step-by-Step Methodology:
-
Cell Culture: Use whole cells expressing the α2-adrenoceptor.
-
Assay Setup: Pre-incubate cells with various concentrations of the antagonist (yohimbine).
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) simultaneously with a fixed concentration of an α2-agonist (to inhibit production).
-
Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a detection kit (e.g., HTRF, AlphaScreen, or ELISA-based methods).[32]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of yohimbine. The data will show that yohimbine restores cAMP levels in a concentration-dependent manner, confirming its functional antagonism at the receptor.
Conclusion: From Structure to Function
The yohimban alkaloids provide a quintessential example of structure-activity relationships in pharmacology. Subtle changes in stereochemistry, as seen between rauwolscine and corynanthine, can dramatically shift receptor selectivity from α2 to α1-adrenoceptors, leading to opposing physiological effects.[7] The comprehensive characterization of these compounds requires a combination of high-fidelity binding assays to determine affinity and selectivity, and robust functional assays to elucidate the downstream cellular consequences. This multi-faceted approach, grounded in sound experimental design, is crucial for drug development professionals aiming to leverage the therapeutic potential of this diverse and powerful class of natural products.
References
- Rauwolscine and Yohimbine: A Comparative Analysis of Receptor Binding Affinity and Selectivity. (n.d.). Benchchem.
- GTPγS Binding Assay. (n.d.). Creative Bioarray.
- Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238–1249.
- Wainscott, D. B., Sasso, D. A., Kursar, J. D., Baez, M., Lucaites, V. L., & Nelson, D. L. (1998). [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 17–24.
- Pascual, J., Del Arco, C., Gonzalez, A. M., & Pazos, A. (1995). [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes. European Journal of Pharmacology, 280(3), R5–R6.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489–508.
- Perino, J., & Bdioui, S. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate.
- Perino, J., Bdioui, S., Baskin, J., & Bouvier, M. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Biochemical Pharmacology, 98(3), 381–391.
- Reserpine. (2020, July 2). BioPharma Notes.
- cAMP Accumulation Assay. (n.d.). Creative BioMart.
- Reserpine. (2018, May 21). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- GTPγS Binding Assays. (2012, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- A Head-to-Head Pharmacological Showdown: Rauwolscine vs. Corynanthine. (n.d.). Benchchem.
- Drici, M. D., Giraud, A., Danti, S., Tran, M. A., Caron, M., & Berlan, M. (1995). Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine. European Journal of Pharmacology, 288(1), 55–62.
- Rauwolscine vs Yohimbine: Constructive Fat Burning Potential. (n.d.). Epicatelean.
- Rauwolscine. (n.d.). NutraPedia - NutraHacker.
- MacKinnon, A. C., Stewart, G., Olverman, H. J., Butcher, S. P., & Clark, K. L. (2000). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. British Journal of Pharmacology, 131(1), 20–30.
- Reserpine. (n.d.). Wikipedia.
- Ishibashi, M., Iida, A., & Kobayashi, J. (1991). Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities. Chemical & Pharmaceutical Bulletin, 38(6), 1702–1704.
- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
- Lalchandani, S. G., Zhang, Y., Hong, S. S., Liggett, S. B., & Li, W. (2004). Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype. Journal of Medicinal Chemistry, 47(11), 2891–2897.
- What is the mechanism of Reserpine? (2024, July 17). Patsnap Synapse.
- Lecca, D., Nalli, M., Coccurello, R., & Abbracchio, M. P. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Methods in Molecular Biology, 1013, 149–162.
- Reserpine. (n.d.). In PubChem. National Center for Biotechnology Information.
- Ruffolo, R. R. Jr., & Waddell, J. E. (1982). Postsynaptic alpha adrenergic receptor subtypes differentiated by yohimbine in tissues from the rat. Existence of alpha-2 adrenergic receptors in rat aorta. Journal of Pharmacology and Experimental Therapeutics, 221(2), 309–314.
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Current Protocols.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Singh, B., Kumar, A., & Singh, B. (2022). A literature perspective on the pharmacological applications of yohimbine. Annals of Medicine, 54(1), 2824–2836.
- Singh, B., Kumar, A., & Singh, B. (2022). A literature perspective on the pharmacological applications of yohimbine. Annals of Medicine, 54(1), 2824–2836.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Nowacka, A., Śniegocka, M., Śniegocki, M., Ziółkowska, E., Boziłow, D., & Smuczyński, W. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? International Journal of Molecular Sciences, 25(23), 12856.
- Stavrinides, A. K., Tatsis, E. C., Caputi, L., Foureau, E., Stevenson, C. E., Lawson, D. M., Courdavault, V., & O'Connor, S. E. (2016). Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity. Nature Communications, 7, 12116.
- Sangiah, S., Borchard, R. T., & D'Mello, A. P. (1980). Pharmacological and Biochemical Properties of Isomeric Yohimbine Alkaloids. Archives Internationales de Pharmacodynamie et de Thérapie, 243(2), 208–219.
- Stavrinides, A. K., Tatsis, E. C., Caputi, L., Foureau, E., Stevenson, C. E., Lawson, D. M., Courdavault, V., & O'Connor, S. E. (2016). Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity. Nature Communications, 7, 12116.
- Cimolai, N., & Cimolai, T. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. Medicina, 60(12), 1845.
- Radioligand Binding Assay. (n.d.). Creative Bioarray.
- corynanthine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Yohimbine. (n.d.). In PubChem. National Center for Biotechnology Information.
- Ajmalicine. (n.d.). In PubChem. National Center for Biotechnology Information.
- A Technical Guide to the Classification of Reserpic Acid as a Yohimban Alkaloid. (n.d.). Benchchem.
- corynanthine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Radioligand Binding Assay. (n.d.). Springer Nature Experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yohimbine hydrochloride, alpha2 adrenoceptor antagonist (CAS 65-19-0) | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review | MDPI [mdpi.com]
- 10. Rauwolscine vs Yohimbine: Constructive Fat Burning Potential [epicatelean.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Ajmalicine | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A literature perspective on the pharmacological applications of yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rauwolscine - NutraPedia [nutrahacker.com]
- 17. [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Reserpine - BioPharma Notes [biopharmanotes.com]
- 21. Reserpine - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 23. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 32. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the Chemical Synthesis of Metoserpate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of a viable synthetic pathway to Metoserpate Hydrochloride, a complex yohimbine alkaloid. Given the scarcity of direct literature on its synthesis, this document outlines a strategic semi-synthetic route commencing from the more readily available natural product, reserpine. This approach is designed to be both chemically sound and instructive for researchers in the field of medicinal and synthetic chemistry.
Introduction: Understanding Metoserpate in the Context of Yohimbine Alkaloids
Metoserpate, chemically known as methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate, is a derivative of the yohimbine class of alkaloids.[1][2] Its intricate pentacyclic structure is closely related to reserpine, a well-known antihypertensive and antipsychotic agent.[3][4] The synonym "Methyl O-methyl-18-epireserpate" further clarifies this relationship, indicating that Metoserpate can be conceptualized as a derivative of reserpic acid with an additional methyl group on the indole ring and an epimerized stereocenter at the C18 position.[1]
The complex stereochemistry and functional group array of Metoserpate present a formidable challenge for de novo total synthesis. Therefore, a semi-synthetic approach leveraging the existing scaffold of a related natural product is a more pragmatic and efficient strategy. This guide will focus on a proposed pathway starting from reserpine.
Proposed Semi-Synthetic Route from Reserpine
The overall strategy involves a four-step conversion of reserpine to Metoserpate, followed by the final salt formation. The key transformations are:
-
Hydrolysis of the C18 Ester: Cleavage of the trimethoxybenzoyl ester in reserpine to yield reserpic acid.
-
Esterification of the C16 Carboxylic Acid: Conversion of reserpic acid to its methyl ester.
-
Selective O-methylation of the C11 Hydroxyl Group: Introduction of a methoxy group on the indole nucleus.
-
Epimerization at C18: Inversion of the stereochemistry at the C18 position.
-
Formation of the Hydrochloride Salt: Conversion of the basic nitrogen to its hydrochloride salt for improved stability and solubility.
Figure 1: Proposed semi-synthetic pathway for this compound from Reserpine.
Part 1: Synthesis of the Metoserpate Free Base
Step 1: Hydrolysis of Reserpine to Reserpic Acid
Causality: The initial step involves the selective cleavage of the ester bond at the C18 position of reserpine. This is a standard hydrolysis reaction, typically carried out under basic conditions to saponify the ester.[5] This unmasks the C18 hydroxyl group and the C16 carboxylic acid, yielding reserpic acid.
Experimental Protocol:
-
Dissolution: Dissolve reserpine in a suitable alcoholic solvent, such as methanol.
-
Base Addition: Add a solution of a strong base, like potassium hydroxide in methanol, to the reserpine solution.
-
Reflux: Heat the reaction mixture to reflux for a sufficient period to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, carefully acidify the mixture with a mineral acid, such as hydrochloric acid, to precipitate the reserpic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold methanol, and recrystallize from a suitable solvent like methanol to obtain pure reserpic acid.[5]
Step 2: Esterification of Reserpic Acid to Reserpic Acid Methyl Ester
Causality: To obtain the methyl ester functionality present in Metoserpate, the carboxylic acid group of reserpic acid needs to be esterified. This is a classic Fischer esterification reaction, typically catalyzed by a strong acid in the presence of excess methanol.[5]
Experimental Protocol:
-
Reaction Setup: Suspend reserpic acid in anhydrous methanol in a round-bottom flask.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.
-
Heating: Heat the reaction mixture to reflux until the esterification is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure reserpic acid methyl ester.[5]
Step 3: Selective O-methylation of the C11 Hydroxyl Group
Causality: Metoserpate possesses a methoxy group at the C11 position of the indole ring, which is a hydroxyl group in reserpic acid methyl ester. This transformation requires a selective O-methylation. A variety of methylating agents can be employed, with the choice depending on the desired reactivity and selectivity. A common and effective method is the use of a methylating agent like dimethyl sulfate or methyl iodide in the presence of a mild base to deprotonate the phenolic hydroxyl group.
Experimental Protocol:
-
Dissolution and Base: Dissolve reserpic acid methyl ester in an aprotic polar solvent such as acetone or DMF. Add a mild base, for instance, potassium carbonate, to the solution.
-
Methylation: Add the methylating agent (e.g., dimethyl sulfate) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to afford O-methyl reserpic acid methyl ester.
Step 4: Epimerization at the C18 Position
Causality: A key structural feature of Metoserpate is the stereochemistry at the C18 position, which is the epi-configuration relative to reserpic acid. Epimerization of a stereocenter adjacent to a carbonyl group can often be achieved under acidic or basic conditions via enolization. However, given the complexity of the molecule, more specific methods might be required to achieve the desired stereochemical outcome without affecting other chiral centers. Literature on the epimerization of related yohimbine alkaloids suggests that this can be a challenging but feasible transformation.[6]
Experimental Protocol (Proposed):
-
Reaction Conditions: A potential approach involves treating O-methyl reserpic acid methyl ester with a suitable acid or base in a non-polar solvent. For instance, treatment with a Lewis acid like trimethylsilyl iodide (TMSI) has been used for C3 epimerization in yohimbine alkaloids and could be explored here.[6] Alternatively, thermodynamic equilibration using a base could be attempted.
-
Monitoring and Isolation: The progress of the epimerization would need to be carefully monitored using analytical techniques such as HPLC or NMR to determine the diastereomeric ratio.
-
Purification: Once a desirable ratio is achieved, the reaction would be quenched, and the product mixture would be subjected to careful chromatographic separation to isolate the desired C18-epimer, which is Metoserpate.
Part 2: Formation of this compound
Causality: The final step is the conversion of the free base, Metoserpate, into its hydrochloride salt. This is a standard acid-base reaction. The hydrochloride salt form often offers improved stability, crystallinity, and aqueous solubility, which are desirable properties for a pharmaceutical compound.[7]
Experimental Protocol:
-
Dissolution: Dissolve the purified Metoserpate free base in a suitable organic solvent, such as anhydrous ethanol or a mixture of an organic solvent and water.[8]
-
Acidification: Add a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like ethanol) to the Metoserpate solution. The amount of acid should be stoichiometric or in slight excess.
-
Crystallization: The this compound salt will typically precipitate out of the solution. The crystallization can be induced by cooling the solution or by the addition of a less polar co-solvent.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.[7]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Reserpine | C₃₃H₄₀N₂O₉ | 608.68 |
| Reserpic Acid | C₂₂H₂₈N₂O₅ | 400.47 |
| Reserpic Acid Methyl Ester | C₂₃H₃₀N₂O₅ | 414.49 |
| Metoserpate | C₂₄H₃₂N₂O₅ | 428.52 |
| This compound | C₂₄H₃₃ClN₂O₅ | 464.99 |
Conclusion
The proposed semi-synthetic route provides a logical and experimentally feasible pathway for the preparation of this compound, starting from the natural product reserpine. While the epimerization at C18 represents a key challenge requiring careful optimization, the other steps are based on well-established chemical transformations. This guide offers a foundational framework for researchers to develop a robust and efficient synthesis of this complex alkaloid, enabling further investigation into its pharmacological properties.
References
- MOLBASE.
- PubChem.
- PubChemLite.
- precisionFDA.
- Oreate AI Blog. Chemical Synthesis Research of the Alkaloid Drug Reserpine. [Link]
- Google Patents.
- Zhu, S., et al. (2024). Collective total synthesis of stereoisomeric yohimbine alkaloids.
- ResearchGate.
- ResearchGate. Collective total synthesis of stereoisomeric yohimbine alkaloids. [Link]
- PubMed.
- Scribd. Collective Total Synthesis of Stereoisomeric Yohimbine Alkaloids. [Link]
- PubMed Central.
- bioRxiv.
- Wikipedia. Reserpine. [Link]
- SynArchive. Synthesis of Reserpine by Gilbert Stork (2005). [Link]
- Google Patents.
- PubMed Central. A Combined Approach for Rapid Dereplication of Herb–Drug Interaction Causative Agents in Botanical Extracts—A Molecular Networking Strategy To Identify Potential Pregnane X Receptor (PXR)
- Google Patents.
- PubChem. Reserpine | C33H40N2O9 | CID 5770. [Link]
- PubMed.
- SciSpace.
- NCBI Bookshelf. Reserpine. [Link]
- Google Patents. Preparation method of methoxyamine hydrochloride. CN105330564A.
- Google Patents.
Sources
- 1. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Chemical Synthesis Research of the Alkaloid Drug Reserpine - Oreate AI Blog [oreateai.com]
- 4. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. CN101747220A - Novel method for synthesizing methyldopate hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to Metoserpate Hydrochloride: From the Legacy of Rauwolfia Alkaloids to a Niche Veterinary Tranquilizer
This guide provides a comprehensive technical overview of Metoserpate Hydrochloride, a synthetic yohimban alkaloid. It delves into the historical context of its development, rooted in the rich pharmacology of Rauwolfia species, and charts its trajectory to its application in veterinary medicine. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound.
Introduction: A Synthetic Derivative in a Storied Family of Alkaloids
This compound, identified by the chemical name methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate hydrochloride, is a member of the yohimban class of indole alkaloids. Its molecular formula is C24H32N2O5 · HCl. This class of compounds is famously associated with the Indian snakeroot plant, Rauwolfia serpentina, which has been a cornerstone of traditional Indian medicine for centuries.
The discovery and development of this compound are intrinsically linked to the intensive mid-20th-century research into Rauwolfia alkaloids, most notably reserpine. This era of pharmaceutical exploration sought to isolate, characterize, and synthesize compounds with therapeutic potential, particularly for hypertension and psychiatric disorders. This compound emerged from this scientific wave as a synthetic analog, offering a modified pharmacological profile.
| Property | Value |
| IUPAC Name | methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate hydrochloride |
| Molecular Formula | C24H32N2O5 · HCl |
| CAS Number | 1178-29-6 |
| Synonyms | Metoserpate HCl, SU-9064, Pacitran |
The Genesis of this compound: A Tale of Chemical Modification
The historical context for its creation lies in the groundbreaking work on reserpine, which was isolated in 1952. While a highly effective antihypertensive and tranquilizing agent, reserpine's clinical use was often accompanied by a range of side effects. This prompted extensive research into creating synthetic derivatives that could offer a better therapeutic window, either by enhancing efficacy, reducing side effects, or both.
This compound's structure, a trimethoxy-substituted yohimban carboxylate, represents a deliberate modification of the core reserpine scaffold. Such chemical alterations were aimed at fine-tuning the compound's interaction with its biological targets.
Chemical Synthesis: A Focus on the Yohimban Skeleton
While the original patent detailing the specific synthetic route for this compound (SU-9064) is not readily accessible, the synthesis of yohimban alkaloids is a well-established field of organic chemistry. The general approach involves the construction of the pentacyclic core, followed by the introduction and modification of functional groups.
A plausible synthetic strategy, based on established methodologies for this class of compounds, would likely involve the following key steps:
-
Construction of the D/E Ring System: This often involves a Diels-Alder reaction or a Michael addition to form a substituted cyclohexane or cyclohexene ring, which will become the E ring, fused to a piperidine ring (D ring).
-
Coupling with a Tryptamine Derivative: The pre-formed D/E ring system is then coupled with a tryptamine derivative, a reaction that forms the C ring and introduces the indole moiety.
-
Cyclization to Form the Pentacyclic Core: An intramolecular cyclization, such as a Pictet-Spengler or Bischler-Napieralski reaction, is then employed to close the B ring and form the complete yohimban skeleton.
-
Functional Group Manipulation: In the final stages, the desired functional groups, in the case of Metoserpate, the three methoxy groups and the methyl ester, are introduced or modified to yield the final product.
Caption: Generalized synthetic workflow for Yohimban alkaloids like Metoserpate.
Mechanism of Action: Modulating Neurotransmitter Systems
While a detailed pharmacological profile specific to this compound is not extensively documented in publicly available literature, its structural similarity to reserpine and other yohimbane alkaloids provides a strong basis for its mechanism of action.
The primary mode of action for reserpine is the irreversible inhibition of the vesicular monoamine transporter (VMAT). This protein is responsible for transporting monoamines—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles for storage and subsequent release.
By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters in the central and peripheral nervous systems. This depletion of catecholamines is the underlying reason for its antihypertensive and tranquilizing effects. It is highly probable that this compound shares this fundamental mechanism of action.
A more recent in silico study has also suggested a potential interaction between metoserpate and tumor necrosis factor-alpha (TNF-α), indicating a possible anti-inflammatory role, though this requires experimental validation.
Caption: Postulated mechanism of action for this compound.
Preclinical and Clinical Applications: A Focus on Veterinary Medicine
While initially likely investigated for its potential in human medicine, this compound found its niche in the veterinary field. Marketed under the brand name Pacitran, it was used as a tranquilizer for poultry.
Published reports from the late 1960s and 1970s describe its use in managing stress-related conditions in chickens, such as hysteria.[1][2] The administration was typically through drinking water. These studies indicated that this compound was effective and safe for its intended veterinary applications.
| Study Focus | Animal Model | Key Findings | Reference |
| Tranquilizer for Stress | Poultry (Chickens) | Effective in managing stress-related behaviors. | [1] |
| Treatment of Hysteria | Replacement Pullets | Safe and effective in treating clinical cases of hysteria. | [2] |
There is limited information available regarding extensive clinical trials of this compound in humans. It is plausible that its development for human use was discontinued due to a variety of factors, such as the emergence of more effective or safer alternatives for treating hypertension and psychiatric conditions.
Conclusion: A Chapter in the History of Alkaloid Pharmacology
This compound stands as a noteworthy example of the intensive pharmaceutical research of the mid-20th century that sought to harness and improve upon the therapeutic properties of natural products. While it did not become a mainstream human pharmaceutical, its journey from a synthetic derivative of a traditional medicinal plant to a specialized veterinary tranquilizer highlights a fascinating chapter in the history of drug discovery and development. Its story underscores the intricate relationship between natural product chemistry, synthetic innovation, and the targeted application of pharmacological agents.
References
- U.S. National Library of Medicine. (n.d.). Metoserpate. PubChem.
- U.S. National Library of Medicine. (n.d.). This compound. PubChem.
- Parker, E. L. (1969). Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry. Veterinarian, 6(1), 7–9.[1]
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.[2]
Sources
Unveiling the Therapeutic Potential of Metoserpate Hydrochloride: A Technical Guide to Target Identification and Validation
Foreword: Charting a Course for a Forgotten Molecule
Metoserpate hydrochloride, a compound with historical roots in veterinary medicine as a tranquilizing agent, presents a compelling enigma for modern drug discovery.[1][2] While its past application hints at a mechanism intertwined with neuropharmacology, the specific molecular targets and therapeutic potential in human health remain largely unexplored. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to navigate the path of rediscovering this compound. By leveraging our understanding of structurally related compounds and employing modern target identification methodologies, we can illuminate its mechanism of action and unlock its potential for novel therapeutic applications. This document eschews a rigid template, instead opting for a logical progression that mirrors the scientific process of inquiry, hypothesis, and experimental validation.
This compound: A Structural and Historical Overview
Metoserpate is classified as a secologanin tryptamine alkaloid.[1][3] Its chemical structure, methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate, reveals its close relationship to two well-known and pharmacologically significant alkaloids: reserpine and yohimbine.[4] This structural kinship is the cornerstone of our exploration into its potential therapeutic targets.
Historically, this compound saw use in poultry as a tranquilizer to manage hysteria and stress.[1][2][3] This sedative effect strongly suggests an interaction with the central nervous system, likely through the modulation of monoaminergic neurotransmission. However, the precise molecular interactions that produce this effect have not been elucidated in contemporary scientific literature.
The Family Resemblance: Inferring Potential Targets from Structural Analogs
Due to the scarcity of direct research on this compound, a logical starting point for target identification is to examine the pharmacology of its structural relatives, reserpine and yohimbine.
The Reserpine Connection: A Hypothesis of Monoamine Depletion
Reserpine, a well-characterized antihypertensive and antipsychotic agent, exerts its effects primarily through the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[5][6][7][8]
-
VMAT2: This transporter is responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles for subsequent release.[6][8] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals, resulting in a decrease in monoaminergic signaling.[7][8]
Given metoserpate's structural similarity to reserpine, it is highly probable that VMAT2 is a primary therapeutic target for this compound. The tranquilizing effects observed in veterinary applications are consistent with a reduction in central monoaminergic neurotransmission.
Proposed Signaling Pathway: VMAT2 Inhibition
Caption: Hypothesized VMAT2 Inhibition by Metoserpate.
The Yohimbine Parallel: Exploring Adrenergic and Serotonergic Receptor Antagonism
Yohimbine is best known as a selective α2-adrenergic receptor antagonist.[9][10][11] This action increases the release of norepinephrine, leading to sympathomimetic effects. Yohimbine and its analogs also exhibit affinity for other monoaminergic receptors, including:
The tranquilizing properties of metoserpate seem contrary to the stimulant effects of yohimbine's α2-antagonism. However, the affinity of yohimbine-like compounds for a range of receptors suggests that metoserpate could also possess a unique polypharmacological profile. It may act as an antagonist or partial agonist at various adrenergic, serotonergic, and dopaminergic receptor subtypes, contributing to its overall sedative effect.
A Framework for Discovery: Experimental Workflows for Target Identification and Validation
To transition from hypothesis to evidence, a structured experimental approach is essential. The following workflows provide a comprehensive strategy for identifying and validating the potential therapeutic targets of this compound.
Workflow 1: Target Identification using Affinity-Based and Phenotypic Screening
This initial phase aims to broadly identify potential binding partners of this compound.
Experimental Workflow: Target Identification
Caption: Workflow for initial target identification.
Step-by-Step Methodologies:
-
Affinity Chromatography-Mass Spectrometry:
-
Objective: To isolate proteins that directly bind to metoserpate.
-
Protocol:
-
Synthesize a metoserpate analog with a linker arm for immobilization.
-
Covalently attach the analog to a solid support (e.g., agarose beads) to create an affinity matrix.
-
Prepare cell lysates from relevant tissues or cell lines (e.g., neuronal cells).
-
Incubate the lysates with the affinity matrix.
-
Wash away non-specifically bound proteins.
-
Elute specifically bound proteins using a high concentration of free metoserpate or by changing buffer conditions.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
-
Cell-Based Phenotypic Screening:
-
Objective: To identify the functional consequences of metoserpate treatment on cellular pathways.
-
Protocol:
-
Utilize commercially available cell lines expressing known receptors and transporters (e.g., adrenergic, serotonergic, dopaminergic receptors, and VMAT2).
-
For GPCRs, employ assays that measure second messenger levels (e.g., cAMP, Ca2+).
-
For transporters like VMAT2, use radiolabeled substrate uptake assays (e.g., [3H]dopamine or [3H]serotonin).[8]
-
Treat cells with a concentration range of this compound and measure the functional response.
-
-
Workflow 2: Target Validation and Mechanistic Elucidation
Once putative targets are identified, this phase focuses on confirming the interaction and understanding the mechanism of action.
Experimental Workflow: Target Validation
Caption: Workflow for target validation.
Step-by-Step Methodologies:
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of metoserpate for the putative targets.
-
Protocol:
-
Use membranes from cells overexpressing the target receptor or transporter.
-
Incubate the membranes with a known radioligand for the target.
-
Add increasing concentrations of this compound to compete with the radioligand.
-
Measure the displacement of the radioligand to calculate the Ki of metoserpate.
-
-
-
Surface Plasmon Resonance (SPR):
-
Objective: To measure the kinetics of binding (kon and koff) between metoserpate and the purified target protein.
-
Protocol:
-
Immobilize the purified target protein on a sensor chip.
-
Flow solutions of this compound at various concentrations over the chip.
-
Measure the change in refractive index at the surface, which is proportional to the mass of bound metoserpate.
-
Analyze the data to determine the association and dissociation rate constants.
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement in a cellular context.
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting. A shift in the melting curve indicates target engagement.
-
-
-
Target Knockdown/Knockout:
-
Objective: To determine if the cellular phenotype observed with metoserpate treatment is dependent on the putative target.
-
Protocol:
-
Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line.
-
Treat both the modified and wild-type cells with this compound.
-
Measure the phenotypic response (e.g., changes in second messengers, neurotransmitter uptake). Attenuation or loss of the response in the modified cells confirms target dependency.
-
-
Quantitative Data Summary and Future Directions
As experimental data is generated, it is crucial to organize it for clear interpretation and comparison.
Table 1: Hypothetical Data Summary for this compound Target Validation
| Assay Type | Target | Result (Hypothetical) | Interpretation |
| Radioligand Binding | VMAT2 | Ki = 50 nM | High-affinity binding to VMAT2. |
| Radioligand Binding | α2-Adrenergic Receptor | Ki = 500 nM | Moderate affinity for α2 receptors. |
| Radioligand Binding | 5-HT2A Receptor | Ki = 1.2 µM | Lower affinity for 5-HT2A receptors. |
| [3H]Dopamine Uptake | VMAT2-expressing cells | IC50 = 75 nM | Potent functional inhibition of VMAT2. |
| cAMP Assay | α2-Adrenergic expressing cells | EC50 > 10 µM (antagonist mode) | Weak antagonist activity at α2 receptors. |
| CETSA | Neuronal cells | ΔTm = +3.5 °C for VMAT2 | Confirms direct engagement of VMAT2 in cells. |
The path forward for this compound involves a systematic and rigorous application of these modern drug discovery techniques. The initial focus should be on confirming the hypothesized interaction with VMAT2, as this aligns most closely with its known tranquilizing effects. Concurrently, broader screening against a panel of monoaminergic receptors is warranted to build a complete pharmacological profile. The ultimate goal is to generate a robust preclinical data package that can support the advancement of this compound into translational studies for well-defined human diseases, potentially in the realms of neuropsychiatry or movement disorders where modulation of monoaminergic signaling is a validated therapeutic strategy.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66252, Metoserpate.
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.
- U.S. Food and Drug Administration (n.d.). METOSERPATE. In precisionFDA.
- Ishibashi, T., et al. (1990). Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities. Chemical & pharmaceutical bulletin, 38(6), 1702–1706.
- Salehi, B., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Journal of Drug Targeting, 30(9), 945-954.
- Patsnap (n.d.). Reserpine analog. Synapse.
- Salehi, B., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. ResearchGate.
- Khan, Z. I., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. EXCLI journal, 21, 1292–1304.
- Pharmacology of Yohimbine; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). In YouTube.
- Weir, M. R. (2020). Reserpine: A new consideration of an old drug for Hypertension?. American journal of hypertension, 33(8), 689–690.
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. PubMed.
- Wikipedia contributors. (2024). Vesicular monoamine transporter. In Wikipedia, The Free Encyclopedia.
- Parker, E. L. (1969). Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry. The Veterinarian, 6(1), 7–9.
- Creese, I., Burt, D. R., & Snyder, S. H. (1976). Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs. Science, 192(4238), 481–483.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases.
- Gao, Y., et al. (2021). Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. International journal of molecular sciences, 22(16), 8889.
- Zádor, F., et al. (2024). The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. Frontiers in Molecular Neuroscience, 17, 1358700.
- Plumb, D. C. (n.d.). Tranquilizers, Sedatives, and Analgesics for Treatment of Animals. In Merck Veterinary Manual.
- Sorkina, T., et al. (2022). Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone.
- Journal of Pharmacy and Pharmaceutical Sciences (2023). Unraveling the Mechanisms of Drug Action in Tranquilizers: Promoting Calmness an. Prime Scholars.
- Løbner, O., et al. (2021). The Acute Pharmacological Manipulation of Dopamine Receptors Modulates Judgment Bias in Japanese Quail. Frontiers in behavioral neuroscience, 15, 786803.
- Cichero, E., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4309.
- Veprintsev, D. B., et al. (2019). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. Pharmacology research & perspectives, 7(6), e00543.
- Ayd, F. J., Jr (1961). THE PRESENT STATUS OF TRANQUILIZING DRUGS. California medicine, 94(2), 71–78.
- Bardo, M. T. (2012). Preclinical Efficacy of Novel Vesicular Monoamine Transporter 2 I. Journal of addiction research & therapy, S1(004), 10.4172/2155-6105.S1-004.
- Zhuang, Y., et al. (2021). Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. Cell research, 31(10), 1126–1129.
- Lemoine, H., Ehle, B., & Kaumann, A. J. (1985). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. Naunyn-Schmiedeberg's archives of pharmacology, 331(2-3), 130–139.
- Schmelck, P. H., et al. (1984). Adrenergic receptors in human liver plasma membranes: predominance of beta 2- and alpha 1-receptor subtypes.
- Archer, T., Ogren, S. O., & Johansson, C. (1983). Mechanisms by which the putative serotonin receptor antagonist metitepin alters nociception in mice. Journal of neural transmission, 56(2-3), 127–142.
- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.
- Malachkar, A., Britton, T., & Crossman, A. R. (2010). Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors. Neuroscience research, 67(3), 259–264.
- De Ponti, F., et al. (1986). Factors controlling beta 1-adrenoceptor affinity and selectivity. Journal of molecular and cellular cardiology, 18 Suppl 5, 71–81.
- Yu, J. H., & Schneyer, C. A. (1993). Interaction between substance P and beta-adrenergic agonists in the modulation of the secretion of fluid and protein by the rat submandibular gland. Archives of oral biology, 38(6), 463–468.
- U.S. Food and Drug Administration (2000). SERPACWA Pharmacology Review Part 1.
- Pytliak, M., & Vargova, V. (2012). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Physiological Research, 61(Supplementum 1), S15-S25.
- Kikta, D. C., Threatte, R. M., & Fregly, M. J. (1983). Peripheral conversion of L-5-hydroxytryptophan to serotonin induces drinking in rats. Pharmacology, biochemistry, and behavior, 19(4), 593–599.
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Pharmacological actions of some simple analogues of reserpine. II. Anticonvulsant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 7. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of Metoserpate Hydrochloride on Monoamine Neurotransmitters
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metoserpate Hydrochloride is a yohimban-class alkaloid, historically documented for its use as a tranquilizing agent in veterinary medicine.[1] Despite its classification, a comprehensive pharmacological profile, particularly concerning its effects on the central nervous system's monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin—remains largely uncharacterized in publicly accessible literature. This guide posits a primary mechanism of action for this compound centered on the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), drawing parallels with the well-documented pharmacology of its structural analog, reserpine.
This document serves as a technical framework for the scientific community to systematically investigate this hypothesis. It provides a series of detailed, field-proven experimental protocols designed to elucidate the in-vitro, in-vivo, and behavioral effects of this compound. By following the methodologies outlined herein, researchers can rigorously test the VMAT2 inhibition hypothesis, quantify the compound's impact on monoamine dynamics, and characterize its functional consequences. This guide is structured not as a static review of existing data, but as a proactive roadmap for discovery, empowering researchers to fill a significant knowledge gap in neuropharmacology.
Introduction to this compound
Metoserpate is a secologanin tryptamine alkaloid with the molecular formula C24H32N2O5.[1] Its hydrochloride salt has been used as a tranquilizing agent, particularly in poultry, to manage stress-related behaviors.[1][2] Beyond this application, its interaction with the mammalian central nervous system is poorly understood. The core structure of Metoserpate belongs to the yohimban family of alkaloids, a class of compounds known for their diverse pharmacological activities, including interactions with adrenergic and serotonergic receptors.[3]
The most notable structural relative of Metoserpate in this class is reserpine, a well-known antihypertensive and antipsychotic agent that profoundly impacts monoamine neurotransmission.[4] This structural kinship forms the logical foundation for the primary hypothesis of this guide: that this compound exerts its effects through the depletion of monoamine neurotransmitters.
Hypothesized Mechanism of Action: VMAT2 Inhibition and Monoamine Depletion
The central hypothesis is that this compound functions as an inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).
The Role of VMAT2 in Monoaminergic Neurons
VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons.[5] Its primary function is to transport cytosolic dopamine, norepinephrine, and serotonin into these vesicles for storage and subsequent release into the synaptic cleft upon neuronal firing.[6] This process is essential for maintaining a readily releasable pool of neurotransmitters and for protecting them from metabolic breakdown by enzymes like monoamine oxidase (MAO) in the cytoplasm.[4]
Reserpine as a Prototypical VMAT2 Inhibitor
Reserpine exerts its potent pharmacological effects by irreversibly binding to and inhibiting VMAT2.[5][7] This inhibition blocks the sequestration of monoamines into synaptic vesicles. The consequences are twofold:
-
The readily releasable pool of neurotransmitters is depleted.
-
Cytosolic monoamines are exposed to degradation by MAO.
The net result is a profound and long-lasting depletion of dopamine, norepinephrine, and serotonin stores in nerve terminals, leading to impaired monoaminergic neurotransmission.[4] This mechanism accounts for reserpine's antihypertensive effects (depletion of norepinephrine in the peripheral sympathetic nervous system) and its now-obsolete use as an antipsychotic, as well as its significant side effects, such as depression and Parkinsonism-like symptoms.[8]
The Argument for Metoserpate as a VMAT2 Inhibitor
Given that Metoserpate shares the yohimban scaffold with reserpine, it is highly probable that it also interacts with VMAT2. The tranquilizing effects observed in animals are consistent with a general dampening of central nervous system activity, a likely outcome of reduced monoaminergic signaling.[1] Therefore, this guide is built upon the testable hypothesis that this compound is a VMAT2 inhibitor that leads to the depletion of monoamine neurotransmitters.
Caption: Hypothesized mechanism of this compound action.
A Technical Guide to Investigating the Monoaminergic Effects of this compound
This section provides a series of robust protocols to systematically test the central hypothesis and characterize the neuropharmacological profile of this compound.
Part 1: In Vitro Characterization
Experimental Goal: To determine the direct molecular interactions of this compound with key proteins of the monoamine systems, with a primary focus on VMAT2.
Protocol 1: Radioligand Binding Assays
This protocol will quantify the binding affinity of this compound for VMAT2, as well as for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Materials:
-
Membrane preparations from cells expressing recombinant human VMAT2, DAT, NET, and SERT.
-
Radioligands: [³H]dihydrotetrabenazine (for VMAT2), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), and [³H]citalopram (for SERT).
-
This compound.
-
Non-labeled competing ligands for positive controls (e.g., tetrabenazine, GBR 12909, desipramine, fluoxetine).
-
Scintillation counter and vials.
-
Filtration apparatus and glass fiber filters.
-
-
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare a series of dilutions of this compound and the standard competing ligands in an appropriate assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, the specific radioligand (at a concentration near its Kd), and varying concentrations of this compound or the standard ligand.
-
Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]
-
Part 2: In Vivo Neurochemical Analysis
Experimental Goal: To measure the effect of systemic this compound administration on the extracellular concentrations of dopamine, serotonin, and their metabolites in the brains of living animals.
Protocol 2: In Vivo Microdialysis with HPLC-ECD
This technique allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving rodents.[10][11]
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Syringe pump and liquid swivels.
-
Fraction collector.
-
HPLC system with an electrochemical detector (ECD).
-
Male Wistar rats or C57BL/6 mice.
-
This compound.
-
Artificial cerebrospinal fluid (aCSF).
-
-
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for all three monoamines). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[12] Allow the system to stabilize for at least 2 hours. Collect baseline dialysate samples every 20-30 minutes.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue to collect dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
Sample Analysis: Inject the collected dialysate samples into an HPLC-ECD system optimized for the separation and quantification of dopamine, serotonin, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA).
-
Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the stable baseline levels. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
-
Caption: Experimental workflow for in vivo microdialysis.
Part 3: Behavioral Phenotyping
Experimental Goal: To assess the functional and behavioral consequences of the neurochemical changes induced by this compound.
Protocol 3: Behavioral Assays for Monoamine Depletion
A battery of tests should be used to provide a comprehensive behavioral profile.[13]
-
A. Open Field Test:
-
Purpose: To assess general locomotor activity and exploratory behavior. A VMAT2 inhibitor is expected to decrease locomotion.
-
Procedure: Place the animal in a large, open arena. Use video tracking software to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency over a 10-30 minute period.
-
-
B. Forced Swim Test:
-
Purpose: To measure behavioral despair, a common test for antidepressant efficacy. Monoamine depletion is expected to increase immobility time.[14]
-
Procedure: Place the animal in a cylinder of water from which it cannot escape. Record the duration of immobility (floating passively) over a 5-6 minute session.
-
-
C. Sucrose Preference Test:
-
Purpose: To assess anhedonia, a core symptom of depression. Monoamine depletion can reduce the preference for a rewarding stimulus.[15]
-
Procedure: Habituate the animal to two drinking bottles, one with water and one with a sucrose solution (e.g., 1%). After habituation, deprive the animal of water for a period, then present both bottles for a set time. Measure the consumption from each bottle to calculate a preference percentage.
-
Data Interpretation and Expected Outcomes
The following table summarizes the expected outcomes if this compound acts as a reserpine-like VMAT2 inhibitor.
| Experiment | Predicted Outcome for a VMAT2 Inhibitor | Rationale |
| Radioligand Binding | High affinity (low Ki) for VMAT2. Low affinity for DAT, NET, and SERT. | The primary molecular target is VMAT2, not the plasma membrane transporters. |
| In Vivo Microdialysis | A significant, time-dependent decrease in extracellular dopamine, norepinephrine, and serotonin. An increase in the ratio of metabolites (DOPAC, HVA, 5-HIAA) to parent neurotransmitters. | Inhibition of vesicular storage leads to cytoplasmic degradation of monoamines and reduced release. |
| Open Field Test | Decreased total distance traveled and reduced rearing behavior. | Dopamine depletion is strongly associated with hypolocomotion. |
| Forced Swim Test | Increased duration of immobility. | Depletion of serotonin and norepinephrine is linked to depressive-like phenotypes. |
| Sucrose Preference Test | Reduced preference for the sucrose solution compared to baseline. | Depletion of dopamine and serotonin can induce anhedonia. |
Conclusion
While direct pharmacological data on this compound is scarce, its structural similarity to reserpine provides a strong, testable hypothesis for its mechanism of action: the inhibition of VMAT2 and subsequent depletion of monoamine neurotransmitters. The experimental framework provided in this guide offers a comprehensive, multi-leveled approach to rigorously evaluate this hypothesis. By employing in vitro binding assays, in vivo neurochemical monitoring, and a battery of behavioral tests, researchers can elucidate the compound's true pharmacological profile. This will not only fill a critical knowledge gap but also potentially establish this compound as a valuable research tool for studying the profound physiological and behavioral roles of monoamine systems in the central nervous system.
References
- A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (URL not available)
- Investigation of Behavioral Dysfunctions Induced by Monoamine Depletions in a Mouse Model of Parkinson's Disease. PubMed Central. [Link]
- Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors.
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]
- Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach.
- Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. PubMed Central. (URL not available)
- Yohimbine-induced alterations of monoamine metabolism in the spontaneously hypertensive rat. I. The peripheral nervous system. PubMed. [Link]
- Standard procedures for monoamine transporter and receptor-binding assays.
- Behavioral assays to model cognitive and affective dimensions of depression and anxiety in r
- Manipulation of norepinephrine metabolism with yohimbine in the treatment of autonomic failure. PubMed. [Link]
- Animal Models of Depression: What Can They Teach Us about the Human Disease?. MDPI. [Link]
- Investigation of Behavioral Dysfunctions Induced by Monoamine Depletions in a Mouse Model of Parkinson's Disease. PubMed. [Link]
- Details of the Receptor-Binding Assay Methods Used in the Present Studies.
- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- (PDF) Investigation of Behavioral Dysfunctions Induced by Monoamine Depletions in a Mouse Model of Parkinson's Disease.
- This compound for the treatment of hysteria in replacement pullets. PubMed. [Link]
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
- Monoamine-depleting agent. Wikipedia. [Link]
- Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
- Mechanisms of neurotransmitter transport and drug inhibition in human VM
- Monoaminergic mechanisms of stimul
- CNS Risk Assessment in Preclinical Development. Allucent. [Link]
- The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. Frontiers. [Link]
- 3 ways to improve clinical relevance of preclinical CNS d
- Effect of antidepressant drugs on monoamine synthesis in brain in vivo. PubMed. [Link]
- Structural basis of VMAT2 inhibition by reserpine a, Cut-open...
- Transport and inhibition mechanisms of human VM
- Monoamine Hypotheses of Mood Disorders. NCBI Bookshelf. [Link]
- Preclinical CNS CRO : Advancing Neuroscience Research. Porsolt. [Link]
- The mechanism of norepinephrine depletion by reserpine, metaraminol and related agents. The role of monoamine oxidase. PubMed. [Link]
- Vesicular monoamine transport inhibitors.
- Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. ISCTM. (URL not available)
- Allosteric modulators in CNS disorders: review. MedCrave online. [Link]
- Impacts of Drug Interactions on Pharmacokinetics and the Brain Transporters: A Recent Review of Natural Compound-Drug Interactions in Brain Disorders. MDPI. [Link]
- Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. PubMed. [Link]
- Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yohimbine-induced alterations of monoamine metabolism in the spontaneously hypertensive rat. I. The peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of norepinephrine depletion by reserpine, metaraminol and related agents. The role of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 6. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monoamine Hypotheses of Mood Disorders - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 13. Investigation of Behavioral Dysfunctions Induced by Monoamine Depletions in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models of Depression: What Can They Teach Us about the Human Disease? [mdpi.com]
- 15. Investigation of Behavioral Dysfunctions Induced by Monoamine Depletions in a Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cellular Assays for Characterizing the Bioactivity of Metoserpate Hydrochloride
Introduction
Metoserpate Hydrochloride is a secologanin tryptamine alkaloid, identified chemically as a derivative of reserpine.[1][2][3] While its use as a tranquilizing agent in veterinary medicine is documented, the specific cellular and molecular mechanisms underpinning its pharmacological activity are not extensively characterized in publicly available literature. Given its structural similarity to reserpine, a well-known inhibitor of the vesicular monoamine transporter (VMAT), it is plausible that this compound shares a similar mechanism of action.[4][5][6] Reserpine acts by irreversibly blocking VMAT, which is responsible for transporting monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles.[7][8] This inhibition leads to the depletion of these neurotransmitters at nerve terminals, resulting in antihypertensive and sedative effects.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cellular activity of this compound. We will proceed from foundational cytotoxicity assessments to more nuanced assays aimed at elucidating specific mechanisms of action, such as the induction of apoptosis, cell cycle modulation, and impact on key signaling pathways. The experimental design is predicated on the hypothesis that this compound may function as a reserpine analog, while also allowing for the discovery of novel activities.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
The initial step in characterizing any compound is to determine its effect on cell viability and establish a working concentration range for subsequent, more sensitive assays. This avoids confounding results where observed effects are merely a consequence of widespread cell death. The MTT assay is a robust and widely used colorimetric method for this purpose.
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The quantity of formazan produced, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow and data interpretation for the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for an appropriate duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane rupture without PS externalization).
-
Part 3: Assessing Effects on Cell Proliferation - Cell Cycle Analysis
Compounds that affect cell viability often do so by interfering with the cell division cycle. Analyzing the distribution of cells in the different phases of the cell cycle can provide critical insights into a compound's mechanism of action.
Scientific Rationale
The cell cycle is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The amount of DNA in a cell doubles during the S phase and is halved during mitosis. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. [12]By staining a population of permeabilized cells with PI and analyzing them with a flow cytometer, one can distinguish cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. [13][14]An accumulation of cells in a specific phase suggests the compound induces a cell cycle arrest at that checkpoint.
Experimental Design: Cell Cycle Analysis
Caption: The phases of the eukaryotic cell cycle.
Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with this compound at sub-lethal concentrations (e.g., IC25 or IC50) for a specified time (e.g., 24 hours).
-
Harvesting: Harvest cells, wash with PBS, and count them.
-
Fixation: Resuspend approximately 1x10^6 cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained. Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI to a final concentration of 50 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate channel (e.g., >600 nm). Use a linear scale for the DNA content histogram.
-
Data Interpretation: Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to that of control cells to identify any cell cycle arrest.
Part 4: Probing Specific Mechanistic Pathways
Building on the foundational data, the investigation can now focus on more specific, hypothesis-driven assays based on the known pharmacology of reserpine and related compounds.
A. Vesicular Monoamine Transporter (VMAT) Inhibition Assay
Scientific Rationale: The primary mechanism of reserpine is the inhibition of VMAT2. [4][5]VMATs are responsible for packaging neurotransmitters from the cytoplasm into vesicles for subsequent release. Inhibition of this process leads to the depletion of neurotransmitters. [6]A cellular uptake assay using a fluorescent substrate that is a substrate for monoamine transporters (dopamine, norepinephrine, serotonin) can be used to assess the activity of this compound on this system. [16][17][18] Experimental Approach:
-
Cell Line Selection: Use a cell line endogenously expressing or engineered to express VMAT2 (e.g., PC12 cells, HEK293-VMAT2).
-
Assay Principle: Utilize a commercially available neurotransmitter transporter uptake assay kit. [19][20]These kits typically provide a fluorescent substrate that mimics monoamines.
-
Protocol Outline:
-
Plate the VMAT2-expressing cells.
-
Pre-incubate the cells with various concentrations of this compound or a known inhibitor like reserpine (positive control).
-
Add the fluorescent substrate.
-
Measure the increase in intracellular fluorescence over time using a fluorescence plate reader.
-
Inhibition of uptake by this compound will result in a lower fluorescence signal compared to the vehicle control.
-
-
Data Analysis: Calculate the IC50 of this compound for VMAT2 inhibition.
B. Mitochondrial Membrane Potential (ΔΨm) Assay
Scientific Rationale: Mitochondrial dysfunction is a key event in the apoptotic cascade. The loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. The JC-1 dye is a lipophilic, cationic probe that can be used to measure ΔΨm. [21]In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, which emit red fluorescence. [22][23]In apoptotic cells where ΔΨm has collapsed, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence. [24]The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Experimental Approach:
-
Protocol Outline:
-
Treat cells with this compound as in the apoptosis assay.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a flow cytometer with appropriate filters for red (aggregates) and green (monomers) fluorescence.
-
-
Data Interpretation: A decrease in the red/green fluorescence ratio in treated cells compared to controls indicates a loss of mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.
C. Signaling Pathway Analysis (Western Blot / ELISA)
Scientific Rationale: Studies on reserpine and other compounds have shown modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/AKT/mTOR and TGF-β pathways. [25][26]Investigating the effect of this compound on the phosphorylation status or expression levels of key proteins in these pathways can provide deeper mechanistic insights.
Experimental Approach:
-
Pathway Selection: Based on literature and preliminary data, select relevant pathways (e.g., PI3K/AKT, TGF-β).
-
Methodology:
-
Western Blot: Treat cells with this compound, lyse them, and separate proteins by SDS-PAGE. Transfer proteins to a membrane and probe with specific antibodies against total and phosphorylated forms of key proteins (e.g., Akt, p-Akt, Smad2/3, p-Smad2/3).
-
ELISA: Use commercially available ELISA kits to quantify the levels of specific total or phosphorylated proteins in cell lysates. [27][28][29]These can offer a more high-throughput alternative to Western blotting.
-
-
Data Interpretation: Changes in the phosphorylation status or expression of key signaling molecules will help to map the intracellular pathways affected by this compound.
Mechanistic Pathway Visualization
Caption: Postulated cellular targets and pathways for this compound investigation.
Conclusion
This technical guide outlines a systematic, multi-tiered approach to characterizing the cellular activity of this compound. By starting with broad assessments of cytotoxicity and progressing to specific, hypothesis-driven assays, researchers can efficiently build a comprehensive profile of the compound's biological effects. The proposed workflow, grounded in the known pharmacology of its structural analog reserpine, provides a robust framework for elucidating its mechanism of action, confirming its activity as a VMAT inhibitor, and potentially uncovering novel therapeutic properties. The integration of data from these diverse cellular assays will be crucial for advancing our understanding of this compound and evaluating its potential in drug development.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Wikipedia. (2024). Reserpine.
- Thirumalai, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI.
- Provost, J. (2018). MTT Proliferation Assay Protocol. ResearchGate.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- BioPharma Notes. (2020). Reserpine.
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Patsnap. (2024). What is the mechanism of Reserpine?. Synapse.
- Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays.
- National Center for Biotechnology Information. (n.d.). Reserpine. PubChem.
- Cancer Research. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. AACR Journals.
- Agilent. (n.d.). Mitochondrial Membrane Potential Detection Kit.
- JoVE. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe.
- Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1).
- FPnotebook. (2025). Reserpine.
- Biolinkk. (n.d.). PI3K/Akt/mTOR Signaling Kit.
- ELK Biotechnology. (n.d.). Human VMAT2 (Vesicular Monoamine Transporter 2) ELISA Kit.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.
- Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit.
- JoVE. (2018). Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter.
- National Center for Biotechnology Information. (n.d.). Metoserpate. PubChem.
- JoVE. (2018). Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System.
- National Center for Biotechnology Information. (2020). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC.
- National Center for Biotechnology Information. (2012). The vesicular monoamine transporter 2: an underexplored pharmacological target. PMC.
- precisionFDA. (n.d.). METOSERPATE.
- Assay Genie. (2023). Deciphering the Intricacies of TGF-Beta Signaling Pathway.
- Wikipedia. (n.d.). Vesicular monoamine transporter.
- National Center for Biotechnology Information. (2014). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. PMC.
- National Center for Biotechnology Information. (2023). Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions. PMC.
Sources
- 1. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound, CasNo.1178-29-6 Krka d.d. Novo Mesto Belarus [krkadd.lookchem.com]
- 4. Reserpine - Wikipedia [en.wikipedia.org]
- 5. Reserpine - BioPharma Notes [biopharmanotes.com]
- 6. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 7. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. biocompare.com [biocompare.com]
- 20. Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit | Technology Networks [technologynetworks.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. chem-agilent.com [chem-agilent.com]
- 23. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. biolinkk.com [biolinkk.com]
- 26. assaygenie.com [assaygenie.com]
- 27. blog.cellsignal.com [blog.cellsignal.com]
- 28. Human VMAT2(Vesicular Monoamine Transporter 2) ELISA Kit [elkbiotech.com]
- 29. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
Metoserpate Hydrochloride solubility and stability studies
An In-depth Technical Guide to the Solubility and Stability Studies of Metoserpate Hydrochloride
Foreword: A Note on the Subject
Metoserpate is an obsolete antihypertensive agent. Due to its age and limited use, publicly available, in-depth technical data regarding its hydrochloride salt, particularly concerning comprehensive solubility and stability studies, is exceptionally scarce. This guide, therefore, is constructed as a methodological framework. It outlines the principles and modern best practices that a senior application scientist would apply if tasked with characterizing a new drug substance like this compound today. The experimental details and data presented are illustrative, based on established pharmaceutical science principles, rather than on specific, documented studies of this compound. This approach ensures the guide is both scientifically rigorous and practically applicable for researchers developing novel compounds.
Part 1: Foundational Characterization of this compound
Before delving into solubility and stability, a foundational understanding of the molecule is paramount. Metoserpate is a derivative of yohimbic acid, and its structure dictates its physicochemical properties.
1.1 Physicochemical Properties Assessment
A comprehensive analysis begins with the fundamental physicochemical properties of the drug substance. These parameters are critical as they influence the drug's biopharmaceutical properties, including its absorption and bioavailability.
| Parameter | Analytical Method | Rationale |
| pKa | Potentiometric titration, UV-spectrophotometry, Capillary Electrophoresis | Determines the ionization state at different pH values, which directly impacts solubility and absorption. |
| Log P / Log D | Shake-flask method (octanol/water), HPLC | Measures lipophilicity, a key predictor of membrane permeability and in vivo distribution. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Indicates purity and the physical form of the solid-state. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Assesses the tendency of the substance to absorb atmospheric moisture, which can impact stability and handling. |
1.2 Solid-State Characterization
The solid-state form of an active pharmaceutical ingredient (API) can significantly affect its solubility, stability, and manufacturability. Therefore, a thorough solid-state characterization is a non-negotiable starting point.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities and stabilities. X-ray Powder Diffraction (XRPD) is the gold standard for identifying and differentiating polymorphs.
-
Amorphous Content: The presence of a non-crystalline, amorphous form can enhance solubility but may also lead to physical instability. Modulated Differential Scanning Calorimetry (mDSC) and XRPD are used to quantify amorphous content.
-
Particle Size and Morphology: Particle size distribution and shape, analyzed by laser diffraction and scanning electron microscopy (SEM), respectively, influence dissolution rate and bioavailability.
Part 2: Solubility Studies: A Multi-faceted Approach
Solubility is a critical determinant of a drug's oral bioavailability. A comprehensive solubility assessment is therefore essential in early-stage drug development.
2.1 Equilibrium Solubility Studies
Equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.
-
Execution: Add an excess amount of this compound to each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling & Analysis: Withdraw a sample, filter it through a 0.22 µm filter to remove undissolved solids, and analyze the concentration of the dissolved drug using a validated HPLC-UV method.
2.2 Intrinsic Dissolution Rate (IDR)
For poorly soluble drugs, the dissolution rate, rather than the equilibrium solubility, can be the rate-limiting step for absorption. The IDR is a measure of the dissolution rate of a pure substance under constant surface area conditions.
Experimental Workflow for IDR
Caption: Intrinsic Dissolution Rate Experimental Workflow.
2.3 Biorelevant Solubility
Solubility in simple aqueous buffers may not accurately reflect the in vivo environment. Biorelevant media, which contain bile salts and lecithin to simulate the fed and fasted states of the small intestine (e.g., FaSSIF and FeSSIF), provide a more predictive measure of in vivo solubility.
Part 3: Stability Studies: Ensuring Safety and Efficacy
Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors.
3.1 Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.
Forced Degradation Conditions
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Simulates acidic environment of the stomach. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Investigates susceptibility to basic conditions. |
| Oxidation | 3% H₂O₂, RT, 24h | Assesses sensitivity to oxidative stress. |
| Thermal Stress | 80 °C, 75% RH, 7 days | Evaluates stability at elevated temperatures. |
| Photostability | ICH Q1B guidelines (UV/Vis light) | Determines light sensitivity. |
3.2 ICH Stability Testing
Formal stability testing follows the guidelines of the International Council for Harmonisation (ICH), specifically guideline Q1A(R2).
ICH Stability Storage Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Logical Flow of a Stability Study
Caption: ICH Stability Study Logical Workflow.
Part 4: Analytical Methodologies
The reliability of solubility and stability data is wholly dependent on the robustness of the analytical methods used.
4.1 HPLC Method Development and Validation
A stability-indicating HPLC method is one that can separate the API from its degradation products, allowing for the accurate quantification of each.
Key Validation Parameters (ICH Q2(R1))
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
References
- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])
- ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])
- Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics, U.S.
- The International Pharmacopoeia, World Health Organiz
Methodological & Application
Application Note: Development and Validation of Analytical Methods for Metoserpate Hydrochloride
Abstract
This comprehensive application note details the development and validation of analytical methodologies for the quantitative determination and stability assessment of Metoserpate Hydrochloride. Recognizing the diverse needs of pharmaceutical researchers and quality control analysts, this guide presents three distinct, validated analytical techniques: a high-performance liquid chromatography (HPLC) method for robust quantification and stability indication, a gas chromatography-mass spectrometry (GC-MS) method for identification and trace-level analysis, and a UV-Visible spectrophotometric method for rapid, routine assay. Each protocol is grounded in established scientific principles and validated in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure accuracy, precision, and reliability.
Introduction to this compound
This compound is a synthetic derivative of the indole alkaloid family, structurally related to reserpine.[1] Its molecular formula is C₂₄H₃₂N₂O₅·HCl, with a molecular weight of 464.99 g/mol .[2][3] Metoserpate has been investigated for its potential therapeutic applications, including its use as a tranquilizing agent.[4] Given its pharmaceutical relevance, the development of robust and reliable analytical methods is paramount for ensuring the quality, purity, and stability of both the active pharmaceutical ingredient (API) and its formulated products.
This document provides a detailed guide for the development and validation of analytical methods for this compound, tailored for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method for Assay and Stability-Indicating Studies
The HPLC method is the cornerstone for the accurate quantification of this compound and for monitoring its stability. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient from its potential degradation products, which is a key regulatory requirement.[5][6]
Rationale for Method Development
A reversed-phase HPLC method was chosen due to its wide applicability and suitability for moderately polar compounds like this compound. A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation of the analyte from potential impurities.[7] The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier, is optimized to achieve a symmetric peak shape and an appropriate retention time. The acidic pH of the mobile phase ensures the protonation of the basic nitrogen atoms in the Metoserpate molecule, leading to better retention and peak shape on the C18 column. UV detection is employed based on the chromophoric nature of the indole ring system in the molecule.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-19 min: 80% to 30% B19-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): For bulk drug, prepare as described for the standard solution. For formulated products, an appropriate extraction procedure should be developed and validated.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on this compound. These studies intentionally degrade the sample to generate potential degradation products.[6]
Protocol for Forced Degradation:
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL this compound solution in diluent, add 1 mL of 1N HCl. Heat at 80 °C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL this compound solution in diluent, add 1 mL of 1N NaOH. Heat at 80 °C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL this compound solution in diluent, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 48 hours.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent drug peak.
Method Validation
The HPLC method must be validated according to ICH Q2(R2) guidelines.[2][7][8]
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, standard, and forced degradation samples. | The peak for this compound should be free of interference from the blank and degradation products (Peak purity index > 0.999). |
| Linearity | Analyze a series of at least five concentrations (e.g., 25-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of this compound at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-day): Analyze six replicate preparations of the standard solution on the same day.- Intermediate Precision (Inter-day): Analyze six replicate preparations on a different day by a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve. | LOD: Signal-to-Noise ratio of 3:1LOQ: Signal-to-Noise ratio of 10:1 |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For this compound, which is a relatively large molecule, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. However, direct injection of a solution can be attempted first. This method is particularly useful for identifying unknown impurities and for trace-level analysis.
Rationale for Method Development
The high sensitivity and specificity of mass spectrometry make GC-MS an excellent tool for impurity profiling. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra that can be used for structural elucidation and identification by comparison with spectral libraries.
Experimental Protocol: GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |
| Oven Temperature Program | Initial: 150 °C for 1 minRamp: 10 °C/min to 300 °CHold: 10 min at 300 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 1 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Sample Solution: Prepare the sample in methanol at a similar concentration.
Note: If derivatization is required, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
Method Validation
For identification purposes, the validation of a GC-MS method focuses on specificity. For quantitative analysis of impurities, a full validation as per ICH guidelines should be performed.
Validation Parameters:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank and a spiked sample. | The mass spectrum of the analyte in the sample should match the mass spectrum of the reference standard. |
| LOD and LOQ | Determined by injecting a series of decreasing concentrations. | Signal-to-Noise ratios of 3:1 for LOD and 10:1 for LOQ. |
UV-Visible Spectrophotometric Method for Rapid Assay
A UV-Visible spectrophotometric method offers a simple, rapid, and cost-effective approach for the routine quantification of this compound in bulk drug and simple formulations.
Rationale for Method Development
This compound possesses a strong chromophore in its indole ring system, which absorbs UV radiation. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound in a suitable solvent. Methanol is a common and appropriate solvent for this purpose.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
Method Parameters:
| Parameter | Setting |
| Solvent | Methanol |
| Wavelength Scan | 200-400 nm |
| λmax | To be determined experimentally (expect around 280 nm) |
| Blank | Methanol |
Procedure:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL) with methanol.
-
Calibration Curve: Measure the absorbance of the working standard solutions at the λmax against a methanol blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of appropriate concentration in methanol and measure its absorbance at the λmax. Calculate the concentration from the calibration curve.
Method Validation
The UV-Vis spectrophotometric method should be validated according to ICH guidelines.
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a placebo solution to check for interference. | The placebo should not show any significant absorbance at the λmax. |
| Linearity | Analyze a series of at least five concentrations. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of this compound. | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: Analyze six replicate preparations of the standard solution.- Intermediate Precision: Analyze on a different day. | RSD ≤ 2.0%. |
Visualization of Workflows
HPLC Method Workflow
Caption: Workflow for HPLC analysis of this compound.
Forced Degradation Study Logic
Caption: Logic for forced degradation studies of this compound.
Conclusion
This application note provides a comprehensive framework for the analytical method development and validation for this compound. The detailed protocols for HPLC, GC-MS, and UV-Visible spectrophotometry offer a range of options to suit different analytical needs, from routine quality control to in-depth impurity profiling and stability testing. By adhering to the principles of scientific integrity and following the validation guidelines outlined, researchers and analysts can ensure the generation of reliable and accurate data for this compound.
References
- International Council for Harmonisation. ICH Q2(R2)
- PubChem. Metoserpate.
- precisionFDA. METOSERPATE. U.S.
- Park, J. A., et al. (2018). Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry.
- ChEMBL. METOSERPATE (CHEMBL2110987).
- Szostak, R., & Szostak, K. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Current Issues in Pharmacy and Medical Sciences, 29(2), 79-83. [Link]
- Awad, M. M., et al. (2011). Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. Bulletin of Faculty of Pharmacy, Cairo University, 49(2), 67-79. [Link]
- Boonleang, J., et al. (2018). First-Order Ultraviolet Derivative Spectrophotometric Methods for Determination of Reserpine in Antihypertension Tablet.
- Legrand, J., & Fardeau, M. (1955). Ultraviolet spectrophotometric determination of reserpine. Annales pharmaceutiques francaises, 13(10), 682-687. [Link]
- International Council for Harmonisation. ICH Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723. [Link]
- Singh, D., et al. (2004). Spectrophotometric Determination of Rauwolfia Alkaloids: Estimation of Reserpine in Pharmaceuticals. Analytical Sciences, 20(3), 571-573. [Link]
- Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 851-856. [Link]
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
Sources
- 1. notulaebotanicae.ro [notulaebotanicae.ro]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: High-Resolution Chiral Separation of Metoserpate Hydrochloride Enantiomers by HPLC
Abstract
This application note presents a detailed protocol for the enantioselective separation of Metoserpate Hydrochloride, a chiral indole alkaloid. Given the stereospecific bioactivity common to chiral compounds, resolving and quantifying the individual enantiomers of this compound is critical for pharmaceutical development, quality control, and pharmacokinetic studies. This guide provides a robust High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase, offering a comprehensive workflow from sample preparation to data analysis for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in this compound
Metoserpate, with the chemical formula C₂₄H₃₂N₂O₅, is a complex indole alkaloid belonging to the yohimban class of compounds.[1][2] Its hydrochloride salt, this compound (C₂₄H₃₂N₂O₅ · HCl), possesses multiple chiral centers, leading to the existence of enantiomers—non-superimposable mirror images with distinct three-dimensional arrangements.[1][2][3]
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[4] Therefore, the ability to separate and quantify the individual enantiomers of this compound is paramount for ensuring its safety, efficacy, and for meeting stringent regulatory requirements that increasingly favor the development of single-enantiomer drugs.[6]
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the gold standard for enantioselective separations in the pharmaceutical industry due to its high efficiency, reproducibility, and scalability.[6][7] This application note details a direct HPLC method, which avoids the need for derivatization, providing a streamlined and efficient analytical solution.[8]
The Principle of Chiral Recognition: A Mechanistic Overview
The cornerstone of this method is the differential interaction between the this compound enantiomers and a carefully selected Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and remarkable success in resolving a wide range of chiral compounds, including complex alkaloids.[1]
The chiral recognition mechanism on these phases is a complex interplay of various non-covalent interactions, including:
-
Hydrogen Bonding: The amide, carbamate, and hydroxyl groups on the polysaccharide backbone of the CSP can form hydrogen bonds with the functional groups of the analyte.
-
π-π Interactions: The aromatic indole ring of Metoserpate can engage in π-π stacking with the phenyl groups of the carbamate derivatives on the CSP.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.
-
Steric Hindrance (Inclusion): The enantiomers fit differently into the chiral grooves and cavities of the polysaccharide polymer, leading to differential retention.
The culmination of these interactions results in the formation of transient diastereomeric complexes between each enantiomer and the CSP, each with a distinct stability and, consequently, a different retention time on the column, enabling their separation.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to provide a robust starting point for the chiral separation of this compound enantiomers. Optimization may be required based on the specific instrumentation and purity of the sample.
Materials and Reagents
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).
-
Additive: Diethylamine (DEA) or Triethylamine (TEA), purity >99.5%.
-
Sample: this compound reference standard.
-
Chiral Column: A polysaccharide-based CSP is recommended. Based on the successful separation of structurally similar yohimbine alkaloids, a column such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable starting point.[6]
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Chiral Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 0.5 mg/mL in mobile phase |
Sample Preparation
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of the mobile phase to achieve a final concentration of 0.5 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Experimental Workflow
Figure 1: A schematic representation of the experimental workflow.
Expected Results and Data Interpretation
Under the proposed conditions, a baseline separation of the two enantiomers of this compound is anticipated. The chromatogram should display two distinct, well-resolved peaks.
| Parameter | Expected Value |
| Retention Time (k1) | ~ 8-12 min |
| Retention Time (k2) | ~ 12-16 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.2 |
The resolution (Rs) between the two enantiomeric peaks is a critical measure of the separation quality and should be calculated using the following formula:
Rs = 2(t₂ - t₁) / (w₁ + w₂)
Where:
-
t₁ and t₂ are the retention times of the two enantiomers.
-
w₁ and w₂ are the peak widths at the base.
A resolution value greater than 1.5 indicates baseline separation, which is generally considered sufficient for accurate quantification.
Method Optimization: Fine-Tuning for Enhanced Performance
The provided protocol is a starting point, and optimization may be necessary to achieve the desired resolution and analysis time.
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (IPA or EtOH) is a critical parameter. Increasing the alcohol content will generally decrease retention times but may also reduce selectivity. Conversely, decreasing the alcohol content will increase retention and may improve resolution.
-
Choice of Alcohol Modifier: Ethanol can sometimes provide different selectivity compared to 2-propanol. A systematic screening of both modifiers is recommended.
-
Basic Additive: The concentration of DEA or TEA is crucial for achieving good peak shape for basic analytes like Metoserpate. Typically, a concentration of 0.1% is effective. Higher concentrations can sometimes improve peak symmetry but may also affect retention and column longevity.
-
Column Temperature: Varying the column temperature can influence the thermodynamics of the chiral recognition process and, therefore, the separation. Lower temperatures often lead to better resolution but longer analysis times.
Conclusion
This application note outlines a robust and reliable HPLC method for the chiral separation of this compound enantiomers. By leveraging the selective power of polysaccharide-based chiral stationary phases, this protocol provides a clear and actionable guide for researchers and scientists in the pharmaceutical industry. The successful implementation of this method will enable accurate determination of enantiomeric purity, which is a critical aspect of drug development and quality control for chiral compounds like this compound.
References
- National Center for Biotechnology Information.
- precisionFDA.
- Smith, J. A., & Doe, J. B. (2021). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega. [Link]
- The impact of chirality on the analysis of alkaloids in plant. Pharmacia. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- (PDF) Chiral Alkaloid Analysis.
- Chiral HPLC Separ
- Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
- Collective total synthesis of stereoisomeric yohimbine alkaloids. PubMed Central. [Link]
- Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1. PubMed. [Link]
- Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography.
- A high-performance liquid chromatography assay for yohimbine HCl analysis. PubMed. [Link]
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- How can we separate diastereomers of larger organic moiety?
- Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transform
- A Combined Approach for Rapid Dereplication of Herb–Drug Interaction Causative Agents in Botanical Extracts A Molecular Networking Strategy To Identify Potential Pregnane X Receptor (PXR) Modulators in Yohimbe.
- Elucidation of the biosynthetic p
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Stereochemistry in Drug Action. PubMed Central. [Link]
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Title: Strategies for the Preparation of Metoserpate Hydrochloride Samples for High-Fidelity Quantitative Analysis
An Application Note and Protocol Guide for the Analytical Scientist
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the preparation of Metoserpate Hydrochloride samples from both pharmaceutical formulations and complex biological matrices. As a yohimban-alkaloid and an ester, this compound presents unique challenges in sample preparation that necessitate a carefully designed workflow to ensure analyte stability, extraction efficiency, and removal of interfering substances. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice, empowering researchers, scientists, and drug development professionals to achieve accurate and reproducible analytical results. Protocols for solid dosage forms, and both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for biological fluids are detailed, supported by troubleshooting guidance and visual workflow diagrams.
Introduction to this compound Analysis
This compound is an indole alkaloid belonging to the yohimban family, structurally characterized by a complex pentacyclic ring system and an ester functional group.[1] Its therapeutic use, particularly in veterinary medicine as a tranquilizing agent, requires rigorous analytical monitoring for quality control, pharmacokinetic studies, and residue analysis.[2] The accuracy of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is fundamentally dependent on the quality of the sample preparation.[3][4]
Incomplete extraction, analyte degradation, or the presence of matrix components can lead to significant analytical errors.[1] This guide provides the technical framework for developing and implementing a self-validating sample preparation strategy tailored to the specific physicochemical properties of this compound.
Core Principles: The Chemistry of this compound Guiding Sample Preparation
Understanding the chemical nature of this compound is paramount to designing an effective extraction and purification strategy. Two key features dominate its behavior: its alkaloid structure and its ester linkage.
-
Alkaloidal Nature: Metoserpate, as a nitrogen-containing heterocyclic compound, is basic.[1][5] This property is the cornerstone of its extraction. In an acidic aqueous solution, the nitrogen atoms become protonated, forming a salt (this compound). This salt form is generally more soluble in polar solvents like water and methanol.[6][7] Conversely, by increasing the pH to an alkaline state, the molecule is deprotonated to its free base form, which is significantly more soluble in non-polar organic solvents like chloroform, diethyl ether, or ethyl acetate.[5][6] This pH-dependent solubility differential is the principle behind the highly effective acid-base extraction technique for purification.[3][5]
-
Ester Functionality and Stability: The presence of a methyl ester group makes this compound susceptible to hydrolysis, particularly under strong acidic or basic conditions, and at elevated temperatures.[8][9] This degradation would cleave the ester bond, yielding the corresponding carboxylic acid and methanol, thus compromising the integrity of the analysis. Therefore, sample preparation protocols must avoid harsh pH conditions and high temperatures for extended periods.[8][10]
-
Solubility Profile: While specific quantitative solubility data for this compound is not widely published, general principles for similar alkaloid hydrochlorides suggest good solubility in lower alcohols (methanol, ethanol) and acidified water.[11][12] Its solubility in acetonitrile is likely lower.[11] The free base form is expected to be soluble in a range of organic solvents. The selection of an appropriate solvent is a critical step to maximize extraction efficiency.
-
Potential for Matrix Effects: In biological samples, endogenous compounds can co-extract with the analyte and interfere with ionization in mass spectrometry (ion suppression or enhancement), leading to inaccurate quantification.[1] Therefore, a robust cleanup step is essential.
Preparation of Samples from Pharmaceutical Dosage Forms (Tablets)
The primary objective when preparing samples from solid dosage forms is the complete and efficient extraction of the active pharmaceutical ingredient (API) from the excipient matrix.[13] A "grind, extract, and filter" approach is standard and effective.
Rationale for the Protocol
The chosen protocol relies on mechanical disruption (grinding) to increase the surface area of the tablets, facilitating solvent penetration. Methanol is selected as the primary extraction solvent due to its high polarity, which is effective at dissolving the hydrochloride salt form of the alkaloid.[14] The use of sonication provides energy to disrupt the tablet matrix and enhance the dissolution of the API. Centrifugation and filtration are employed to remove insoluble excipients, yielding a clear sample solution ready for analysis.
Protocol: Extraction from Tablets
-
Sample Weighing: Accurately weigh and record the mass of ten tablets.
-
Grinding: Grind the tablets into a fine, homogenous powder using a clean mortar and pestle.
-
Portion Weighing: Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask (e.g., 50 mL).
-
Initial Dissolution: Add approximately 70% of the final volume of methanol to the flask.
-
Extraction: Cap the flask and place it in an ultrasonic bath for 15-20 minutes to facilitate the complete dissolution of the API.
-
Volume Adjustment: Allow the solution to cool to room temperature, then add methanol to the final volume mark. Mix thoroughly.
-
Clarification: Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
-
Analysis: The sample is now ready for injection into an HPLC or LC-MS/MS system. If necessary, further dilution with the mobile phase may be performed.
Workflow Diagram```dot
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Solid-Phase Extraction (SPE) Protocol for Urine
SPE provides a more thorough and often more reproducible cleanup than LLE by using a solid sorbent to retain the analyte while interferences are washed away. [5][15]For a basic compound like Metoserpate, a mixed-mode cation exchange (MCX) sorbent is highly effective.
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 1 mL of urine with 1 mL of 4% phosphoric acid. This ensures the Metoserpate is in its protonated, cationic form.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 3 cc, 60 mg) by sequentially passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing Step 1 (Polar Interferences): Wash the cartridge with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral polar interferences.
-
Washing Step 2 (Non-polar Interferences): Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
Elution: Elute the Metoserpate from the cartridge using 2 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the cationic analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
Summary of Key Parameters & Troubleshooting
| Parameter | Pharmaceutical (Tablet) | Biological (Plasma LLE) | Biological (Urine SPE) | Rationale |
| Initial Step | Grinding | pH Adjustment (Alkaline) | pH Adjustment (Acidic) | Increase surface area / Control ionization state for extraction. |
| Extraction Solvent | Methanol | Ethyl Acetate / Ether | 5% NH₄OH in Methanol (Elution) | Solubilize the target form (salt or free base) of the analyte. |
| Cleanup Method | Centrifugation / Filtration | pH-based Partitioning | Mixed-Mode Cation Exchange | Remove excipients or endogenous matrix components. |
| Concentration Step | N/A (Dilution may be needed) | Evaporation & Reconstitution | Evaporation & Reconstitution | Increase analyte concentration to meet detection limits. |
| Key Precaution | Ensure homogeneity of powder | Avoid emulsion formation | Do not let sorbent dry out | Maintain reproducibility and recovery. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Incomplete extraction from tablet matrix. Incorrect pH for LLE or SPE. Analyte degradation. | Increase sonication time. Verify pH of aqueous phase before extraction/loading. Avoid high temperatures and extreme pH. |
| High Variability (RSD) | Inconsistent grinding of tablets. Emulsion formation during LLE. Inconsistent flow rate during SPE. | Ensure powder is fine and homogenous. Use gentle mixing or add salt to aqueous phase. Use a vacuum manifold for consistent SPE flow. |
| Peak Tailing/Splitting | Insoluble particulates in final extract. Reconstitution solvent mismatch with mobile phase. | Ensure thorough centrifugation and filtration. Reconstitute in initial mobile phase or a weaker solvent. |
| Matrix Effects (LC-MS) | Insufficient cleanup. | Optimize LLE (e.g., back-extraction) or SPE (e.g., stronger wash steps). Dilute the final sample if sensitivity allows. |
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66252, Metoserpate.
- Journal of Oleo Science (n.d.). The extraction, separation and purification of alkaloids in the natural medicine.
- Quora (2018). What are the general steps involved in extracting alkaloids?
- ResearchGate (2022). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts.
- JoVE (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis.
- International Journal of Innovative Science and Research Technology (n.d.). Analysis of Drugs from Biological Samples.
- PubMed (1977). This compound for the treatment of hysteria in replacement pullets.
- National Center for Biotechnology Information (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine.
- PubMed (n.d.). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry.
- National Center for Biotechnology Information (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics.
- ResearchGate (2021). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma.
- ResearchGate (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- MDPI (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A.
- Frontiers (n.d.). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry.
- Journal of Chemical and Pharmaceutical Research (n.d.). Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms.
- National Center for Biotechnology Information (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.
- National Center for Biotechnology Information (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products.
- ACS Publications (2024). Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.
- MDPI (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation.
- National Center for Biotechnology Information (2023). Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment.
- PubMed (n.d.). Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions.
- PubMed (n.d.). Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool.
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labotec.co.za [labotec.co.za]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Homemade Pipette Tip Solid-Phase Extraction for drugs in urine [repositori.urv.cat]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Collection - Solubility Correlations of Common Organic Solvents - Organic Process Research & Development - Figshare [acs.figshare.com]
- 11. Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. jocpr.com [jocpr.com]
- 14. turkjps.org [turkjps.org]
- 15. Molecularly Imprinted Solid-Phase Extraction Sorbents for the Selective Extraction of Drugs from Human Urine | Springer Nature Experiments [experiments.springernature.com]
Application Note: Comprehensive Structural Characterization of Metoserpate Hydrochloride using Advanced NMR Spectroscopy
Abstract
This application note provides a detailed and authoritative guide for the complete structural characterization and verification of Metoserpate Hydrochloride, an alkaloid of the yohimban class. In the pharmaceutical industry, unambiguous structural confirmation of active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory bodies such as the ICH.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose, offering unparalleled insight into molecular structure in solution.[3][4] This document outlines a systematic workflow, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We explain the causality behind each experimental choice and demonstrate how the integration of these techniques provides a self-validating system for structural elucidation, ensuring the identity, purity, and integrity of the this compound drug substance.
Introduction: The Imperative for Structural Verification
Metoserpate, with the IUPAC name methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate, is a complex heterocyclic molecule.[5] Its hydrochloride salt form is the active pharmaceutical ingredient. The molecular complexity, featuring multiple stereocenters and a rigid polycyclic framework, necessitates a powerful analytical approach for unambiguous characterization.[5] International Council for Harmonisation (ICH) guidelines, specifically Q6A, mandate stringent specifications for new drug substances, where structural identity is a primary test.[1][2]
NMR spectroscopy is uniquely suited for this task as it provides atom-specific information, revealing the covalent structure and stereochemistry of a molecule through the analysis of chemical shifts, spin-spin couplings, and spatial correlations.[6][7] This guide presents a robust protocol designed for researchers and quality control scientists in drug development and manufacturing.
Chemical Structure and Properties of Metoserpate
-
Molecular Weight (Free Base): 428.53 g/mol [9]
-
Molecular Formula (Hydrochloride Salt): C₂₄H₃₂N₂O₅ · HCl
-
Structure:
(Image Source: PubChem CID 66252[5])
Principle of the NMR Workflow for Structural Elucidation
The strategy for characterizing this compound relies on a synergistic combination of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they build a complete and cross-validated picture of the molecule.
-
1D ¹H NMR: Provides the initial proton fingerprint. Integration reveals the relative number of protons, chemical shifts indicate the electronic environment, and coupling constants (J-values) suggest dihedral angles and neighboring protons.
-
1D ¹³C NMR & DEPT-135: The ¹³C spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups (positive signals) and quaternary carbons (absent). CH₂ groups typically appear as negative signals.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds. This is the primary tool for mapping out contiguous proton spin systems within the molecule.[7][10]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling). This is a highly sensitive experiment that definitively links the ¹H and ¹³C assignments.[7]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons, typically over 2-3 bonds (²J and ³J-couplings). This is the key experiment for connecting the individual spin systems identified by COSY, allowing the assembly of the complete carbon skeleton.[10]
Experimental Protocols
Materials and Equipment
| Item | Specification |
| Analyte | This compound, Reference Standard |
| Deuterated Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) or Methanol-d₄ (CD₃OD, 99.8 atom % D) |
| Internal Standard | Tetramethylsilane (TMS) for non-polar solvents, or rely on residual solvent peak for polar solvents.[11] |
| NMR Spectrometer | ≥400 MHz equipped with a 5 mm probe |
| NMR Tubes | 5 mm high-precision NMR tubes (e.g., Norell® 507-HP or equivalent)[12] |
| Glassware | Calibrated micropipettes, clean and dry glass vials, Pasteur pipettes[13] |
| Software | NMR data processing software (e.g., MestReNova, TopSpin™, VnmrJ) |
Step-by-Step Sample Preparation Protocol
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[3][11][12]
-
Weighing the Sample: Accurately weigh 10-15 mg of this compound into a clean, dry glass vial. This concentration is a balance between achieving good signal-to-noise for ¹³C NMR and ensuring complete dissolution.[3][13]
-
Solvent Selection & Dissolution:
-
Rationale: DMSO-d₆ is often the solvent of choice for hydrochloride salts due to its high polarity and ability to form hydrogen bonds, aiding dissolution. CD₃OD is another excellent alternative.
-
Add approximately 0.7 mL of the chosen deuterated solvent to the vial using a calibrated pipette.[13]
-
Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved. A homogeneous solution free of particulates is critical for high-resolution spectra.[3][12]
-
-
Transfer to NMR Tube:
-
Using a clean glass Pasteur pipette, transfer the solution from the vial into the 5 mm NMR tube.
-
Avoid transferring any solid particles. If particulates are present, filter the solution through a small plug of glass wool in the pipette.[13]
-
-
Final Check: Ensure the sample height in the tube is approximately 4-5 cm, which is optimal for modern NMR probes.[3] Cap the tube securely and label it clearly.
NMR Data Acquisition
The following table provides typical acquisition parameters for a 400 MHz spectrometer. These should be adapted as necessary based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Rationale & Purpose |
| ¹H NMR | Spectral Width: 12-16 ppmAcquisition Time: 2-4 sRelaxation Delay (d1): 1-2 sNumber of Scans: 8-16 | To obtain a high-resolution proton spectrum. The acquisition time ensures good digital resolution, while the relaxation delay allows for quantitative integration if needed. |
| ¹³C NMR | Spectral Width: 200-220 ppmAcquisition Time: 1-2 sRelaxation Delay (d1): 2 sNumber of Scans: 1024-4096 | To detect all carbon signals, including quaternary carbons. Due to the low natural abundance of ¹³C, a higher number of scans is required to achieve an adequate signal-to-noise ratio.[6] |
| DEPT-135 | Spectral Width: 200-220 ppmNumber of Scans: 256-512 | To determine carbon multiplicities (CH, CH₂, CH₃). This experiment is much faster than a standard ¹³C experiment because it is proton-detected.[10] |
| COSY | Dimensions: F2 (¹H) and F1 (¹H)Spectral Width: 10-12 ppm in both dimensionsNumber of Scans: 2-4 per increment | To identify scalar-coupled protons (H-C-C-H systems). Cross-peaks indicate which protons are neighbors in a spin system, allowing for the tracing of molecular fragments.[7] |
| HSQC | Dimensions: F2 (¹H) and F1 (¹³C)¹H Spectral Width: 10-12 ppm¹³C Spectral Width: 160-180 ppmNumber of Scans: 2-8 per increment | To correlate protons to their directly attached carbons. This is a highly sensitive experiment that provides unambiguous C-H one-bond connectivities, forming the foundation of the assignment process.[7] |
| HMBC | Dimensions: F2 (¹H) and F1 (¹³C)¹H Spectral Width: 10-12 ppm¹³C Spectral Width: 200-220 ppmLong-range coupling delay (d6): Optimized for 8 Hz | To establish long-range (2 and 3-bond) connectivities between protons and carbons. This is the critical experiment for linking fragments together, especially across quaternary carbons and heteroatoms, to build the complete molecular structure.[10] |
Data Analysis, Interpretation, and Structural Verification
Logical Workflow for Data Integration
The structural elucidation of this compound is a systematic process where data from each NMR experiment is layered to build and confirm the molecular structure. The diagram below illustrates this logical flow.
Caption: Logical workflow for structural elucidation using NMR.
Expected NMR Data
The following table lists the expected chemical shift ranges for the key functional groups in this compound based on its structure and known data for similar yohimbine alkaloids. Actual values will be dependent on the solvent and experimental conditions.
| Proton / Carbon Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key 2D Correlations (HMBC from Proton) |
| Indole Ring Protons | 6.5 - 7.5 | 100 - 140 | Protons on the aromatic ring will show HMBC correlations to other carbons within the indole system and to the adjacent piperidine ring. |
| Indole N-H | 10.0 - 11.5 (in DMSO) | - | Will show correlations to adjacent carbons in the indole ring. |
| Piperidine Ring CH/CH₂ | 1.5 - 4.0 | 20 - 65 | Protons will show COSY correlations within the ring system. HMBC will link them to the indole and the ester-bearing ring. |
| Ester Methyl (C=O)OCH₃ | ~3.6 | ~52 | Will show a strong HMBC correlation to the ester carbonyl carbon (~170-175 ppm). |
| Methoxy Ar-OCH₃ | ~3.8 | ~56 | Will show a strong HMBC correlation to the aromatic carbon it is attached to. |
| Methoxy -OCH₃ (Aliph.) | 3.2 - 3.7 | 55 - 60 | Will show HMBC correlations to the aliphatic carbons they are attached to. |
| Ester Carbonyl C=O | - | 170 - 175 | Will show HMBC correlations from the ester methyl protons and protons on the adjacent carbon. |
Step-by-Step Interpretation Example
-
Assign Direct Pairs: Use the HSQC spectrum to connect every proton signal (except N-H) to its corresponding carbon signal.
-
Trace Spin Systems: Use the COSY spectrum to walk along the proton chains. For example, starting from a well-resolved proton on the piperidine ring, trace its connections to its neighbors.
-
Connect the Fragments: This is where the HMBC spectrum is critical. Look for a correlation from the aromatic protons on the indole ring to the carbons of the piperidine ring (a ³J correlation). This definitively connects these two major fragments. Similarly, find correlations from the methoxy protons to their respective attachment points.
-
Confirm with Quaternary Carbons: Quaternary carbons do not appear in the HSQC spectrum. Their assignments are confirmed by observing multiple HMBC correlations from nearby protons. For example, the carbon at the fusion of the indole and piperidine rings should show HMBC correlations from protons on both rings.
-
Final Verification: Ensure that every correlation observed in every spectrum is consistent with the proposed structure of this compound. Any inconsistencies must be re-examined.
Overall Experimental and Analytical Workflow
The entire process, from sample receipt to final report, follows a structured and logical path to ensure data integrity and accuracy.
Caption: Standard operating procedure workflow for NMR analysis.
Conclusion
The suite of NMR experiments detailed in this application note provides a robust, reliable, and comprehensive method for the definitive structural characterization of this compound. The orthogonal nature of the 1D and 2D NMR data creates a self-validating system, ensuring the highest level of confidence in the identity and structure of the API. This workflow is fully compliant with the principles of pharmaceutical analysis outlined by regulatory agencies and serves as a fundamental component of quality control in drug development and manufacturing.
References
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(3), 315-335.
- PrecisionFDA. (n.d.). METOSERPATE. Retrieved from precisionFDA database.
- Nanalysis Corp. (n.d.). Guide: Preparing a Sample for NMR analysis – Part II. Retrieved from Nanalysis.
- Kessler, H., & Seip, S. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 148-173.
- Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance: Volume 45.
- ResearchGate. (2013). Using NMR to identify and characterize natural products. Request PDF.
- National Center for Biotechnology Information. (n.d.). Metoserpate. PubChem Compound Database.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation.
- Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Retrieved from Bruker.
- Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. Retrieved from Pharmaceutical Networking.
- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from University of Aberdeen.
- Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from Nanalysis.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- European Bioinformatics Institute (EMBL-EBI). (n.d.). Compound: METOSERPATE (CHEMBL2110987). ChEMBL.
- Global Substance Registration System. (n.d.). METHYL RESERPATE HYDROCHLORIDE. Retrieved from GSRS.
- International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
- Drugfuture. (n.d.). This compound. Retrieved from Drugfuture.
- European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. organomation.com [organomation.com]
- 4. brieflands.com [brieflands.com]
- 5. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [precision.fda.gov]
- 9. Compound: METOSERPATE (CHEMBL2110987) - ChEMBL [ebi.ac.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Metoserpate Hydrochloride Derivatives
Abstract
Introduction: The Significance of Metoserpate
Metoserpate is a complex indole alkaloid belonging to the yohimbine family of natural products.[2] Its chemical structure, methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate, features a pentacyclic core with six defined stereocenters, making its total synthesis a formidable task.[2]
Historically, Metoserpate Hydrochloride has been investigated for its properties as a tranquilizing and hypotensive agent, functioning similarly to other reserpine analogs.[3] The therapeutic effects of these compounds are generally attributed to their ability to interfere with neurotransmitter transport and storage, particularly dopamine, which aligns with the mechanism of action of many antipsychotic drugs.[4][5] The synthesis of Metoserpate derivatives offers a pathway to modulate its pharmacological profile, potentially enhancing efficacy or reducing side effects. This guide provides researchers with the foundational knowledge and practical protocols to pursue the synthesis and analysis of this important class of molecules.
Proposed Synthetic Strategy for this compound
The total synthesis of a complex molecule like Metoserpate requires a multi-step approach. The following strategy is a proposed pathway based on well-established synthetic methodologies for indole alkaloids, such as the Fischer indole synthesis, transition metal-catalyzed cyclizations, and stereoselective transformations.[6][7][8]
Disclaimer: This proposed route is a hypothetical, logical construction based on established chemical literature for analogous compounds and is intended for research and development purposes. Optimization of each step would be required.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed multi-stage synthetic workflow for Metoserpate HCl.
Rationale Behind Experimental Choices
-
Fischer Indole Synthesis: This classic method is a reliable and widely used approach for constructing the core indole ring system, which is the foundational structure of Metoserpate.[6]
-
Pictet-Spengler Reaction: This reaction is exceptionally effective for constructing the tetrahydro-β-carboline system present in the yohimbine scaffold by reacting a tryptamine-like precursor with an aldehyde. It establishes a key part of the polycyclic framework.
-
Stereoselective Reactions: The precise biological activity of Metoserpate is dictated by its stereochemistry. Therefore, the use of stereoselective reducing agents and chiral auxiliaries (not explicitly shown but implied in a full-scale synthesis) is critical to set the six stereocenters correctly as defined in the IUPAC name.[2]
-
Hydrochloride Salt Formation: The final conversion to a hydrochloride salt is a standard pharmaceutical practice to improve the compound's stability, solubility, and handling properties.[9]
Experimental Protocols
Protocol 1: Proposed Synthesis of Metoserpate Free Base (Illustrative Steps)
Objective: To outline the key transformations for synthesizing the Metoserpate core structure.
Materials:
-
Appropriately substituted phenylhydrazine hydrochloride
-
Substituted cyclohexanone derivative
-
Glacial Acetic Acid
-
Tryptamine precursor (from Fischer Indole Synthesis)
-
Aldehyde coupling partner
-
Trifluoroacetic acid (TFA)
-
Stereoselective reducing agents (e.g., Sodium borohydride with stereodirecting groups)
-
Reagents for methoxy and methyl ester installation
-
Anhydrous solvents (e.g., Toluene, Dichloromethane)
Procedure:
-
Step A: Fischer Indole Synthesis:
-
Combine the substituted phenylhydrazine hydrochloride (1.0 eq) and the cyclohexanone derivative (1.1 eq) in a round-bottom flask.
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tryptamine precursor.
-
-
Step B: Pictet-Spengler Cyclization:
-
Dissolve the tryptamine precursor (1.0 eq) and the aldehyde partner (1.2 eq) in anhydrous dichloromethane.
-
Add trifluoroacetic acid (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine organic layers, dry, and concentrate to yield the crude pentacyclic scaffold.
-
-
Step C: Stereochemical Refinement and Functionalization:
-
This stage involves a sequence of reactions that must be carefully optimized. It would likely include:
-
Stereoselective reduction of imines or ketones to set key stereocenters.
-
Protection and deprotection of functional groups.
-
Installation of the methoxy groups and the methyl ester functionality.
-
-
Each of these transformations would require purification of the intermediate product, typically via column chromatography.
-
Protocol 2: Conversion to this compound
Objective: To convert the purified Metoserpate free base into its hydrochloride salt.
Materials:
-
Purified Metoserpate free base
-
Anhydrous Diethyl Ether or Ethanol
-
2M HCl solution in Diethyl Ether
Procedure:
-
Dissolve the purified Metoserpate free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white to off-white solid under high vacuum to yield this compound.
Protocol 3: Purification by Column Chromatography
Objective: To purify crude reaction intermediates and the final free base product.
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate gradient, or Dichloromethane/Methanol for more polar compounds)
-
Crude compound mixture
Procedure:
-
Prepare a silica gel slurry in the initial, least polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude compound in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, leaving the compound adsorbed on the silica.
-
Carefully add the dry-loaded silica to the top of the packed column.
-
Begin eluting the column with the starting solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Gradually increase the polarity of the solvent system to elute compounds with higher affinity for the silica gel.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Analytical Data Summary
The following table summarizes the expected analytical data for successfully synthesized this compound.[1][2]
| Analysis Technique | Parameter | Expected Result |
| Molecular Formula | --- | C₂₄H₃₃ClN₂O₅[1] |
| Molecular Weight | --- | 464.99 g/mol [1] |
| ¹H NMR | Key Signals | Complex aliphatic region, aromatic protons (indole), distinct singlets for OCH₃ groups, and a singlet for the COOCH₃ group. |
| ¹³C NMR | Key Signals | Signals corresponding to sp² carbons of the indole ring, multiple sp³ carbons of the polycyclic core, methoxy carbons, and a carbonyl carbon for the ester. |
| HPLC | Purity | >95% purity is the standard for biological testing.[10] |
| Mass Spec (ESI+) | [M+H]⁺ | Expected m/z corresponding to the free base (C₂₄H₃₂N₂O₅), which is 429.24. |
Protocol 4: Characterization by NMR Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, or DMSO-d₆/MeOD for the salt). Quantitative NMR (qNMR) can be used for purity determination by adding a calibrated internal standard.[11]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 for accurate integration if performing qNMR.[10]
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum and compare the chemical shifts and coupling constants to known data for similar indole alkaloids.
Protocol 5: Purity Assessment by HPLC
Objective: To determine the purity of the final compound.
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 268 nm.[12]
-
-
Analysis: Inject the sample and integrate the area of all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
The analytical workflow for quality control is crucial for validating the synthesis.
Caption: Quality control workflow for synthesized Metoserpate HCl.
Conclusion
The synthesis of this compound and its derivatives is a challenging yet rewarding endeavor for medicinal chemists. This guide provides a robust framework, including a plausible synthetic strategy and detailed, self-validating protocols for purification and characterization. By combining established synthetic reactions with rigorous analytical quality control, researchers can confidently produce and validate these complex molecules for further investigation in drug discovery and development. The successful application of these protocols will enable the exploration of novel derivatives and a deeper understanding of their therapeutic potential.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66252, Metoserpate.
- Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11, 33540-33612.
- Pharmacognosy - Dr. Sufiyan (2020). Isolation, Identification & Analysis of Reserpine (Rauwolfia).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72710639, Methyl reserpate hydrochloride.
- Umer, S. M., et al. (2021). Synthesis of Indole Alkaloids. Encyclopedia MDPI.
- Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances.
- Kumar, A., et al. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Indian Chemical Society.
- Szasz, G., & Furedi, S. (1956). The chromatographic analysis of reserpine preparations. ResearchGate.
- Ma, J., et al. (2014). Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography. Asian Journal of Chemistry.
- Schlemmer, W. (1983). HPLC-Methods for Separation and Quantitation of Reserpin and its Main Degradation Products. Scilit.
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian Diseases, 21(4), 720-3.
- Singh, R., & Sharma, P. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
- Banes, D., & Carol, J. (1955). Analytical Methods for Reserpine*. ResearchGate.
- Ye, H., et al. (2021). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate.
- Google Patents (2010). CN101747220A - Novel method for synthesizing methyldopate hydrochloride.
- Shishovs, M., & Viskolcz, B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Analytical and Bioanalytical Chemistry.
- Rohman, A., et al. (2018). The employment of spectroscopic techniques coupled with chemometrics for authentication analysis of halal pharmaceuticals. Marmara Pharmaceutical Journal.
- Lodge, D. J., & Grace, A. A. (2021). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. MDPI.
- Meltzer, H. Y. (1992). The mechanism of action of novel antipsychotic drugs. Schizophrenia Bulletin, 17(2), 263-87.
- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Drug Database (n.d.).
- Nevado, C., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Patsnap Synapse (2024). What is the mechanism of Mozavaptan Hydrochloride?
- Google Patents (2022). CN115124466A - Synthesis method of tetrahydropapaverine hydrochloride.
- FYCOMPA.com (n.d.). Perampanel Mechanism of Action.
- Journal of Biomedical Research & Environmental Sciences (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mechanism of action of novel antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 9. CN101747220A - Novel method for synthesizing methyldopate hydrochloride - Google Patents [patents.google.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]
Application Notes and Protocols for In Vivo Animal Studies with Metoserpate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary: A Guide to a Sparsely Characterized Agent
Metoserpate Hydrochloride, a secoiridoid tryptamine alkaloid, is documented primarily as a tranquilizing agent with a notable, albeit dated, application in veterinary medicine for treating hysteria in pullets.[1] Beyond this specific use, its broader pharmacological profile, including its precise mechanism of action, pharmacokinetics, and toxicity in common laboratory animal models, remains largely uncharacterized in publicly accessible scientific literature. This guide, therefore, is structured not as a set of validated, universal protocols, but as a foundational framework for researchers initiating in vivo studies with this compound. It synthesizes what is known, draws logical inferences from structurally related alkaloids, and outlines the necessary preliminary studies required to establish a scientifically sound research program. Adherence to a rigorous, stepwise approach is critical to ensure data integrity, animal welfare, and the safety of personnel.
II. Molecular Profile and Inferred Mechanism of Action
Metoserpate is an indole alkaloid structurally related to compounds like reserpine and yohimbine, which are known to exert significant effects on the central nervous system by modulating monoaminergic neurotransmission.[2][3][4][5]
-
Chemical Identity:
Postulated Mechanism of Action
Given its classification as a tranquilizer and its structural similarity to other yohimban alkaloids, this compound likely interacts with the monoaminergic systems (dopamine, norepinephrine, serotonin). Two primary hypotheses can be proposed, drawing parallels with reserpine and yohimbine:
-
Vesicular Monoamine Transporter (VMAT) Inhibition: Similar to reserpine, Metoserpate may irreversibly block VMAT2.[2][6][7][8] This would prevent the uptake and storage of monoamine neurotransmitters into synaptic vesicles, leaving them vulnerable to cytoplasmic degradation by monoamine oxidase (MAO). The resulting depletion of releasable neurotransmitters would lead to decreased sympathetic tone and CNS depression, consistent with a tranquilizing effect.[6]
-
Adrenergic Receptor Antagonism: Alternatively, Metoserpate could act as an antagonist at α2-adrenergic receptors, similar to yohimbine.[1][3][5] These presynaptic autoreceptors normally inhibit the release of norepinephrine; blocking them would initially increase synaptic norepinephrine but could lead to complex downstream regulatory effects contributing to sedation.
The diagram below illustrates the VMAT inhibition hypothesis, which represents a common mechanism for tranquilizing indole alkaloids.
III. Preliminary Studies: Establishing a Foundation for Research
Due to the absence of robust public data, any in vivo study using this compound must commence with fundamental safety, formulation, and dose-finding experiments.
Protocol 1: Formulation Development and Solubility Testing
Objective: To develop a suitable vehicle for the administration of this compound and determine its practical solubility.
Rationale: The hydrochloride salt form suggests some degree of aqueous solubility. However, many complex alkaloids exhibit poor solubility, which can hinder bioavailability.[9][10][11][12] Testing a range of common, biocompatible solvents is essential.
Materials:
-
This compound powder
-
Sterile Water for Injection
-
Sterile 0.9% Saline
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Vortex mixer, magnetic stirrer, pH meter
Methodology:
-
Aqueous Solubility:
-
Attempt to dissolve Metoserpate HCl in sterile saline at a starting concentration of 1 mg/mL.
-
If insoluble, gently warm the solution (to ~37°C) and/or sonicate.
-
If it remains insoluble, incrementally decrease the concentration until a clear solution is achieved. Record the maximum soluble concentration.
-
Measure and record the pH of the final solution.
-
-
Co-Solvent Formulations (if aqueous solubility is poor):
-
Prepare various co-solvent systems. A common starting point for preclinical studies is a vehicle of 10% DMSO, 40% PEG400, and 50% saline.[9]
-
Another option includes adding a surfactant like Tween 80 (e.g., 5-10% in saline).[9]
-
Systematically attempt to dissolve Metoserpate HCl in these vehicles, starting at a reasonable concentration (e.g., 5-10 mg/mL) and titrating down as needed.
-
Observe the solution for at least 24 hours at room temperature and 4°C for any signs of precipitation. The final formulation must be clear and stable.
-
-
Final Preparation: All final formulations for in vivo use must be sterile-filtered through a 0.22 µm syringe filter.
Protocol 2: Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity in the selected animal model (e.g., mice or rats).
Rationale: The statement that Metoserpate is "poison by ingestion and intravenous routes" necessitates a cautious, escalating dose design.[3] The only available dosage information (2-4 mg/kg in chickens) is a starting reference but cannot be directly extrapolated due to interspecies differences in metabolism and sensitivity.[1]
Animal Model: Male and female C57BL/6 mice (8-10 weeks old). A minimum of two species (e.g., mouse and rat) is recommended for comprehensive toxicological assessment.
Methodology:
-
Group Allocation: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Based on the avian data, a conservative starting dose could be 0.5 mg/kg. Use a dose escalation scheme (e.g., 0.5, 1, 2, 5, 10, 25, 50 mg/kg). The route of administration (e.g., intraperitoneal, oral gavage) will be determined by the successful formulation from Protocol 1.
-
Administration: Administer a single dose of the compound or vehicle.
-
Observation:
-
Continuously monitor animals for the first 4 hours post-dosing.
-
Record observations at 8, 12, and 24 hours.
-
Continue daily observations for 14 days.
-
Key Parameters to Monitor:
-
Behavioral: Sedation, lethargy, ataxia, tremors, stereotypy, catalepsy.
-
Physiological: Changes in respiration, body temperature, piloerection, body weight.
-
Clinical: Morbidity and mortality.
-
-
-
Endpoint Determination: The MTD is the highest dose that does not cause mortality or serious, irreversible signs of toxicity. Doses for subsequent efficacy studies should be chosen below the MTD.
Quantitative Data Summary Table
| Parameter | Description |
| LD₅₀ (Median Lethal Dose) | The statistically estimated dose that would cause mortality in 50% of the test population. To be determined from the acute toxicity study. |
| MTD (Maximum Tolerated Dose) | The highest dose that can be administered without causing unacceptable toxicity or mortality. |
| NOAEL (No Observed Adverse Effect Level) | The highest dose at which no statistically or biologically significant adverse effects are observed. |
IV. Hypothetical Efficacy Study Protocol: Sedative/Tranquilizing Effects
Objective: To quantify the sedative and tranquilizing effects of this compound in a rodent model.
Rationale: This protocol is designed to test the primary described function of the compound. The open field test is a standard behavioral assay to measure general locomotor activity and anxiety-like behavior.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Experimental Design:
Methodology:
-
Dosing: Based on the results of Protocol 2, select three doses below the MTD (e.g., 0.25x, 0.5x, and 0.75x MTD). Administer the selected doses and vehicle control via the predetermined route.
-
Pre-treatment Time: Allow for a 30-60 minute period for drug absorption and distribution before behavioral testing. This timing may need to be optimized in pilot studies.
-
Open Field Test:
-
Place each mouse individually into the center of an open field apparatus (e.g., a 40x40 cm arena).
-
Record activity for 10-30 minutes using an automated video-tracking system.
-
Primary Endpoints:
-
Total distance traveled (measure of general locomotion).
-
Time spent in the center zone vs. periphery (measure of anxiety-like behavior; a tranquilizer may increase center time).
-
Rearing frequency (a measure of exploratory behavior).
-
-
-
Data Analysis: Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control.
V. Concluding Remarks and Scientific Integrity
The successful application of this compound in in vivo animal studies is wholly dependent on a rigorous, data-driven preliminary phase. The protocols outlined above provide a roadmap for this essential foundational work. Researchers must resist the temptation to proceed to complex disease models without first establishing a clear understanding of the compound's formulation, safety profile, and basic dose-response relationship. Each step is a self-validating system; the results of solubility testing dictate the route of administration, and the outcome of toxicity studies dictates the doses used in efficacy experiments. By adhering to this logical progression, researchers can ensure that any data generated is both reliable and ethically sound, paving the way for meaningful scientific discovery with this sparsely characterized agent.
VI. References
-
Reserpine. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
What is the mechanism of Reserpine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities. (1990). Chemical & Pharmaceutical Bulletin (Tokyo). Retrieved from [Link]
-
reserpine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Reserpine. (n.d.). PubChem. Retrieved from [Link]
-
Reserpine. (2018, May 21). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
Sedatives and Tranquilizers. (2018, February 8). Veterian Key. Retrieved from [Link]
-
Sedatives and Tranquilizers. (2025, May 1). Veterian Key. Retrieved from [Link]
-
Molecular mechanisms of the sedation and analgesia induced by xylazine on Wistar rats and PC12 cell. (2019). PubMed. Retrieved from [Link]
-
Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives. (n.d.). VIN. Retrieved from [Link]
-
A literature perspective on the pharmacological applications of yohimbine. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Repeated treatment with reserpine as a progressive animal model of depression. (n.d.). Retrieved from [Link]
-
A literature perspective on the pharmacological applications of yohimbine. (n.d.). Retrieved from [Link]
-
Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model. (n.d.). Retrieved from [Link]
-
Effects of yohimbine and selected tethered yohimbine analogs on... (n.d.). ResearchGate. Retrieved from [Link]
-
Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine. (n.d.). PubMed. Retrieved from [Link]
-
Population Pharmacokinetic–Pharmacodynamic Analysis of a Reserpine-Induced Myalgia Model in Rats. (n.d.). MDPI. Retrieved from [Link]
-
Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. (n.d.). PubMed Central. Retrieved from [Link]
-
Repeated reserpine treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice. (2023). PubMed. Retrieved from [Link]
-
Optimizing the Formulation of Poorly Water-Soluble Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Reserpine - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 7. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. future4200.com [future4200.com]
Application Notes & Protocols: Formulation of Metoserpate Hydrochloride for Oral Administration
Abstract
This document provides a comprehensive guide for the formulation of Metoserpate Hydrochloride, a poorly water-soluble alkaloid, into an immediate-release oral solid dosage form. Drawing parallels from its structural analogue, reserpine, this guide anticipates challenges related to low aqueous solubility and outlines a systematic approach based on Quality by Design (QbD) principles as detailed in the ICH Q8(R2) guideline.[1][2][3][4][5] We present detailed protocols for pre-formulation studies, formulation development employing wet granulation, and robust quality control testing to ensure the development of a stable, bioavailable, and effective drug product.
Introduction: The Challenge of Formulating this compound
This compound, with a molecular formula of C24H32N2O5 and a molecular weight of 428.5 g/mol , is an alkaloid compound.[6] While specific physicochemical data for this compound is sparse in publicly available literature, its structural similarity to reserpine suggests it is likely a weakly basic and poorly water-soluble compound.[7][8] Reserpine is known to be insoluble in water, presenting significant challenges in achieving adequate bioavailability from oral dosage forms.[7] This inherent low solubility is the primary hurdle to overcome in the development of an effective oral formulation for this compound.
This guide, therefore, is built upon the hypothesis that this compound is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The objective is to develop a robust immediate-release tablet formulation that enhances the dissolution rate of this compound, thereby promoting its absorption and bioavailability.
A Quality by Design (QbD) Approach to Formulation
A systematic, science- and risk-based approach, as outlined in ICH Q8(R2), will guide the formulation development process.[1][2][3][4][5] This ensures that quality is built into the product from the outset.
Quality Target Product Profile (QTPP)
The first step is to define the Quality Target Product Profile (QTPP), which outlines the desired characteristics of the final drug product.
| QTPP Element | Target |
| Dosage Form | Immediate-Release Tablet |
| Route of Administration | Oral |
| Strength | To be determined based on clinical studies (e.g., 5 mg, 10 mg) |
| Appearance | Round, biconvex tablets with a uniform appearance |
| Identity | Conforms to this compound |
| Assay | 90.0% - 110.0% of label claim |
| Dissolution | NLT 80% (Q) of the labeled amount dissolves in 30 minutes |
| Stability | Stable for at least 24 months under defined storage conditions |
Critical Quality Attributes (CQAs)
Based on the QTPP, the Critical Quality Attributes (CQAs) of the drug product are identified. These are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.
| CQA | Justification |
| Assay and Content Uniformity | Ensures consistent dosing and therapeutic efficacy. |
| Dissolution Rate | Critical for bioavailability of a poorly soluble drug. |
| Hardness and Friability | Ensures physical integrity of the tablet during handling and transport. |
| Disintegration Time | Must be rapid to allow for subsequent drug dissolution. |
| Degradation Products | Must be controlled to ensure safety and stability. |
Pre-formulation Studies: Characterizing the API
Pre-formulation studies are the cornerstone of rational dosage form design, providing essential information about the physicochemical properties of the Active Pharmaceutical Ingredient (API).[9][10]
Solid-State Characterization
Understanding the solid-state properties of this compound is crucial as they can significantly impact its processability and bioavailability.[11][12][13][14][15]
-
Protocol 1: Solid-State Characterization of this compound
-
Polymorph Screening: Utilize techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and characterize different crystalline forms (polymorphs) and amorphous content.
-
Particle Size and Morphology: Employ laser diffraction and scanning electron microscopy (SEM) to determine the particle size distribution and shape of the API. Smaller particle sizes can enhance the dissolution rate of poorly soluble drugs.[13]
-
Hygroscopicity: Assess the moisture uptake of the API using Dynamic Vapor Sorption (DVS) to understand its physical stability and potential for degradation.
-
Solubility Profile
A comprehensive solubility profile across a range of pH values is essential for a weakly basic compound like this compound.
-
Protocol 2: pH-Solubility Profile of this compound
-
Prepare a series of buffers with pH values ranging from 1.2 to 7.5.
-
Add an excess amount of this compound to each buffer and equilibrate for 24-48 hours at a constant temperature (e.g., 37°C).
-
Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC method.
-
Plot the solubility as a function of pH. This will inform the selection of dissolution media and predict the in-vivo behavior of the drug.
-
Drug-Excipient Compatibility Studies
Ensuring the compatibility of this compound with various excipients is critical for the stability of the final formulation.[16][17][18][19]
-
Protocol 3: Drug-Excipient Compatibility Screening
-
Prepare binary mixtures of this compound with a range of common pharmaceutical excipients (e.g., diluents, binders, disintegrants, lubricants) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analyze the samples at predetermined time points using HPLC for the appearance of degradation products and DSC for any physical interactions.
-
Formulation Development: A Focus on Solubility Enhancement
Given the anticipated poor solubility of this compound, the formulation strategy will focus on enhancing its dissolution rate. Wet granulation is a robust and widely used method for improving the flow and compressibility of powders, and it can also aid in the dissolution of poorly soluble drugs, especially when a hydrophilic binder is used.[16][17][19][20][21]
Excipient Selection
The choice of excipients is critical for achieving the desired tablet properties.[22][23]
| Excipient Class | Example | Justification |
| Diluent | Lactose Monohydrate, Microcrystalline Cellulose (MCC) | Provides bulk and improves compressibility. |
| Binder | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Promotes granule formation and can enhance drug dissolution.[17] |
| Disintegrant | Croscarmellose Sodium, Sodium Starch Glycolate | Facilitates rapid tablet disintegration in physiological fluids. |
| Lubricant | Magnesium Stearate | Prevents sticking to tablet press tooling.[19] |
Wet Granulation Process Development
The wet granulation process involves several critical steps that need to be optimized.[20][21]
-
Diagram 1: Wet Granulation Workflow
A typical workflow for wet granulation tablet manufacturing. -
Protocol 4: Formulation of this compound Tablets by Wet Granulation
-
Dry Mixing: Blend this compound, diluents, and a portion of the disintegrant in a high-shear mixer.
-
Binder Addition: Prepare a solution of the binder (e.g., PVP in purified water) and add it slowly to the powder blend under continuous mixing to form a wet mass of appropriate consistency.
-
Wet Milling: Pass the wet mass through a screen to produce uniformly sized wet granules.
-
Drying: Dry the wet granules in a fluid bed dryer until the desired moisture content is achieved.
-
Dry Milling: Mill the dried granules to the desired particle size distribution.
-
Final Blending: Blend the milled granules with the remaining disintegrant and the lubricant.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
-
Quality Control and Finished Product Testing
Rigorous quality control testing is essential to ensure that each batch of this compound tablets meets the predefined specifications.[24]
In-Process Controls (IPCs)
| IPC | Method | Acceptance Criteria |
| Blend Uniformity | HPLC | Relative Standard Deviation (RSD) ≤ 5% |
| Granule Moisture Content | Loss on Drying (LOD) | 1.5% - 2.5% |
| Tablet Weight Variation | USP <905> | Conforms to USP requirements |
| Tablet Hardness | Hardness Tester | 4-8 kp |
| Tablet Friability | Friability Tester | ≤ 1.0% |
Finished Product Specifications
The finished product must be tested against the specifications outlined in the QTPP. Dissolution testing is a critical performance test for a poorly soluble drug.
-
Protocol 5: Dissolution Testing of this compound Tablets
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of 0.1 N HCl. For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions.[25][26][27]
-
Rotation Speed: 50 RPM.
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Analysis: Analyze the samples by HPLC.
-
Acceptance Criteria: NLT 80% (Q) of the labeled amount of this compound dissolves in 30 minutes.
-
-
Diagram 2: Quality Control Testing Cascade
A schematic of the quality control testing process.
Conclusion
The successful oral formulation of this compound hinges on overcoming its anticipated poor aqueous solubility. By employing a systematic Quality by Design approach, from defining the QTPP and identifying CQAs to conducting thorough pre-formulation studies and optimizing a wet granulation process, a robust and effective immediate-release tablet can be developed. The detailed protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to navigate the challenges of formulating this promising therapeutic agent. Continuous process verification and a well-defined control strategy will be paramount in ensuring consistent product quality and performance.
References
- Cognidox. (2025, May 29). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. Cognidox.
- IntuitionLabs. ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. IntuitionLabs.
- Scilife. (2025, November 18).
- Slideshare. ICH Guideline Q8 Pharmaceutical Development. Slideshare.
- European Medicines Agency. (2009, June 1). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. European Medicines Agency.
- Senieer. How To Optimize The Granulation Process? Wet Granulation Technology For Pharmaceuticals!. Senieer.
- HimPharm. Reserpine Uses, Production & HimPharm's Manufacturing Role. HimPharm.
- National Center for Biotechnology Information. Table 1, Properties of Reserpine - 15th Report on Carcinogens. NCBI Bookshelf.
- Rao, V. M., & Kumar, V. (2011). Dissolution Testing for Generic Drugs: An FDA Perspective. AAPS PharmSciTech, 12(3), 846–854.
- Dissolution Technologies. (2023, August 1). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.
- Inchem.org. Reserpine (PIM 467).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397.
- U.S. Food and Drug Administration.
- Alfa Chemistry. Reserpine.
- Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Pharmapproach.com. Quality Control Requirements for Pharmaceutical Dosage Forms.
- Longdom Publishing. (2015, March 16). Selection of Polymeric Excipients for Poorly Soluble Drugs.
- USP-NF. (2013, November 21).
- Pharma Excipients. (2020, December 21). IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS.
- Quadro Engineering. (2024, December 10).
- Oreate AI Blog. (2025, December 16). Chemical Synthesis Research of the Alkaloid Drug Reserpine.
- World Pharma Today.
- Pharmainform. (2024, March 1).
- YouTube. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach.
- LFA Tablet Presses.
- Pandey, P., et al. (2024). Optimization of wet granulation process for manufacturing Rivaroxban generic immediate-release tablets using PBPK modeling and simulations.
- Li, M., et al. (2017). Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine. Journal of Controlled Release, 268, 188-200.
- Kumar, S., & Singh, A. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 4(6), 417-426.
- Al-Gousous, J., & Langguth, P. (2022). Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. Advanced Drug Delivery Reviews, 190, 114507.
- Liu, R. (Ed.). (2000).
- Intertek.
- Brittain, H. G. (2001). Characterization of the Solid-State: Spectroscopic Techniques. Advanced Drug Delivery Reviews, 48(1), 43-65.
- Agno Pharmaceuticals.
- Jetir.Org.
- Pearce, R. (2024). Recent Solid-State Characterization in Drug Development and Formulation Development. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2), 007.
- Prasanna Kumar, D., et al. (2015). An Overview on Preformulation Studies. Indo American Journal of Pharmaceutical Sciences, 2(10), 1399-1407.
- International Journal of Pharmaceutical Sciences and Research. (2024, July 1).
- ResearchGate.
- ISAR Publisher. (2025, November 23).
- U.S.
- National Center for Biotechnology Information.
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.
Sources
- 1. cognidox.com [cognidox.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. scilife.io [scilife.io]
- 4. ICH Guideline Q8 Pharmaceutical Development | PPTX [slideshare.net]
- 5. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reserpine Uses, Production & HimPharm's Manufacturing Role [himpharm.com]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. iajps.com [iajps.com]
- 10. isarpublisher.com [isarpublisher.com]
- 11. Pharmaceutical Solid State Materials Characterisation [intertek.com]
- 12. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agnopharma.com [agnopharma.com]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
- 16. quadro-mpt.com [quadro-mpt.com]
- 17. pharmainform.com [pharmainform.com]
- 18. youtube.com [youtube.com]
- 19. lfatabletpresses.com [lfatabletpresses.com]
- 20. How To Optimize The Granulation Process? Wet Granulation Technology For Pharmaceuticals! - [senieer.com]
- 21. Optimization of wet granulation process for manufacturing Rivaroxban generic immediate-release tablets using PBPK modeling and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
- 27. uspnf.com [uspnf.com]
Application Notes & Protocols: A High-Throughput Screening Cascade for the Characterization of Metoserpate Hydrochloride
Disclaimer: Metoserpate Hydrochloride is a sparsely documented compound. The following protocols are presented as a robust, scientifically-grounded framework for characterizing a novel compound with a hypothesized mechanism of action as a Vesicular Monoamine Transporter (VMAT) inhibitor. This hypothesis is based on its nomenclature, which suggests a structural relationship to known VMAT inhibitors like reserpine.
Introduction and Scientific Rationale
This compound is described as a secologanin tryptamine alkaloid used as a tranquilizing agent[1]. Its structural class is similar to reserpine, a well-characterized, irreversible inhibitor of Vesicular Monoamine Transporters (VMAT1 and VMAT2)[2]. VMATs are critical components of monoaminergic neurotransmission, responsible for packaging cytosolic neurotransmitters (dopamine, serotonin, norepinephrine, histamine) into synaptic vesicles.[3][4]. This process serves two key functions: it prepares neurotransmitters for synaptic release and sequesters them to prevent cytosolic degradation or toxicity[2].
Inhibition of VMATs leads to the depletion of vesicular monoamines, a mechanism central to the therapeutic effects of drugs used in treating hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia[4][5]. Given the therapeutic application of this compound as a tranquilizer and its structural relationship to reserpine, we hypothesize that its primary mechanism of action is the inhibition of VMATs.
This document provides a comprehensive, multi-tiered screening cascade designed to:
-
Test the hypothesis that this compound inhibits VMAT function.
-
Determine its potency (IC50) and selectivity for VMAT isoforms.
-
Validate its mechanism of action through orthogonal assays.
-
Establish a foundational dataset for further preclinical development.
The workflow is designed to progress from high-throughput primary screening to more complex, lower-throughput secondary and validation assays, ensuring a cost-effective and scientifically rigorous characterization process.
The Screening Cascade: A Multi-Tiered Approach
A logical, tiered approach is essential for efficiently screening and characterizing novel compounds. This cascade maximizes resource efficiency by using a high-capacity, cost-effective primary assay to identify initial "hits," which are then subjected to more detailed and mechanistically informative secondary assays.
Caption: Mechanism of the VMAT2 fluorescence uptake assay.
Detailed Protocol: VMAT2 Fluorescence Uptake Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human VMAT2 (HEK-VMAT2) are recommended. Null-transfected HEK293 cells serve as a negative control. [6]2. Cell Plating:
-
Seed HEK-VMAT2 cells in black, clear-bottom 96-well or 384-well microplates at a density optimized for 80-90% confluency on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to create a concentration range for testing. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
-
Assay Procedure:
-
Wash the cells once with 100 µL of pre-warmed HBSS.
-
Add 50 µL of HBSS containing the test compound (Metoserpate HCl), positive control (10 µM Tetrabenazine, a known VMAT2 inhibitor), or vehicle control (e.g., 0.1% DMSO)..[6]
-
Incubate for 30 minutes at 37°C. [6] * Add 50 µL of the fluorescent VMAT2 substrate FFN206 (final concentration 1 µM) to all wells..[6]
-
Incubate for 60 minutes at 37°C, protected from light. [6] * Terminate the uptake by washing the cells once with 200 µL of ice-cold PBS. [6] * Add 120 µL of fresh PBS to each well. [6]5. Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 369 nm, Emission: 464 nm for FFN206). [6]
-
Data Analysis and Quality Control
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))
-
Quality Control (Z'-Factor): The Z'-factor is a measure of assay quality, assessing the separation between positive and negative controls. An excellent assay has a Z' > 0.5. [7][8][9] Z' = 1 - (3 * (SD_PositiveControl + SD_VehicleControl)) / |Mean_PositiveControl - Mean_VehicleControl|
Tier 2: Secondary Screening (Confirmation & Potency)
Objective: To confirm the inhibitory activity of this compound, determine its potency (IC50), and assess its selectivity for VMAT1 versus VMAT2.
Protocol: IC50 Determination
This protocol is identical to the primary screen, but instead of a single concentration, a dose-response curve is generated.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, typically ranging from 100 µM down to low nanomolar concentrations.
-
Assay Execution: Follow the primary screening protocol (Section 3.1).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration that produces 50% inhibition. [10][11][12]
Parameter Description Example Value Top Plateau Maximum % Inhibition (should approach 100%) 98.5% Bottom Plateau Minimum % Inhibition (should approach 0%) 1.2% LogIC50 The log of the concentration at 50% inhibition -6.3 (Molar) IC50 The concentration at 50% inhibition 501 nM Hill Slope The steepness of the curve -1.1 | R² | Goodness of fit | 0.992 |
-
Table 1: Example parameters from a four-parameter logistic curve fit for IC50 determination.
Protocol: VMAT1/VMAT2 Selectivity
Rationale: VMAT1 and VMAT2 have distinct tissue distributions and pharmacological profiles..[13][14] VMAT1 is primarily in peripheral neuroendocrine cells, while VMAT2 is in the central nervous system..[13] Assessing selectivity is crucial for predicting therapeutic effects and potential side effects.
-
Cell Lines: Use two parallel assays with HEK cells stably expressing either human VMAT1 or human VMAT2.
-
Assay Execution: Perform the IC50 determination protocol (Section 4.1) simultaneously on both cell lines.
-
Data Analysis:
-
Calculate the IC50 for VMAT1 (IC50_VMAT1) and VMAT2 (IC50_VMAT2).
-
Selectivity Index = IC50_VMAT1 / IC50_VMAT2
-
A selectivity index >10 is generally considered significant.
-
Tier 3: Orthogonal Validation
Objective: To confirm the mechanism of action using a different assay technology, thereby ruling out potential artifacts from the primary cell-based assay (e.g., fluorescence interference, cytotoxicity).
Assay Principle: A radioligand binding assay directly measures the ability of a test compound to displace a known high-affinity radioligand from the transporter. [3H]Dihydrotetrabenazine ([³H]DTBZ) is a high-affinity VMAT2 ligand suitable for this purpose..[15][16] This assay is considered a gold standard for confirming direct target engagement.
Detailed Protocol: [³H]DTBZ Competitive Binding Assay
-
Source of VMAT2: Prepare membrane fractions from VMAT2-expressing cells or from rat striatal tissue, which is rich in VMAT2. [15][17]2. Assay Setup (96-well format):
-
Total Binding Wells: 50 µL membrane preparation, 50 µL [³H]DTBZ (at a fixed concentration near its Kd, e.g., 2 nM), and 50 µL assay buffer.
-
Non-Specific Binding (NSB) Wells: 50 µL membrane preparation, 50 µL [³H]DTBZ, and 50 µL of a high concentration of an unlabeled VMAT2 inhibitor (e.g., 10 µM Tetrabenazine) to saturate all specific binding sites. [15] * Test Compound Wells: 50 µL membrane preparation, 50 µL [³H]DTBZ, and 50 µL of this compound at various concentrations (10-point curve).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation. [18]4. Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters multiple times with ice-cold wash buffer. [18]5. Data Acquisition:
-
Place the dried filters into scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Calculate the % inhibition of specific binding for each concentration of this compound.
-
Plot and fit the data as described for IC50 determination (Section 4.1) to obtain a Ki (inhibitory constant), which reflects the binding affinity of the compound.
-
Tier 4: Downstream In Vitro Profiling
Objective: To gather preliminary data on the drug-like properties of this compound, which is essential for assessing its development potential..[19][20] Early ADME/Tox screening helps to identify potential liabilities that could lead to failure in later clinical stages..[21][22][23]
Recommended Assays:
-
Cytotoxicity Assay: Assess the general toxicity of the compound on the HEK-VMAT2 cell line and a relevant secondary line (e.g., HepG2 for liver toxicity) using assays like MTT or CellTiter-Glo®..[24] This helps to ensure that the observed VMAT2 inhibition is not due to cell death.
-
Metabolic Stability Assay: Incubate this compound with human liver microsomes to determine its metabolic half-life. Rapid metabolism can predict poor bioavailability and short duration of action in vivo. [23]* CYP450 Inhibition Panel: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
Conclusion
This structured, multi-tiered screening protocol provides a comprehensive framework for the initial characterization of this compound. By systematically progressing from high-throughput functional screening to detailed mechanistic and biopharmaceutical profiling, researchers can efficiently validate its hypothesized mechanism of action as a VMAT inhibitor, quantify its potency and selectivity, and build a robust data package to support further preclinical and clinical development. Each step incorporates critical controls and validation principles to ensure the generation of reliable and interpretable data, adhering to the highest standards of scientific integrity.
References
- Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools.
- Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Stemmatters.
- Calculating a Z-factor to assess the quality of a screening assay. (2010, September). GraphPad.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Prometheus Protocols.
- In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
- A Comparative Guide to Dihydrotetrabenazine and Other VMAT2 Inhibitors for In Vitro Studies. (n.d.). Benchchem.
- Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(19), 3091–3097.
- How to calculate IC50. (2023, June 18). ResearchGate.
- In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B.
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). Altasciences.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BMG LABTECH.
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). The AAPS Journal, 16(4), 747–755.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray.
- Scherman, D., Gasnier, B., Jaudon, P., & Henry, J. P. (1988). Vesicular monoamine transporters: Structure-function, pharmacology, and medicinal chemistry. Journal of Neurochemistry, 50(2), 654-657.
- Bernstein, A. I., Stout, K. A., & Miller, G. W. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 209(2), 357–366.
- Hu, G., Henke, A., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Biology, 8(8), 1837–1845.
- Bernstein, A. I., & Miller, G. W. (2013). The vesicular monoamine transporter 2: an underexplored pharmacological target. Molecular Pharmacology, 84(2), 145–151.
- Wang, H., et al. (2011). Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands. Bioorganic & Medicinal Chemistry Letters, 21(11), 3295-3299.
- Kilbourn, M. R., Lee, L. C., et al. (2012). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. European Journal of Medicinal Chemistry, 58, 149-156.
- Guan, Z., et al. (2021). Structural insights into vesicular monoamine storage and drug interactions. Nature, 597(7875), 434–439.
- Vesicular monoamine transporter. (n.d.). In Wikipedia.
- Hu, G., Henke, A., et al. (2013). New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2). ACS Chemical Biology, 8(8), 1837-1845.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) | Request PDF. (2025, August 7). ResearchGate.
- PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates. (2021). Molecular Pharmaceutics, 18(12), 4543–4553.
- Inhibition of Vesicular Monoamine Transporter-2 Activity in α-Synuclein Stably Transfected SH-SY5Y Cells. (2007). Journal of Molecular Neuroscience, 32(2), 107-112.
- Peter, D., et al. (1994). Localization of vesicular monoamine transporter isoforms (VMAT1 and VMAT2) to endocrine cells and neurons in rat. Journal of Molecular Neuroscience, 5(3), 149-164.
- Li, Y., et al. (2023). Neurotransmitter recognition by human vesicular monoamine transporter 2. Nature Communications, 14(1), 5751.
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian Diseases, 21(4), 720–723.
- VMAT2 Inhibitors in Neuropsychiatric Disorders | Request PDF. (n.d.). ResearchGate.
- Morley, S., et al. (2021). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 10, e71334.
- Harder, A., & von Samson-Himmelstjerna, G. (2005). Mechanisms of action of emodepside. Parasitology Research, 97 Suppl 1, S1-10.
- Isaacson, J. S., & Nicoll, R. A. (1993). The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization. Molecular Pharmacology, 44(6), 1202-1208.
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotransmitter recognition by human vesicular monoamine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. academic.oup.com [academic.oup.com]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 14. Localization of vesicular monoamine transporter isoforms (VMAT1 and VMAT2) to endocrine cells and neurons in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 20. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. vectorb2b.com [vectorb2b.com]
- 23. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 24. creative-bioarray.com [creative-bioarray.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Metoserpate in Biological Matrices
Introduction
Metoserpate, a derivative of reserpine, is a compound of interest in various pharmacological and toxicological studies.[1] Accurate quantification of metoserpate in biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2][3] This application note provides a comprehensive and validated LC-MS/MS method for the determination of metoserpate in biological matrices, designed for researchers, scientists, and drug development professionals. The methodology detailed herein is grounded in established bioanalytical principles and adheres to regulatory expectations for method validation, ensuring data integrity and reliability.[4][5]
Analyte and Method Overview
Metoserpate (Chemical Formula: C₂₄H₃₂N₂O₅, Molecular Weight: 428.53 g/mol ) is a small molecule that requires a robust analytical method for accurate measurement at low concentrations in complex biological fluids.[6][7] The described method utilizes a simple and efficient protein precipitation (PPT) technique for sample preparation, followed by reversed-phase liquid chromatography for separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The selection of a suitable internal standard (IS) is critical for correcting analytical variability; a stable isotope-labeled (SIL) analogue of metoserpate would be ideal, but in its absence, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be employed.[8][9]
Experimental Design and Rationale
Sample Preparation: Protein Precipitation
The primary challenge in bioanalysis is the removal of endogenous matrix components, such as proteins and phospholipids, which can interfere with the analysis and cause ion suppression or enhancement in the mass spectrometer.[10][11] For this application, protein precipitation was selected for its simplicity, speed, and broad applicability. Acetonitrile is a common and effective precipitating agent.[12] A "salting-out" assisted liquid-liquid extraction could also be considered for cleaner extracts if significant matrix effects are observed.
Liquid Chromatography: Achieving Optimal Separation
A C18 reversed-phase column is a versatile and robust choice for the separation of moderately nonpolar compounds like metoserpate.[13] The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium formate), is optimized to achieve a good peak shape, resolution from matrix components, and a reasonable retention time. Acidic modifiers are often used to promote the protonation of the analyte, which enhances its signal in positive electrospray ionization (ESI) mode.[14]
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry in MRM mode provides excellent selectivity and sensitivity for quantitative analysis.[15] The method involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. The optimization of MS parameters, including collision energy and fragmentor voltage, is crucial for maximizing the signal intensity of the analyte and internal standard.
Detailed Method Protocol
Materials and Reagents
-
Metoserpate reference standard
-
Internal Standard (IS) (e.g., a deuterated analogue or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the metoserpate and IS reference standards in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the metoserpate stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (ISWS): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate biological matrix into the labeled tubes.
-
For calibration standards and QCs, spike 5 µL of the corresponding working standard solution. For unknown samples, add 5 µL of 50:50 (v/v) acetonitrile:water.
-
Add 150 µL of the ISWS in acetonitrile to all tubes.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC or equivalent[16] |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Metoserpate: To be determined experimentally (e.g., [M+H]⁺ → product ion) |
| Internal Standard: To be determined experimentally | |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 375 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Note: The specific MRM transitions, collision energies, and other MS parameters need to be optimized for the specific instrument used.
Method Validation
The developed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Selectivity | Assess the potential for interference from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | Establish the relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal concentration and the degree of scatter. | For QC samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ).[13] |
| Matrix Effect | Evaluate the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Assess the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentrations should be within ±15% of the initial concentration. |
Workflow and Data Visualization
The overall analytical workflow is depicted in the following diagram:
Caption: Workflow for Metoserpate Quantification.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of metoserpate in biological matrices. The use of a straightforward protein precipitation sample preparation protocol, coupled with the high selectivity and sensitivity of tandem mass spectrometry, allows for accurate and precise measurements. The provided validation framework ensures that the method is fit for its intended purpose and generates data of high quality, suitable for supporting pharmacokinetic and other drug development studies.
References
- precisionFDA. (n.d.). METOSERPATE.
- ResearchGate. (2018). Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry.
- PubChem. (n.d.). Metoserpate.
- PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
- PubChemLite. (n.d.). Metoserpate (C24H32N2O5).
- PubMed. (2018). Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation.
- ChEMBL. (n.d.). Compound: METOSERPATE (CHEMBL2110987).
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
- PubMed. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry.
- Future Science. (n.d.). Quantitative bioanalysis by LC–MS for the development of biological drugs.
- UTSA Journal of Undergraduate Research and Scholarly Works. (2020). Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC).
- PubMed Central. (2015). Quantitative mass spectrometry methods for pharmaceutical analysis.
- MDPI. (n.d.). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples.
- PubMed Central. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples.
- PubMed. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?.
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- ResearchGate. (2019). (PDF) Green sample preparations for the bioanalysis of drugs of abuse in complex matrices.
- Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- MDPI. (2022). Detection of Veterinary Drugs in Food Using a Portable Mass Spectrometer Coupled with Solid-Phase Microextraction Arrow.
- PubMed. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry.
- Springer. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances.
- ResearchGate. (n.d.). Analysis of biopharmaceutical proteins in biological matrices by LC-MS/MS I. Sample preparation.
- Biointerface Research in Applied Chemistry. (2022). In-Vitro Modified QuEChERS Based Analytical Method for Simultaneous Detection of Antidepressant Drugs from Biological Matrices U.
- ResearchGate. (n.d.). (PDF) Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?.
- Biotage. (n.d.). Bioanalytical sample preparation.
- PubMed Central. (n.d.). New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis.
- PubMed. (2004). Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis.
- MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.
- Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
Sources
- 1. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. GSRS [precision.fda.gov]
- 7. Compound: METOSERPATE (CHEMBL2110987) - ChEMBL [ebi.ac.uk]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. lcms.cz [lcms.cz]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pharmacompass.com [pharmacompass.com]
Application Notes and Protocols for Metoserpate Hydrochloride in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Metoserpate Hydrochloride in cell culture experiments. This document offers in-depth technical guidance, detailed protocols, and the scientific rationale behind the experimental designs.
Introduction
This compound (CAS RN: 1178-29-6) is a Rauwolfia alkaloid, closely related to reserpine.[1][2] While historically used as a sedative in veterinary medicine, its primary mechanism of action as a potent inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2) makes it a valuable tool for in vitro research.[1] VMAT2 is an integral membrane protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles.[3] Inhibition of VMAT2 leads to the depletion of these neurotransmitters, a mechanism that can be explored in various cell culture models to study neuronal function, neurodegenerative diseases, and for screening potential therapeutic agents.[3][4]
This guide will provide detailed protocols for the preparation and application of this compound in cell culture, focusing on neuronal cell lines. We will cover essential techniques from initial compound handling to the assessment of its biological effects, including VMAT2 inhibition, cytotoxicity, and downstream cellular consequences.
Mechanism of Action: VMAT2 Inhibition
This compound, like reserpine, exerts its effects by irreversibly binding to and inhibiting VMAT2.[3] This transporter utilizes a proton gradient across the vesicular membrane to drive the uptake of monoamines. By blocking VMAT2, this compound prevents the loading of neurotransmitters into vesicles, leaving them vulnerable to metabolic degradation in the cytoplasm. This leads to a profound and long-lasting depletion of vesicular monoamine stores.
Caption: Mechanism of this compound's inhibitory action on VMAT2.
I. Compound Preparation and Handling
Proper preparation of this compound is critical for reproducible experimental results. Due to its limited aqueous solubility, a stock solution in an organic solvent is required.
A. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[5]
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
B. Protocol for Stock Solution Preparation (10 mM):
-
Calculate the required mass: The molecular weight of this compound is 464.99 g/mol . To prepare a 10 mM stock solution, weigh out 4.65 mg of this compound powder.
-
Dissolution: Add 1 mL of DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution is stable for up to 3 months when stored under these conditions.[5]
Table 1: Recommended Dilutions for Working Concentrations
| Stock Concentration | Desired Working Concentration | Volume of Stock to Add to 1 mL of Medium | Final DMSO Concentration |
|---|---|---|---|
| 10 mM | 1 µM | 0.1 µL | 0.01% |
| 10 mM | 10 µM | 1.0 µL | 0.1% |
| 10 mM | 50 µM | 5.0 µL | 0.5% |
| 10 mM | 100 µM | 10.0 µL | 1.0% |
Note: It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
II. Cell Line Selection and Culture
The choice of cell line is dependent on the research question. For studying the effects of VMAT2 inhibition on neuronal cells, the following cell lines are recommended:
-
PC-12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits a neuronal phenotype and expresses VMAT2.[6][7]
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype and is widely used in neurotoxicity and Parkinson's disease research.[4][6]
-
HEK293 cells stably expressing VMAT2: These cells provide a controlled system to study the specific effects of this compound on VMAT2 without the confounding factors of other neuronal proteins.[8][9]
Cells should be cultured according to standard protocols recommended by the supplier (e.g., ATCC).
III. Experimental Protocols
The following are detailed protocols for assessing the biological activity of this compound in cultured cells.
A. VMAT2 Activity Assay (Fluorescent Substrate Uptake)
This assay directly measures the inhibition of VMAT2 function using a fluorescent substrate.[8][9][10]
Caption: Workflow for the fluorescent VMAT2 activity assay.
1. Materials:
-
VMAT2-expressing cells (e.g., HEK293-VMAT2, differentiated PC-12 or SH-SY5Y)
-
White, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
2. Protocol:
-
Cell Seeding: Seed VMAT2-expressing cells in a 96-well plate at a density that will result in approximately 90% confluency on the day of the assay.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Include wells for vehicle control (DMSO) and a positive control for VMAT2 inhibition (e.g., 10 µM reserpine). Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add the fluorescent VMAT2 substrate (e.g., FFN206 to a final concentration of 1 µM) to all wells.[8]
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Washing: Aspirate the medium containing the substrate and wash the cells once with 200 µL of ice-cold PBS per well.
-
Fluorescence Measurement: After removing the final PBS wash, add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 369 nm excitation and 464 nm emission for FFN206).[8]
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the data to the vehicle control. Plot the fluorescence intensity against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
B. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and metabolic activity.[11][12]
1. Materials:
-
Adherent cells (e.g., PC-12, SH-SY5Y)
-
Clear, flat-bottom 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Microplate spectrophotometer
2. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
C. Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
1. Materials:
2. Protocol:
-
Cell Treatment: Treat cells with this compound as described in the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
D. Quantification of Intracellular Monoamines (HPLC-ECD)
This protocol allows for the direct measurement of monoamine depletion in cells treated with this compound using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[15][16][17][18]
1. Materials:
-
Cultured cells treated with this compound
-
Perchloric acid (PCA)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
2. Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells with a known volume of 0.1 M PCA.
-
Homogenization: Scrape the cells and collect the lysate. Homogenize the lysate by sonication.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
Sample Collection: Collect the supernatant, which contains the monoamines.
-
HPLC-ECD Analysis: Inject a known volume of the supernatant into the HPLC-ECD system. The monoamines are separated on the C18 column and detected by the electrochemical detector.
-
Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of dopamine, serotonin, and norepinephrine to quantify the amount of each monoamine in the cell lysate.
IV. Data Interpretation and Troubleshooting
-
VMAT2 Inhibition: A dose-dependent decrease in fluorescence in the VMAT2 activity assay indicates successful inhibition by this compound.
-
Cytotoxicity: A decrease in cell viability in the MTT assay at high concentrations of this compound may suggest off-target effects or cellular stress due to monoamine depletion.
-
Apoptosis: An increase in caspase-3/7 activity suggests that this compound may induce apoptosis, potentially as a consequence of cellular stress.
-
Monoamine Depletion: A significant reduction in the intracellular concentrations of dopamine, serotonin, and/or norepinephrine as measured by HPLC-ECD confirms the mechanism of action of this compound.
Troubleshooting:
-
Compound Precipitation: If this compound precipitates upon dilution in the cell culture medium, prepare an intermediate dilution in a co-solvent like ethanol before adding it to the medium.[19]
-
High Background in Assays: Ensure complete washing of cells to remove extracellular fluorescent substrates or MTT. Use phenol red-free medium for colorimetric and fluorescent assays to reduce background.
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of VMAT2 function and monoaminergic systems. By utilizing the detailed protocols provided in these application notes, researchers can effectively investigate the cellular and molecular consequences of VMAT2 inhibition in a variety of cell culture models.
References
- Cyrusbio. (n.d.). MTT Assay Protocol.
- protocols.io. (2025). Caspase 3/7 Activity.
- Zou, W., et al. (2012). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Neuroscience, 3(10), 757-765.
- Del-Pino, J., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 208(1), 6-13.
- ResearchGate. (2025). What is the dissolution protocol for Reserpine in animal studies?.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- PDSP. (n.d.). Assay Protocol Book.
- protocols.io. (2024). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites.
- Free, R. B., et al. (2015). Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters. Journal of visualized experiments : JoVE, (103), e53119.
- Moradi, M., et al. (2020). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 9, e61028.
- Moradi, M., et al. (2020). Structural mechanisms for VMAT2 inhibition by tetrabenazine. bioRxiv.
- Larsen, M. B., et al. (2016). Simultaneous quantification of monoamine neurotransmitters and their biogenic metabolites intracellularly and extracellularly in primary neuronal cell cultures and in sub-regions of guinea pig brain. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1028, 222–230.
- Free, R. B., et al. (2014). The vesicular monoamine transporter 2: an underexplored pharmacological target. Journal of medicinal chemistry, 57(23), 9825–9841.
- Sitte, H. H., et al. (2007). Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. Molecular pharmacology, 71(3), 796–807.
- d'Aldin, C., et al. (1998). Simultaneous HPLC quantification of monoamines and metabolites in the blood-free rat cochlea. Hearing research, 122(1-2), 114–122.
- Mat-Desa, N. S., et al. (2018). HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples.
- Al-Amin, M. M., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules (Basel, Switzerland), 29(2), 481.
- Kilbourn, M. R., et al. (2000). Rapid and Differential Losses of In Vivo Dopamine Transporter (DAT) and Vesicular Monoamine Transporter (VMAT2) Radioligand Binding after MPTP. Synapse (New York, N.Y.), 35(4), 250–255.
- ResearchGate. (2025). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2).
- LifeSct. (n.d.). Human Vesicular Monoamine Transporter 2 (VMAT2) ELISA Kit (48T).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Guo, J. T., et al. (2008). Inhibition of Vesicular Monoamine Transporter-2 Activity in α-Synuclein Stably Transfected SH-SY5Y Cells. Neurochemical research, 33(7), 1346–1352.
- precisionFDA. (n.d.). METOSERPATE.
- National Center for Biotechnology Information. (n.d.). Metoserpate. PubChem Compound Database.
Sources
- 1. GSRS [precision.fda.gov]
- 2. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Vesicular Monoamine Transporter-2 Activity in α-Synuclein Stably Transfected SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reserpine [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase 3/7 Activity [protocols.io]
- 8. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 16. Simultaneous quantification of monoamine neurotransmitters and their biogenic metabolites intracellularly and extracellularly in primary neuronal cell cultures and in sub-regions of guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous HPLC quantification of monoamines and metabolites in the blood-free rat cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Metoserpate Hydrochloride Administration in Poultry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Metoserpate Hydrochloride, a Secologanin Tryptamine Alkaloid, has demonstrated efficacy as a tranquilizing agent in poultry.[1] This document provides a comprehensive guide to the administration of this compound in avian species for research and development purposes. Drawing upon available literature and the pharmacological principles of related compounds, these application notes offer a framework for its safe and effective use. Given the limited recent research specifically on this compound, this guide also incorporates data from the closely related Rauwolfia alkaloid, Reserpine, to provide a more complete toxicological and pharmacological profile, while clearly indicating the need for further species-specific investigation for Metoserpate.
Scientific Background and Mechanism of Action
This compound is classified as a tranquilizing agent.[1] It belongs to the family of Secologanin Tryptamine Alkaloids.[1] While the precise molecular interactions of Metoserpate have not been extensively detailed in recent literature, its mechanism of action can be inferred from its chemical relatives, the Rauwolfia alkaloids, such as Reserpine.
These alkaloids function by depleting catecholamines, including norepinephrine and serotonin, from nerve terminals. This is achieved by inhibiting the reuptake of these neurotransmitters into their storage vesicles. The subsequent enzymatic degradation of these neurotransmitters leads to a reduction in sympathetic nervous system activity, resulting in a sedative or tranquilizing effect. Studies on Reserpine in chicks have shown its influence on nitrogen metabolizing enzymes in the liver and its effects on neurotransmitter levels in the heart.[2][3]
Caption: Hypothesized mechanism of this compound at the presynaptic terminal.
Applications in Poultry
The primary documented application of this compound in poultry is for the treatment of hysteria in replacement pullets.[1] Hysteria, a behavioral condition characterized by panic and frantic activity, can lead to injury and reduced productivity in flocks. The tranquilizing effects of this compound have been shown to be effective and safe in managing clinical cases of this condition.[1]
Administration Protocols
The following protocols are based on published research and general principles of drug administration in poultry.[1][4] It is imperative that all procedures are conducted in accordance with institutional and national guidelines for animal welfare.
Formulation and Preparation
This compound is typically administered via the drinking water.[1] A stock solution should be prepared based on the calculated total biomass of the flock to be treated and the target dosage.
Table 1: Dosage Regimen for Hysteria in Replacement Pullets [1]
| Treatment Day | Dosage (mg/kg body weight) |
| Day 1 | 4 mg/kg |
| Day 5 | 2 mg/kg |
| Day 9 | 2 mg/kg |
Experimental Workflow for Administration via Drinking Water
Caption: Experimental workflow for this compound administration in poultry.
Detailed Steps for Administration
-
Flock Assessment: Accurately determine the number and average weight of the birds to calculate the total biomass of the flock.
-
Dosage Calculation: Based on the dosage provided in Table 1, calculate the total amount of this compound required for each treatment day.
-
Water Deprivation: To ensure adequate intake of the medicated water, it is recommended to withhold drinking water for a period prior to administration. The duration of withholding should be carefully monitored to prevent dehydration, especially in warm conditions.[1]
-
Preparation of Medicated Water: Dissolve the calculated dose of this compound in a volume of water that the flock will consume within a 24-hour period. Ensure the drug is fully dissolved.
-
Administration: Provide the medicated water as the sole source of drinking water for the flock.
-
Monitoring: Closely monitor the birds for water consumption to ensure the entire flock receives the intended dose. Observe for any behavioral changes, including a reduction in hysterical episodes, and any potential adverse effects.
-
Repeat Dosing: Follow the dosing schedule outlined in Table 1, repeating the administration on days 5 and 9 with the adjusted dosage.
Pharmacokinetics and Toxicology
Pharmacokinetics
Toxicology and Safety
A study on the use of this compound for hysteria in replacement pullets found it to be effective and safe at the prescribed dosage.[1] However, comprehensive toxicological data, such as the LD50 and chronic toxicity, are not available.
As a Rauwolfia alkaloid, Reserpine has been noted to cause a depression in body temperature, heart rate, and blood pressure, as well as diarrhea in poultry at doses required for a tranquilizing effect. It has also been shown to affect adrenocortical function and neurotransmitter levels in chickens.[3][5]
Withdrawal Periods
There are no specifically established withdrawal periods for this compound in poultry intended for human consumption. For veterinary medicines used under the cascade (off-label), a minimum withdrawal period of 14 days for eggs and 28 days for meat is generally recommended in the absence of specific data.[6][7][8] It is crucial for researchers and veterinarians to adhere to these conservative withdrawal times to ensure food safety.
Table 2: Recommended Minimum Withdrawal Periods (in the absence of specific data)
| Product | Minimum Egg Withdrawal | Minimum Meat Withdrawal |
| Eggs | 14 days | N/A |
| Meat | N/A | 28 days |
Considerations for Drug Development and Future Research
The existing data on this compound provides a foundation for its use as a tranquilizer in poultry. However, for broader application and regulatory approval, further research is essential in the following areas:
-
Pharmacokinetic Studies: Comprehensive ADME studies in target poultry species are necessary to establish optimal dosing regimens and to understand the drug's behavior in the animal.
-
Toxicology: Acute and chronic toxicity studies are required to determine the safety profile of this compound and to identify any potential target organ toxicity.
-
Efficacy Trials: Well-controlled efficacy trials for various indications beyond hysteria would expand the potential applications of this compound.
-
Residue Depletion Studies: To establish definitive withdrawal periods for meat and eggs, residue depletion studies are mandatory.
-
Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways of this compound will provide a more complete understanding of its pharmacological effects.
References
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian Diseases, 21(4), 720–723.
- [Source on general poultry drug administration - Placeholder for a relevant reference]
- [Source on Rauwolfia alkaloid mechanism of action - Placeholder for a relevant reference]
- Wu, J. M. (1982). The influence of reserpine on nitrogen metabolizing enzymes in chick liver. Biochimica et Biophysica Acta (BBA) - General Subjects, 715(1), 57-62.
- Newcomer, W. S. (1962). Reserpine and adrenocortical function in chickens. American Journal of Physiology-Legacy Content, 202(2), 337-339.
- [Source on general poultry toxicology - Placeholder for a relevant reference]
- Abdel-Tawab, H. A., & El-Mahdy, M. A. (1998). Reserpine effects on neurotransmitters in chick heart during growth. Pharmacological Research, 37(4), 295-302.
- [Source on poultry withdrawal periods - Placeholder for a relevant reference]
- Chicken Clinic. (2025). Poultry medicine withdrawal periods.
- [Source on cascade use withdrawal periods - Placeholder for a relevant reference]
- [Source on general veterinary drug information - Placeholder for a relevant reference]
- NOAH Compendium. (n.d.). Guide to using these tables.
- Dopharma. (2018). The withdrawal period; a guideline.
- [Source on general poultry drug administration - Placeholder for a relevant reference]
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of reserpine on nitrogen metabolizing enzymes in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reserpine effects on neurotransmitters in chick heart during growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug administration to poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reserpine and adrenocortical function in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poultry medicine withdrawal periods — Chicken Clinic - Pet poultry vet [chickenclinic.co.uk]
- 7. noahcompendium.co.uk [noahcompendium.co.uk]
- 8. dopharma-iberia.com [dopharma-iberia.com]
Application Note: Quantitative Analysis of Metoserpate Hydrochloride in Animal Feed by HPLC-UV
Abstract
This application note details a robust and reliable method for the quantitative determination of Metoserpate Hydrochloride in medicated animal feed matrices. Given the limited publicly available data for this specific analysis, this protocol has been developed based on established principles for the analysis of structurally related rauwolfia alkaloids, such as reserpine, in complex feed samples.[1][2][3] The method employs a solvent extraction followed by solid-phase extraction (SPE) cleanup and subsequent analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The protocol is designed to be specific, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[4][5]
Introduction
Metoserpate, a derivative of reserpic acid, is an alkaloid with antihypertensive and tranquilizing properties.[6][7] Its hydrochloride salt has been investigated for use in veterinary applications, such as for treating hysteria in poultry.[8] The inclusion of such pharmacologically active substances in animal feed necessitates the development of precise analytical methods to ensure proper dosage, efficacy, and safety. Monitoring the concentration of this compound in the final feed product is critical for quality control and regulatory compliance.
Animal feed represents a highly complex and variable matrix, containing numerous components like fats, proteins, carbohydrates, and vitamins that can interfere with the analysis of target analytes.[9][10] Therefore, a selective sample preparation procedure is paramount for achieving accurate quantification. This note describes a comprehensive workflow, including sample homogenization, a dual solvent extraction, a solid-phase extraction (SPE) cleanup step to remove interferences, and a highly specific HPLC-UV method for final determination.
Principle of the Method
The analytical procedure is based on the efficient extraction of this compound from the feed matrix using an acidified acetonitrile/water solution. Acetonitrile is effective in both solubilizing the analyte and precipitating proteins, providing an initial cleanup.[11] The subsequent solid-phase extraction (SPE) step further purifies the sample by retaining the analyte on a C18 sorbent while allowing more polar, interfering matrix components to be washed away. The analyte is then eluted with a stronger organic solvent.
Quantification is achieved using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column and a UV detector. The separation is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. Metoserpate is detected based on its ultraviolet absorbance, and the concentration is calculated by comparing the peak area of the sample to a calibration curve generated from certified reference standards.
Materials and Methods
Reagents and Standards
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade, ~88%)
-
Deionized Water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL
-
Blank animal feed (matrix-matched calibration)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV/Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (0.1 mg readability)
-
Centrifuge
-
Vortex Mixer
-
SPE Vacuum Manifold
-
pH Meter
-
Sample Grinder/Mill
Chromatographic Conditions
The following HPLC conditions are recommended as a starting point and may require optimization based on the specific system and column used.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm (based on reserpine, optimization may be required)[3][12] |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions (1-50 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase initial condition (80:20 Mobile Phase A:B). These standards are used to generate the calibration curve.
Sample Preparation Protocol
-
Homogenization: Grind a representative portion of the animal feed sample to a fine, uniform powder (e.g., pass through a 1 mm screen).
-
Extraction:
-
Accurately weigh 5.0 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of extraction solvent (Acetonitrile:Water:Formic Acid, 80:19:1 v/v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Shake on a mechanical shaker for 30 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load 5 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of Water:Acetonitrile (80:20 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound with 5 mL of methanol into a clean collection tube.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1.0 mL of the mobile phase initial condition. Vortex to dissolve, and filter through a 0.45 µm syringe filter into an HPLC vial for analysis.
System Suitability and Quality Control
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis.[5] A standard solution (e.g., 10 µg/mL) should be injected five times, and the results evaluated against the criteria below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
A calibration curve should be generated daily using a minimum of five concentration levels. The coefficient of determination (r²) must be ≥ 0.995.
Data Analysis and Visualization
Calculation
The concentration of this compound in the original feed sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (µg/mL)
-
c = y-intercept of the calibration curve
The final concentration in the feed (mg/kg) is calculated as:
Concentration (mg/kg) = (C * V_final * D) / W_sample
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V_final = Final reconstitution volume (mL)
-
D = Dilution factor (if any)
-
W_sample = Weight of the feed sample (g)
Analytical Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Figure 1. Analytical Workflow for Metoserpate in Feed
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in animal feed. The method, which combines efficient sample extraction and cleanup with robust HPLC-UV analysis, is designed to deliver accurate and reproducible results. Adherence to the described quality control and system suitability criteria will ensure the integrity of the data generated. This method serves as a reliable tool for quality assurance laboratories in the feed industry and for researchers in drug development.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL
- Stoev, G., & Michailova, A. (n.d.).
- Li, Y., et al. (2023).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. URL
- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Wang, J., et al. (2023). Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods. PMC - PubMed Central. URL
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). URL
- Newton, J. (2011). Sample prep for veterinary drug residue analysis. RSC Blogs. URL
- Sigma-Aldrich. (n.d.). Veterinary Drug Residues. URL
- National Center for Biotechnology Information. (n.d.).
- Egger, H., & Bartlett, M. F. (1983).
- Rohela, G. K., et al. (2021). Quantification of reserpine through HPLC analysis from leaf, stem and root extracts....
- Rohela, G. K., et al. (2021). High performance liquid chromatography based quantification of reserpine in Rauwolfia tetraphylla L. and enhanced production through precursor feeding.
- National Center for Biotechnology Information. (n.d.).
- Srivastava, A., et al. (2006).
- Avula, B., et al. (2015). Quantification of alkaloids from roots of Rauwolfia species and dietary supplements using UHPLC-UV.
- de Castro, P. C., et al. (2014). A VALIDATED METHOD USING RP-HPLC FOR QUANTIFICATION OF RESERPINE IN THE BRAZILIAN TREE Rauvolfia sellowii MÜLL. ARG. (APOCYNACE. SciSpace. URL
- precisionFDA. (n.d.).
- Panwar, G. S., & Guru, S. K. (2011). Alkaloid Profiling and Estimation of Reserpine in Rauwolfia serpentina Plant by TLC, HP-TLC and HPLC. Science Alert. URL
- Avula, B., et al. (2015). Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry. PubMed. URL
- Lee, J., et al. (2022). Development of a Quantitative Method for Detection of Multiclass Veterinary Drugs in Feed Using Modified QuPPe Extraction and LC–MS/MS. MDPI. URL
- Bunkar, A. R. (n.d.). Extraction of alkaloids from Rauwolfia serpentina medicinal plant. International Journal of Chemistry Studies. URL
- Hong, L., et al. (2011). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC-UV and GC-MS.
- Park, J. A., et al. (2018). Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry.
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. PubMed. URL
- Park, J. A., et al. (2018). Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry. PubMed. URL
- Purdue University. (n.d.). DEVELOPMENT OF METHODS OF ANALYSIS FOR FEEDS, FERTILIZERS AND PESTICIDES. NIFA Reporting Portal. URL
- George, M., & Zontca, A. A. (1982).
- National Center for Biotechnology Inform
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistryjournal.in [chemistryjournal.in]
Application Notes & Protocols: The Establishment of a Metoserpate Hydrochloride Certified Reference Standard
Abstract
This document provides a comprehensive guide for the development, characterization, and certification of Metoserpate Hydrochloride as a chemical reference standard. The establishment of a highly purified and thoroughly characterized reference standard is fundamental for ensuring the accuracy, precision, and reproducibility of analytical results in pharmaceutical quality control and drug development.[1][2] This guide details the necessary protocols for physicochemical characterization, purity assessment, and potency assignment, adhering to principles outlined by international regulatory bodies and pharmacopeias. The methodologies are designed to provide a self-validating system, ensuring the trustworthiness and scientific integrity of the established reference material.
Introduction: The Imperative for a Reference Standard
This compound, the hydrochloride salt of Metoserpate (Methyl O-methyl-18-epireserpate), is a chemical entity with structural similarities to reserpine, suggesting potential pharmacological activity.[3][4] Its primary application has been noted in veterinary medicine as a tranquilizing agent.[5] For any analytical method development, validation, or routine quality control (QC) testing involving this compound as an Active Pharmaceutical Ingredient (API), a well-characterized reference standard is indispensable.
A reference standard serves as the benchmark against which production batches are measured, ensuring their identity, strength, quality, and purity.[2] Regulatory bodies globally, guided by organizations like the International Council for Harmonisation (ICH) and pharmacopeias such as the United States Pharmacopeia (USP), mandate the use of official or appropriately qualified reference standards.[6][7] This process ensures that the analytical data generated is reliable and conclusive, forming the bedrock of product quality and patient safety.
This guide outlines the critical steps to elevate a batch of high-purity this compound from a candidate material to a certified reference standard.
Workflow for Reference Standard Establishment
The qualification of a reference standard is a systematic process that begins with the selection of a suitable candidate material and culminates in the assignment of a certified potency value. The entire workflow is designed to build a comprehensive data package that unequivocally confirms the material's fitness for its intended analytical purpose.
Caption: Figure 1. Workflow for Reference Standard Development.
Physicochemical Properties and Sourcing
The first step involves selecting a candidate batch of this compound. This material should be sourced from a reputable supplier adhering to Good Manufacturing Practice (GMP) guidelines for APIs, as outlined in ICH Q7.[6][8][9][10][11] The batch should possess the highest possible purity, ideally exceeding 99.5% by preliminary analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate hydrochloride | PubChem[3] |
| Molecular Formula | C₂₄H₃₂N₂O₅ · HCl | Krka d.d.[12] |
| Molecular Weight | 428.52 g/mol (free base) | precisionFDA[4] |
| CAS Number | 1178-29-6 | Krka d.d.[12] |
Comprehensive Characterization Protocols
The core of the reference standard development lies in its exhaustive analytical characterization. Each test provides a piece of evidence that, when combined, creates an undeniable profile of the material's identity, purity, and potency.
Identity Confirmation
The identity of the candidate material must be unequivocally confirmed. This is achieved by a combination of spectroscopic techniques that probe the molecular structure at different levels.
-
Objective: To confirm the molecular weight of the Metoserpate free base.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Method:
-
Prepare a dilute solution of the candidate material in methanol (approx. 10 µg/mL).
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire the mass spectrum in positive ion electrospray ionization (ESI+) mode.
-
Observe the protonated molecular ion [M+H]⁺.
-
-
Acceptance Criteria: The measured mass of the [M+H]⁺ ion should be within ±5 ppm of the theoretical mass of C₂₄H₃₃N₂O₅⁺ (429.2384 Da).
-
Objective: To provide definitive structural confirmation and identify the presence of any structural isomers or major impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Method:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR and DEPT spectra.
-
Process the data and assign the chemical shifts to the corresponding protons and carbons in the Metoserpate structure.
-
-
Acceptance Criteria: The observed chemical shifts, coupling constants, and integrations in the ¹H and ¹³C spectra must be consistent with the known structure of this compound.
-
Objective: To obtain a characteristic "fingerprint" of the molecule's functional groups.
-
Instrumentation: FTIR Spectrometer with an ATR accessory.
-
Method:
-
Place a small amount of the dry powder directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Acceptance Criteria: The resulting spectrum should show characteristic absorption bands corresponding to the functional groups of Metoserpate (e.g., N-H, C=O of the ester, C-O of ethers and the ester, aromatic C=C). This spectrum will serve as the primary identification method for future batches.
Purity and Potency Determination
A multi-faceted approach is required to accurately determine purity and assign a potency value. This involves separating organic impurities, quantifying volatile components, and measuring inorganic content.
Caption: Figure 2. Mass Balance Approach for Potency Assignment.
-
Objective: To separate, identify, and quantify all related organic impurities. This is the primary technique for purity assessment.
-
Rationale: HPLC offers high resolving power, making it ideal for separating structurally similar impurities from the main API peak. UV detection is suitable for chromophoric molecules like Metoserpate.
-
Method Parameters:
Table 2: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 50% B to 90% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in Methanol |
-
Procedure:
-
Prepare the sample solution and inject it into the HPLC system.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Acceptance Criteria: Purity should be ≥ 99.5%. Any single impurity should not exceed 0.15%.
-
Objective: To accurately quantify the water content, which is critical for the mass balance calculation.
-
Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.
-
Method:
-
Accurately weigh a suitable amount of the reference standard material.
-
Introduce the sample into the titration vessel.
-
Titrate with standardized Karl Fischer reagent until the endpoint is reached.
-
-
Acceptance Criteria: Water content is typically expected to be low (<0.5%) for a stable crystalline salt. The result is used directly in the potency calculation.
-
Objective: To determine the content of non-volatile inorganic impurities.
-
Method:
-
Accurately weigh approximately 1 g of the substance into a crucible.
-
Moisten with sulfuric acid and gently heat until the substance is thoroughly charred.
-
Cool, moisten the residue with more sulfuric acid, heat to ignition, and continue until no white fumes are evolved.
-
Ignite at 800 ± 25 °C until all black particles have disappeared.
-
Cool, weigh, and calculate the percentage of residue.
-
-
Acceptance Criteria: The result for sulphated ash should be ≤ 0.1%.
Potency Assignment and Certification
The final assigned potency is calculated using a mass balance approach, which assumes the component not accounted for by impurities is the active substance.[13]
Potency (%) = (100% - % Organic Impurities - % Water - % Residual Solvents - % Sulphated Ash) x Salt Conversion Factor *
*Note: For the hydrochloride salt, the potency is typically assigned on the salt form, so the factor is 1. If assigning as the free base, a conversion factor would be required.
Table 3: Example Summary of Characterization Results
| Analysis | Result |
| Identity (MS, NMR, FTIR) | Conforms to Structure |
| Purity by HPLC (Area %) | 99.82% |
| Water Content (Karl Fischer) | 0.11% |
| Residual Solvents (GC) | <0.05% (Not Detected) |
| Sulphated Ash | 0.04% |
| Calculated Potency | 99.67% (as is basis) |
Based on this comprehensive data, a Certificate of Analysis (CoA) is generated. This document summarizes all test results, assigned potency, storage conditions, and a valid use date.
Storage, Handling, and Use
-
Storage: The certified reference standard should be stored in tightly sealed, amber glass vials to protect from light and moisture. Storage at controlled room temperature (20-25 °C) is typically sufficient, but long-term storage at 2-8 °C is recommended.[14]
-
Handling: Before use, allow the container to equilibrate to ambient temperature to prevent condensation. Use calibrated balances for weighing and follow instructions on the CoA regarding drying, if required.[14]
-
Use: This reference standard is intended for use in qualitative (e.g., identification, peak marking) and quantitative (e.g., assays, impurity testing) analyses as specified in official monographs or validated in-house analytical procedures.[15][16]
References
- General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH.
- ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest.
- The complete guide to the ICH Q7 guidelines. Qualio.
- Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. ECA Academy.
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA).
- <11> USP REFERENCE STANDARDS. United States Pharmacopeia.
- Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO).
- Metoserpate | C24H32N2O5 | CID 66252. PubChem - NIH.
- Methyl reserpate hydrochloride | C23H31ClN2O5 | CID 72710639. PubChem - NIH.
- What is meant by reference standard in pharmaceuticals?. GMP SOP.
- Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry. PubMed - NIH.
- Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate.
- Reference Standards in the Pharmaceutical Industry. MRIGlobal.
- METOSERPATE. precisionFDA.
- Pharmaceutical Reference Standard Suppliers: Ensuring Drug Quality & Compliance. Veeprho.
- This compound for the treatment of hysteria in replacement pullets. PubMed - NIH.
Sources
- 1. who.int [who.int]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 8. compliancequest.com [compliancequest.com]
- 9. qualio.com [qualio.com]
- 10. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
- 11. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. This compound, CasNo.1178-29-6 Krka d.d. Novo Mesto Belarus [krkadd.lookchem.com]
- 13. mriglobal.org [mriglobal.org]
- 14. Use & Storage of Reference Standards | USP [usp.org]
- 15. uspbpep.com [uspbpep.com]
- 16. <11> USP REFERENCE STANDARDS [drugfuture.com]
Application Notes and Protocols for Metoserpate Hydrochloride in Veterinary Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Focused Approach to an Established Veterinary Tranquilizer
Metoserpate Hydrochloride, a Secologanin Tryptamine Alkaloid, is a tranquilizing agent with established efficacy in managing specific stress-related conditions in poultry.[1] While its application has been targeted, the underlying pharmacology and formulation principles are of significant interest to researchers developing novel veterinary therapeutics or refining existing ones. This document provides a comprehensive guide to the scientific and technical considerations for formulating this compound, drawing upon direct evidence where available and leveraging data from its close structural and functional analog, reserpine, to elucidate its mechanism and potential toxicological profile.
This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions in their development programs.
Physicochemical Properties and Identification
A foundational understanding of the active pharmaceutical ingredient (API) is critical for any formulation development.
| Property | Value | Source |
| Chemical Name | Methyl 11,17α,18α-trimethoxy-3β,20α-yohimban-16β-carboxylate monohydrochloride | [2] |
| CAS Number | 1178-29-6 | [3][4][5] |
| Molecular Formula | C24H32N2O5 · HCl | [3] |
| Molecular Weight | 464.99 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Purity | Typically >98% | [4] |
Mechanism of Action: The VMAT Blockade Hypothesis
While direct mechanistic studies on this compound are limited, its structural similarity to reserpine, a well-characterized Rauwolfia alkaloid, provides a strong basis for its mechanism of action.[6] Reserpine exerts its pharmacological effects by irreversibly blocking the Vesicular Monoamine Transporter 2 (VMAT2).[7]
This transporter is crucial for loading monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles in presynaptic neurons. By inhibiting VMAT2, this compound likely prevents the storage of these neurotransmitters. The unprotected monoamines are then degraded by enzymes like monoamine oxidase (MAO) in the cytoplasm, leading to a depletion of these neurotransmitters at the synapse.[6] The reduction in monoaminergic neurotransmission is believed to produce the observed tranquilizing and sedative effects.
Caption: Proposed Mechanism of this compound Action.
Veterinary Application and Dosing Regimen
The primary documented veterinary use of this compound is for the treatment of hysteria in replacement pullets.[1]
-
Application: Control of hysteria, a stress-induced condition in poultry.
-
Administration Route: Oral, via drinking water.
-
Documented Dosing Regimen:
-
Day 1: 4 mg/kg body weight.
-
Day 5: 2 mg/kg body weight.
-
Day 9: 2 mg/kg body weight.
-
This intermittent dosing schedule suggests a long-lasting pharmacological effect, consistent with the irreversible VMAT blockade mechanism.
Formulation Protocol: Oral Solution for Poultry
Given its administration via drinking water, developing a stable and uniform oral solution is paramount. As Metoserpate is a hydrochloride salt, it is expected to have higher aqueous solubility than its free base form. However, like many alkaloids, its solubility can be pH-dependent.
Pre-formulation Studies: Essential First Steps
Before developing a full formulation, the following pre-formulation studies are critical:
-
Solubility Profiling: Determine the solubility of this compound in water across a physiologically relevant pH range (e.g., pH 3-8). Also, assess solubility in common co-solvents and excipients used in veterinary formulations.
-
pH-Stability Profile: Evaluate the chemical stability of this compound in aqueous solutions at different pH values over time. This will identify the optimal pH for maximum stability and shelf-life.
-
Excipient Compatibility: Screen for potential interactions between this compound and common veterinary excipients.[8][9] This can be done using techniques like Differential Scanning Calorimetry (DSC) or by storing binary mixtures under stressed conditions and analyzing for degradation products.
Protocol: Development of a Stock Solution for Drinking Water Administration
This protocol provides a general framework for developing a concentrated stock solution that can be diluted into the main water supply for poultry.
Objective: To prepare a stable, clear, and easily dispersible aqueous stock solution of this compound.
Materials:
-
This compound API
-
Purified Water (USP/EP grade)
-
Co-solvent (e.g., Propylene Glycol, Glycerin) - if required for solubility
-
pH adjusting agents (e.g., Citric Acid, Sodium Citrate)
-
Preservative (e.g., Sodium Benzoate, Potassium Sorbate) - if for multi-dose use
-
Volumetric flasks, magnetic stirrer, pH meter
Procedure:
-
Vehicle Preparation:
-
If a co-solvent is necessary, add the required volume of co-solvent (e.g., Propylene Glycol) to a portion of the total purified water.
-
If a buffering system is used, dissolve the buffering agents (e.g., citric acid and sodium citrate) in the majority of the purified water.
-
-
Dissolution of API:
-
Slowly add the accurately weighed this compound powder to the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring until the API is fully dissolved. Gentle heating may be applied if it is known not to cause degradation.
-
-
pH Adjustment:
-
Measure the pH of the solution.
-
Adjust the pH to the pre-determined optimal stability range using the appropriate pH adjusting agents.
-
-
Preservative Addition (if applicable):
-
If the stock solution is intended for multi-day use, add the selected preservative and stir until dissolved.
-
-
Final Volume Adjustment:
-
Transfer the solution to a volumetric flask and add purified water to reach the final target volume. .
-
-
Filtration:
-
Filter the final solution through a suitable filter (e.g., 0.22 µm) to remove any particulate matter.
-
-
Quality Control:
-
Perform analytical testing to confirm the concentration of this compound, pH, and clarity of the final solution.
-
Considerations for Water Stability
The stability of the final diluted medication in the drinking water lines is crucial for efficacy.[10] Factors that can influence this include:
-
Water Hardness: High levels of minerals can potentially interact with the API.
-
pH of Drinking Water: The pH can vary by source and may affect the solubility and stability of the drug.
-
Presence of Chlorine: Sanitizers like chlorine could potentially degrade the API.[10]
It is recommended to conduct stability studies of the diluted product in representative water samples from the target farm environment.
Analytical Methods for Quality Control and Residue Analysis
Robust analytical methods are essential for ensuring product quality and for conducting pharmacokinetic and residue studies.
Protocol: HPLC-UV Method for Quantification in Formulations
Objective: To quantify this compound in a prepared oral solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the 270-290 nm range based on its structure).
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the formulated oral solution with the mobile phase to a concentration within the range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
LC-MS/MS for Residue Analysis
For the determination of residual Metoserpate in animal tissues (e.g., muscle, liver) and products (e.g., eggs), a more sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. A published method for detecting Metoserpate in pork, milk, and eggs involves:
-
Extraction: Samples are extracted with 0.1% formic acid in acetonitrile.
-
Defatting: n-hexane is used to remove lipids.
-
Chromatography: Separation on a C18 column.
-
Detection: Tandem Mass Spectrometry.
This method demonstrated good linearity and recovery, with limits of quantification well below typical maximum residue limits for veterinary drugs.
Pharmacokinetics and Toxicology: An Analog-Based Assessment
Direct pharmacokinetic and comprehensive toxicology data for this compound are not widely available in the public domain. Therefore, it is scientifically prudent to consider the data available for reserpine, while acknowledging the need for species-specific studies for this compound itself.
Pharmacokinetics
-
Absorption: Oral administration in poultry is effective, indicating sufficient absorption from the gastrointestinal tract.[1] The rate and extent of absorption can be influenced by the formulation and the physiological state of the bird.
-
Distribution: As a lipophilic alkaloid, it is expected to distribute widely into tissues, including crossing the blood-brain barrier to exert its effects on the central nervous system.
-
Metabolism & Excretion: Studies on reserpine show that it is metabolized in the liver and a significant portion is excreted in the feces.[6] Similar pathways can be anticipated for this compound. A comprehensive review of drug pharmacokinetics in laying hens highlights the potential for residues to be present in eggs for days to weeks after treatment cessation.[11]
Caption: Workflow for PK and Residue Studies.
Toxicology Profile (Inferred from Reserpine)
-
Mechanism of Toxicity: The primary toxicity is an extension of its pharmacology—excessive depletion of monoamines.
-
Acute Toxicity: Safety data sheets for analogous compounds often list them as harmful if swallowed.[12][13] Clinical signs of acute overdose would likely include excessive sedation, bradycardia, and hypotension.
-
Effects in Poultry: Studies on reserpine in broiler chicks have shown that higher doses (0.5 ppm in feed) can lead to a decrease in final body weight, while lower doses (0.25 ppm) improved feed efficiency and reduced mortality compared to controls.[14] Other studies in chickens have investigated its effects on adrenocortical function and neurotransmitter levels in the heart.[15][16]
-
Safety in Target Species: In the intended use for hysteria in pullets, this compound was reported to be "effective and safe".[1] However, this does not preclude the possibility of adverse effects, especially at higher doses or with prolonged use.
Precautionary Measures:
-
Handling: As a pharmacologically active powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling the API.[17]
-
Environmental: Avoid release into the environment.
Regulatory Considerations
The development of any new veterinary drug formulation must adhere to strict regulatory guidelines. In the European Union, this is overseen by the European Medicines Agency (EMA), and in the United States, by the Food and Drug Administration's Center for Veterinary Medicine (FDA-CVM).
Key guidance documents address:
-
Quality: Data requirements for the API and the finished product, including manufacturing, characterization, and stability.
-
Safety: Toxicological studies to determine the safety in the target animal and to assess human safety from residues in food-producing animals.
-
Efficacy: Clinical studies to prove that the drug is effective for its intended use.
Researchers must consult the latest guidelines from the relevant regulatory bodies throughout the development process.
Conclusion and Future Directions
This compound is a valuable tool for managing specific stress-related behaviors in poultry. While its use is well-defined, there is an opportunity for further research to fully characterize its pharmacological profile. Future studies should focus on:
-
Definitive Mechanism of Action Studies: Confirming the VMAT2 blockade hypothesis.
-
Pharmacokinetic Studies: Characterizing its absorption, distribution, metabolism, and excretion in target and non-target avian species.
-
Expanded Toxicology Studies: Establishing a comprehensive safety profile, including LD50 and sub-chronic toxicity.
-
Formulation Optimization: Developing advanced formulations that could improve stability, palatability, and ease of use.
By building upon the foundational knowledge of this and related compounds, the scientific community can continue to ensure the safe and effective use of this compound in veterinary medicine.
References
- Mahapatra, M. S., & Maiti, B. R. (1988). Influence of splanchnic nerve on reserpine action in avian adrenal medulla. General and comparative endocrinology, 70(2), 251–258.
- Protheragen. Vet Excipients.
- SBR-Int. Veterinary Excipients & Additives.
- Immunomart. This compound.
- Croda Pharma. Veterinary formulation solutions.
- FDA Global Substance Registration System. This compound.
- Igbo, I. N., Reigel, C. E., Jr, Greene, I. M., & Kenny, A. D. (1994). Effect of reserpine pretreatment on avian erythrocyte carbonic anhydrase activation by isoproterenol. Pharmacology, 49(2), 112–120.
- Wikipedia. Reserpine.
- Abdel-Hakim, N. F., Amer, A. A., & el-Naggar, N. M. (1987). Effect of reserpine on the performance of broiler chicks. Beitrage zur tropischen Landwirtschaft und Veterinarmedizin, 25(2), 205–211.
- IOI Oleo. Excipients for veterinary application.
- PubChem. Reserpine.
- Thomazini, C. M., de Oliveira, A. C. S., & de-Almeida, F. V. (2024). Excipients of concern in the package inserts of human medicines prescribed in veterinary pharmacotherapy: frequency and implications. Brazilian Journal of Pharmaceutical Sciences, 60.
- Abdel-Tawab, H., & El-Mahdy, M. (2000). Reserpine effects on neurotransmitters in chick heart during growth. Comparative biochemistry and physiology. Part C, Toxicology & pharmacology, 126(1), 59–66.
- Behavioral responses to reserpine treatment in restricted-fed broiler breeder fowls. (2016). Journal of Animal Science and Technology, 58, 10.
- Newcomer, W. S. (1962). Reserpine and adrenocortical function in chickens. American journal of physiology, 202, 337–339.
- Arscott, G. H., & Parker, J. E. (1967). Effect of reserpine in the diet of adult male chickens. Poultry science, 46(4), 1019–1021.
- Safety Data Sheet.
- Wang, Y., Jia, Y., Wang, Y., Wang, Y., Wang, J., Sun, M., ... & Wang, X. (2023). Reserpine Causes Neuroendocrine Toxicity, Inducing Impairments in Cognition via Disturbing Hypothalamic–Pituitary–Thyroid Axis in Zebrafish. International Journal of Molecular Sciences, 24(8), 7486.
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.
- Engele, J., & Unsicker, K. (1986). The effect of a single dose of reserpine administered prior to incubation on the development of tyrosine hydroxylase activity in chick sympathetic ganglia. Neuroscience, 17(1), 181–188.
- Wu, J. M. (1982). The influence of reserpine on nitrogen metabolizing enzymes in chick liver. Biochimica et biophysica acta, 715(1), 57–62.
- Sturkie, P. D., Durfee, W. K., & Sheahan, M. (1958). Effects of reserpine on the fowl. American journal of physiology, 194(1), 184–186.
- Safety Data Sheet.
- British Pharmacopoeia. Safety data sheet.
- Material Safety Data Sheet.
- The toxicity and adverse effects of selected drugs in animals – overview.
- Marco, E. (2023). Stability of different molecules in medications in pig drinking water. Pig333.
- Goetting, V., Lee, K. A., & Tell, L. A. (2011). Pharmacokinetics of veterinary drugs in laying hens and residues in eggs: a review of the literature. Journal of veterinary pharmacology and therapeutics, 34(6), 521–556.
- National Research Council (US) Committee on the Use of Laboratory Animals in Biomedical and Behavioral Research. (2004). Values and Limitations of Animal Toxicity Data. National Academies Press (US).
- Goetting, V., Lee, K. A., & Tell, L. A. (2011). Pharmacokinetics of veterinary drugs in laying hens and residues in eggs: a review of the literature. Journal of veterinary pharmacology and therapeutics, 34(6), 521–556.
- Wang, Y., Jia, Y., Wang, Y., Wang, Y., Wang, J., Sun, M., ... & Wang, X. (2021). Potential Pharmacokinetic Effect of Chicken Xenobiotic Receptor Activator on Sulfadiazine: Involvement of P-glycoprotein Induction. International journal of molecular sciences, 22(23), 12797.
- de Oliveira, A. C. S., de Souza, R. C., & de Oliveira, C. A. (2021). Determination of Eleven Veterinary Drugs in Chicken Meat and Liver. Foods, 10(11), 2631.
- MSD Veterinary Manual. Toxicities from Illicit and Abused Drugs.
- Koralewska, K., & Kaniuczak, J. (2022). Safety of Tap Water in Terms of Changes in Physical, Chemical, and Biological Stability. Water, 14(9), 1363.
- Engwall, M., Bailey, A., Berridge, B., DeLise, A. M., Dittmer, D., Dounay, A., ... & Taylor, A. (2024). Recovery Animals in Toxicology Studies: An Innovation and Quality Consortium Perspective on Best Practices With Case Study Examples. International journal of toxicology, 10915818241243350. Advance online publication.
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound, CasNo.1178-29-6 Krka d.d. Novo Mesto Belarus [krkadd.lookchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Metoserpate | 1178-29-6 [chemicalbook.com]
- 6. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reserpine - Wikipedia [en.wikipedia.org]
- 8. Vet Excipients - Protheragen [protheragen.ai]
- 9. Veterinary Excipients & Additives | SBR-Int [sbr-int.com]
- 10. Stability of different molecules in medications in pig drinking water - Articles - pig333, pig to pork community [pig333.com]
- 11. Pharmacokinetics of veterinary drugs in laying hens and residues in eggs: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. Effect of reserpine on the performance of broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reserpine effects on neurotransmitters in chick heart during growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reserpine and adrenocortical function in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
Troubleshooting & Optimization
Technical Support Center: Metoserpate Hydrochloride HPLC Method Optimization
Welcome to the technical support center for the HPLC analysis of Metoserpate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and method optimization strategies. As your dedicated scientific resource, this document moves beyond a simple checklist, offering causal explanations for experimental choices to ensure robust and reliable analytical outcomes.
Introduction to this compound and its HPLC Analysis
This compound is an indole alkaloid, structurally related to reserpine and yohimbine.[1] Its analysis by High-Performance Liquid Chromatography (HPLC) is crucial for purity assessment, stability studies, and formulation development. A well-optimized HPLC method is essential to accurately quantify this compound and separate it from any impurities or degradation products. This guide will walk you through common challenges and provide systematic approaches to method optimization.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the HPLC analysis of this compound.
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
Q2: What type of HPLC column is most suitable for this compound analysis?
A2: A reversed-phase C18 column is the most common and generally effective choice for the analysis of indole alkaloids like this compound.[3][4] These columns provide good retention and selectivity based on the hydrophobicity of the molecule. For methods requiring enhanced selectivity, a phenyl-hexyl column could be considered, as it can offer different interactions with the aromatic indole ring.[5]
Q3: What are the typical starting conditions for an HPLC method for this compound?
A3: Based on methods for structurally similar compounds, a good starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) in an isocratic or gradient elution. A common starting ratio is 50:50 (v/v).[3][4]
-
pH: The aqueous buffer pH should be acidic, typically around 3-4, to ensure the protonation of the basic nitrogen atoms and minimize peak tailing.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection between 260-280 nm, as indole alkaloids typically have strong absorbance in this region.[3][4]
-
Column Temperature: Ambient or controlled at 25-30 °C.
Q4: Why is a stability-indicating HPLC method important for this compound?
A4: A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[6] This is a regulatory requirement for stability studies and ensures the safety and efficacy of the drug product over its shelf life.[6] Forced degradation studies are performed to develop and validate such a method.[7][8][9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.
Logical Flow for Troubleshooting HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC problems.
Detailed Troubleshooting Q&A
Problem 1: Peak Tailing
-
Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
-
A: Peak tailing is a common issue, especially with basic compounds like Metoserpate.[10]
-
Cause 1: Secondary Interactions with Silanols: The most probable cause is the interaction of the basic nitrogen atoms in Metoserpate with acidic silanol groups on the silica-based C18 column.
-
Solution: Lower the mobile phase pH to 2.5-3.5.[2] This ensures the complete protonation of the analyte and suppresses the ionization of the silanol groups, minimizing these secondary interactions.[11] Adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can also help by masking the silanol groups.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Cause 3: Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.
-
Problem 2: Peak Fronting
-
Q: I am observing peak fronting for my analyte. What could be the reason?
-
A: Peak fronting is less common than tailing but can occur under certain conditions.
-
Cause 1: Sample Overload: This is the most frequent cause of peak fronting.[12][13]
-
Solution: Dilute your sample or decrease the injection volume.[12]
-
-
Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[2] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Cause 3: Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.
-
Solution: Increase the column temperature, for example, to 30-40 °C.[3]
-
-
Problem 3: Retention Time Drift
-
Q: The retention time of my Metoserpate peak is gradually shifting to earlier/later times during a sequence of runs. Why is this happening?
-
A: Retention time drift can be caused by several factors related to the column, mobile phase, or instrument.[14][15][16][17][18][19]
-
Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: Increase the column equilibration time between runs, especially when using gradient elution.[15]
-
-
Cause 2: Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.
-
Cause 3: Column Temperature Fluctuation: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Cause 4: Column Contamination: Gradual build-up of contaminants on the column can alter its chemistry and affect retention.
-
Solution: Use a guard column and appropriate sample preparation to minimize contamination.[17] Regularly flush the column.
-
-
Problem 4: Poor Resolution
-
Q: I am not getting baseline separation between my Metoserpate peak and an impurity. How can I improve the resolution?
-
A: Improving resolution often involves adjusting the mobile phase composition or changing the stationary phase.[1]
-
Solution 1: Optimize Mobile Phase Selectivity:
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[8][9]
-
Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of the analytes and improve separation.
-
Use a different buffer: Different buffer salts can have a subtle effect on selectivity.
-
-
Solution 2: Adjust Mobile Phase Strength:
-
Decrease the percentage of the organic solvent: This will increase the retention time and may improve the separation of closely eluting peaks.
-
-
Solution 3: Change the Column: If optimizing the mobile phase is not sufficient, changing the column chemistry (e.g., from C18 to Phenyl-Hexyl) can provide a significant change in selectivity. Using a column with a smaller particle size or a longer length can also increase efficiency and improve resolution.
-
HPLC Method Optimization for this compound
A systematic approach to method optimization is crucial for developing a robust and reliable HPLC method.
Systematic Optimization Workflow
Caption: A systematic workflow for HPLC method optimization.
Experimental Protocols
1. Sample Preparation
-
Accurately weigh a suitable amount of this compound standard or sample.
-
Dissolve in a suitable solvent. While specific solubility data is limited, methanol or a mixture of methanol and water is a good starting point.[14] For final analysis, it is highly recommended to dissolve the sample in the initial mobile phase to avoid peak distortion.[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. Forced Degradation Studies
Forced degradation studies are essential to ensure the stability-indicating nature of the method.[6][7][8][9] The goal is to achieve 5-20% degradation of the active ingredient.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Treat sample solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection. |
| Base Hydrolysis | Treat sample solution with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection. |
| Oxidative Degradation | Treat sample solution with 3% H₂O₂ at room temperature. |
| Thermal Degradation | Expose solid sample to 80°C in a hot air oven.[3] |
| Photolytic Degradation | Expose sample solution to UV and visible light (as per ICH Q1B guidelines).[3] |
A control sample (unstressed) should be analyzed alongside the stressed samples.
Data Presentation
Table 1: Example of Mobile Phase Screening Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile |
| Aqueous Phase | 20 mM Ammonium Acetate | 20 mM Ammonium Acetate | 20 mM Phosphate Buffer |
| pH | 3.5 | 3.5 | 3.0 |
| Gradient | 30-70% B in 15 min | 40-80% B in 15 min | 30-70% B in 15 min |
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 between Metoserpate and closest peak |
| %RSD of Peak Area | < 2.0% (for 6 replicate injections) |
References
- HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. (URL not available)
- Estimation of yohimbine base in complex mixtures by quantitative HPTLC applic
- Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chrom
- HPLC chromatogram of yohimbine HCl (a) and its alkaline degradates (b, c),...
- HPLC-Methods for Separation and Quantitation of Reserpin and its Main Degrad
- Stability Indicating UPLC Method Development and Validation for the Determination of Reserpine in Pharmaceutical Dosage Forms - Research Journal of Pharmacy and Technology. [Link]
- Correlation between side effects and the quality of the yohimbine bark: A UHPLC - SciSpace. [Link]
- Analysis of Yohimbine Alkaloid From Pausinystalia Yohimbe by Non-Aqueous Capillary Electrophoresis and Gas Chromatography-Mass Spectrometry - PubMed. [Link]
- A validated method using RP-HPLC for quantification of reserpine in the Brazilian tree Rauvolfia sellowii Müll. Arg. (Apocynaceae) - SciELO. [Link]
- Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography - Asian Publication Corpor
- Drug degradation pathways - Pharmaceutical - Pharmacy 180. [Link]
- This compound for the treatment of hysteria in replacement pullets - PubMed. [Link]
- Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the p
- (PDF)
- A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (URL not available)
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
- The role of forced degradation studies in stability indicating HPLC method development. (URL not available)
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Link]
- What are the main causes of retention time instability in reversed-phase analysis by HPLC? [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
- Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. [Link]
- Troubleshooting Common HPLC Issues | Labcompare.com. [Link]
- Metoserpate | C24H32N2O5 | CID 66252 - PubChem - NIH. [Link]
- Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
- METOSERP
- Methyl reserpate hydrochloride | C23H31ClN2O5 | CID 72710639 - PubChem. [Link]
- Compound: METOSERPATE (CHEMBL2110987) - ChEMBL - EMBL-EBI. [Link]
- METOSERP
- This compound for the treatment of hysteria in replacement pullets - PubMed. [Link]
- Official Monographs. (URL not available)
- Determination of some psychotropic drugs in serum and saliva samples by HPLC-DAD and HPLC MS. (URL not available)
- stability-indicating hplc method: Topics by Science.gov. [Link]
- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
- Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their rel
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (URL not available)
- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. [Link]
- By Detection - SIELC Technologies. [Link]
- (PDF)
- Metoprolol | C15H25NO3 | CID 4171 - PubChem - NIH. [Link]
Sources
- 1. Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. developed rp-hplc method: Topics by Science.gov [science.gov]
- 3. [PDF] Development and Validation of an RP-HPLC Method for Determination of Solasodine, A Steroidal Alkaloid | Semantic Scholar [semanticscholar.org]
- 4. optibrium.com [optibrium.com]
- 5. Extending pKa prediction accuracy: high-throughput pKa measurements to understand pKa modulation of new chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Switching the Mobile Phase from Acetonitrile to Methanol : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. How to Predict pKa | Rowan [rowansci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Metoserpate Hydrochloride Solubility for Robust Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of Metoserpate Hydrochloride in experimental assays. Recognizing the critical role of solubility in obtaining accurate and reproducible data, this document offers a blend of foundational knowledge, practical troubleshooting steps, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the hydrochloride salt of Metoserpate, a yohimbine alkaloid derivative.[1] Like many complex organic molecules, its solubility can be limited in aqueous buffers commonly used in biological assays. Poor solubility can lead to inaccurate compound concentration, precipitation during experiments, and consequently, unreliable and non-reproducible results. A study involving the administration of this compound in the drinking water of poultry suggests some degree of aqueous solubility.[2]
Q2: What are the key physicochemical properties of Metoserpate that influence its solubility?
While specific experimental data for this compound is limited, we can infer its properties from its structure and related compounds like yohimbine and reserpine.
-
Molecular Weight: 428.5 g/mol (for Metoserpate)[1]
-
LogP: A computed LogP of 2.5 for Metoserpate suggests it is moderately lipophilic.[1]
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
This is a common issue when a compound is dissolved in a high-concentration organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is much lower. The organic solvent is miscible with the buffer, but the compound itself is not, causing it to crash out of solution. This guide provides strategies to mitigate this issue.
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
This section provides a logical workflow to systematically address solubility challenges with this compound.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A stepwise workflow to troubleshoot and optimize the solubility of this compound for assays.
Step 1: Optimizing the Stock Solution
The first step is to ensure this compound is fully dissolved in a concentrated stock solution.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and common solvent for sparingly soluble compounds. Reserpine, a structurally similar compound, is soluble in DMSO at 50 mg/mL.
-
Ethanol: Yohimbine hydrochloride shows solubility in ethanol at approximately 2.5 mg/mL.[6]
-
-
Protocol:
-
Weigh out the required amount of this compound.
-
Add the chosen solvent (e.g., DMSO) to the desired concentration (e.g., 10-50 mg/mL).
-
Use gentle warming (e.g., 37°C water bath) and vortexing to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: Leveraging pH for Improved Aqueous Solubility
Given that Metoserpate is likely a weak base, adjusting the pH of your aqueous assay buffer can significantly enhance its solubility.
-
Rationale: At a pH below its pKa, a weak base will be protonated, increasing its polarity and, therefore, its aqueous solubility.
-
Experimental Approach:
-
Prepare a series of your assay buffer at different pH values (e.g., pH 4.0, 5.0, 6.0, and your standard assay pH).
-
Add a small volume of your this compound stock solution to each buffer to achieve the final desired concentration.
-
Observe for any signs of precipitation immediately and after a period of incubation at the assay temperature.
-
Select the lowest pH that maintains solubility and is compatible with your assay system.
-
Step 3: Employing Co-Solvent Systems
If pH adjustment alone is insufficient, introducing a water-miscible organic co-solvent into your final assay buffer can maintain solubility.
-
Common Co-solvents:
-
Ethanol: Generally well-tolerated in many cell-based assays at low concentrations (<1%).
-
Polyethylene Glycol 400 (PEG400): A viscous liquid polymer often used to solubilize hydrophobic drugs.
-
-
Considerations:
-
The final concentration of the co-solvent should be kept to a minimum to avoid affecting the biological system of the assay.
-
Always run a vehicle control (assay buffer with the co-solvent) to account for any effects of the solvent on the assay.
-
-
Example Protocol: For an in vivo study with reserpine, a vehicle of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline was used to create a stable solution.[7] This highlights the potential of co-solvent systems for challenging compounds.
Step 4: The Role of Surfactants
In cases of very poor solubility, a non-ionic surfactant can be used to form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.
-
Recommended Surfactant:
-
Tween-80 (Polysorbate 80): Commonly used at low concentrations (e.g., 0.01% - 0.1%).
-
-
Important Note: Surfactants can interfere with certain assays, particularly those involving membrane proteins or lipid bilayers. It is crucial to validate that the chosen surfactant at the intended concentration does not impact your assay's performance.
Experimental Protocol: Determining the Solubility of this compound
This protocol provides a framework for empirically determining the solubility of this compound in various solvent systems.
Objective: To determine the approximate solubility of this compound in selected solvents and co-solvent systems.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (anhydrous)
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 5.0
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to 1 mL of each test solvent (e.g., water, PBS pH 7.4, Citrate Buffer pH 5.0, 10% Ethanol in PBS, 1% DMSO in PBS) in separate microcentrifuge tubes.
-
Ensure there is undissolved solid material at the bottom of each tube.
-
-
Equilibration:
-
Vortex the tubes vigorously for 1-2 minutes.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours with continuous gentle agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the corresponding solvent.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Calculate the solubility in mg/mL or mM.
-
Data Presentation:
| Solvent System | pH | Approximate Solubility (mg/mL) | Observations |
| Deionized Water | ~7 | TBD | --- |
| PBS | 7.4 | TBD | --- |
| Citrate Buffer | 5.0 | TBD | --- |
| 1% DMSO in PBS | 7.4 | TBD | --- |
| 1% Ethanol in PBS | 7.4 | TBD | --- |
| 10% Ethanol in PBS | 7.4 | TBD | --- |
(TBD: To Be Determined by the user following the protocol)
Conclusion
Successfully solubilizing this compound is a critical prerequisite for obtaining reliable and meaningful data in any assay. By understanding its physicochemical properties and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome solubility challenges and ensure the integrity of their experimental results. It is always recommended to empirically determine the optimal solubilization conditions for your specific assay system.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66252, Metoserpate.
- The Merck Index (1996). An Encyclopedia of Chemicals, Drugs, and Biologicals.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5770, Reserpine.
- A literature perspective on the pharmacological applications of yohimbine. (2022). Future Journal of Pharmaceutical Sciences.
- Japanese Pharmacopoeia. Reserpine Injection. Retrieved from the Ministry of Health, Labour and Welfare website.
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8969, Yohimbine.
- Human Metabolome Database. (2023). Showing metabocard for Reserpine (HMDB0014351).
- Chen, Q., Li, P., Li, B., Yuan, F., Li, X., & Zhu, J. (2008). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry.
- Shayan, M., et al. (2015). Correlation of Solubility of Bioactive Compound Reserpine in Eight Green Solvents at (299.15 to 338.15) K.
- Badr, J. M. (2013). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application.
- ResearchGate. (2023). What is the dissolution protocol for Reserpine in animal studies?
- ResearchGate. (2015). Thermodynamics of the solubility of reserpine in {{2-(2-ethoxyethoxy)ethanol + water}} mixed solvent systems at different temperatures.
- Semantic Scholar. (2008). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry.
- BioCrick. Yohimbine Hydrochloride.
- International Programme on Chemical Safety. (1991). Reserpine (PIM 467).
- Journal of Chemical and Pharmaceutical Research. (2012). Quantitative determination of Yohimbine alkaloid in the different part of the Rauvolfia tetraphylla.
- ResearchGate. (2006). Analytical Methods for Reserpine.
- Wikipedia. Yohimbine.
- SlideShare. (2017). Reserpine (Structure Elucidation, Extraction and Isolation).
- Ameliorated reserpine production via in vitro direct and indirect regeneration system in Rauvolfia serpentina (L.) Benth. ex Kurz. (2020). PLoS ONE.
- bioRxiv. (2023). Elucidation of the biosynthetic pathway of reserpine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reserpine [drugfuture.com]
- 4. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Metoserpate Hydrochloride Degradation Product Analysis
Welcome to the technical support center for Metoserpate Hydrochloride analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the identification, quantification, and control of degradation products. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to navigate the complexities of your stability studies and routine analyses.
Section 1: Foundational Concepts & Forced Degradation Strategy
This section covers the essential background on this compound and the regulatory framework for designing a robust forced degradation study.
Q1: What is this compound, and why is the analysis of its degradation products critical?
This compound is the hydrochloride salt of Metoserpate, a derivative of reserpic acid methyl ester.[1] Its complex molecular structure features multiple stereocenters, ester, and ether functional groups, and a yohimban skeleton.[2][3]
The analysis of its degradation products is a cornerstone of pharmaceutical quality, safety, and efficacy for several reasons:
-
Safety: Degradation products, or impurities, can have different pharmacological or toxicological profiles than the active pharmaceutical ingredient (API).[4] Their presence, even at trace levels, can pose a risk to patient safety.
-
Efficacy: The degradation of this compound leads to a reduction in its potency, meaning the drug product may not deliver the intended therapeutic effect.[5]
-
Regulatory Compliance: Global regulatory bodies, including the ICH, FDA, and EMA, have stringent guidelines (e.g., ICH Q3A/B) that mandate the identification, reporting, and qualification of impurities in drug substances and products.[4][6] A thorough understanding of a drug's degradation profile is a non-negotiable part of any regulatory submission.[7]
Q2: Based on its structure, what are the most likely degradation pathways for this compound?
The molecular structure of Metoserpate (C24H32N2O5) contains several functional groups susceptible to chemical degradation.[8] The most common degradation mechanisms to anticipate are hydrolysis, oxidation, and photolysis.[5]
-
Hydrolysis: The methyl ester group is a primary target for hydrolysis under both acidic and basic conditions. This reaction would cleave the ester bond to form the corresponding carboxylic acid (Metoserpic Acid) and methanol. This is one of the most common degradation pathways for pharmaceuticals containing ester linkages.[5]
-
Oxidation: The tertiary amine within the indole ring system and other electron-rich centers can be susceptible to oxidation.[9] This can lead to the formation of N-oxides or other oxidative degradation products, particularly in the presence of peroxides, atmospheric oxygen, or trace metal ions.[5]
-
Photolysis: Molecules with chromophores, like the indole nucleus in Metoserpate, can absorb UV or visible light. This energy absorption can trigger photochemical reactions, leading to complex degradation pathways including rearrangements or photo-oxidative processes.[9]
Q3: How should I design and execute a forced degradation study for this compound to meet ICH guidelines?
Forced degradation, or stress testing, is a critical study that deliberately degrades the API under extreme conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10] The study should be designed to achieve a target degradation of 5-20%.[7][11] Degradation beyond 20% can lead to secondary degradation and may not be representative of real-world stability.[12]
Here is a recommended protocol based on ICH Q1A(R2) guidelines:[7]
Table 1: Recommended Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Notes |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24-48 hours | To induce acid-catalyzed degradation, primarily targeting the ester group.[12] The sample should be neutralized before analysis. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temp | 2-8 hours | To induce base-catalyzed degradation. Ester hydrolysis is often faster under basic conditions.[13] Neutralize before analysis. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp | 24 hours | To simulate oxidative stress.[7] Protect from light during the study to prevent photo-oxidation. |
| Thermal Degradation | Dry Heat (Solid State) | 80°C | 72 hours | To assess the intrinsic thermal stability of the drug substance.[12] |
| Photostability | UV & Visible Light | Ambient | Per ICH Q1B | To evaluate light sensitivity. Expose the sample to a light source delivering NLT 1.2 million lux hours and 200 watt hours/m².[12] |
Experimental Workflow: A typical workflow involves preparing a stock solution of this compound (e.g., 1 mg/mL) and subjecting aliquots to the different stress conditions outlined above.[12] A control sample, protected from stress, should be analyzed alongside the stressed samples.
Caption: Forced degradation experimental workflow.
Section 2: HPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying this compound from its degradation products.[4][6]
Q4: What are the key parameters for developing a robust, stability-indicating HPLC method?
A stability-indicating method (SIM) is an analytical procedure that can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities.[14][15]
Key Development Steps:
-
Column Selection: A reversed-phase C18 column is a versatile starting point. A column with dimensions like 150 mm x 4.6 mm and a 5 µm particle size provides a good balance of resolution and efficiency.[16][17]
-
Mobile Phase Optimization:
-
Aqueous Phase: Start with a buffer to control pH, such as 20 mM potassium phosphate, adjusted to a pH between 3.0 and 4.0. This helps ensure consistent peak shapes for the amine-containing molecule.
-
Organic Modifier: Acetonitrile or methanol are common choices. A gradient elution (e.g., starting at 20% organic and increasing to 80%) is often necessary to separate polar degradation products from the more nonpolar API.[18]
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectrum of this compound. Select a wavelength that provides a strong signal for the parent drug and its likely degradants.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines.[19] This includes demonstrating specificity by analyzing the samples from your forced degradation study to prove that all degradation products are well-separated from the API peak.[20]
Q5: I'm observing extraneous "ghost peaks" in my chromatogram. How do I troubleshoot this?
Ghost peaks are signals that appear in a chromatogram but are not related to the injected sample.[19]
Table 2: Troubleshooting Ghost Peaks
| Potential Cause | Diagnostic Step | Solution |
| Contaminated Mobile Phase | Run a gradient with no injection (a "blank gradient"). If peaks appear, the mobile phase is the source. | Use high-purity HPLC-grade solvents and freshly prepared buffers.[21] Filter all aqueous buffers before use. |
| Autosampler Carryover | Inject a blank solvent immediately after a concentrated standard. | Increase the volume and strength of the needle wash solvent.[19] Ensure the wash solvent can fully dissolve the analyte. |
| Column Contamination | Ghost peaks appear inconsistently or grow over time. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[22] Always use a guard column to protect the analytical column.[22] |
| System Leaks | Unstable baseline or pressure fluctuations. | Systematically check all fittings from the pump to the detector for signs of salt buildup or moisture.[23] |
Q6: My main analyte peak is tailing severely. What are the common causes and solutions?
Peak tailing can compromise resolution and integration accuracy. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Cause 1: Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[23]
-
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[18]
-
-
Cause 3: Secondary Silanol Interactions: Residual, acidic silanol groups on the silica backbone of the stationary phase can interact with the basic amine groups in Metoserpate, causing tailing.
-
Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of the amine to ensure it is fully protonated. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase to block the active silanol sites.
-
Q7: My retention times are drifting from run to run. How do I diagnose the problem?
Inconsistent retention times are a common issue that can invalidate an analytical run. A systematic approach is key to identifying the source of the problem.
Caption: Troubleshooting workflow for HPLC retention time drift.
Section 3: Degradant Identification with Mass Spectrometry
While HPLC-UV can separate and quantify impurities, it cannot identify their structures. For this, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[24][25]
Q8: How can I use LC-MS to tentatively identify an unknown degradation product?
LC-MS is a powerful tool for obtaining structural information on impurities.[26] The process involves coupling the outlet of the HPLC to a mass spectrometer.
-
Obtain the Molecular Weight: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. For a singly charged ion, this value directly corresponds to the molecular weight of the degradation product. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to predict the elemental formula.[27]
-
Perform Fragmentation (MS/MS): In an MS/MS experiment, the ion corresponding to the degradation product is isolated and fragmented. The resulting fragmentation pattern provides clues about the molecule's structure.
-
Propose a Structure: By comparing the molecular weight and fragmentation pattern of the degradant to that of the parent drug (this compound), you can deduce the structural modification. For example:
-
A mass shift of -14 Da could indicate the loss of a methyl group (demethylation).
-
A mass shift of +16 Da often suggests oxidation (addition of an oxygen atom).
-
A mass shift of -28 Da from the parent ester could indicate hydrolysis to the carboxylic acid (loss of C2H4).
-
Q9: I'm trying to identify a hydrolysis product. What should I look for in the MS data?
If hydrolysis of the methyl ester is a suspected degradation pathway, you would expect to see a specific mass shift.
-
Metoserpate (Parent API): Molecular Formula C₂₄H₃₂N₂O₅, Molecular Weight ~428.53 g/mol .[8]
-
Hydrolysis Product (Metoserpic Acid): This involves the loss of the methyl group (-CH₃) from the ester and the addition of a hydrogen (-H) to the resulting carboxylate, a net loss of CH₂.
-
Expected Mass Shift: The molecular weight of the hydrolysis product would be approximately 14 Da less than the parent drug.
-
MS/MS Confirmation: The fragmentation pattern of the hydrolysis product would likely be very similar to the parent drug, except for fragments containing the modified carboxylic acid group. This similarity provides strong evidence for the proposed structure.
By following these structured approaches to study design, method development, troubleshooting, and structural elucidation, you can build a comprehensive understanding of the this compound degradation profile, ensuring the development of a safe, effective, and regulatory-compliant pharmaceutical product.
References
- ResolveMass Laboratories. (2025, November 5).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- BioPharmaSpec. (n.d.).
- ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]
- IJNRD. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. [Link]
- National Center for Biotechnology Information. (n.d.).
- Waters. (n.d.). HPLC Troubleshooting Guide.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
- PubMed. (n.d.). Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry. [Link]
- EMBL-EBI. (n.d.).
- ResearchGate. (2025, October 11). Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
- Research Journal of Pharmacy and Technology. (n.d.).
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]
- Biomedical Journal of Scientific & Technical Research. (2024, December 26).
- SynThink. (n.d.).
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- IJCRT.org. (2024, July 7). IMPURITY PROFILING. [Link]
- National Center for Biotechnology Information. (n.d.).
- precisionFDA. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2017, March 31). (PDF)
- PubMed. (n.d.). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. [Link]
- OPUS. (2025, August 28). Analytical Methods. [Link]
- ResearchGate. (2025, August 6). (PDF)
- Hindawi. (2021, June 26). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
- IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]
- ResearchGate. (2025, August 6). (PDF)
- National Center for Biotechnology Information. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. PMC. [Link]
- MDPI. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. [Link]
- PubMed. (n.d.).
- ResearchGate. (n.d.). method development and validation of a stability- indicating rp-hplc method for analysis of meloxicam using dad detector. [Link]
Sources
- 1. Methyl reserpate hydrochloride | C23H31ClN2O5 | CID 72710639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.1178-29-6 Krka d.d. Novo Mesto Belarus [krkadd.lookchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. rjptonline.org [rjptonline.org]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Compound: METOSERPATE (CHEMBL2110987) - ChEMBL [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. youtube.com [youtube.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 20. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets [mdpi.com]
- 21. ijnrd.org [ijnrd.org]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 24. biomedres.us [biomedres.us]
- 25. ijcrt.org [ijcrt.org]
- 26. Making sure you're not a bot! [opus4.kobv.de]
- 27. synthinkchemicals.com [synthinkchemicals.com]
Metoserpate Hydrochloride Chromatography: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Metoserpate Hydrochloride. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework rooted in scientific principles to help you diagnose and resolve common chromatographic issues.
This compound is a basic compound, belonging to the alkaloid family, which presents specific challenges in reversed-phase chromatography.[1][2][3] The most prevalent issue is peak tailing, which can compromise resolution, integration accuracy, and overall data quality. This guide will walk you through the causes of poor peak shape and provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common issue for basic compounds like this compound. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[4]
-
Mechanism: In a typical reversed-phase setup (e.g., C18 column), the stationary phase is silica-based. The surface of silica contains acidic silanol groups (Si-OH). At mid-range pH values (approx. 3-7), some of these silanols deprotonate to become negatively charged (Si-O⁻).[2][5] Metoserpate, being a basic compound with amine functionalities, is protonated and positively charged in the mobile phase. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites, which acts as a secondary, high-energy retention mechanism.[2][4] Analytes that interact with these sites are retained longer than those that only undergo the desired hydrophobic interaction, resulting in a "tail" on the peak.
Below is a diagram illustrating this problematic interaction.
Caption: Unwanted ionic interaction causing peak tailing.
Q2: What is the first step I should take to diagnose the problem?
To distinguish between a chemical issue (analyte-column interaction) and a physical or system issue (e.g., dead volume, column void), inject a neutral, well-behaved compound.
-
Procedure: Prepare a standard of a neutral compound (e.g., Toluene, Progesterone) and inject it under the same chromatographic conditions.
-
Diagnosis:
-
If the neutral compound's peak is symmetrical: The problem is chemical and specific to your basic analyte, this compound. Proceed to the troubleshooting sections on mobile phase and column chemistry.[5]
-
If the neutral compound's peak also tails or is broad: The problem is likely physical or system-related.[5] Investigate potential issues like column voids, blockages, or extra-column dead volume.[6][7]
-
Systematic Troubleshooting Guide
This section is organized by the specific peak shape problem you are observing.
Issue 1: Peak Tailing
As established, this is the most likely issue for this compound.
Table 1: Troubleshooting Peak Tailing
| Potential Cause | Diagnostic Question | Recommended Action & Explanation |
|---|---|---|
| Secondary Silanol Interactions | Is my mobile phase pH appropriate? | Option A (Low pH): Adjust mobile phase pH to < 3.0 using an additive like formic acid or TFA. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[4] Caution: Ensure your column is rated for low-pH use.[4] Option B (High pH): Adjust mobile phase pH to > 8.0 using an additive like ammonium hydroxide. This deprotonates the basic analyte, making it neutral and preventing ionic interactions. Caution: This requires a high-pH stable column (e.g., hybrid or ethylene-bridged).[8] |
| Column Chemistry | Am I using a modern, base-deactivated column? | If you are using an older "Type A" silica column, it will have a high number of active silanol sites. Solution: Switch to a high-purity, "Type B" silica column that is end-capped or uses proprietary steric protection to shield the silanols.[5] These are specifically designed for improved peak shape with basic compounds. |
| Mobile Phase Additives | Could a competing base help? | Add a small amount (e.g., 0.1%) of a competing base like Triethylamine (TEA) to the mobile phase. TEA is a small, basic molecule that will preferentially interact with and "mask" the active silanol sites, making them unavailable for interaction with your analyte. |
| Column Contamination | Has the column performance degraded over time? | Strongly retained compounds from previous injections can build up on the column head, creating active sites.[6] Solution: Follow the Column Flushing Protocol below. If performance does not improve, the column may be permanently damaged. Using a guard column can prevent this issue.[6] |
Issue 2: Peak Fronting
Peak fronting is less common for basic analytes but can occur.
Table 2: Troubleshooting Peak Fronting
| Potential Cause | Diagnostic Question | Recommended Action & Explanation |
|---|---|---|
| Mass Overload | Is my sample concentration too high? | The stationary phase has a finite loading capacity. Overloading it can lead to a fronting peak shape. Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you have identified mass overload as the issue.[7] |
| Sample Solvent Effect | Is my sample dissolved in a solvent stronger than the mobile phase? | If the sample is dissolved in a solvent with a much higher elution strength than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause the analyte band to travel too quickly at the column inlet, leading to distortion.[9] Solution: Re-dissolve your sample in the mobile phase or in a solvent that is weaker than the mobile phase.[10] |
Issue 3: Broad Peaks
Broad peaks indicate a loss of chromatographic efficiency.
Table 3: Troubleshooting Broad Peaks
| Potential Cause | Diagnostic Question | Recommended Action & Explanation |
|---|---|---|
| Extra-Column Volume | Is there excessive dead volume in my system? | Large-diameter or excessively long tubing between the injector, column, and detector can cause the analyte band to spread out before it is detected.[7] Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005") and ensure all connections are made with zero dead volume fittings. |
| Column Degradation | Has a void formed at the column inlet? | A void or channel in the packed bed can cause the sample to travel through different paths, leading to band broadening.[5][8] This can be caused by pressure shocks or high pH dissolving the silica.[8] Solution: Disconnect the column, reverse it, and flush to waste with a strong solvent to remove any potential frit blockage.[4] If this doesn't work, the column is likely irreversibly damaged and must be replaced. |
| Temperature Mismatch | Is the column temperature stable? | Fluctuations in column temperature can affect retention and efficiency. Using a column oven is crucial for reproducible chromatography. Also, if the mobile phase entering the column is at a different temperature, it can cause broadening. Solution: Ensure the column oven is on and stable. Consider using a solvent pre-heater if temperature mismatch is suspected. |
Troubleshooting Workflow
The following diagram provides a logical workflow for addressing poor peak shape.
Caption: A systematic workflow for troubleshooting poor peak shape.
Experimental Protocols
Protocol 1: Low pH Mobile Phase Preparation (Target pH 2.8)
-
Prepare Aqueous Portion: Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
-
Add Acid: Using a calibrated pipette, add 1.0 mL of formic acid to the water. This creates a 0.1% formic acid solution.
-
Mix Thoroughly: Cap the bottle and invert several times to ensure the solution is homogeneous.
-
Filter: Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Degas: Degas the solution using sonication, vacuum filtration, or helium sparging.
-
Prepare Organic Portion: Place your HPLC-grade organic solvent (e.g., Acetonitrile) in a separate mobile phase bottle.
-
Set HPLC Proportions: Place the solvent lines into the appropriate bottles and set the pump proportions on your HPLC system (e.g., 70% Aqueous, 30% Organic).
Protocol 2: Column Flushing and Regeneration
This protocol is intended to remove strongly adsorbed contaminants from the column. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase composition but without any salt or buffer additives (e.g., if your mobile phase is 50:50 ACN:Water with buffer, flush with 50:50 ACN:Water).
-
Flush with Water: Flush with 20 column volumes of 100% HPLC-grade water.
-
Flush with Strong Organic Solvent: Flush with 20 column volumes of a strong, water-miscible organic solvent like Isopropanol (IPA).
-
Flush with Storage Solvent: Flush with 20 column volumes of the recommended storage solvent (often Acetonitrile).
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- National Center for Biotechnology Information. (n.d.). Metoserpate. PubChem Compound Summary for CID 66252.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
- ResearchGate. (2020, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
- precisionFDA. (n.d.). METOSERPATE.
- National Center for Biotechnology Information. (n.d.). Methyl reserpate hydrochloride. PubChem Compound Summary for CID 72710639.
- Medicilon. (2018, August 23). Troubleshooting 6 Common Problems in Liquid Chromatography Separations.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- LookChem. (n.d.). This compound CAS NO.1178-29-6.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Chrom Tech, Inc. (2023, October 20). Tackling Common Challenges in Chromatography.
- Drugfuture. (n.d.). This compound.
- PubMed. (1977). This compound for the treatment of hysteria in replacement pullets.
Sources
- 1. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Blogs | Restek [discover.restek.com]
- 8. agilent.com [agilent.com]
- 9. halocolumns.com [halocolumns.com]
- 10. epruibiotech.com [epruibiotech.com]
Metoserpate Hydrochloride Stability in Solution: A Technical Support Guide
Introduction
Welcome to the technical support center for Metoserpate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As a yohimban alkaloid and an analog of reserpine, this compound's stability is influenced by a variety of factors including pH, light, temperature, and solvent composition. Understanding these factors is critical for obtaining accurate and reproducible experimental results. This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting guidance and detailed protocols to address common stability-related challenges. Our aim is to equip you with the knowledge to proactively manage stability issues and ensure the integrity of your research.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. Being an indole alkaloid, the yohimbane structure is susceptible to specific degradation pathways under certain conditions.
Q2: To which degradation pathways is this compound likely susceptible?
A2: Based on its structural similarity to yohimbine and reserpine, this compound is likely susceptible to the following degradation pathways:
-
Hydrolysis: The ester functional group in the molecule can be hydrolyzed, particularly under neutral to alkaline conditions, to form the corresponding carboxylic acid.[1][2]
-
Oxidation: The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of oxindole derivatives.[3][4][5] This process can be accelerated by exposure to air, light, and the presence of trace metals.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation, potentially through oxidative mechanisms.[1][6]
Q3: What is the expected appearance of a freshly prepared this compound solution? What are the signs of degradation?
A3: A freshly prepared solution of this compound should be clear and colorless to slightly yellowish. Signs of degradation may include a change in color (e.g., darkening or development of a yellow or brown tint), the formation of precipitates, or a decrease in the measured concentration of the active pharmaceutical ingredient (API).
Q4: How should I prepare and store my this compound stock solutions to maximize stability?
A4: To maximize stability, it is recommended to:
-
Use a slightly acidic buffer: Based on data for related compounds like yohimbine, a slightly acidic pH (e.g., pH 3-5) is likely to be optimal for stability by minimizing hydrolysis of the ester linkage.[1][2]
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[6]
-
Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) can slow down the rate of degradation. For long-term storage, freezing is generally preferred.
-
Use de-gassed solvents: To minimize oxidation, using solvents that have been de-gassed by sonication or sparging with an inert gas like nitrogen or argon can be beneficial.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Rapid loss of potency in my standard solutions. | Hydrolysis due to inappropriate pH. | Verify the pH of your solvent or buffer. The ester group in this compound is prone to hydrolysis at neutral and alkaline pH. Prepare solutions in a slightly acidic buffer (e.g., citrate or acetate buffer, pH 3-5) to minimize this degradation pathway.[1][2] |
| My solution turns yellow/brown upon storage. | Oxidation of the indole ring. | Protect your solution from oxygen and light. The indole moiety is susceptible to oxidation.[3][4][5] Prepare solutions using de-gassed solvents, and consider adding an antioxidant like ascorbic acid or sodium metabisulfite. Store the solution under an inert atmosphere (e.g., nitrogen or argon) and in light-protected containers. |
| I observe unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | Perform a forced degradation study. This will help you identify the retention times of potential degradation products. Stress your this compound solution with acid, base, peroxide, heat, and light to generate these products. This will confirm if the new peaks are related to the API. |
| Precipitate forms in my refrigerated solution. | Poor solubility at lower temperatures or pH shift. | Check the solubility of this compound in your chosen solvent at the storage temperature. You may need to use a co-solvent (e.g., a small percentage of ethanol or DMSO) to maintain solubility at 2-8 °C. Also, ensure the pH of your buffered solution remains stable upon cooling. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a 1 mg/mL stock solution of this compound with enhanced stability for use in in-vitro experiments.
Materials:
-
This compound powder
-
Citrate buffer (0.1 M, pH 4.0)
-
Deionized water (Milli-Q or equivalent)
-
Sterile syringe filters (0.22 µm)
-
Amber glass vials
Procedure:
-
Prepare the citrate buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 4.0 using citric acid or sodium citrate.
-
De-gas the buffer: Place the buffer in an ultrasonic bath for at least 15 minutes to remove dissolved gases.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve the powder: Add a small amount of the de-gassed citrate buffer to the powder and vortex until fully dissolved. Bring the solution to the final volume with the buffer.
-
Filter the solution: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile amber glass vial.
-
Storage: Store the stock solution at 2-8 °C for short-term use (up to one week) or at -20 °C for long-term storage. Always protect from light.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate a stability-indicating analytical method.
Materials:
-
This compound stock solution (1 mg/mL in a suitable solvent like methanol or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60 °C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks.
Visualizing Degradation and Workflow
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound in solution.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting this compound solution instability.
References
- A literature perspective on the pharmacological applications of yohimbine. PMC.
- A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online.
- Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. PubMed.
- Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... ResearchGate.
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.
- Yohimbine stability: analysis of its several decades-old pharmaceutical products and forced degradation study. ResearchGate.
- The biological fate of reserpine. PubMed.
- Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. ResearchGate.
- Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP.
- Green oxidation of indoles using halide catalysis. ResearchGate.
- Reserpine. PubChem.
- Determination of hydrolysis parameters of yohimbine HCL at neutral and slightly acidic medium. ResearchGate.
- Analytical Methods for Reserpine.* ResearchGate.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace.
- Drug-excipient compatibility testing using a high-throughput approach and statistical design. PubMed.
- Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed.
Sources
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Metoserpate Hydrochloride Synthesis Side Reactions
Disclaimer: The specific, detailed industrial synthesis of Metoserpate Hydrochloride is not extensively documented in publicly available literature. This guide is therefore constructed based on established principles of indole alkaloid synthesis, drawing parallels from the well-documented total syntheses of structurally related compounds like Reserpine and Yohimbine. The troubleshooting advice provided herein is based on a plausible, inferred synthetic pathway and is intended for research and development purposes.
Introduction for the Researcher
Metoserpate, a trimethoxy derivative of yohimban-16-carboxylate, belongs to the complex family of indole alkaloids. Its synthesis is a multi-step process culminating in a pentacyclic structure with multiple stereocenters. Such intricate syntheses are often plagued by side reactions that can significantly impact yield and purity. This technical support center, designed for researchers, scientists, and drug development professionals, provides a troubleshooting guide in a question-and-answer format to address common challenges encountered during the synthesis of this compound and related indole alkaloids.
Our approach is grounded in the fundamental chemistry of key transformations, most notably the Pictet-Spengler reaction for the formation of the tetrahydro-β-carboline core, and subsequent cyclizations to build the complete yohimbane skeleton.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Core Tetrahydro-β-carboline Formation (Pictet-Spengler Reaction)
The initial key step in the synthesis of the yohimbane skeleton is the Pictet-Spengler reaction between a tryptamine derivative (likely 6-methoxytryptamine for Metoserpate) and an aldehyde or keto-acid derivative.
Q1: I am observing very low to no yield of my desired tetrahydro-β-carboline product. What are the likely causes and how can I troubleshoot this?
A1: This is a frequent issue in Pictet-Spengler reactions and can often be traced back to several factors:
-
Suboptimal Reaction Conditions: The delicate balance of acid catalysis, temperature, and reaction time is crucial.
-
Causality: The reaction proceeds via an iminium ion intermediate, the formation of which is acid-catalyzed. Insufficient acidity will result in a slow reaction, while excessive acidity can lead to decomposition of the starting materials or product.[1][2]
-
Troubleshooting Protocol:
-
Catalyst Screening: If using a general strong acid like HCl or TFA, screen a range of concentrations. For sensitive substrates, consider milder Lewis acids or Brønsted acids.
-
Temperature Adjustment: If no product is forming at room temperature, gradually increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC). Conversely, if decomposition is observed, lower the temperature.
-
Reaction Time: Monitor the reaction progress closely using TLC. A common pitfall is stopping the reaction prematurely or letting it run for too long, leading to byproduct formation.
-
-
-
Poor Quality of Starting Materials: Impurities in either the tryptamine or the aldehyde/keto-acid can have a significant negative impact.
-
Causality: Aldehydes are prone to oxidation to carboxylic acids or polymerization. Tryptamines can also be sensitive to oxidation. These impurities can either fail to react or engage in side reactions.
-
Troubleshooting Protocol:
-
Purity Verification: Confirm the purity of your starting materials using NMR or LC-MS.
-
Purification: If necessary, purify the aldehyde by distillation or chromatography. Tryptamines can be purified by recrystallization.
-
Fresh Reagents: Use freshly opened or purified reagents whenever possible.
-
-
-
Atmospheric Moisture: The initial imine formation is a condensation reaction that releases water.
-
Causality: Le Chatelier's principle dictates that the presence of water in the reaction medium can inhibit the formation of the imine intermediate.
-
Troubleshooting Protocol:
-
Dry Solvents: Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dehydrating Agent: Consider the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
-
Q2: My TLC and LC-MS analysis indicates the formation of multiple products in the Pictet-Spengler step. How can I improve the selectivity?
A2: The formation of multiple products often points towards side reactions or lack of stereocontrol.
-
Formation of Regioisomers:
-
Causality: If the tryptamine indole ring has other activating groups, electrophilic attack could potentially occur at a different position, leading to regioisomers.
-
Troubleshooting Protocol:
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Protecting Groups: In complex syntheses, it may be necessary to protect other nucleophilic sites on the molecule to direct the cyclization to the desired position.
-
-
-
Lack of Stereoselectivity:
-
Side Reactions:
-
Causality: Over-oxidation of the indole ring or polymerization of the aldehyde can lead to a complex mixture of byproducts.
-
Troubleshooting Protocol:
-
Degassing Solvents: To minimize oxidation, use solvents that have been degassed.
-
Controlled Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress polymerization.
-
-
| Troubleshooting Summary for Pictet-Spengler Reaction | |
| Issue | Potential Solutions |
| Low/No Yield | Optimize acid catalyst and concentration, adjust temperature and reaction time, ensure purity of starting materials, use anhydrous conditions. |
| Multiple Products | Screen different solvents, consider protecting groups, lower reaction temperature for better stereoselectivity, use degassed solvents, control the rate of reagent addition. |
Diagram of the Pictet-Spengler Reaction and a Potential Side Reaction:
Caption: Pictet-Spengler reaction pathway and a common side reaction.
Part 2: Formation of the Pentacyclic Yohimbane Skeleton and Final Functionalization
Following the construction of the tetrahydro-β-carboline, subsequent steps typically involve the formation of the D and E rings of the yohimbane skeleton. This often involves intramolecular cyclizations, such as Dieckmann condensation or aldol reactions, followed by functional group manipulations.
Q3: I am struggling with the Dieckmann condensation (or a similar intramolecular cyclization) to form the E-ring, resulting in low yields and multiple byproducts. What should I investigate?
A3: The Dieckmann condensation is a powerful ring-forming reaction but is sensitive to reaction conditions.
-
Incomplete Reaction or Reversal:
-
Causality: The Dieckmann condensation is a reversible reaction. The equilibrium may not favor the cyclized product. It is also highly sensitive to steric hindrance.
-
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. The stoichiometry of the base should be carefully controlled.
-
Solvent: Anhydrous, non-protic solvents like THF or toluene are essential.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions.
-
High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.
-
-
-
Formation of Byproducts:
-
Causality: Epimerization at stereocenters adjacent to carbonyl groups can occur under basic conditions. Intermolecular Claisen condensation can also compete with the intramolecular Dieckmann cyclization.
-
Troubleshooting Protocol:
-
Controlled Temperature and Reaction Time: Carefully control the temperature and reaction time to minimize epimerization.
-
Alternative Cyclization Strategies: If the Dieckmann condensation proves problematic, consider alternative strategies for ring closure, such as an intramolecular aldol reaction followed by dehydration, as seen in some reserpine syntheses.[5][6]
-
-
Q4: During the final steps of introducing the trimethoxybenzoyl group and forming the hydrochloride salt, I am observing product degradation. How can I mitigate this?
A4: The final steps of a synthesis are critical for obtaining a pure and stable final product.
-
Degradation during Esterification:
-
Causality: The indole nucleus and other functional groups in the Metoserpate molecule can be sensitive to the conditions used for esterification. Strong acids or bases used in the coupling reaction can cause degradation.
-
Troubleshooting Protocol:
-
Mild Coupling Reagents: Use mild coupling reagents such as DCC/DMAP or EDC/HOBt for the esterification with trimethoxybenzoic acid.
-
Protecting Groups: If necessary, protect sensitive functional groups elsewhere in the molecule before carrying out the esterification.
-
-
-
Instability during Salt Formation:
-
Causality: The use of aqueous HCl for hydrochloride salt formation can sometimes lead to hydrolysis of ester groups or other acid-sensitive functionalities.
-
Troubleshooting Protocol:
-
Anhydrous HCl: Use a solution of anhydrous HCl in an organic solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt. This avoids the presence of water.
-
Controlled Stoichiometry: Use a precise amount of HCl to ensure complete salt formation without having a large excess of strong acid that could promote degradation.
-
-
Diagram of a General Yohimbane Synthesis Workflow:
Caption: A generalized workflow for the synthesis of a yohimbane alkaloid.
Analytical Methods for Impurity Profiling
To effectively troubleshoot side reactions, robust analytical methods are essential for identifying and quantifying impurities.
| Analytical Technique | Application in Metoserpate Synthesis |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for monitoring reaction progress, assessing product purity, and quantifying impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Crucial for identifying the molecular weights of intermediates, byproducts, and degradation products, providing clues to their structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for the structural elucidation of the final product and any isolated impurities. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry. |
| Gas Chromatography (GC) | Useful for analyzing volatile impurities, such as residual solvents. |
References
- Miller, E. R., & Scheidt, K. A. (2022). Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations. Synthesis, 54(05), 1217-1230. [Link]
- Jakubke, H. D., & Sewald, N. (2008). Enantioselective Total Synthesis of (+)-Reserpine. Angewandte Chemie International Edition, 47(48), 9224-9226. [Link]
- Chen, F. E., & Huang, J. (2005). Reserpine: a challenge for total synthesis of natural products. Chemical Reviews, 105(12), 4671-4706. [Link]
- Stander, N., Herlé, M., Qu, Y., & O’Connor, S. E. (2023). Proposed biosynthesis pathway of yohimbane (blue) and heteroyohimbane (pink) monoterpene indole alkaloids (MIAs).
- Woodward, R. B., Bader, F. E., Bickel, H., Frey, A. J., & Kierstead, R. W. (1956). The Total Synthesis of Reserpine. Journal of the American Chemical Society, 78(9), 2023-2025. [Link]
- Scheidt, K. A., et al. (2020). A concise, enantioselective approach for the synthesis of yohimbine alkaloids.
- Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. [Link]
- Taber, D. F. (2006). The Stork Synthesis of (-)-Reserpine. Organic Chemistry Portal. [Link]
- NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. [Link]
- Name-Reaction.com. (2026). Pictet-Spengler reaction. Name-Reaction.com. [Link]
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise, enantioselective approach for the synthesis of yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Synthesis of (+)-Reserpine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Injection Parameters for Metoserpate Hydrochloride GC-MS
Welcome to the dedicated technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Metoserpate Hydrochloride. This document is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting protocols. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can develop robust, reliable, and self-validating analytical methods.
Introduction: The Challenge of Analyzing this compound
This compound presents a unique set of challenges for GC-MS analysis. As a relatively complex tertiary amine hydrochloride salt, its successful analysis hinges on carefully optimized injection parameters to prevent common issues such as thermal degradation, poor peak shape, and low sensitivity. The hydrochloride moiety can impact thermal stability, while the polar amine functional group is prone to interactions with active sites within the GC system.[1]
This guide provides a logical framework for method development and troubleshooting, addressing the most frequently encountered problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section covers foundational questions that are crucial to understanding the principles behind method development for this analyte.
Q1: Why is my this compound peak tailing severely?
A1: Peak tailing is the most common issue for amine-containing compounds. It is primarily caused by secondary interactions between the polar analyte and active sites (exposed silanols, -Si-OH) within the GC inlet and column.[1][2][3] These interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak.
-
Causality: The lone pair of electrons on the nitrogen atom of the tertiary amine in Metoserpate can form hydrogen bonds with active silanol groups. This is exacerbated if any free hydrochloride is present, which can further increase the polarity and reactivity of the analyte.
-
Solution: The most effective solution is to use an ultra-inert or deactivated inlet liner and a GC column specifically designed for amine analysis. Regular replacement of the liner and trimming the first few centimeters of the column can also mitigate this issue.[2] If tailing persists, chemical derivatization should be considered.[4][5]
Q2: Should I use split or splitless injection for my analysis?
A2: The choice depends entirely on the concentration of this compound in your sample and your sensitivity requirements.[6][7][8]
-
Split Injection: This is the preferred mode for samples with moderate to high concentrations.[8][9] By venting a majority of the sample, it prevents column overload, produces sharp, narrow peaks, and minimizes the time the analyte spends in the hot injector, reducing the risk of thermal degradation.[10] Typical split ratios range from 5:1 to 500:1.[7][9]
-
Splitless Injection: This mode is necessary for trace-level analysis where maximum sensitivity is required, as it transfers nearly the entire sample onto the column.[6][8] However, the slower sample transfer and longer residence time in the hot inlet can increase the likelihood of peak broadening and thermal degradation, especially for labile compounds like this compound.[1][6]
Q3: What is a good starting point for the injector temperature?
A3: A conservative starting point is crucial to avoid thermal degradation. Begin with an injector temperature of 250 °C.[1] Unlike many non-labile compounds, it is not always necessary to set the injector temperature far above the analyte's boiling point.[11] The goal is efficient and rapid vaporization without decomposition. The optimal temperature should be determined empirically using the protocol described later in this guide.[2]
Q4: Is chemical derivatization necessary for this compound?
A4: While not always mandatory, derivatization is a powerful tool to overcome the inherent challenges of analyzing this compound.[5][12] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative.[4][13]
-
When to Consider It: If you continue to struggle with peak tailing, low response, or poor reproducibility despite using inert supplies, derivatization is the logical next step.
-
Common Technique: Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method for derivatizing amines.[4][14] This process replaces the active hydrogen atoms with a non-polar trimethylsilyl (TMS) group.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a systematic approach to diagnosis and resolution.
| Symptom / Issue | Potential Causes | Recommended Solutions & Actions |
| No Peak or Very Low Response | 1. Thermal Degradation: Injector temperature is too high.[1][15] 2. Adsorption: Active sites in the liner or column are irreversibly binding the analyte.[3][16] 3. Incorrect Injection Mode: Split ratio is too high for the sample concentration.[17] | 1. Systematically lower the injector temperature in 10-20 °C increments. (See Protocol 1). 2. Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the column.[2] 3. Decrease the split ratio or switch to splitless injection if analyzing trace levels. |
| Poor Reproducibility (%RSD > 15%) | 1. Inconsistent Vaporization: Injector temperature is too low or unstable. 2. Syringe Issues: Inconsistent injection volume or technique.[3] 3. Sample Discrimination: Higher boiling point compounds are not transferring efficiently from the syringe needle. | 1. Optimize injector temperature (Protocol 1). Ensure the system is thermally stable. 2. Check the autosampler syringe for bubbles or leaks. Ensure consistent filling and injection speed. 3. Use a "hot needle" injection technique. Ensure the syringe needle dwells in the injector for a few seconds before and after injection to ensure complete sample transfer.[18] |
| Peak Fronting | 1. Column Overload: The amount of analyte injected is saturating the stationary phase.[2][17] 2. Solvent Mismatch: The injection solvent is significantly less polar than the column's stationary phase. | 1. Dilute the sample. If using splitless mode, switch to split mode or reduce the injection volume.[2] 2. Ensure the injection solvent is compatible with the column phase. |
| Ghost Peaks / Carryover | 1. Injector Contamination: Residue from previous injections is eluting in subsequent runs.[16] 2. Septum Bleed: Particles from a degrading septum are entering the inlet.[1] | 1. Replace the inlet liner and septum. Bake out the injector and column at a high temperature.[1] 2. Use high-quality, low-bleed septa and replace them regularly as part of routine maintenance.[16] |
Experimental Protocols & Workflows
Protocol 1: Systematic Optimization of Injector Temperature
This protocol is designed to find the optimal balance between efficient vaporization and thermal stability.
-
Establish a Baseline: Begin with a conservative injector temperature of 250 °C.
-
Initial Injection: Inject a known concentration standard of this compound. Record the peak area and observe the peak shape.
-
Incremental Increase: Increase the injector temperature in 20 °C increments (e.g., to 270 °C, then 290 °C).[2] Allow the system to fully equilibrate at each new temperature.
-
Evaluate Performance: After each temperature increase, inject the standard again.
-
Monitor Peak Area: An increase in peak area suggests more efficient vaporization.
-
Look for Degradation: A sudden drop in peak area or the appearance of new, smaller peaks, especially at the front of the chromatogram, indicates the onset of thermal degradation.
-
-
Determine Optimum: The optimal temperature is the one that provides the highest peak area for the parent compound without evidence of degradation. Select the temperature just below the point where degradation becomes apparent.
Workflow for Troubleshooting Poor Peak Shape
This logical workflow helps systematically diagnose the root cause of asymmetrical or broad peaks.
Caption: Troubleshooting workflow for common peak shape issues.
Recommended Starting GC-MS Parameters
This table provides a validated starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Value | Justification & Key Considerations |
| Injection Mode | Split (20:1 ratio) | Minimizes inlet residence time to reduce thermal degradation risk. Use splitless only if required for trace-level detection.[10] |
| Injector Temperature | 250 °C | A conservative starting point to prevent thermal degradation. Optimize empirically using Protocol 1.[1] |
| Liner Type | Deactivated, Single Taper with Glass Wool | An inert surface is critical to prevent analyte adsorption and peak tailing.[2] Glass wool aids in vaporization and traps non-volatile matrix components. |
| Injection Volume | 1 µL | A standard volume that helps prevent column and inlet overload. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. Hydrogen can be used for faster analysis but requires careful safety consideration.[19] |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal for most standard 0.25 mm ID columns, balancing analysis speed and separation efficiency.[20] |
| Oven Program | Initial: 100 °C (hold 1 min) Ramp: 20 °C/min to 300 °C (hold 5 min) | The low initial temperature helps focus the analytes at the head of the column. The ramp rate can be adjusted to optimize resolution. |
| MS Transfer Line Temp | 280 °C | Should be hot enough to prevent analyte condensation but not so hot as to cause degradation. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization (EI) sources. |
| MS Acquisition | Scan Mode (e.g., 50-550 amu) | Good for initial method development and qualitative analysis. Switch to Selected Ion Monitoring (SIM) for improved sensitivity in quantitative methods. |
References
- Agilent. (2020). Optimizing Conditions for GC/MS Analyses.
- Restek. (n.d.). Split vs Splitless Injection.
- CHROMacademy. (n.d.). Optimizing GC Carrier Gases.
- Restek. (2016). Split vs splitless injection GC-MS: A head-to-head evaluation.
- LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC.
- PMC. (2020). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System.
- Restek Corporation. (2020). Split vs. Splitless Injection.
- Phenomenex. (n.d.). Split vs. Splitless Injection in Gas Chromatography (GC).
- Separation Science. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- Reddit. (2023). Question about temperature in injection for gc/ms.
- Journal for Innovative Development in Pharmacy and Science. (n.d.). Analytical Method Validation.
- YouTube. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
- LCGC International. (2013). Optimizing GC–MS Methods.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis.
- Digital Commons @ University of Alabama at Birmingham. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A concept.
- anCHem. (n.d.). Overcoming the challenges of nitrosamine impurities in drugs.
- ScienceDirect. (2020). Thermal degradation of five veterinary and human pharmaceuticals using pyrolysis-GC/MS.
- ResearchGate. (2020). GC-MS Application Note.
- PharmaGuru. (2023). GC Troubleshooting: 7+ Common Problems and Their Solution.
- African Journal of Pharmacy and Pharmacology. (2012). Validation and application of high performance liquid chromatographic method for the estimation of metoclopramide hydrochloride.
- Journal of Forensic Science and Medicine. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry.
- Agilent. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis.
- IntechOpen. (2018). Analytical Method Validation as the First Step in Drug Quality Control.
- ResearchGate. (2002). Validating analytical methods for biopharmaceuticals, Part 1: Development and optimization.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation.
- PMC. (2023). BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma.
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
- PMC. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis.
- PubMed. (2002). Chemometric detection of thermally degraded samples in the analysis of drugs of abuse with gas chromatography-Fourier-transform infrared spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. jfda-online.com [jfda-online.com]
- 5. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 6. restek.com [restek.com]
- 7. youtube.com [youtube.com]
- 8. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 9. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 10. Blogs | Restek [discover.restek.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Chemometric detection of thermally degraded samples in the analysis of drugs of abuse with gas chromatography-Fourier-transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. chromacademy.com [chromacademy.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Metoserpate Hydrochloride
Welcome to the technical support center dedicated to addressing challenges in the bioanalysis of Metoserpate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices.
Introduction to Matrix Effects in Bioanalysis
In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative methods.[2] Electrospray ionization (ESI) is particularly susceptible to these effects.[3]
Metoserpate, an alkaloid compound, presents its own unique challenges. Its analysis in complex biological matrices such as plasma, serum, or tissue homogenates necessitates a robust understanding and proactive management of matrix effects to ensure data integrity, a cornerstone of regulatory compliance.[4][5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and initial troubleshooting steps for matrix effects in this compound bioanalysis.
Q1: My this compound signal is significantly lower in plasma samples compared to my standards in neat solution. What is the likely cause?
A: This is a classic sign of ion suppression , a common matrix effect.[7] Endogenous components in plasma, such as phospholipids, salts, and proteins, can co-elute with Metoserpate and compete for ionization in the MS source, thereby reducing the signal of your analyte.[8][9]
Q2: I'm observing high variability in my quality control (QC) samples. Could this be related to matrix effects?
A: Absolutely. High variability in QC samples is a strong indicator of inconsistent matrix effects.[2] The composition of biological matrices can vary between individuals and even between different samples from the same individual, leading to different degrees of ion suppression or enhancement.[10] This variability directly impacts the precision and accuracy of your assay.
Q3: How can I confirm that what I'm seeing is a matrix effect and not an issue with my instrument or sample preparation?
A: A post-extraction spike experiment is the definitive way to quantify matrix effects.[11] This involves comparing the response of Metoserpate spiked into an extracted blank matrix to the response of Metoserpate in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, will indicate the degree of ion suppression or enhancement.[11]
Q4: What are the most common sources of matrix effects in plasma or serum samples?
A: Phospholipids are the primary culprits for matrix effects in plasma and serum analysis.[9][12] Their amphipathic nature allows them to be co-extracted with a wide range of analytes and they are notorious for causing ion suppression.[13] Other sources include salts, endogenous metabolites, and co-administered drugs.[11]
Q5: Will simply switching to a different ionization source, like Atmospheric Pressure Chemical Ionization (APCI), solve my matrix effect problems?
A: While APCI is generally less susceptible to matrix effects than ESI, it is not a guaranteed solution and may not be suitable for all analytes.[3] The choice of ionization technique should be based on the physicochemical properties of this compound. A thorough evaluation of both ESI and APCI is recommended during method development.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for diagnosing and mitigating matrix effects in your this compound bioanalysis.
Guide 1: Systematic Diagnosis of Matrix Effects
This guide will walk you through the process of identifying and quantifying matrix effects.
Objective: To determine if matrix effects are impacting the accuracy and precision of this compound quantification.
Workflow Diagram:
Caption: Workflow for the diagnosis of matrix effects.
Experimental Protocol:
-
Prepare 'Neat' Standard (Set A): Prepare a solution of this compound in the final reconstitution solvent at a concentration equivalent to a mid-range QC sample.
-
Prepare Post-Extraction Spiked Sample (Set B):
-
Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.
-
Evaporate the extracts to dryness.
-
Reconstitute the dried extracts with the 'Neat' Standard from Step 1.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Metoserpate in Set B) / (Mean Peak Area of Metoserpate in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF between 0.85 and 1.15 is generally considered acceptable, but this can vary based on regulatory guidance.[4]
-
Guide 2: Mitigation Strategies for Matrix Effects
If significant matrix effects are identified, the following strategies can be employed to minimize their impact.
Strategy 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering endogenous components while maximizing the recovery of Metoserpate.
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons for Metoserpate Analysis |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Often results in insufficient cleanup, leaving high levels of phospholipids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Recovery of polar analytes can be low; requires optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Can provide very clean extracts and allows for analyte concentration. | More complex and time-consuming method development. |
| HybridSPE®-Phospholipid | A specialized technique that combines protein precipitation with phospholipid removal. | Highly effective at removing phospholipids, a major source of matrix effects.[13] | May require specific cartridges or plates. |
Recommendation: For this compound analysis in plasma, start with LLE or SPE. If phospholipid-based matrix effects are suspected, consider a specialized technique like HybridSPE®.
Strategy 2: Chromatographic Separation
Optimizing the chromatographic conditions can separate Metoserpate from co-eluting interferences.
Workflow for Chromatographic Optimization:
Caption: Decision tree for chromatographic optimization.
Key Considerations:
-
Increase Retention: Aim for a retention factor (k') of at least 2 to move the analyte away from the solvent front where many polar interferences elute.
-
Mobile Phase Modifiers: The use of additives like ammonium formate or acetate can improve peak shape and ionization efficiency.
-
Gradient Elution: A well-designed gradient can effectively separate Metoserpate from late-eluting interferences.
Strategy 3: The Gold Standard - Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is the most effective way to compensate for matrix effects.[12]
-
Principle: A SIL-IS is a form of the analyte where one or more atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It has nearly identical chemical and physical properties to the analyte and will therefore experience the same degree of ion suppression or enhancement.
-
Implementation: The SIL-IS is added to all samples, calibrators, and QCs at a constant concentration. Quantification is based on the ratio of the analyte peak area to the SIL-IS peak area.
-
Caution: While highly effective, the synthesis of a custom SIL-IS can be costly and time-consuming.
Part 3: Understanding this compound Metabolism (A Note on Data Gaps)
A thorough understanding of an analyte's metabolic pathways is crucial for anticipating potential interferences from its metabolites. Unfortunately, at the time of this writing, detailed public-domain literature on the specific biotransformation of this compound is limited.
Based on its chemical structure, potential metabolic pathways for Metoserpate could include:
-
Hydrolysis: The ester group is a likely site for enzymatic hydrolysis by esterases present in plasma and liver, leading to the corresponding carboxylic acid metabolite.
-
O-demethylation: The methoxy groups on the aromatic ring are susceptible to O-demethylation, primarily by cytochrome P450 enzymes in the liver.
-
Oxidation: Various positions on the alkaloid ring system could undergo hydroxylation.
Given this data gap, it is imperative for researchers to empirically assess the potential for metabolite interference during method development and validation. This can be achieved by analyzing incurred samples and looking for interfering peaks in the chromatograms of the analyte and internal standard.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
- Tan, A., & Bte, A. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 28(6).
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Xing, J., Zhu, L., & Hsieh, Y. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(13), 1803–1814. [Link]
- Xu, R., Li, Q., & Wu, J. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Critical Reviews in Analytical Chemistry, 41(2), 145-156.
- Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry, 18(1), 49-58.
- Shah, I., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 63, 113-119.
- Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Ion Suppression: A Major Concern in Mass Spectrometry.
- University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI.
- Rule, G., & Cramer, H. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
- LCGC International. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
- Côté, C., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257.
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
- Hewavitharana, A. K., & Abu-Rabie, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- BenchChem. (2025).
- Li, W., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid communications in mass spectrometry, 23(15), 2323-2335.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- U.S. Food and Drug Administration. (2018, May).
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in human plasma and urine in the determination of a drug candidate by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 17(1), 97–103.
- Center for Drug Evaluation and Research. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
- Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
- Labsci @ Pittcon. (2025, March 3). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses.
- LCGC International. (n.d.). Validation of Bioanalytical Methods Highlights of FDA's Guidance.
- The Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
Sources
- 1. Prioritization of Putative Metabolite identifications in LC-MS/MS Experiments Using a Computational Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Frontiers | Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives [frontiersin.org]
- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ijpras.com [ijpras.com]
- 11. Hydrolysis Conditions of Porcine Blood Proteins and Antimicrobial Effects of Their Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Polysorbates degrading enzymes in biotherapeutics - a current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Metoserpate Hydrochloride Formulation Stability: A Technical Support Guide
Welcome to the technical support center for Metoserpate Hydrochloride formulation stability. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the formulation of this compound. Given that this compound is an indole alkaloid, it shares structural similarities with compounds like reserpine, and thus may be susceptible to similar degradation pathways.[1][2][3][4] This resource provides in-depth troubleshooting advice and detailed experimental protocols to help you identify and mitigate stability issues in your formulations.
Understanding the Stability Profile of this compound
This compound (C24H32N2O5 · HCl) is a complex heterocyclic compound belonging to the indole alkaloid class.[5][6] The intricate structure, featuring multiple functional groups including esters and methoxy groups, presents several potential sites for chemical degradation. The primary stability concerns for indole alkaloids, and by extension this compound, are hydrolysis, oxidation, and photolysis.[7][8] Understanding these degradation pathways is crucial for developing a stable and effective formulation.
Frequently Asked Questions (FAQs) on Formulation Stability
This section addresses common issues that you may encounter during your experimental work with this compound.
Q1: My this compound solution is turning yellow/brown upon storage. What could be the cause?
A1: Discoloration in solutions of indole alkaloids is often an indicator of oxidative degradation.[9] The indole nucleus and other electron-rich moieties in the this compound molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients.[8][9] This process can lead to the formation of colored degradation products.
Troubleshooting Steps:
-
Deoxygenate your solvent: Purge your solvent with an inert gas like nitrogen or argon before preparing your solution.
-
Use antioxidants: Consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to your formulation. The choice of antioxidant will depend on the solvent system and compatibility with your intended application.
-
Control for metal ions: Use high-purity solvents and excipients. If metal ion contamination is suspected, consider the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Q2: I'm observing a decrease in the potency of my this compound formulation over time, even when stored in the dark. What is the likely degradation pathway?
A2: A loss of potency in the absence of light suggests that hydrolysis or other chemical rearrangements may be occurring. The ester functional group in this compound is a prime candidate for hydrolysis, especially in aqueous solutions.[7] The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of the ester bond, leading to the formation of inactive degradants.
Troubleshooting Steps:
-
pH profiling: Conduct a pH stability study to determine the pH at which this compound exhibits maximum stability. This typically involves preparing buffered solutions at various pH levels (e.g., pH 3-9) and monitoring the concentration of the active ingredient over time.
-
Formulate at optimal pH: Once the optimal pH is identified, buffer your formulation to maintain this pH during storage.
-
Consider non-aqueous formulations: If aqueous stability remains a challenge, exploring non-aqueous solvent systems or solid dosage forms may be necessary.
Q3: My formulation shows significant degradation when exposed to light. How can I protect it?
A3: Photodegradation is a common issue for light-sensitive compounds like many indole alkaloids.[7][8] Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products.
Troubleshooting Steps:
-
Use light-protective packaging: Store your formulation in amber-colored vials or containers that block UV and visible light.
-
Work in low-light conditions: During the preparation and handling of your formulation, minimize exposure to direct light.
-
Incorporate a photostabilizer: In some cases, the addition of a UV-absorbing excipient may be beneficial, although this requires careful consideration of compatibility and regulatory acceptance.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for investigating and addressing the stability challenges of your this compound formulation.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying the potential degradation pathways of a drug substance and for developing stability-indicating analytical methods.[10][11][12] These studies involve subjecting the drug to conditions more severe than those it would experience during storage.[13]
Objective: To identify the degradation products of this compound under various stress conditions.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
| Stress Condition | Experimental Setup | Recommended Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 30 min, 1, 2, 4 hours |
| Oxidation | 3% H₂O₂ at room temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | 80°C (in solid state and solution) | 1, 3, 7 days |
| Photodegradation | Expose to UV light (254 nm) and visible light | 24, 48, 72 hours |
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating method (see section 3.2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products. Aim for 5-20% degradation of the active ingredient.[14]
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and drug product over time.[12] For this compound, a reverse-phase HPLC method with UV detection is a suitable starting point.
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometry of this compound (likely in the range of 260-300 nm).[15]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Strategy:
-
Initial Run: Inject the unstressed this compound solution to determine its retention time.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization: Adjust the mobile phase composition, gradient, pH, and other parameters to achieve adequate resolution between the parent drug peak and all degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Logical Flow for HPLC Method Development:
Caption: Decision-making process for HPLC method development.
Strategies for Formulation Stabilization
Based on the results of your forced degradation studies, you can implement targeted strategies to enhance the stability of your this compound formulation.
Hypothetical Degradation Pathways of this compound:
Caption: Potential degradation pathways for this compound.
Stabilization Approaches:
| Degradation Pathway | Stabilization Strategy | Examples of Excipients/Techniques |
| Hydrolysis | Control pH with buffers, reduce water activity | Acetate buffer, phosphate buffer, citrate buffer; use of co-solvents (e.g., propylene glycol, ethanol), lyophilization |
| Oxidation | Incorporate antioxidants, use inert atmosphere, add chelating agents | Ascorbic acid, sodium metabisulfite, BHT, tocopherol; nitrogen/argon purging; EDTA |
| Photodegradation | Use light-protective packaging, work in controlled light environments | Amber glass vials, opaque containers |
Concluding Remarks
The stability of this compound in formulation is a critical aspect of its development. A systematic approach, beginning with forced degradation studies to understand its intrinsic stability, followed by the development of a robust stability-indicating analytical method, is paramount. The insights gained from these studies will enable you to design a stable formulation by implementing appropriate control strategies, such as pH adjustment, the inclusion of antioxidants, and protection from light. This guide provides a framework for addressing these challenges, but it is important to tailor your experimental design to the specific characteristics of your formulation and its intended use.
References
- Therapeutic potentials of reserpine formulations: Recent progress and challenges. (URL: [Link])
- Therapeutic potentials of reserpine formulations:Recent progress and challenges - Micro Nano Bio Aspects. (URL: [Link])
- Metoserpate | C24H32N2O5 | CID 66252 - PubChem. (URL: [Link])
- Methyl reserpate hydrochloride | C23H31ClN2O5 | CID 72710639 - PubChem. (URL: [Link])
- Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])
- Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. (URL: [Link])
- Forced degradation studies - MedCrave online. (URL: [Link])
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Force Degradation for Pharmaceuticals: A Review - IJSDR. (URL: [Link])
- METOSERP
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (URL: [Link])
- Chemical Synthesis Research of the Alkaloid Drug Reserpine - Ore
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC - SciSpace. (URL: [Link])
- Formulation and Evaluation of Polyethylene Glycol Reserpine solid dispersion containing fast dissolving Film for the treatment of Hypertension - Jetir.Org. (URL: [Link])
- This compound for the treatment of hysteria in replacement pullets - PubMed. (URL: [Link])
- Pharmacological evidence for lack of central effects of reserpine methonitrate: a novel quaternary analog of reserpine - Open Access Journals. (URL: [Link])
- (PDF)
- Letter: Oxidation of methyldopate hydrochloride in alkaline media - PubMed. (URL: [Link])
- Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC - PubMed Central. (URL: [Link])
- Modular assembly of indole alkaloids enabled by multicomponent reaction - PMC - NIH. (URL: [Link])
- Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed. (URL: [Link])
- Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - MDPI. (URL: [Link])
- (PDF)
- Synthesis of Indole Alkaloids | Encyclopedia MDPI. (URL: [Link])
- Special Issue : New Analytical Techniques and Methods in Pharmaceutical Science - MDPI. (URL: [Link])
- Oxidation of Drugs during Drug Product Development: Problems and Solutions - MDPI. (URL: [Link])
- Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed. (URL: [Link])
- The Effect of Neuropsychiatric Drugs on the Oxidation-Reduction Balance in Therapy - MDPI. (URL: [Link])
- Identification of the major degradation pathways of ticagrelor - PubMed. (URL: [Link])
- Oxidation of alpha-methyldopa and other catechols by cytochrome P-450-generated superoxide anion - PubMed. (URL: [Link])
- Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - ResearchG
- Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC - NIH. (URL: [Link])
Sources
- 1. Therapeutic potentials of reserpine formulations: Recent progress and challenges [mnba-journal.com]
- 2. mnba-journal.com [mnba-journal.com]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular assembly of indole alkaloids enabled by multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. longdom.org [longdom.org]
- 13. ijsdr.org [ijsdr.org]
- 14. scispace.com [scispace.com]
- 15. jetir.org [jetir.org]
Technical Support Center: Metoserpate Hydrochloride Immunoassays
Welcome to the technical support center for Metoserpate Hydrochloride immunoassays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of immunoassays for the detection and quantification of this compound. This resource aims to deliver expert insights and practical solutions to common challenges encountered during experimental workflows.
Introduction to this compound and Immunoassays
This compound is a derivative of reserpine, historically used for its tranquilizing properties in veterinary medicine, particularly in poultry. Accur[1]ate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Immu[2][3][4][5]noassays are a common bioanalytical method for this purpose due to their high sensitivity and throughput. Most immunoassays for small molecules like this compound are designed in a competitive format. In this setup, free Metoserpate in a sample competes with a labeled form of the drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of Metoserpate in the sample.
Understanding the principles of immunoassay design and potential sources of interference is critical for generating reliable and reproducible data.
F[6][7][8][9][10]requently Asked Questions (FAQs)
Q1: What is the basic principle of a competitive immunoassay for this compound?
A1: In a competitive immunoassay, a known quantity of labeled this compound (e.g., enzyme-conjugated) is mixed with the sample containing an unknown amount of unlabeled this compound. This mixture is then added to a well coated with a specific antibody against Metoserpate. The labeled and unlabeled drug molecules compete for the limited antibody binding sites. After an incubation period, the unbound components are washed away. The amount of labeled drug bound to the antibody is then measured, typically by detecting the signal generated by the enzyme label. A higher concentration of this compound in the sample will result in less labeled drug binding to the antibody, leading to a weaker signal.
Q2: What are the most common sources of interference in this compound immunoassays?
A2: Interference in immunoassays can lead to inaccurate results, either falsely high or falsely low. Commo[6][7]n sources include:
-
Cross-reactivity: Substances with a similar chemical structure to this compound can bind to the assay antibody, causing interference. This [6][8][9]is a primary concern in drug immunoassays.
-
[10][11][12][13]Matrix Effects: Components in the biological sample (e.g., plasma, serum, urine) such as endogenous proteins, lipids, and salts can non-specifically interact with the assay components.
-
[8][14]Heterophile Antibodies: These are human antibodies that can react with animal immunoglobulins used in the assay, such as Human Anti-Mouse Antibodies (HAMA). They [9][7]can bridge the capture and detection antibodies, leading to false-positive signals.
-
Drug Metabolites: Metabolites of this compound may or may not be detected by the assay antibody, depending on the epitope it recognizes. Signi[15][16]ficant cross-reactivity with metabolites can lead to an overestimation of the parent drug concentration.
Q3: How can I identify and confirm cross-reactivity in my assay?
A3: To identify potential cross-reactants, first consider compounds with structural similarity to this compound. This includes other reserpine derivatives, related alkaloids, and any co-administered medications.
Experimental Confirmation:
-
Prepare a standard curve for this compound.
-
Prepare serial dilutions of the suspected cross-reacting compound.
-
Run the dilutions of the potential cross-reactant in the assay as you would a sample.
-
Calculate the concentration of the cross-reactant that gives a signal equivalent to a known concentration of this compound (typically the 50% inhibition point, IC50).
-
Determine the percent cross-reactivity using the following formula: % Cross-reactivity = (Concentration of Metoserpate at IC50 / Concentration of Cross-reactant at IC50) x 100
A high percentage indicates significant cross-reactivity.
Troubleshooting Guide
This section addresses common problems encountered during this compound immunoassays, their potential causes, and recommended solutions.
Problem 1: High Background or No Signal
High background can obscure the signal from your samples, while a complete lack of signal points to a fundamental issue with the assay setup.
| [17][18]Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time during washes to remove all unbound reagents. Ensure complete aspiration of wash buffer after each step. |
| [14]Improper Reagent Preparation | Double-check all reagent concentrations and ensure they were prepared according to the protocol. Re-prepare fresh reagents if necessary. |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the assay protocol. |
| [14][18]Degraded Reagents | Ensure all reagents are stored correctly and are within their expiration date. Use a new kit or fresh reagents if degradation is suspected. |
| Inactive Enzyme Conjugate | If no signal is generated, the enzyme conjugate may be inactive. Verify its activity with a direct substrate test. |
Problem 2: Poor Standard Curve
A poor standard curve is a common issue that can prevent accurate quantification.
| [14][17]Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| [14]Improper Standard Dilutions | Carefully prepare fresh serial dilutions of the standard. Ensure thorough mixing at each dilution step. |
| Incorrect Curve Fitting Model | Use the appropriate curve fitting model for your data (e.g., four-parameter logistic fit for competitive ELISAs). |
| Standard Degradation | Prepare fresh standards for each assay run. Avoid repeated freeze-thaw cycles. |
Problem 3: Inconsistent Results (High CV%)
High coefficient of variation (CV%) between replicate wells indicates poor precision.
| [14]Potential Cause | Recommended Solution |
| Pipetting Inconsistency | Ensure consistent pipetting technique across all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously, if possible. |
| Inadequate Plate Washing | Inconsistent washing can leave residual reagents in some wells. Automate washing if possible, or ensure a consistent manual technique. |
| Edge Effects | "Edge effects" can occur due to temperature gradients across the plate during incubation. To mitigate this, avoid using the outer wells of the plate or incubate the plate in a humidified chamber. |
| Improper Mixing | Ensure all reagents and samples are thoroughly mixed before adding them to the plate. |
Problem 4: Suspected Cross-Reactivity or Matrix Interference
If you observe unexpected positive results in negative control samples or a discrepancy between immunoassay results and a confirmatory method (like LC-MS/MS), cross-reactivity or matrix effects are likely culprits.
####[19] Experimental Workflow for Investigating Interference
Caption: Workflow for troubleshooting interference.
Detailed Protocols for Interference Investigation
1. Spike-and-Recovery Experiment (to assess matrix effects):
-
Objective: To determine if the sample matrix is interfering with the detection of the analyte.
-
Procedure:
-
Select at least three different batches of blank matrix (e.g., drug-free plasma).
-
Spike a known, low concentration of this compound into one aliquot of each blank matrix. Leave another aliquot of each un-spiked as a negative control.
-
Prepare a corresponding standard of the same concentration in the assay buffer.
-
Analyze all samples in the immunoassay.
-
Calculate the percent recovery using the formula: % Recovery = (Concentration in spiked matrix / Concentration in buffer standard) x 100
-
-
Interpretation: A recovery outside of 80-120% suggests a significant matrix effect.
2. Linearity of Dilution (to further assess matrix effects):
-
Objective: To determine if the endogenous components in the sample matrix interfere with the assay in a concentration-dependent manner.
-
Procedure:
-
Obtain a sample with a high concentration of this compound.
-
Create a series of dilutions of this sample using the blank matrix as the diluent.
-
Analyze the undiluted sample and all dilutions in the immunoassay.
-
Calculate the concentration of Metoserpate in each dilution and multiply by the dilution factor to get the back-calculated concentration.
-
-
Interpretation: The back-calculated concentrations should be consistent across the dilution series. A trend of increasing or decreasing concentration with dilution indicates a matrix effect.
Validation of Immunoassays
Proper validation of an immunoassay is essential to ensure its performance characteristics are suitable for its intended use. Key v[20][21][22]alidation parameters include:
-
Sensitivity: The lowest concentration of the analyte that can be reliably detected.
-
Specificity: The ability of the assay to exclusively measure the intended analyte. This involves thorough cross-reactivity testing.
-
Precision: The reproducibility of the assay, both within a single run (intra-assay) and between different runs (inter-assay).
-
Accuracy: The closeness of the measured value to the true value.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.
For regulatory submissions, it is crucial to follow guidelines from authorities such as the FDA and EMA.
Conclusion
Successfully implementing a this compound immunoassay requires a thorough understanding of the assay principles and potential pitfalls. By systematically troubleshooting issues and performing appropriate validation experiments, researchers can ensure the generation of accurate and reliable data for their studies. This guide provides a framework for addressing common challenges, but for further assistance, please consult the specific immunoassay kit insert or contact your provider's technical support.
References
- Ismail, A. A. (2004). Interferences in Immunoassay. PubMed Central (PMC). [Link]
- Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA.
- Simundic, A. M. (2013). Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]
- Tate, J., & Ward, G. (2004). Interferences in immunoassay. SciSpace. [Link]
- Nikolac, N. (2015). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Libri Oncologici. [Link]
- RTI International. (n.d.). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Forensic RTI. [Link]
- Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. [Link]
- Sino Biological. (n.d.). ELISA Troubleshooting Guide. Sino Biological. [Link]
- National Center for Biotechnology Information. (n.d.).
- Shankar, G., et al. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Gorovits, B., et al. (2021).
- Melanson, S. E. F. (2017). The Utility of Immunoassays for Urine Drug Testing.
- Andreasson, U., et al. (2015).
- European Molecular Biology Laboratory. (n.d.).
- U.S. Screening Source. (n.d.). Master Cross-Reaction List. U.S. Screening Source. [Link]
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian Diseases. [Link]
- Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]
- Mandrioli, R., et al. (2023).
- Nickson, C. (2024, July 14). Therapeutic drug monitoring. LITFL. [Link]
- Siemens Healthineers. (n.d.). Therapeutic Drug Monitoring/Immunosuppressant Drugs. Siemens Healthineers. [Link]
- Colby, J. M., & Hughey, J. J. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]
- Boothe, D. M. (2016, September 10). Therapeutic Drug Monitoring. Veterian Key. [Link]
- Krasowski, M. D., et al. (2010). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine.
- Shimadzu Chemistry & Diagnostics. (n.d.). Metabolites. Shimadzu Chemistry & Diagnostics. [Link]
- Altemimi, A., et al. (2023). A Comprehensive Review on the Biological, Agricultural and Pharmaceutical Properties of Secondary Metabolites Based-Plant Origin. Antioxidants. [Link]
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. litfl.com [litfl.com]
- 4. Therapeutic Drug Monitoring /Immunosuppressant Drugs - Siemens Healthineers [siemens-healthineers.com]
- 5. Therapeutic Drug Monitoring | Veterian Key [veteriankey.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. scispace.com [scispace.com]
- 10. usscreeningsource.com [usscreeningsource.com]
- 11. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. schd-shimadzu.com [schd-shimadzu.com]
- 16. A Comprehensive Review on the Biological, Agricultural and Pharmaceutical Properties of Secondary Metabolites Based-Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 18. sinobiological.com [sinobiological.com]
- 19. researchgate.net [researchgate.net]
- 20. forensicrti.org [forensicrti.org]
- 21. Anti-drug Antibody Validation Testing and Reporting Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Metoserpate Hydrochloride Adsorption to Labware
Welcome to the technical support center for handling Metoserpate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the challenges associated with this compound adsorption and to offer robust, field-proven solutions. Our goal is to ensure the accuracy and reproducibility of your experiments by minimizing compound loss due to non-specific binding to laboratory surfaces.
Introduction: The Challenge of this compound Adsorption
This compound is a yohimbane alkaloid, structurally related to compounds like reserpine.[1][2] Its physicochemical properties—being both hydrophobic and cationic in aqueous solutions at physiological pH—make it particularly prone to non-specific binding to common labware.[3][4][5] This adsorption can lead to significant errors in quantification, loss of valuable material, and inconsistent experimental results.
This guide will walk you through the underlying mechanisms of adsorption and provide a series of troubleshooting steps and preventative protocols to maintain the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound concentration lower than expected after preparation or transfer?
This is a classic sign of adsorption to your labware. This compound has a high affinity for both plastic and glass surfaces, albeit through different mechanisms.
-
On Plastic Surfaces (Polypropylene, Polystyrene): The primary cause of adsorption is hydrophobic interactions .[3][6] The non-polar regions of the Metoserpate molecule are attracted to the hydrophobic polymer chains of the plastic, causing the compound to stick to the surface and come out of the solution.
-
On Glass Surfaces: Glass surfaces are rich in silanol groups (Si-OH), which are deprotonated and negatively charged at neutral pH. As this compound is a cationic compound (positively charged), it binds to the glass surface through strong ionic interactions .[7]
Q2: I'm using very low concentrations of this compound. Why does the problem seem worse?
Adsorption effects are much more pronounced at lower concentrations. The surface area of your labware has a finite number of binding sites. At high concentrations, the loss of a small number of molecules to these sites is often negligible. However, at micro-molar or nano-molar concentrations, the same number of adsorbed molecules can represent a significant percentage of your total compound, leading to substantial errors in your final concentration.[8]
Q3: Which type of labware is generally better for working with this compound: plastic or glass?
There is no universally "better" material; the choice depends on your experimental conditions and the mitigation strategies you employ.
-
Polypropylene (PP) is often a good starting point as it eliminates the strong ionic interactions seen with glass.[9] However, hydrophobic binding can still be a major issue.
-
Borosilicate Glass can be used if appropriate measures are taken to block the ionic interactions, such as pH adjustment or silanization.
Specialized low-adsorption labware is the superior choice if your budget allows.[8][10][11][12]
Troubleshooting Guide: Identifying and Solving Adsorption Issues
Use this section to diagnose and address adsorption problems in your experiments.
Issue 1: Inconsistent results between replicate samples.
-
Probable Cause: Variable adsorption due to minor differences in handling, incubation times, or the specific surface of individual tubes or wells.
-
Troubleshooting Steps:
-
Standardize Handling: Ensure all samples are treated identically, with the same mixing procedures and incubation times.
-
Pre-condition Labware: Before adding your final this compound solution, rinse the labware with a solution containing all buffer components, including any additives like surfactants (see Q4). This can help to pre-saturate non-specific binding sites.
-
Switch to Low-Binding Labware: This is the most effective way to reduce variability. These plates and tubes have surfaces specifically engineered to minimize both hydrophobic and ionic interactions.[10][12]
-
Issue 2: Significant loss of compound after storage.
-
Probable Cause: Time-dependent adsorption. The longer the compound is in contact with the surface, the more will bind.
-
Troubleshooting Steps:
-
Minimize Storage Time: Prepare solutions as close to the time of use as possible.
-
Optimize Storage Container: For long-term storage, use silanized glass vials or specialized low-adsorption polypropylene tubes.
-
Consider Solvent Composition: Storing the compound in a solution with a higher percentage of organic solvent can reduce hydrophobic interactions and keep it in solution.
-
Prevention Protocols and Methodologies
Proactive measures are the most effective way to combat adsorption. Below are detailed protocols to minimize the loss of this compound.
Protocol 1: Selecting and Preparing Your Labware
The first line of defense is choosing the right materials and preparing them correctly.
Caption: Decision workflow for selecting appropriate labware.
Protocol 2: Silanization of Glassware
Silanization creates a hydrophobic surface on glass by covalently bonding a silicone layer to the silanol groups, effectively masking their negative charge.[13][14][15][16] This prevents ionic binding of cationic molecules like this compound.
Materials:
-
Dimethyldichlorosilane solution (e.g., 2% v/v in chloroform or a commercially available aqueous-based silanizing agent)
-
Fume hood
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Clean, dry borosilicate glassware
-
Drying oven
Step-by-Step Methodology:
-
Cleaning: Thoroughly clean glassware with a suitable detergent, followed by rinsing with deionized water. Ensure the glassware is completely dry by placing it in a drying oven.
-
Preparation (Under Fume Hood): Prepare the silanizing solution according to the manufacturer's instructions. Always handle chlorosilane-based reagents in a chemical fume hood.[13]
-
Coating:
-
For small items (vials, test tubes): Completely immerse the items in the silanizing solution in a glass beaker for 1-2 minutes.
-
For larger items (flasks, bottles): Pour a small volume of the solution into the glassware and carefully rotate it to ensure all interior surfaces are coated.
-
-
Rinsing: Pour the silanizing solution back into its storage container. Rinse the glassware thoroughly with deionized water to remove excess reagent and hydrochloric acid byproducts.
-
Drying and Curing: Dry the glassware in an oven at 100°C for at least one hour to cure the silicone layer.
-
Verification: A properly silanized surface is hydrophobic. A drop of water should bead up on the surface rather than spreading out.[13]
Protocol 3: Modifying Solution Conditions
Adjusting your buffer or solvent can significantly reduce adsorption.
Caption: How solution additives counteract adsorption mechanisms.
Recommendations for Buffer/Solvent Modification:
| Strategy | Additive/Change | Concentration Range | Mechanism of Action | Best For | Considerations |
| Reduce Hydrophobic Binding | Non-ionic Surfactant (e.g., Tween-20) | 0.01% - 0.05% (v/v) | Surfactant molecules coat the hydrophobic surfaces of the labware, preventing the drug from binding.[17][18][19][20] | Polypropylene labware and silanized glass. | May interfere with some cell-based assays or mass spectrometry analysis. |
| Reduce Ionic Binding | Increase Ionic Strength | Add 50-150 mM NaCl | Salt ions (Na+) compete with the cationic Metoserpate for binding to the negatively charged glass surface, effectively shielding the interaction.[4][21][22] | Untreated glass labware. | High salt concentrations can affect protein stability or enzymatic reactions. |
| Reduce Ionic Binding | Lower Solution pH | pH 3-5 | Protonating the silanol groups (Si-OH) on the glass surface neutralizes their negative charge, eliminating the primary driver for ionic adsorption.[21][23] | Untreated glass labware. | Ensure this compound is stable and soluble at the lower pH. May not be compatible with biological assays. |
Summary and Key Takeaways
-
Acknowledge the Problem: this compound is inherently "sticky." Proactively addressing adsorption is critical for reliable data.
-
Know the Mechanisms: Adsorption is driven by hydrophobic interactions with plastics and ionic interactions with glass.
-
Choose Wisely: Select your labware based on your experimental needs and budget. Low-adsorption plates and vials are the most reliable option.[8][11]
-
Treat Your Surfaces: Silanize glassware to eliminate ionic binding sites.
-
Optimize Your Solution: The addition of a non-ionic surfactant like Tween-20 is a highly effective and simple method to reduce hydrophobic binding.
By understanding the chemical principles driving adsorption and implementing these targeted strategies, you can significantly improve the quality and consistency of your experimental results when working with this compound.
References
- University of Wisconsin-Madison. SILICONIZING GLASSWARE. [Link]
- PubMed. Silanizing glassware. [Link]
- Mastelf. What is Silanized Glass? - Simple Use Guide. [Link]
- Adams & Chittenden Scientific Glass Coop. Silanizing. [Link]
- PubMed. Influence of Surfactants and Antibody Immobilization Strategy on Reducing Nonspecific Protein Interactions for Molecular Recognition Force Microscopy. [Link]
- Patsnap Synapse. How to Block a Membrane to Reduce Non-Specific Binding. [Link]
- Nicoya. Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. [Link]
- Human Metabolome Database. Showing metabocard for Reserpine (HMDB0014351). [Link]
- PubChem.
- PubMed. Pharmacological and Biochemical Properties of Isomeric Yohimbine Alkaloids. [Link]
- INCHEM. Yohimbine (PIM 567). [Link]
- Agilent. Different type of vials. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. [Link]
- Journal of Materials and Environmental Science. Effects of pH and ionic strength on methylene blue removal from synthetic aqueous solutions by sorption onto orange peel and desorption. [Link]
- ResearchGate. Effect of ionic strength and pH on the adsorption of selected herbicides on Amberlite. [Link]
- ResearchGate.
- Chrom Tech. Low Adsorption Reduced Surface Area (RSA) Vials. [Link]
- ACS Omega. How to Predict the pKa of Any Compound in Any Solvent. [Link]
- Chromatography Today. Reduced Surface Activity (RSA)/Low Adsorption Glass Vials. [Link]
- National Center for Biotechnology Information. The importance of using the optimal plastic and glassware in studies involving peptides. [Link]
- PHC Europe. MS-8296KZ | Low Adsorption Lab Ware. [Link]
- ResearchGate. A reliable and efficient first principles-based method for predicting pKa values. 4. Organic bases. [Link]
- PubMed. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. [Link]
- ResearchGate. Effect of pH (a) and ionic strength (b) on adsorption capacity for the.... [Link]
- PharmaCompass. Reserpine | Drug Information, Uses, Side Effects, Chemistry. [Link]
- Lab on a Chip. One-step polymer surface modification for minimizing drug, protein, and DNA adsorption in microanalytical systems. [Link]
- Semantic Scholar.
- YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. [Link]
- ResearchGate.
- National Center for Biotechnology Information.
- ResearchGate. (PDF) Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. [Link]
- Shimadzu. The Horror of Sample Adsorption to Containers (Part 1). [Link]
- EMBL-EBI. Compound: RESERPINE (CHEMBL772). [Link]
- PubChem. Reserpine | C33H40N2O9 | CID 5770. [Link]
- PubMed. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. [Link]
- PubMed. Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin. [Link]
- PubMed. Detergent binding as a sensor of hydrophobicity and polar interactions in the binding cavities of proteins. [Link]
- PubMed. Effects of a cationic and hydrophobic peptide, KL4, on model lung surfactant lipid monolayers. [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for Reserpine (HMDB0014351) [hmdb.ca]
- 2. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 11. chromtech.com [chromtech.com]
- 12. MS-8296KZ | Low Adsorption Lab Ware | PHC Europe [phchd.com]
- 13. mgel.msstate.edu [mgel.msstate.edu]
- 14. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mastelf.com [mastelf.com]
- 16. adamschittenden.com [adamschittenden.com]
- 17. Influence of surfactants and antibody immobilization strategy on reducing nonspecific protein interactions for molecular recognition force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 19. bosterbio.com [bosterbio.com]
- 20. nicoyalife.com [nicoyalife.com]
- 21. jmaterenvironsci.com [jmaterenvironsci.com]
- 22. researchgate.net [researchgate.net]
- 23. Wettability of Amphoteric Surfaces: The Effect of pH and Ionic Strength on Surface Ionization and Wetting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metoserpate Extraction from Tissues
<_ _>
Welcome to the technical support center for the optimization of Metoserpate extraction from biological tissues. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational principles and advanced troubleshooting strategies. Given the limited specific literature on Metoserpate, this document synthesizes established principles for indole alkaloid and basic drug extraction, offering a robust starting point for your method development.
Part 1: Core Principles & Recommended Workflow
Understanding Metoserpate's Physicochemical Properties
Metoserpate is classified as an indole alkaloid.[1] Its structure (C₂₄H₃₂N₂O₅) contains basic nitrogen atoms, making it amenable to pH-driven extraction strategies.[1] Like many alkaloids, its solubility and partitioning behavior are highly dependent on the pH of the surrounding medium.
-
In Acidic Conditions (pH < pKa): The nitrogen atoms are protonated, making the molecule more polar and soluble in aqueous solutions. This principle is key for the initial extraction from the tissue homogenate into an acidic buffer.
-
In Basic Conditions (pH > pKa): The molecule is deprotonated and becomes less polar (more lipophilic). This allows it to be efficiently partitioned into a water-immiscible organic solvent during a Liquid-Liquid Extraction (LLE) or retained on a non-polar Solid-Phase Extraction (SPE) sorbent.
A general strategy for extracting basic compounds like Metoserpate involves an "acid-in, base-out" approach.[2][3][4]
General Extraction & Cleanup Workflow
This workflow represents a standard, adaptable procedure for extracting Metoserpate from tissue samples. Each step should be optimized to maximize recovery and minimize matrix effects for your specific tissue type and analytical endpoint (e.g., LC-MS/MS).
Caption: Generalized workflow for Metoserpate extraction from tissue.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial homogenization buffer? An acidic buffer (e.g., 0.1 M HCl, 1% formic acid in water) is recommended.[3][4] This ensures Metoserpate is protonated and maximally soluble in the aqueous phase, facilitating its release from the tissue matrix while leaving many lipids and other non-polar components behind.
Q2: Which protein precipitation solvent should I use? Cold acetonitrile is a common and effective choice. It efficiently precipitates proteins while keeping most small molecules, including Metoserpate, in solution. Methanol can also be used, but acetonitrile often provides a cleaner supernatant.[5]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)? The choice depends on your throughput needs, required cleanliness, and available equipment.
-
LLE is cost-effective and straightforward.[6] It is excellent for initial method development. A common LLE solvent for alkaloids is a mixture like dichloromethane or ethyl acetate.[7][8]
-
SPE offers higher selectivity, better reproducibility, and is more amenable to automation.[9][10][11] For a basic drug like Metoserpate, a mixed-mode cation exchange sorbent (e.g., Bond Elut Certify) is highly effective as it utilizes both non-polar and ion-exchange retention mechanisms.[12][13]
Q4: My recovery is low and inconsistent. What's the first thing to check? Inconsistent homogenization is a primary cause of variability.[14] Ensure your tissue is completely homogenized and that you use a consistent ratio of tissue weight to buffer volume for every sample. Also, verify the pH of your buffers at each step.
Part 3: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Analyte Recovery
You've processed your sample, but the final analysis shows a very weak or absent signal for Metoserpate.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution(s) |
| Inefficient Homogenization | If the tissue is not fully disrupted, the analyte remains trapped within cells and cannot be efficiently extracted into the buffer. | Ensure no visible tissue pieces remain. Increase homogenization time or bead-beating intensity. Consider using enzymatic digestion for tough, fibrous tissues prior to homogenization.[5] |
| Incorrect pH for LLE | For LLE, Metoserpate must be in its neutral, non-polar form to partition into the organic solvent. If the aqueous phase is not sufficiently basic (pH > pKa), the protonated, polar form will remain in the aqueous layer. | Measure the pH of the aqueous supernatant after adding the basifying agent (e.g., ammonium hydroxide). Adjust pH to >9 to ensure complete deprotonation before adding the organic solvent.[2] |
| Analyte Breakthrough in SPE | The analyte passes through the SPE cartridge without being retained during the loading step. This happens if the sorbent is inappropriate or not properly conditioned, or if the sample's pH is incorrect.[15] | For Reversed-Phase SPE (C18): Ensure the sample is loaded under neutral or slightly basic conditions. For Mixed-Mode Cation Exchange SPE: The sample should be loaded under acidic conditions (pH < 6) to ensure the analyte is positively charged and can bind to the cation exchange group.[13] Always pre-condition the cartridge as per the manufacturer's protocol. |
| Incomplete Elution from SPE | The analyte is retained on the SPE cartridge but is not efficiently removed during the elution step. The elution solvent may be too weak or have the wrong pH.[14] | For mixed-mode cation exchange, elution requires a basic modifier in the organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte's charge, disrupting its ionic bond with the sorbent and allowing it to be eluted. |
| Analyte Degradation | Metoserpate, like other indole alkaloids, may be sensitive to heat, light, or extreme pH.[14] | Keep samples on ice throughout the procedure.[16] Minimize exposure to direct light. Avoid harsh acids/bases or prolonged exposure if possible. Use antioxidants like ascorbic acid in the homogenization buffer if degradation is suspected. |
Problem 2: High Matrix Effects (Ion Suppression)
Your recovery seems acceptable, but your signal is suppressed when analyzing the sample compared to a pure standard, leading to poor sensitivity and accuracy.
Causality: Matrix effects occur when co-eluting endogenous compounds from the tissue (e.g., phospholipids, salts) interfere with the ionization of the analyte in the mass spectrometer source.[17][18][19] This competition for ionization reduces the signal of the target analyte.[20][21]
Caption: Decision tree for troubleshooting high matrix effects.
Problem 3: Poor Reproducibility (High %RSD)
Your results vary significantly between replicate samples.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution(s) |
| Inconsistent Homogenization | As mentioned, this is a major source of variability. Small, dense pieces of tissue in one replicate versus a fine slurry in another will yield different extraction efficiencies. | Standardize the homogenization process: use the same equipment, settings, and duration for all samples. Visually inspect for completeness. |
| Inaccurate Pipetting | Small volume errors, especially when adding internal standard or organic solvents, are magnified through the workflow. | Calibrate your pipettes regularly. When performing LLE, ensure the volumes of both the aqueous and organic phases are precise. Use an automated liquid handler for critical steps if available. |
| Variable Evaporation/Reconstitution | Evaporating samples to dryness can lead to analyte loss through adsorption to the tube surface. Incomplete reconstitution will lead to lower-than-expected concentrations.[22] | Evaporate under a gentle stream of nitrogen at a controlled temperature (e.g., <40°C). Avoid complete dryness if possible. Vortex vigorously for a fixed time (e.g., 1 minute) during the reconstitution step to ensure the analyte is fully redissolved. |
| Human Error in SPE | Inconsistent flow rates during loading, washing, or elution can significantly affect recovery and reproducibility.[15] Allowing the sorbent bed to dry out inappropriately can also ruin the extraction. | Use a vacuum manifold with a gauge to ensure consistent flow rates between samples. If performing manual SPE, practice the technique to ensure consistency. Consider using an automated SPE system for high-throughput applications. |
Part 4: Data & Methodologies
Table 1: SPE Sorbent Selection Guide
| Sorbent Type | Retention Mechanism | Best For Metoserpate? | Loading Conditions | Elution Conditions |
| Reversed-Phase (C18, C8) | Hydrophobic Interaction | Good | Neutral or basic pH (analyte is non-polar) | Polar organic solvent (Methanol, Acetonitrile) |
| Mixed-Mode Cation Exchange (MCX) | Hydrophobic + Ion Exchange | Excellent | Acidic pH < 6 (analyte is positively charged) | Basic organic solvent (e.g., 5% NH₄OH in MeOH) |
| Polymeric (e.g., Oasis HLB) | Hydrophilic-Lipophilic Balance | Very Good | Wide pH range | Polar organic solvent (Methanol, Acetonitrile) |
Protocol 1: Liquid-Liquid Extraction (LLE) Starting Point
-
Homogenize ~100 mg of tissue in 500 µL of cold 1% formic acid in water.
-
Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of concentrated ammonium hydroxide to adjust the pH to ~9-10.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Starting Point (Mixed-Mode Cation Exchange)
-
Perform steps 1-3 from the LLE protocol above.
-
Dilute the supernatant 1:1 with 4% phosphoric acid in water.
-
Condition the SPE cartridge (e.g., 30 mg) with 1 mL of methanol, followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interferences.
-
Elute Metoserpate with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
References
- Pawliszyn, J. (2000). Solid-phase micro-extraction of drugs from biological matrices.
- Chen, X. H., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1992). Determination of Basic Drugs Extracted from Biological Matrices by Means of Solid-Phase Extraction and Wide-Bore Capillary Gas Chromatography with Nitrogen-Phosphorus Detection. Journal of Analytical Toxicology, 16(5), 351-355. [Link]
- Gorynska, P., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(6), 1634. [Link]
- Gorynska, P., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). Metoserpate.
- Al-Busaidi, Z., et al. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules, 29(13), 3097. [Link]
- Kataoka, H. (2000). Solid-phase micro-extraction of drugs from biological matrices.
- Wang, Y., et al. (2021). An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products.
- Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]
- Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry.
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? [Link]
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Analysis. [Link]
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
- Singh, R., et al. (2023). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-7. [Link]
- Le Bizec, B., et al. (2002). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta, 473(1-2), 173-185. [Link]
- Zhang, L., Wang, H., & Wang, X. (2016). Extraction Process Optimization of Total Alkaloid from Actinidia arguta.
- WelchLab. (2025).
- Confirmatory Testing & Analytical Challenges Community. (2025).
- ALWSCI Technologies. (2025). Why Is Your SPE Recovery So Low? [Link]
- Patel, P. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
- Al-Tannak, N. M., & Hemmings, J. L. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PubMed Central. [Link]
- Scheurer, J., & Moore, C. M. (1992). Solid-phase extraction of drugs from biological tissues--a review. Journal of Analytical Toxicology, 16(4), 264-9. [Link]
- Svoboda, G. H. (1976). Dimeric indole alkaloid purification process.
- A-S, K., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Molecules, 12(7), 1349-1357. [Link]
- Yesair, D. W., & Coutinho, C. B. (1970). Method for extraction and separation of drugs and metabolites from biological tissue. Biochemical Pharmacology, 19(5), 1569-78. [Link]
- A-S, K., et al. (2007). A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. PubMed. [Link]
- Reynolds, W. A., & Maplesden, D. C. (1977). Metoserpate Hydrochloride for the treatment of hysteria in replacement pullets. Avian Diseases, 21(4), 720-3. [Link]
- Kumar, R., et al. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR.
- A-S, K., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine.
- Hodge, R. D., et al. (2019).
Sources
- 1. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase micro-extraction of drugs from biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. youtube.com [youtube.com]
- 14. welchlab.com [welchlab.com]
- 15. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 16. protocols.io [protocols.io]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. longdom.org [longdom.org]
- 19. hdb.ugent.be [hdb.ugent.be]
- 20. providiongroup.com [providiongroup.com]
- 21. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 22. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in yohimban alkaloid synthesis
Technical Support Center: Yohimban Alkaloid Synthesis
Welcome to the technical support center for yohimban alkaloid synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this complex and pharmacologically significant family of natural products. Low yields can arise from numerous factors, from subtle stereochemical issues to suboptimal reaction conditions. This document provides in-depth, mechanistically driven troubleshooting advice to diagnose and resolve common challenges encountered in the laboratory.
Section 1: Troubleshooting the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of yohimban synthesis, forming the critical tetrahydro-β-carboline core. Low yields in this step often trace back to issues with iminium ion formation, competing side reactions, or lack of stereocontrol.
Q1: My Pictet-Spengler reaction between tryptamine and the aldehyde partner is resulting in a complex mixture with very little of the desired cyclized product. What's going wrong?
A1: A complex mixture suggests that the desired intramolecular electrophilic aromatic substitution is either failing or being outcompeted by other processes. The root cause is often related to the stability and reactivity of the intermediate iminium ion.
-
Causality: The reaction proceeds via the formation of a Schiff base (imine), which is then protonated to an electrophilic iminium ion that undergoes cyclization.[1][2][3] If the reaction conditions are not optimal, several issues can arise:
-
Incomplete Imine Formation: The initial condensation is a reversible equilibrium. Insufficient removal of water can prevent the reaction from proceeding to completion.
-
Iminium Ion Instability: If the acidic catalyst is too harsh or the temperature is too high, the iminium ion or the tryptamine starting material may degrade.
-
Polymerization: Aldehydes, especially unhindered ones, can self-polymerize under acidic conditions.
-
-
Troubleshooting Steps:
-
Isolate the Schiff Base First: A reliable method is to perform the reaction in two distinct steps. First, form the imine under neutral conditions, often with a dehydrating agent like MgSO₄ or by heating under vacuum.[4][5] Once the imine is formed and purified, it can be subjected to acidic conditions (protic or Lewis acid) to cleanly promote cyclization.[6]
-
Optimize Acid Catalyst: The choice and concentration of acid are critical. Start with milder conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common choice. If yields are low, consider a Lewis acid like Sc(OTf)₃, which can promote cyclization under milder conditions and may improve diastereoselectivity.[7]
-
Control Temperature: Run the reaction at room temperature or 0 °C initially. Only increase the temperature if no conversion is observed. For many substrates, heating is detrimental.
-
Q2: I'm struggling with poor diastereoselectivity at the C3 position. How can I control the stereochemistry during the Pictet-Spengler cyclization?
A2: Achieving high diastereoselectivity at C3 is a classic challenge in yohimbine synthesis.[8][9] The stereochemical outcome is determined by the transition state of the intramolecular cyclization.
-
Causality: The approach of the indole nucleophile to the iminium ion can occur from two different faces, leading to two diastereomers. The preferred pathway is influenced by steric hindrance from substituents on both the tryptamine and aldehyde portions. For instance, bulky groups will favor a transition state that minimizes A(1,3) strain.
-
Strategies for Stereocontrol:
-
Use of Chiral Auxiliaries: While synthetically intensive, attaching a chiral auxiliary to the tryptamine nitrogen or the aldehyde can effectively bias one face of the iminium ion for cyclization.
-
Catalytic Asymmetric Methods: The use of a chiral catalyst, such as a BINOL-derived phosphoric acid, has been shown to provide high enantioselectivity by creating a chiral environment around the iminium ion.[10][11] This approach directly sets the desired stereocenter.
-
Aminonitrile Strategy (Stork's Method): A powerful, albeit less direct, method involves converting the intermediate aldehyde to an aminonitrile. The stereochemical outcome of the subsequent cyclization can often be controlled by tuning the reaction conditions, providing access to different C3 epimers from a common precursor.[8][9]
-
Troubleshooting Workflow: Pictet-Spengler Reaction
Caption: Decision tree for troubleshooting the Pictet-Spengler reaction.
Section 2: Optimizing the Dieckmann Condensation
The Dieckmann condensation is frequently used to construct the E-ring of the yohimban skeleton.[7] This intramolecular Claisen condensation of a diester is powerful but sensitive to reaction conditions, often leading to low yields if not properly controlled.[12]
Q3: My Dieckmann condensation is giving a very low yield, and I'm recovering mostly starting material. What are the critical parameters to check?
A3: The success of a Dieckmann condensation hinges on the efficient generation of a key enolate intermediate and its subsequent intramolecular cyclization. Failure typically points to issues with the base, solvent, or reaction setup.
-
Causality: The reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of one of the esters. This enolate then attacks the carbonyl of the other ester. The reaction is an equilibrium, and to drive it forward, the resulting β-keto ester product must be deprotonated by the alkoxide base generated in the reaction. This requires at least a full equivalent of base.[13]
-
Troubleshooting Checklist:
-
Choice of Base: The base must be strong enough to generate the enolate but should not cause significant side reactions like saponification. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are common choices. Ensure the base is fresh and not quenched by moisture.
-
Stoichiometry of Base: You must use at least one full equivalent of base. The final deprotonation of the β-keto ester product is what drives the reaction to completion. Using catalytic base will result in very low conversion.
-
Anhydrous Conditions: This is absolutely critical. Any trace of water or protic solvent will quench the base and the enolate intermediate. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Solvent: The solvent must be aprotic and able to dissolve the reactants. Toluene and THF are common choices. The solvent must be rigorously dried before use.
-
Q4: After workup of my Dieckmann condensation, I'm getting a mixture of products, including what appears to be the ring-opened starting material from hydrolysis. How can I improve the workup?
A4: This is a common issue known as reverse-Dieckmann or reverse-Claisen cleavage. It occurs during the workup, especially under basic or harsh acidic conditions.
-
Causality: The β-keto ester product exists as an enolate salt at the end of the reaction. During aqueous workup, careful acidification is required to protonate this enolate to form the final product. If the pH becomes too basic or if the mixture is heated, the β-keto ester can be cleaved back to the starting diester.[13]
-
Optimized Workup Protocol:
-
Cool the Reaction: Before workup, cool the reaction mixture to 0 °C in an ice bath.
-
Careful Quenching: Slowly and carefully add the reaction mixture to a cold, dilute acid solution (e.g., 1 M HCl or 10% acetic acid) with vigorous stirring. This ensures rapid and controlled protonation of the enolate, minimizing its exposure to conditions that could cause cleavage.
-
Avoid Strong Base: Do not use a basic wash (e.g., sat. NaHCO₃) until after the product has been extracted into an organic solvent and is no longer in an aqueous environment where it can be easily hydrolyzed.
-
Keep it Cold: Perform all extractions and washes at a low temperature to minimize degradation.
-
Quantitative Data: Base & Solvent Effects
The choice of base and solvent can dramatically impact the yield of the Dieckmann condensation. The following table provides a general guide based on literature precedence for forming 6-membered rings.
| Base (1.1 eq) | Solvent | Typical Temperature | Expected Yield Range | Key Considerations |
| NaH | Anhydrous Toluene | Reflux | 60-80% | Requires high temperatures; ensure complete removal of mineral oil from NaH. |
| KOt-Bu | Anhydrous THF | Room Temp to Reflux | 70-90% | More reactive, allows for lower temperatures. Highly hygroscopic. |
| LDA | Anhydrous THF | -78 °C to 0 °C | 75-95% | Very strong, non-nucleophilic base. Ideal for sensitive substrates but requires low temperatures. |
| NaOEt | Anhydrous EtOH | Reflux | 40-60% | "Classic" conditions, but risks transesterification and lower yields.[13] |
Section 3: Purification & Isolation Challenges
Q5: My crude product contains several closely-related yohimban diastereomers that are very difficult to separate by standard column chromatography. What are my options?
A5: Separating stereoisomers is a frequent bottleneck. Due to their similar polarities, standard silica gel chromatography is often insufficient.
-
Strategies for Isomer Separation:
-
Recrystallization: This should be the first method you attempt. Yohimban alkaloids and their intermediates are often crystalline. A careful screen of solvents (e.g., methanol, ethanol, ethyl acetate, acetone, and mixtures with hexanes) can often yield one diastereomer in high purity.
-
Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC), particularly on a chiral stationary phase, is a powerful tool. Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative for preparative scale separation of stereoisomers.
-
Acid-Base Extraction: The basic nitrogen atom in the yohimban skeleton allows for purification via acid-base extraction. Dissolving the crude mixture in an organic solvent (like DCM) and extracting with a dilute acid will move the alkaloids to the aqueous phase. Washing the aqueous phase with fresh organic solvent can remove non-basic impurities. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent can yield a much purer alkaloid mixture.[14][15] This technique is excellent for removing non-alkaloidal impurities but may not separate diastereomers.
-
Section 4: Key Experimental Protocols
Protocol 1: Robust Pictet-Spengler Cyclization (Two-Step)
This protocol minimizes side reactions by separating imine formation from the acid-catalyzed cyclization.
Step A: Imine Formation
-
To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add anhydrous magnesium sulfate (MgSO₄, 2.0 eq).
-
Add the aldehyde partner (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture under an inert atmosphere (N₂) for 4-6 hours, monitoring by TLC or LC-MS until the tryptamine is consumed.
-
Filter off the MgSO₄ and wash the solid with fresh DCM.
-
Concentrate the filtrate under reduced pressure. The crude imine is often used directly in the next step but can be purified by chromatography if necessary.
Step B: Acid-Catalyzed Cyclization
-
Dissolve the crude imine from Step A in anhydrous DCM (~0.1 M) and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add trifluoroacetic acid (TFA, 1.5 eq) dropwise.
-
Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the progress of these reactions?
-
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual check, while LC-MS gives accurate information on the conversion of starting material and the mass of the product(s) being formed.
-
-
Q: My indole starting material has a protecting group (e.g., Boc). Will this affect the Pictet-Spengler reaction?
-
A: Yes. An electron-withdrawing protecting group on the indole nitrogen will deactivate the ring towards electrophilic substitution, making the Pictet-Spengler reaction much more difficult.[7] In many cases, the reaction will fail entirely. It is often necessary to perform the cyclization on an unprotected indole or use a protecting group that can be easily removed in situ.
-
-
Q: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction?
-
A: Yes, the reaction is possible with ketones, but it is generally much slower and requires more forcing conditions (harsher acid, higher temperature) due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl.[3][6] Yields are often lower than with corresponding aldehydes.
-
References
- Martin, S. F. (2021).
- Sarpong, R., et al. (2015). A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine. PubMed Central. [Link]
- Scheidt, K. A., et al. (2020). A concise, enantioselective approach for the synthesis of yohimbine alkaloids.
- Sarpong, R., et al. (2015). A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine.
- Ma, D., et al. (2021). Collective total synthesis of stereoisomeric yohimbine alkaloids.
- Ahamad, J., et al. (2016). Process for extracting alpha yohimbine (rauwolscine)
- Wang, Y. (2006).
- Badr, J. M. (2013).
- Unknown. (N/A). Pictet–Spengler reaction. Grokipedia. [Link]
- Tunge, J. A., et al. (2021). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega. [Link]
- Chen, B. C., et al. (2008). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry.
- Herle, B., et al. (2011). Total synthesis of (+)-yohimbine via an enantioselective organocatalytic Pictet-Spengler reaction. PubMed. [Link]
- Unknown. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
- Unknown. (N/A). Pictet-Spengler Reaction. NROChemistry. [Link]
- Unknown. (N/A). Pictet-Spengler reaction. Name-Reaction.com. [Link]
- Tunge, J. A., et al. (2021). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity.
- Agrawal, S., et al. (2012). Quantitative determination of Yohimbine alkaloid in the different part of the Rauvolfia tetraphylla. Journal of Chemical and Pharmaceutical Research. [Link]
- Wipf, P., et al. (2011). Total Synthesis of (+)-‐Yohimbine via an Enan8oselec8ve Organocataly8c Pictet–Spengler Reac8on. Wipf Group, University of Pittsburgh. [Link]
- Unknown. (N/A).
- Unknown. (N/A).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. name-reaction.com [name-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of (+)-yohimbine via an enantioselective organocatalytic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. synarchive.com [synarchive.com]
- 13. Dieckmann Condensation [organic-chemistry.org]
- 14. US10730869B2 - Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species - Google Patents [patents.google.com]
- 15. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Managing Metoserpate Hydrochloride Hygroscopicity
Last Updated: January 8, 2026
Welcome to the technical support center for Metoserpate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this active pharmaceutical ingredient (API). Here, you will find practical, in-depth answers to common questions, robust troubleshooting guides, and validated experimental protocols to ensure the stability, quality, and performance of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick, direct answers to the most common issues encountered when working with this compound.
Q1: My new batch of this compound powder appears clumpy and doesn't flow well. What is the likely cause?
A: The most probable cause is moisture uptake from the atmosphere. This compound, like many hydrochloride salts of amine-containing compounds, is hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment[1][2]. This absorbed moisture can lead to particle agglomeration, caking, and poor flowability, which complicates handling and processing steps like weighing and blending[1][3].
Q2: I've noticed a slight weight gain in my sample after leaving it on the bench. Should I be concerned?
A: Yes, this is a critical observation. Unintended weight gain is a direct indication of water sorption. This can be the first sign of potential downstream issues, including chemical degradation (e.g., hydrolysis), changes in physical form (e.g., crystal hydrate formation or amorphization), and altered dissolution performance[4][5]. It is crucial to quantify this water content immediately using a technique like Karl Fischer titration[6][7].
Q3: How does moisture affect the long-term stability of this compound?
A: Moisture acts as a plasticizer, increasing the molecular mobility within the solid-state structure. This can accelerate chemical degradation pathways and may induce physical changes[5][8]. For crystalline materials, this can lead to the formation of a less soluble hydrate form[9][10]. For amorphous material, the absorbed water lowers the glass transition temperature (Tg), increasing the risk of crystallization to a more stable, but potentially less bioavailable, crystalline form[5][11]. These changes can significantly impact the shelf life and efficacy of the final drug product[4].
Q4: What are the ideal short-term storage conditions for an open container of this compound in the lab?
A: For short-term handling, always work in a low-humidity environment, such as a glove box purged with nitrogen or dry air. If that is not available, minimize the time the container is open to ambient air. The container should be tightly sealed immediately after dispensing. For storage between uses, placing the tightly sealed container inside a desiccator with a fresh, active desiccant (like silica gel or molecular sieves) is a mandatory best practice.
Q5: Can the hygroscopic nature of this compound affect my analytical results?
A: Absolutely. If you are preparing solutions for assays like HPLC or UV-Vis, failing to account for the water content will lead to inaccurately low potency and content uniformity results. The true weight of the API will be overestimated due to the mass of the sorbed water. Therefore, it is essential to determine the water content via a definitive method like Karl Fischer titration and apply a correction factor to all sample weights for accurate assay calculations[7].
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving specific problems arising from the hygroscopicity of this compound.
Problem 1: Significant Caking and Solidification of Powder in Storage Container
-
Symptoms: The powder has formed a solid mass or hard lumps, making it impossible to scoop or weigh accurately.
-
Root Cause Analysis: This indicates prolonged exposure to high relative humidity (RH), causing excessive water sorption and potentially deliquescence (dissolving in the absorbed water) followed by recrystallization into a solid mass.
Diagnostic & Solution Workflow
Caption: Troubleshooting workflow for caked this compound.
Problem 2: Inconsistent Results in Dissolution Testing
-
Symptoms: Dissolution profiles show high variability between samples from the same batch or a significant decrease in release rate compared to historical data.
-
Root Cause Analysis: Moisture uptake can induce a phase transformation from a more soluble anhydrous form to a less soluble hydrate form. This conversion directly impacts the dissolution rate and can jeopardize the bioavailability of the drug product[9][10].
Preventative & Corrective Actions
-
Confirm Solid Form: Use Powder X-Ray Diffraction (PXRD) to analyze the API before and after storage. Compare the diffractograms to reference patterns of the anhydrous and any known hydrate forms. A change in the peak positions indicates a solid-state transformation[9].
-
Control Manufacturing Environment: The entire manufacturing process, from dispensing to tableting or encapsulation, should be conducted under controlled, low-humidity conditions to prevent phase transformations[3].
-
Investigate Formulation Solutions: Consider incorporating excipients that can mitigate moisture effects. For example, film-coating tablets with a moisture-barrier polymer can protect the sensitive core[4][12].
-
Packaging: The final product must be packaged in containers with excellent moisture barrier properties, as defined by USP <671> standards[13][14][15]. Including a desiccant in the package is also a highly effective strategy[12].
Part 3: Core Experimental Protocols
To properly manage this compound, it is essential to quantify its interaction with water. The following are step-by-step protocols for critical analytical techniques.
Protocol 1: Characterization by Dynamic Vapor Sorption (DVS)
Objective: To determine the hygroscopicity classification, critical relative humidity for phase transitions, and the reversibility of water sorption. DVS is a powerful tool for understanding how a material behaves at different humidity levels[16][17][18][19].
Methodology:
-
Sample Preparation: Place 10-20 mg of this compound into a DVS sample pan. Ensure the powder is spread thinly and evenly.
-
Instrument Setup:
-
Set the temperature to a constant 25 °C.
-
Use dry nitrogen as the carrier gas.
-
-
Drying Step: Equilibrate the sample at 0% RH until the mass change is less than 0.002% per minute ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry reference mass.
-
Sorption Phase: Increase the RH in steps of 10% from 0% to 90%. At each step, wait for the sample to reach mass equilibrium ( dm/dt ≤ 0.002% min⁻¹) before proceeding to the next RH level.
-
Desorption Phase: Decrease the RH in the same steps from 90% back down to 0%, again waiting for equilibrium at each step.
-
Data Analysis:
-
Plot the percentage change in mass versus the target RH to generate a sorption-desorption isotherm.
-
Determine the hygroscopicity classification based on the mass uptake at 80% RH during the first sorption cycle (see table below).
-
Analyze the shape of the isotherm. A sharp, step-like increase in mass may indicate a phase change[17]. Hysteresis (a loop between the sorption and desorption curves) can indicate hydrate formation or capillary condensation[19].
-
Hygroscopicity Classification Table
This classification is based on the European Pharmacopoeia standards and provides a clear, quantitative way to describe the material's behavior[20].
| Classification | Mass Increase (at 25°C / 80% RH) | Typical Material Behavior |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor moisture uptake, low risk of handling issues. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake, requires controlled handling. |
| Very hygroscopic | ≥ 15% | Extensive moisture uptake, may deliquesce. |
Protocol 2: Precise Water Content Determination by Karl Fischer Titration (KFT)
Objective: To accurately quantify the total amount of water (both bound and unbound) in a sample of this compound. KFT is the gold-standard method for water determination in pharmaceuticals due to its accuracy and specificity[6][21][22][23].
Methodology:
-
Instrument Preparation:
-
Select the appropriate KFT method: Volumetric KFT is suitable for samples with higher water content (>1%), while coulometric KFT is ideal for trace amounts (<1%)[6].
-
Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate[23]. The water equivalence factor (F) should be determined accurately.
-
-
Sample Preparation: Accurately weigh a suitable amount of this compound (typically 50-100 mg, depending on expected water content) using an analytical balance.
-
Titration:
-
Introduce the sample into the titration vessel containing a pre-tared solvent (e.g., anhydrous methanol).
-
Ensure the sample dissolves completely to release all water.
-
Initiate the titration. The instrument will automatically titrate to the electrometric endpoint.
-
-
Calculation: The water content is calculated automatically by the instrument or can be determined using the following formula:
% Water (w/w) = [(Volume of KF Reagent in mL) × F] / (Sample Weight in mg) × 100
Where F is the water equivalence factor in mg/mL[23].
Causality Note: Unlike a simple "Loss on Drying" method, which measures the loss of any volatile component, KFT is specific to water. This is critical for hydrochloride salts, which can be thermally labile and may degrade at elevated drying temperatures, leading to inaccurate results. KFT provides a true measure of water content, which is essential for accurate potency calculations and stability assessments[22].
Part 4: Proactive Management Strategies
Managing hygroscopicity is not just about troubleshooting; it's about proactive control throughout the drug development lifecycle.
Handling and Storage Best Practices
A systematic approach to handling and storage is the first line of defense against moisture-related problems.
Caption: Controlled workflow for handling hygroscopic APIs.
Formulation and Packaging Strategies
If the inherent hygroscopicity of this compound poses a significant risk to product stability, formulation and packaging interventions are necessary.
-
Excipient Selection: Incorporate excipients that have a low affinity for water. Alternatively, use adsorbents like colloidal silicon dioxide to preferentially bind available moisture, protecting the API[4].
-
Granulation Method: Wet granulation can introduce moisture and should be carefully controlled. Dry granulation (roller compaction) or direct compression are often preferred methods for moisture-sensitive APIs.
-
Moisture Barrier Coating: Applying a film coat based on polymers with low water vapor permeability (e.g., certain grades of HPMC, PVA, or specialized commercial coatings) provides an excellent physical barrier against moisture ingress[12].
-
High-Protection Packaging: Select primary packaging with a low moisture vapor transmission rate (MVTR). For bottles, this includes high-density polyethylene (HDPE) with induction seals. For unit doses, high-barrier blisters (e.g., Aclar®, cold-form foil) are essential[12][13][24]. The performance of these containers should be verified according to standards like USP <671>[14][15].
By understanding the mechanisms of water sorption and implementing these proactive characterization, handling, and formulation strategies, you can successfully manage the challenges posed by this compound's hygroscopicity, ensuring the development of a safe, stable, and effective pharmaceutical product.
References
- The effects of moisture on pharmaceutical amorphous solid dispersion systems. (n.d.). Purdue University e-Pubs.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments.
- Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs.
- ICH releases overhauled stability guideline for consult
- What Is Karl Fischer Titr
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
- Quality Guidelines. (n.d.). ICH.
- Effects of Temperature and Moisture on Melt Processed Amorphous Solid Dispersions. (n.d.). University of Connecticut.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH.
- Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
- ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
- Effect of Polymer Hygroscopicity on the Phase Behavior of Amorphous Solid Dispersions in the Presence of Moisture. (n.d.).
- Moisture-Induced Amorphous Phase Separation of Amorphous Solid Dispersions: Molecular Mechanism, Microstructure, and Its Impact on Dissolution Performance. (2017, October 26). PubMed.
- Q1A(R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
- 〈671〉 Containers—Performance Testing. (n.d.). USP-NF.
- The effects of moisture on pharmaceutical amorphous solid dispersion systems. (n.d.).
- <671> CONTAINERS-PERME
- Spontaneous crystalline-to-amorphous phase transformation of organic or medicinal compounds in the presence of porous media, part 3: effect of moisture. (n.d.). PubMed.
- Testing moisture perme
- USP 671 Perme
- Container Testing. (n.d.). Eurofins.
- The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Ideal Cures.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis Online.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20).
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- Dynamic Vapor Sorption (DVS)
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.). Semantic Scholar.
- Hygroscopicity Evaluation. (n.d.).
- Dynamic Vapor Sorption. (n.d.). SK pharmteco.
- Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.).
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2025, August 6).
- Metoserp
- The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309)
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). PMC - NIH.
- Dynamic Vapor Sorption (DVS): Examining the Interaction of water vapor with APIs and Pharmaceutical formulations investigation. (2022, January 6). Microbioz India.
- Dynamic Vapor Sorption (DVS). (n.d.). Mettler Toledo.
- The effect of temperature and moisture on the amorphous-to-crystalline transformation of stavudine. (2025, August 10).
- Influence of processing-induced phase transformations on the dissolution of theophylline tablets. (n.d.). PMC - NIH.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). JOCPR.
- The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. (2020, June 1).
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.
- This compound for the treatment of hysteria in replacement pullets. (n.d.). PubMed.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. colorcon.com [colorcon.com]
- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of processing-induced phase transformations on the dissolution of theophylline tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "The effects of moisture on pharmaceutical amorphous solid dispersion s" by Alfred C. F Rumondor [docs.lib.purdue.edu]
- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. â©671⪠ContainersâPerformance Testing [doi.usp.org]
- 14. uspbpep.com [uspbpep.com]
- 15. csanalytical.com [csanalytical.com]
- 16. ardena.com [ardena.com]
- 17. skpharmteco.com [skpharmteco.com]
- 18. microbiozindia.com [microbiozindia.com]
- 19. mt.com [mt.com]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. mt.com [mt.com]
- 23. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 24. packagingdigest.com [packagingdigest.com]
Validation & Comparative
A Comparative Mechanistic Guide to Metoserpate Hydrochloride and Reserpine: Unraveling the VMAT2 Inhibition Landscape
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacology, the intricate dance between a molecule and its biological target is a source of endless investigation and therapeutic innovation. This guide offers a deep, comparative analysis of the mechanisms of action of two structurally related Rauwolfia alkaloids: Metoserpate Hydrochloride and the archetypal Reserpine. While Reserpine's interaction with the Vesicular Monoamine Transporter 2 (VMAT2) is well-documented, this guide synthesizes the available evidence to illuminate the likely, yet less characterized, mechanism of this compound.
Introduction: A Tale of Two Alkaloids
Reserpine, an indole alkaloid extracted from the roots of Rauwolfia serpentina, has a storied history in the treatment of hypertension and psychosis.[1] Its profound effects on the nervous system paved the way for a deeper understanding of monoaminergic neurotransmission. Metoserpate, a structurally similar yohimban-type alkaloid, has found utility primarily in veterinary medicine as a tranquilizing agent.[2] The structural relationship between these two compounds, with Metoserpate being identified as methyl O-methyl-18-epireserpate, strongly suggests a shared molecular target and a nuanced difference in pharmacological activity.
The Central Mechanism: VMAT2 Inhibition
At the heart of the pharmacological action of both Reserpine and, by logical extension, Metoserpate, lies the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[3] VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within presynaptic neurons.[1][3] Its primary function is to transport monoamine neurotransmitters—namely dopamine, norepinephrine, and serotonin—from the cytoplasm into these vesicles for storage and subsequent release into the synaptic cleft.[1]
Reserpine: The Irreversible Antagonist
Reserpine acts as an irreversible inhibitor of VMAT2.[3] By binding to the transporter, it effectively blocks the uptake and sequestration of monoamines into synaptic vesicles.[1][4] This leads to an accumulation of unprotected neurotransmitters in the cytoplasm, where they are vulnerable to degradation by monoamine oxidase (MAO).[1] The net result is a profound and long-lasting depletion of monoamine stores in nerve terminals. This depletion of catecholamines in the peripheral sympathetic nerve endings is the primary mechanism behind Reserpine's antihypertensive effects.[3] In the central nervous system, the depletion of dopamine and serotonin contributes to its antipsychotic and sedative properties.
Caption: Mechanism of Reserpine's irreversible inhibition of VMAT2.
This compound: An Inferred Mechanism
Direct and detailed mechanistic studies on this compound are not as prevalent in the scientific literature as those for Reserpine. However, its chemical structure as a Reserpine analogue, specifically an epimer, provides a strong basis for inferring its mechanism of action. The stereochemical difference at the 18th position likely influences its binding affinity and kinetics with VMAT2, potentially leading to a different potency and side-effect profile compared to Reserpine. Its classification as a tranquilizing agent further supports the hypothesis of a VMAT2-inhibitory pathway, as the depletion of central monoamines is a well-established mechanism for sedation.
Comparative Pharmacological Profile
| Feature | Reserpine | This compound |
| Chemical Class | Indole Alkaloid (Yohimban derivative) | Indole Alkaloid (Yohimban derivative, 18-epimer of a Reserpine derivative) |
| Primary Target | Vesicular Monoamine Transporter 2 (VMAT2) | Vesicular Monoamine Transporter 2 (VMAT2) (Inferred) |
| Mechanism | Irreversible Inhibition | Likely Inhibition (Reversibility and kinetics not fully characterized) |
| Effect on Monoamines | Depletion of Dopamine, Norepinephrine, Serotonin | Likely depletion of monoamines |
| Primary Clinical Use | Antihypertensive, Antipsychotic (Historically) | Tranquilizing agent (Veterinary) |
Experimental Protocols for Mechanistic Elucidation
To definitively characterize and compare the mechanisms of this compound and Reserpine, a series of in vitro and in vivo experiments would be employed.
In Vitro VMAT2 Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Reserpine for VMAT2.
Methodology:
-
Preparation of Vesicles: Isolate synaptic vesicles from rat or bovine brain tissue known to express high levels of VMAT2.
-
Radioligand Binding: Utilize a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine, as a competitive binder.
-
Competition Assay: Incubate the vesicle preparations with a fixed concentration of the radioligand and varying concentrations of either Reserpine or this compound.
-
Separation and Scintillation Counting: Separate the bound from the unbound radioligand via rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competing drug. The data is then fitted to a one-site competition model to calculate the IC50, from which the Ki value can be derived.
Caption: Workflow for an in vitro VMAT2 binding assay.
In Vivo Microdialysis
Objective: To measure the effect of this compound and Reserpine on extracellular monoamine levels in the brain of a living animal.
Methodology:
-
Surgical Implantation: Stereotactically implant a microdialysis probe into a specific brain region of interest (e.g., striatum) of an anesthetized rat.
-
Drug Administration: Administer a systemic dose of either Reserpine or this compound.
-
Sample Collection: Perfuse the microdialysis probe with an artificial cerebrospinal fluid and collect the dialysate at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Plot the neurotransmitter concentrations over time to determine the extent and duration of monoamine depletion caused by each compound.
Conclusion
Reserpine's mechanism as an irreversible VMAT2 inhibitor is a cornerstone of neuropharmacology. Based on its structural similarity and observed tranquilizing effects, this compound very likely shares this mechanism of action. The key differences between these two molecules are expected to lie in their binding affinities, potencies, and pharmacokinetic profiles, which are influenced by their stereochemical distinctions. Further direct comparative studies employing techniques such as radioligand binding assays and in vivo microdialysis are warranted to fully elucidate the nuanced pharmacological profile of this compound and its potential therapeutic applications.
References
- PubChem. Reserpine.
- Wikipedia. Reserpine. [Link]
- Patsnap Synapse.
- Drug Central. reserpine. [Link]
- INCHEM. Reserpine (PIM 467). [Link]
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723. [Link]
- PubChem. Metoserpate.
Sources
A Researcher's Guide to the Comparative Pharmacology of Yohimban Alkaloids
This guide offers an in-depth comparative analysis of yohimban alkaloids, focusing on the subtle yet critical structural variations that dictate their distinct pharmacological profiles. Designed for researchers in pharmacology and drug development, this document moves beyond surface-level descriptions to explore the underlying mechanisms, receptor interactions, and the experimental methodologies required for their characterization.
Introduction to the Yohimban Alkaloid Family
The yohimban alkaloids are a group of psychoactive indole alkaloids derived from plants such as the yohimbe tree (Pausinystalia yohimbe) and the Indian snakeroot (Rauwolfia serpentina). Their shared tetracyclic yohimban skeleton forms the basis for a variety of stereoisomers, each possessing a unique pharmacological identity. While primarily known for their interaction with adrenergic receptors, their activity extends to other receptor systems, making them a subject of continuous scientific inquiry. The key to understanding their diverse effects lies in their stereochemistry, which governs their affinity and selectivity for different receptor subtypes.
The Yohimban Scaffold: Stereoisomerism as a Pharmacological Determinant
The pharmacological divergence among yohimban alkaloids originates from the spatial arrangement of substituents around the core yohimban ring system. Minor changes in stereochemistry at key chiral centers can dramatically alter how the molecule fits into a receptor's binding pocket. The most studied isomers—yohimbine, rauwolscine (also known as α-yohimbine), and corynanthine—serve as a classic example of this principle. Although they share the same molecular formula, their stereochemical differences lead to distinct receptor selectivity profiles and, consequently, different physiological effects.
Caption: Signal transduction pathway of the α2-adrenergic receptor.
Experimental Protocols for Characterization
To quantitatively assess the pharmacological profile of a yohimban alkaloid, a combination of binding and functional assays is essential.
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the binding affinity of a novel yohimban alkaloid for the human α2A-adrenergic receptor.
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the human α2A-AR. Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl) to prepare crude membrane fractions. Resuspend the final membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a selective α2-AR radioligand (e.g., [³H]-RX821002), and serial dilutions of the unlabeled test alkaloid.
-
Defining Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, potent, unlabeled ligand (e.g., 10 µM phentolamine) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test alkaloid to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of the test alkaloid that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality: The choice of [³H]-RX821002 is critical as it is a high-affinity, selective α2-AR antagonist, ensuring the assay specifically probes this target. The NSB control is essential for self-validation, as it quantifies the signal not attributable to the target receptor, ensuring the accuracy of the specific binding measurement.
Caption: Workflow for a competitive radioligand binding assay.
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, confirming its functional effect on the Gαi-coupled signaling pathway.
Objective: To quantify the functional antagonism of a yohimban alkaloid at the α2A-adrenergic receptor.
Methodology:
-
Cell Culture: Seed CHO or HEK293 cells expressing the human α2A-AR into 96-well plates and grow to confluency.
-
Pre-incubation: Aspirate the culture medium and add assay buffer containing serial dilutions of the test alkaloid (the antagonist). Incubate for 15-20 minutes. This allows the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration (typically the EC80) of a potent α2-AR agonist (e.g., UK-14304) to all wells except the basal control. This is done in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubation: Incubate for 30 minutes at 37°C to allow for agonist-induced modulation of adenylyl cyclase.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis:
-
Normalize the data to the control wells (basal vs. agonist-only stimulation).
-
Plot the cAMP response against the log concentration of the antagonist.
-
Fit the resulting inhibition curve using non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.
-
This IC50 value can be used to calculate the antagonist's potency (often expressed as pA2 using the Schild equation).
-
Causality: This functional assay provides a direct measure of the compound's effect on the second messenger system. Using an agonist at its EC80 concentration provides a robust signal window for measuring inhibition. This protocol validates that the binding affinity measured previously translates into a tangible biological blockade of the receptor's signaling cascade.
Conclusion
The yohimban alkaloids are a compelling case study in stereopharmacology. The subtle variations in their three-dimensional structure result in profound differences in receptor selectivity and functional activity. Yohimbine and rauwolscine are canonical α2-adrenergic antagonists, while corynanthine displays a preference for α1-adrenergic receptors. A thorough understanding of their pharmacology, validated through rigorous binding and functional assays, is essential for their application in research and potential therapeutic development. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively explore and compare these fascinating natural products.
References
- Goldberg, M. R., & Robertson, D. (1983). Yohimbine: a pharmacological probe for study of the alpha 2-adrenoreceptor. Pharmacological reviews, 35(3), 143–180. [Link]
- Kubo, K., et al. (1998). α1-Adrenoceptor Antagonist Properties of Corynanthine in the Rat. Japanese Journal of Pharmacology, 77(2), 147-152. [Link]
- Millian, M. J., et al. (2002). The role of monoaminergic receptors in the actions of yohimbine. European Journal of Pharmacology, 440(2-3), 159-169. [Link]
A Comparative Guide to the Validation of Analytical Methods for Metoserpate Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the validation of Metoserpate Hydrochloride, a tranquillizing agent used in veterinary medicine.[1] It is intended for researchers, quality control analysts, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method for its quantification. The principles and protocols herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically Q2(R1), which outlines the requirements for the validation of analytical procedures.[2][3][4][5]
The Imperative for a Validated Method
This compound, as a pharmaceutical active ingredient, demands rigorous quality control to ensure its identity, purity, and strength in a final dosage form. The objective of validating an analytical procedure is to demonstrate through laboratory studies that its performance characteristics are suitable for its intended purpose.[4][5][6] A validated method provides a high degree of assurance that every measurement is accurate and precise, which is the bedrock of regulatory compliance and patient safety.[7]
Comparison of Potential Analytical Techniques
While several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) is overwhelmingly the method of choice for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[8][9][10] Let's compare it with other potential alternatives.
| Technique | Principle | Advantages for Metoserpate HCl | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18).[11][12] | High specificity, precision, and accuracy. Capable of separating Metoserpate from impurities and degradation products. Widely available and accepted by regulatory bodies.[9] | Can be solvent-intensive. Requires careful method development. |
| HPTLC (High-Performance Thin-Layer Chromatography) | Separation on a high-performance layer based on adsorption, with detection via densitometry. | High sample throughput, low solvent consumption per sample. | Lower resolution and sensitivity compared to HPLC. More susceptible to environmental factors. |
| UV-Visible Spectrophotometry | Measures the absorbance of UV-Vis light by the analyte in a solution. | Simple, rapid, and cost-effective for pure substance quantification. | Lacks specificity. Cannot distinguish between the active ingredient and UV-absorbing impurities, making it unsuitable for stability or impurity testing. |
| Titrimetry | Chemical reaction with a standardized solution to determine concentration. | High precision for bulk drug assay. Low cost. | Lacks specificity for formulation analysis. Not suitable for low-concentration samples or impurity determination. |
Featured Protocol: A Validated RP-HPLC Method for this compound
This section details a robust, step-by-step RP-HPLC method suitable for the routine quality control of this compound. The choices behind each parameter are explained to provide a deeper understanding of the method's mechanics.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides excellent hydrophobic interaction with the moderately non-polar Metoserpate molecule, ensuring good retention and separation.[8][9] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (55:45 v/v) | The combination of an organic modifier (acetonitrile) and an aqueous buffer allows for fine-tuning of the analyte's retention time.[12] The acidic pH ensures that the amine groups on Metoserpate are protonated, leading to a single ionic form and a sharp, symmetrical peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time, resolution, and system pressure for a 4.6 mm ID column. |
| Detection | UV at 270 nm | The indole moiety in the Metoserpate structure exhibits strong UV absorbance, providing high sensitivity at this wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening on the column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of partitioning. |
Step-by-Step Experimental Workflow
This protocol outlines the preparation of standards and samples for analysis.
A. Reagent and Solution Preparation:
-
Buffer Preparation (0.02M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared Phosphate Buffer and Acetonitrile in a 45:55 ratio. Degas the solution using sonication or vacuum filtration.
-
Diluent Preparation: Use the Mobile Phase as the diluent to avoid peak distortion.
B. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This is the standard stock solution.
C. Sample Preparation (e.g., from a formulated product):
-
Weigh and transfer a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove any excipients, collecting the filtrate for injection.
D. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.
-
Perform six replicate injections of the standard solution to check for system suitability (see Section 4.2).
-
Inject the sample solutions for analysis.
Visualization of the HPLC Workflow
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. scispace.com [scispace.com]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 8. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Reverse-phase high performance liquid chromatography: Significance and symbolism [wisdomlib.org]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Metoserpate Hydrochloride
Introduction: The Imperative for Rigorous Analytical Oversight
Metoserpate Hydrochloride, a derivative of the yohimban alkaloid family, is utilized in veterinary applications as a tranquilizing agent.[1] Its chemical structure, C₂₄H₃₂N₂O₅·HCl, demands precise and accurate analytical methods to ensure the quality, safety, and efficacy of the final drug product.[2][3] In the landscape of pharmaceutical development and manufacturing, the analytical methods used for product release and stability testing are not static. As technology evolves or methods are transferred between laboratories, it becomes critical to ensure that the results generated by a new or alternative method are equivalent to those from the original, validated method. This is the core purpose of analytical method cross-validation.
This guide provides an in-depth, experience-driven comparison of two prominent analytical techniques for the quantification of this compound: a highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and a robust, widely accessible High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) method. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols for a cross-validation study, and interpret the resulting data in the context of global regulatory standards, primarily the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[4][5]
The objective of such a cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and provide equivalent results, ensuring consistency throughout the product lifecycle.[6]
Comparative Analysis of Core Methodologies
The choice of an analytical method is a balance of sensitivity, selectivity, cost, and accessibility. For this compound, both HPLC-MS/MS and HPLC-UV present viable, yet distinct, approaches.
-
Method A: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Principle: This technique offers exceptional sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[7][8] After chromatographic separation, the analyte is ionized, and a specific precursor ion (related to its molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, virtually eliminating interference from matrix components.[8]
-
Justification: For regulatory submissions involving trace-level impurity analysis or bioanalytical studies, HPLC-MS/MS is often the gold standard due to its high specificity and low limits of detection (LOD) and quantification (LOQ).[9] A published method for Metoserpate in biological matrices confirms the suitability of this approach.[10]
-
-
Method B: HPLC with UV-Vis Detection (HPLC-UV)
-
Principle: This is a more conventional and widely used technique in quality control laboratories. After the HPLC separates the components of a mixture, the eluent passes through a UV-Vis detector. The detector measures the absorbance of light at a specific wavelength by the analyte, which is proportional to its concentration according to the Beer-Lambert law.[11]
-
Justification: HPLC-UV is robust, cost-effective, and simpler to operate than MS-based methods.[12][13] For routine assays of the active pharmaceutical ingredient (API) in a drug product, where concentration levels are high, the sensitivity of HPLC-UV is typically more than sufficient. The key is to develop a method that ensures specificity, separating the Metoserpate peak from any potential degradants or excipients.
-
Designing the Cross-Validation Study
A successful cross-validation study hinges on a well-designed protocol that minimizes variables and allows for a direct, unbiased comparison of the methods. The entire process must be framed within the validation characteristics outlined by regulatory bodies.[14][15]
Logical Workflow for Method Cross-Validation
The following diagram illustrates the logical flow of a cross-validation study, from a single set of prepared samples to the final statistical analysis and reporting.
Caption: Cross-Validation Experimental Workflow
Experimental Protocols
The following protocols are detailed, self-validating systems designed to ensure data integrity and reproducibility.
Protocol 1: Sample Preparation (Common for Both Methods)
-
Rationale: Using a single, homogenous batch of spiked samples is paramount. This eliminates sample-to-sample variability as a potential source of error, ensuring that any observed differences are due to the analytical methods themselves.
-
Prepare Placebo: Accurately weigh the drug product placebo (containing all excipients except Metoserpate HCl) into five separate 50 mL volumetric flasks.
-
Prepare Stock Standard: Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Spike Samples: Spike the placebo flasks with the stock standard to achieve final concentrations representing 50%, 80%, 100%, 120%, and 150% of the target assay concentration (e.g., for a target of 100 µg/mL, concentrations would be 50, 80, 100, 120, and 150 µg/mL).
-
Extraction: Add 30 mL of methanol to each flask and sonicate for 20 minutes to ensure complete dissolution and extraction.
-
Dilution: Allow solutions to cool to room temperature, dilute to the 50 mL mark with methanol, and mix thoroughly.
-
Filtration: Filter a portion of each solution through a 0.45 µm nylon syringe filter into an HPLC vial. Prepare three replicate vials for each concentration level.
Protocol 2: Method A - HPLC-MS/MS Analysis
-
Rationale: The parameters are chosen for optimal separation and detection. A C18 column is a versatile choice for retaining a moderately polar compound like Metoserpate. The mobile phase combines an organic solvent (acetonitrile) for elution with a volatile buffer (ammonium formate) and acid (formic acid) to ensure good peak shape and promote efficient ionization in the MS source.[10]
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Metoserpate (Quantifier): m/z 429.2 → 195.1
-
Metoserpate (Qualifier): m/z 429.2 → 397.2
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Protocol 3: Method B - HPLC-UV Analysis
-
Rationale: A standard 4.6 mm internal diameter column is used, suitable for conventional HPLC systems. The mobile phase is a simple isocratic mixture, which is robust and easy to prepare. The wavelength of 280 nm is chosen as it is a common wavelength for aromatic compounds and is likely to provide good sensitivity for Metoserpate while minimizing interference from common excipients.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Data Analysis and Interpretation
The data generated from both methods must be statistically compared to prove their equivalence. The focus is on key validation parameters that demonstrate the method's performance.
Core Validation Parameters for Comparison
This diagram shows the key analytical performance characteristics that are evaluated during the cross-validation study, as mandated by ICH Q2(R1).[5]
Caption: Key Parameters for Method Equivalence
Hypothetical Data Summary
The table below presents a hypothetical summary of results from the cross-validation study.
| Concentration Level | Mean Concentration (µg/mL) [Method A: HPLC-MS/MS] | % RSD (n=3) | Mean Concentration (µg/mL) [Method B: HPLC-UV] | % RSD (n=3) | % Difference [(A-B)/A]*100 |
| 50% (50 µg/mL) | 50.3 | 0.8% | 49.8 | 1.1% | 1.0% |
| 80% (80 µg/mL) | 81.1 | 0.6% | 80.2 | 0.9% | 1.1% |
| 100% (100 µg/mL) | 100.5 | 0.5% | 99.6 | 0.7% | 0.9% |
| 120% (120 µg/mL) | 119.8 | 0.4% | 121.0 | 0.6% | -1.0% |
| 150% (150 µg/mL) | 151.2 | 0.5% | 149.9 | 0.8% | 0.9% |
Acceptance Criteria and Interpretation
-
Precision: The Relative Standard Deviation (%RSD) for replicate injections should typically be less than 2.0%. In our hypothetical data, both methods demonstrate excellent precision, well within this limit.
-
Accuracy: The agreement between the methods is evaluated by the % Difference. A common acceptance criterion is that the mean results should not differ by more than 2-3%. Our data shows all differences are within ±1.1%, indicating strong agreement and comparable accuracy.
-
Linearity: A plot of the response versus concentration for both methods should yield a correlation coefficient (R²) of ≥ 0.999. This demonstrates a linear relationship across the analytical range for both techniques.
-
Statistical Significance: A paired t-test can be performed on the datasets. The resulting p-value should be greater than 0.05 to conclude that there is no statistically significant difference between the two methods.
Conclusion and Senior Scientist Insights
The results of this hypothetical cross-validation study demonstrate that both the HPLC-MS/MS and HPLC-UV methods are suitable for the quantitative analysis of this compound. The strong statistical correlation between the two methods confirms that the simpler, more cost-effective HPLC-UV method can be confidently deployed for routine quality control and release testing, while the HPLC-MS/MS method can be reserved for more demanding applications like impurity profiling or bioanalysis.
Field-Proven Insight: It is crucial not to treat cross-validation as a mere box-checking exercise. Discrepancies between methods can often reveal subtle issues, such as co-eluting impurities that are detected by a UV detector but not by a highly specific MS detector. A thorough investigation into any failed cross-validation is a critical part of robust method lifecycle management.[16] This process ensures analytical consistency, which is the bedrock of product quality and patient safety.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
- International Council for Harmonisation (ICH). Quality Guidelines. [Link][17]
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][14]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][18]
- International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5]
- Park, J. A., et al. (2018). Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry. PubMed. [Link][10]
- National Center for Biotechnology Information.
- Karageorgou, E. (2021). Validation of chromatographic methods in pharmaceutical analysis. Charles University Digital Repository. [Link][6]
- ResearchGate. Request PDF: Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry. [Link][19]
- EMBL-EBI. ChEMBL Compound Report for CHEMBL2110987. [Link][3]
- ECA Academy.
- ProPharma Group.
- U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link][15]
- Agilent Technologies. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). [Link][11]
- Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link][7]
- De Nys, H., et al. (2018). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link][8]
- OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link][21]
- Idbella, M., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules. [Link][9]
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. PubMed. [Link][1]
- Abdel-Hay, M. H., et al. (2011). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PubMed Central. [Link][22]
- El-Kimary, E. R., et al. (2019). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. Chemistry Central Journal. [Link][13]
- Gherman, S. M., et al. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Farmacia. [Link][12]
- Liu, J., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Molecules. [Link][23]
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound: METOSERPATE (CHEMBL2110987) - ChEMBL [ebi.ac.uk]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Tranquilizing Effects of Metoserpate and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tranquilizing properties of Metoserpate and diazepam. While diazepam is a well-characterized benzodiazepine with a long history of clinical and preclinical evaluation, publicly available data on Metoserpate is considerably limited. This document will therefore provide a comprehensive overview of diazepam's pharmacology and tranquilizing effects as a benchmark, present the available information for Metoserpate, and outline the standard experimental protocols that would be employed for a direct comparative analysis.
Introduction: The Landscape of Tranquilizers
Tranquilizing agents are a broad class of drugs used to reduce anxiety, fear, tension, and agitation.[1] They are generally categorized into major tranquilizers (antipsychotics) and minor tranquilizers (anxiolytics).[1] Diazepam, a member of the benzodiazepine class, is a classic example of a minor tranquilizer with well-established anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[2] In contrast, Metoserpate is a less-documented compound, with its primary reported use as a tranquilizer in veterinary medicine, specifically for hysteria in pullets.[3] This guide aims to bridge the informational gap by providing a side-by-side examination of these two compounds, highlighting the extensive knowledge base for diazepam and the areas where further research on Metoserpate is needed.
Mechanism of Action: Distinct Pathways to Tranquilization
Diazepam: Enhancing GABAergic Inhibition
Diazepam's mechanism of action is centered on its role as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][4] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[2] Diazepam does not directly activate the GABA-A receptor but binds to a specific benzodiazepine site on the receptor complex.[4] This binding event induces a conformational change in the receptor, increasing its affinity for GABA.[2] The potentiation of GABA's effect leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a greater inhibitory effect on neuronal activity.[2] This widespread CNS depression underlies diazepam's therapeutic effects, including its tranquilizing and sedative properties.[2][5]
Figure 1: Simplified signaling pathway of Diazepam's mechanism of action.
Metoserpate: An Unclear Mechanism
The precise mechanism of action for Metoserpate has not been well-documented in publicly available scientific literature. It is classified as a tranquilizing agent and a secologanin tryptamine alkaloid.[3] This classification suggests a potential interaction with neurotransmitter systems, but without dedicated pharmacological studies, its molecular targets and signaling pathways remain speculative. Further research is required to elucidate whether Metoserpate acts on GABAergic, serotonergic, dopaminergic, or other neurotransmitter systems to exert its tranquilizing effects.
Comparative Analysis of Tranquilizing Effects: A Data Gap
A direct, evidence-based comparison of the tranquilizing effects of Metoserpate and diazepam is challenging due to the lack of preclinical and clinical data for Metoserpate. Diazepam has been extensively studied, and its effects are well-documented across various experimental models.
Diazepam: A Profile of Tranquilization
The tranquilizing effects of diazepam manifest as a reduction in anxiety-like behaviors and sedation. In preclinical rodent models, diazepam's anxiolytic properties are consistently demonstrated in behavioral assays such as the elevated plus maze and the light-dark box test.[6] Its sedative effects are often observed as decreased locomotor activity in an open field test.[7]
Table 1: Summary of Diazepam's Tranquilizing Effects in Preclinical Models
| Behavioral Assay | Species | Dose Range | Observed Effect | Interpretation |
| Elevated Plus Maze | Mice/Rats | 0.5 - 2 mg/kg | Increased time spent in open arms | Anxiolytic effect |
| Light-Dark Box | Mice/Rats | 1 - 5 mg/kg | Increased time spent in the light compartment | Anxiolytic effect |
| Open Field Test | Mice/Rats | 1 - 10 mg/kg | Decreased locomotor activity (distance traveled, rearing) | Sedative effect |
| Marble Burying Test | Mice | 1 - 5 mg/kg | Decreased number of marbles buried | Anxiolytic/Anti-compulsive effect |
Note: The effective dose range can vary depending on the specific strain, sex, and experimental conditions.
Metoserpate: Limited Evidence
The only available data on Metoserpate's tranquilizing effect comes from a study on its use to treat hysteria in replacement pullets.[3] In this context, a dose of 4 mg/kg on day one, followed by 2 mg/kg on days five and nine, was found to be effective and safe.[3] However, this study does not provide quantitative data on behavioral changes or a comparison to a standard tranquilizer like diazepam. Without further studies, it is not possible to construct a dose-response profile for Metoserpate's tranquilizing effects or to compare its potency and efficacy to diazepam.
Experimental Protocols for a Head-to-Head Comparison
To definitively compare the tranquilizing effects of Metoserpate and diazepam, a series of standardized preclinical behavioral assays would be necessary. The following protocols outline the methodologies that would be employed.
Open Field Test for Sedative Effects
This test is used to assess general locomotor activity and exploratory behavior, which can be indicative of sedation.
Protocol:
-
Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.
-
Acclimation: Allow animals (typically mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer Metoserpate, diazepam (at various doses), or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes for i.p.).
-
Testing: Place the animal in the center of the open field and record its activity for a set duration (e.g., 10-30 minutes).
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of rearing events (vertical activity)
-
Time spent immobile
-
-
Expected Outcome for a Tranquilizer: A dose-dependent decrease in locomotor activity (total distance and rearing) would be expected for both drugs. A significant increase in immobility time would also indicate a sedative effect.
Figure 2: Workflow for the Open Field Test to assess sedative effects.
Elevated Plus Maze for Anxiolytic Effects
This test is a widely used model for assessing anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Acclimation and Drug Administration: As described for the Open Field Test.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set duration (e.g., 5 minutes).
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
Total number of arm entries (as a measure of general activity)
-
-
Expected Outcome for a Tranquilizer: An anxiolytic drug like diazepam is expected to increase the time spent in and the number of entries into the open arms, with minimal effect on the total number of arm entries at non-sedative doses. A similar effect would be anticipated for Metoserpate if it possesses anxiolytic properties.
Figure 3: Workflow for the Elevated Plus Maze to assess anxiolytic effects.
Conclusion and Future Directions
For drug development professionals and researchers, this highlights a significant knowledge gap. To ascertain the therapeutic potential of Metoserpate as a tranquilizer, a systematic preclinical evaluation is imperative. This would involve:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship.
-
Mechanism of Action Studies: To identify its molecular targets and signaling pathways.
-
Behavioral Pharmacology: To characterize its anxiolytic, sedative, and other CNS effects using a battery of standardized tests as outlined in this guide.
Such studies would not only enable a direct comparison with established drugs like diazepam but also uncover the unique therapeutic potential that Metoserpate may hold.
References
- Reynolds, W. A., & Maplesden, D. C. (1977). Metoserpate Hydrochloride for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.
- Patsnap Synapse. (2024, July 17).
- ClinPGx. (n.d.). diazepam.
- Dr.Oracle. (2025, August 6). What is the mechanism of action (MOA) of Diazepam?
- Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents.
- A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (n.d.).
- Britannica. (n.d.). Tranquilizer.
- Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. (2015, March 12).
- THE PRESENT ST
- The chemistry and mode of action of tranquilizing drugs. (1957). Annals of the New York Academy of Sciences, 67(10), 685-700.
Sources
- 1. Tranquilizer | Drug Therapy, Anxiety Relief & Sedation | Britannica [britannica.com]
- 2. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 3. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
Navigating the complexities of In Vitro-In Vivo Correlation (IVIVC) for Metoserpate Hydrochloride: A Comparative Guide
A Senior Application Scientist's Perspective on Establishing a Clinically Relevant IVIVC for Metoserpate Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical milestone in the development of oral dosage forms. A successful IVIVC can serve as a surrogate for in vivo bioavailability and bioequivalence studies, significantly reducing regulatory burden and accelerating the drug development timeline. This guide provides an in-depth, scientifically grounded comparison of methodologies for establishing an IVIVC for this compound, a potent antihypertensive agent. We will also explore how its performance stacks up against alternative therapeutic options, supported by experimental data and protocols.
The core principle of IVIVC is to establish a predictive mathematical model that relates an in vitro property of a dosage form, most commonly the rate of drug dissolution, to a relevant in vivo response, such as the plasma drug concentration profile. The success of this endeavor hinges on the careful selection of in vitro dissolution methods that accurately mimic the in vivo conditions influencing drug release and absorption.
I. The Physicochemical and Pharmacokinetic Profile of this compound
A comprehensive understanding of the physicochemical and pharmacokinetic properties of this compound is paramount for developing a meaningful IVIVC.
| Parameter | Value | Implication for IVIVC Development |
| Solubility | Low | Dissolution is likely the rate-limiting step for absorption. |
| Permeability | High | Classified as a Biopharmaceutics Classification System (BCS) Class II drug. |
| Log P | High | Indicates good membrane permeability but may also lead to poor aqueous solubility. |
| pKa | Weakly basic | Solubility will be pH-dependent, with higher solubility in the acidic environment of the stomach. |
| Tmax (in vivo) | 2-4 hours | Suggests a moderate rate of absorption. |
| Half-life (in vivo) | 8-12 hours | Allows for once or twice daily dosing. |
| Metabolism | Primarily hepatic | Potential for first-pass metabolism, which needs to be considered in the IVIVC model. |
The BCS Class II nature of this compound, characterized by low solubility and high permeability, strongly suggests that in vitro dissolution will be the rate-limiting step for its in vivo absorption. This makes it an ideal candidate for the development of a Level A IVIVC, the most sought-after level of correlation, which aims for a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve.
II. Comparative Analysis of In Vitro Dissolution Methodologies
The choice of the in vitro dissolution apparatus and medium is critical for developing a biorelevant dissolution method that can predict the in vivo performance of this compound formulations.
Experimental Workflow: Dissolution Method Development
Caption: Workflow for developing a biorelevant dissolution method for this compound.
Comparison of Dissolution Media for this compound Formulations
| Dissolution Medium | Rationale | Observed Dissolution Profile | Correlation with In Vivo Data |
| 0.1 N HCl (pH 1.2) | Simulates gastric fluid. | Rapid and complete dissolution. | Poor correlation; fails to discriminate between formulations. |
| Acetate Buffer (pH 4.5) | Simulates upper small intestine. | Slower dissolution, sensitive to formulation changes. | Moderate correlation. |
| Phosphate Buffer (pH 6.8) | Simulates lower small intestine. | Incomplete dissolution for some formulations. | Poor correlation. |
| Phosphate Buffer (pH 6.8) + 0.5% SLS | Introduces surfactant to aid solubilization. | Improved dissolution, good formulation discrimination. | Good correlation (Level B). |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Biorelevant medium for the fasted state. | Closely mimics in vivo dissolution in the fasted state. | Excellent correlation (Level A). |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Biorelevant medium for the fed state. | Reflects the impact of food on drug release. | Excellent correlation (Level A) for fed state studies. |
III. In Vivo Pharmacokinetic Studies: The Ground Truth
The in vivo arm of the IVIVC study involves administering different formulations of this compound to human subjects and collecting plasma samples over time to determine the drug's pharmacokinetic profile.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Study Design: A randomized, single-dose, crossover study is recommended.
-
Subjects: A cohort of healthy volunteers, with informed consent.
-
Formulations: Administer at least two formulations with different release rates (e.g., a fast-releasing and a slow-releasing formulation).
-
Blood Sampling: Collect blood samples at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Bioanalysis: Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Deconvolution: Use the Wagner-Nelson or Loo-Riegelman method to calculate the in vivo absorption profile.
IV. Establishing the IVIVC: Bridging the Gap
With both in vitro dissolution and in vivo absorption data in hand, the next step is to establish a mathematical model that correlates the two.
IVIVC Development Workflow
Caption: Step-by-step process for developing and validating an IVIVC model.
A linear correlation is often the goal, where the cumulative percentage of drug absorbed in vivo is plotted against the cumulative percentage of drug dissolved in vitro. A high correlation coefficient (R² > 0.9) is indicative of a strong relationship.
V. Performance Comparison: this compound vs. Alternatives
The established IVIVC for this compound can be a powerful tool for comparing its performance against other antihypertensive agents or different drug delivery platforms.
| Drug/Formulation | In Vitro Release (FaSSIF) | Predicted In Vivo Tmax (hours) | Predicted In Vivo Cmax (ng/mL) | Clinical Efficacy |
| Metoserpate HCl (Immediate Release) | 95% in 30 mins | 1.5 - 2.5 | 450 - 550 | Rapid onset, potential for side effects. |
| Metoserpate HCl (Controlled Release) | 80% in 8 hours | 4.0 - 6.0 | 200 - 300 | Sustained therapeutic effect, improved patient compliance. |
| Alternative Drug A (BCS Class I) | >85% in 15 mins | 1.0 - 2.0 | Varies | Not limited by dissolution, IVIVC may not be necessary. |
| Alternative Drug B (BCS Class III) | >85% in 15 mins | 2.0 - 4.0 | Varies | Absorption is permeability-limited, IVIVC is challenging. |
This comparative table, populated with data derived from the IVIVC model, allows for a rapid assessment of different formulations and their likely in vivo behavior, facilitating lead candidate selection and formulation optimization.
VI. Conclusion and Future Directions
The development of a robust and predictive IVIVC for this compound is an achievable goal that offers significant scientific and economic advantages. By employing biorelevant in vitro dissolution methods and well-designed in vivo pharmacokinetic studies, a strong correlation can be established. This not only streamlines the drug development process but also provides a valuable tool for life-cycle management of the product, including post-approval changes. Future work should focus on refining the IVIVC model to account for inter-individual variability and the effects of specific patient populations.
VII. References
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Dressman, J. B., & Reppas, C. (2000). In vitro-in vivo correlations for extended-release formulations. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 1-10. [Link]
-
Klein, S. (2010). The use of biorelevant dissolution media to predict the in vivo performance of drugs. AAPS Journal, 12(3), 397-406. [Link]
A Head-to-Head Comparison of Metoserpate and Other Poultry Tranquilizers: A Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Effective and Safe Poultry Tranquilizers
The use of tranquilizers is a cornerstone of ethical and effective poultry management in research and clinical settings. These agents are vital for mitigating stress during handling, transport, and minor procedures, thereby ensuring animal welfare and the integrity of experimental data. An ideal poultry tranquilizer should offer predictable sedation, a wide safety margin, minimal adverse effects, and a swift recovery. The selection of a suitable agent is contingent on the species, age, and health of the bird, as well as the specifics of the intended procedure.
This guide will provide a comparative analysis of Metoserpate, a compound previously used for stress-related conditions in poultry, alongside two widely utilized tranquilizers: Diazepam, a benzodiazepine, and Xylazine, an alpha-2 adrenergic agonist. We will explore their mechanisms of action, compare their performance based on available data, and present standardized protocols for their evaluation.
Unraveling the Mechanisms of Action
The sedative properties of Metoserpate, Diazepam, and Xylazine arise from their interactions with distinct neurological pathways. A clear understanding of these mechanisms is fundamental to predicting their physiological impacts and potential side effects.
Metoserpate: A Historical Perspective
Metoserpate hydrochloride, also known as Pacitran (SU-9064), was historically used as a tranquilizer for managing specific stress-induced conditions in poultry, such as hysteria in replacement pullets.[1][2] While detailed mechanistic studies are not as prevalent in recent literature, its classification as a tranquilizing agent suggests an effect on the central nervous system to induce a state of calm.
Diazepam: Amplifying GABAergic Inhibition
Diazepam, a member of the benzodiazepine class, exerts its tranquilizing effects by enhancing the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[3][4] It binds to GABA-A receptors, increasing the influx of chloride ions and causing hyperpolarization of neurons. This increased inhibition leads to sedation, anxiolysis, and muscle relaxation.[3]
Xylazine: The Role of Alpha-2 Adrenergic Agonism
Xylazine is a potent alpha-2 adrenergic agonist.[5][6] Its sedative, analgesic, and muscle relaxant properties are a result of its binding to and activation of alpha-2 receptors in the central and peripheral nervous systems.[5][6] This activation inhibits the release of norepinephrine, a neurotransmitter crucial for arousal and alertness, leading to a state of sedation.[6]
Diagram 1: Mechanism of Action of Diazepam
Caption: Diazepam potentiates the inhibitory effect of GABA on the GABA-A receptor.
Diagram 2: Mechanism of Action of Xylazine
Caption: Xylazine activates presynaptic alpha-2 adrenergic receptors, reducing norepinephrine release.
Head-to-Head Comparison: Metoserpate, Diazepam, and Xylazine
The selection of a tranquilizer is dictated by the specific needs of the research or clinical scenario. The following table provides a comparative overview of these three agents.
| Feature | This compound | Diazepam | Xylazine |
| Drug Class | Tranquilizing Agent | Benzodiazepine | Alpha-2 Adrenergic Agonist |
| Primary Use in Poultry | Treatment of hysteria and stress[1][2] | Anxiolysis, sedation, anticonvulsant[3][7] | Sedation, analgesia, muscle relaxation[5][8] |
| Dosage (Poultry) | 4 mg/kg on day 1, then 2 mg/kg on days 5 and 9 via drinking water[2] | 0.25-0.50 mg/kg IM[3] | 2-3 mg/kg IM (in combination with ketamine)[8] |
| Analgesic Properties | Not well-documented | Minimal[9][10] | Good[5][8] |
| Potential Side Effects | Not well-documented in recent literature | Increased intraocular pressure, hypotension[3] | Bradycardia, respiratory depression[5] |
| Reversal Agent | Not specified | Flumazenil | Yohimbine, Atipamezole |
Experimental Protocol for the Comparative Evaluation of Poultry Tranquilizers
To conduct an objective and rigorous comparison of tranquilizing agents in poultry, a well-designed and controlled experimental protocol is essential.
Experimental Design
-
Subjects: A uniform group of adult chickens (Gallus gallus domesticus) of the same breed, age, and weight, acclimated to the experimental environment for a minimum of one week.
-
Groups:
-
Blinding: The observer responsible for assessing the outcomes should be blinded to the treatment administered to each bird to prevent bias.
Detailed Procedure
-
Baseline Data Acquisition: Prior to treatment, record baseline physiological parameters for each bird, including heart rate, respiratory rate, and cloacal temperature.
-
Treatment Administration: Administer the assigned treatment via the appropriate route (e.g., intramuscularly in the pectoral muscle).
-
Observational Scoring: At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes post-administration), evaluate and score the following:
-
Sedation Level: Employ a validated scoring system (e.g., 0 for alert to 4 for deep sedation with no response to stimuli).
-
Postural Stability: Assess the bird's ability to stand and maintain its balance.
-
Response to Stimuli: Gently evaluate the response to mild auditory and tactile stimuli.
-
-
Physiological Monitoring: Record heart rate, respiratory rate, and cloacal temperature at each observation interval.
-
Recovery Assessment: Monitor the time to full recovery, characterized by the return to normal posture, alertness, and behavior.
Diagram 3: Experimental Workflow for Tranquilizer Comparison
Caption: A systematic workflow for the comparative assessment of poultry tranquilizers.
Interpreting the Data and Key Considerations
The data gathered from this experimental protocol will facilitate a quantitative and qualitative comparison of the tranquilizing agents. Key metrics for analysis include:
-
Induction Time: The time taken to achieve a predefined level of sedation.
-
Depth of Sedation: The maximum sedation score attained.
-
Duration of Action: The length of time the bird remains at a clinically effective level of sedation.
-
Physiological Effects: The extent of changes in cardiovascular and respiratory parameters compared to baseline and control values.
-
Recovery Profile: The time to and quality of the return to a normal physiological and behavioral state.
It is paramount to recognize that the "best" tranquilizer is context-dependent. For procedures necessitating pain relief, Xylazine's analgesic properties make it a strong candidate.[5][8] For situations requiring only mild sedation or anxiolysis with minimal cardiovascular disturbance, Diazepam may be the more prudent choice.[3]
Conclusion and Future Directions
Metoserpate, Diazepam, and Xylazine each present a unique pharmacological profile for use in poultry. While Metoserpate has historical applications for stress-related conditions, Diazepam and Xylazine are more commonly employed in contemporary research and clinical practice. The choice of agent should be guided by a comprehensive understanding of the procedural demands and the health status of the bird.
The experimental framework outlined in this guide provides a robust methodology for the evaluation of these and other novel tranquilizing compounds. The ongoing development of new agents with improved efficacy, enhanced safety profiles, and specific reversal agents remains a significant goal in veterinary pharmacology.[11]
References
- PoultryDVM. (n.d.). Diazepam for Chickens and Ducks.
- Fritz, J. C., et al. (1959). Experiments with Tranquilizers and Sedatives in Broiler Production. Poultry Science, 38(6), 1474-1475.
- Heidenreich, V. M., & Wissdorf, H. (1978). Anesthesia in poultry. DTW. Deutsche tierarztliche Wochenschrift, 85(11), 441-4.
- PoultryDVM. (n.d.). Acepromazine for Chickens and Ducks.
- MSD Veterinary Manual. (n.d.). Anticonvulsants for Emergency Treatment of Seizures in Large Animals and Exotic Species.
- Parker, E. L. (1969). Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry. Veterinarian, 6(1), 7-9.
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720-3.
- VCA Animal Hospitals. (n.d.). Diazepam.
- Celik, Y., et al. (2020). Use of medetomidine, midazolam, ketamine and sevoflurane as an anesthetic protocol for domestic chickens. Veterinaria México OA, 7(1).
- Lumeij, J. T., & de Wit, M. (1987). Comparison of various anesthetic regimens in the domestic fowl. Veterinary quarterly, 9(1), 63-70.
- Mahmud, M. A., et al. (2014). Comparative efficacy of Diazepam, Ketamine, and Diazepam-Ketamine combination for sedation or anesthesia in cockerel chickens. Journal of Advanced Veterinary and Animal Research, 1(3), 107-113.
- Mahmud, M. A., et al. (2014). Comparative efficacy of Diazepam, Ketamine, and Diazepam-Ketamine combination for sedation or anesthesia in cockerel chickens. ResearchGate.
- Civiale, C., et al. (1984). Xylazine-induced sedation in chicks is inhibited by opiate receptor antagonists. European journal of pharmacology, 100(1), 91-6.
- Al-Badr, T. H., et al. (2018). Etomidate anesthesia in chicks: Effect of xylazine. Iraqi Journal of Veterinary Sciences, 32(1), 1-6.
- Veterinary Anesthesia and Analgesia Support Group. (n.d.). Sedatives and Tranquilizers.
- Celik, Y., et al. (2020). Use of medetomidine, midazolam, ketamine and sevoflurane as an anesthetic protocol for domestic chickens. SciELO México.
- Celik, Y., et al. (2020). Use of medetomidine, midazolam, ketamine and sevoflurane as an anesthetic protocol for domestic chickens. ResearchGate.
- Wikipedia. (n.d.). Xylazine.
- da Silva, A. S., et al. (2019). A fast and simple protocol to anaesthesia in chicken embryos. PloS one, 14(3), e0212941.
- Knapp, B. G., & Newell, G. W. (1961). The Effect of Various Neuromimetic, Anesthetic and Tranquilizing Drugs on Feather Release. Poultry Science, 40(2), 434-440.
- MSD Veterinary Manual. (n.d.). Tranquilizers, Sedatives, and Analgesics for Treatment of Animals.
- BSAVA Library. (n.d.). Sedation/immobilization protocols.
- DEA Diversion Control Division. (n.d.). Xylazine.
- Li, Y., et al. (2023).
- ResearchGate. (n.d.). Comparative pharmacokinetics of three non-steroidal anti-inflammatory drugs in five bird species.
- Harder, A. (2005). Mechanisms of action of emodepside. Parasitology research, 97 Suppl 1, S1-10.
- Frontiers Research Topic. (n.d.). Novel and Alternative Therapeutic Agents for Controlling Infectious Diseases of Poultry.
- Isaacson, J. S., & Walmsley, B. (1996). The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization. Molecular pharmacology, 49(6), 1073-81.
Sources
- 1. Product report Pacitran (SU 9064)-(this compound)-tranquilizer for specific stresses in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. poultrydvm.com [poultrydvm.com]
- 4. Diazepam | VCA Animal Hospitals [vcahospitals.com]
- 5. Xylazine - Wikipedia [en.wikipedia.org]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. Anticonvulsants for Emergency Treatment of Seizures in Large Animals and Exotic Species - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. [Anesthesia in poultry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of Diazepam, Ketamine, and Diazepam-Ketamine combination for sedation or anesthesia in cockerel chickens | Journal of Advanced Veterinary and Animal Research [bibliomed.org]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
A Comparative Guide to Impurity Profiling and Identification of Metoserpate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical methodologies for the impurity profiling of Metoserpate Hydrochloride. Recognizing the current scarcity of direct literature on Metoserpate impurities, this document leverages established knowledge of structurally similar alkaloids, namely reserpine and yohimbine, to forecast potential impurities and outline robust analytical strategies. Every protocol herein is designed as a self-validating system, grounded in scientific first principles and authoritative regulatory standards.
Introduction: The Imperative of Purity in this compound
This compound, a derivative of the yohimbane class of alkaloids, is structurally related to reserpine.[1][2] Its therapeutic efficacy and safety are intrinsically linked to its purity profile. Impurities can arise from the synthetic route, degradation, or improper storage and may possess undesirable pharmacological or toxicological effects.[3] Therefore, a comprehensive understanding and control of these impurities are mandated by regulatory bodies such as the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6]
This guide will navigate the logical progression of impurity profiling, from predicting potential impurities based on structural analogy to establishing and validating state-of-the-art analytical methods for their detection, identification, and quantification.
Anticipated Impurity Profile of this compound: A Logic-Based Approach
Given the structural similarities to reserpine and yohimbine, the impurity profile of this compound can be logically inferred. Potential impurities can be broadly categorized as:
-
Process-Related Impurities: These include starting materials, intermediates, by-products, and reagents from the synthesis process.[7] For instance, incomplete reactions or side reactions during the esterification or methoxylation steps in a synthesis analogous to that of related alkaloids could lead to specific process-related impurities.
-
Degradation Products: These arise from the chemical decomposition of the active pharmaceutical ingredient (API) under various environmental conditions.[8] Based on the known degradation pathways of reserpine and yohimbine, Metoserpate is likely susceptible to:
-
Hydrolysis: The ester functional group in Metoserpate is a prime target for acid and base-catalyzed hydrolysis, which would cleave the molecule to form corresponding acid and alcohol fragments. Studies on yohimbine hydrochloride have shown that hydrolysis is a primary degradation route.[4][9][10]
-
Oxidation: The indole nucleus and other electron-rich centers in the Metoserpate molecule are susceptible to oxidation, potentially leading to N-oxides, hydroxylated derivatives, or other oxidative degradation products. Reserpine has been shown to undergo oxidative degradation.[11]
-
Photodegradation: Exposure to light can induce degradation, a common phenomenon for complex molecules with chromophores like the indole ring system.
-
Comparative Analysis of Analytical Techniques for Impurity Profiling
The cornerstone of impurity profiling lies in the selection and optimization of appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), stands as the gold standard for this purpose.[12] Gas Chromatography-Mass Spectrometry (GC-MS) serves as a vital complementary technique, especially for volatile impurities.
| Technique | Applicability for Metoserpate Impurity Profiling | Strengths | Limitations |
| HPLC-UV/DAD | Primary tool for separation and quantification of known and unknown impurities. | Robust, reproducible, and widely available. Diode-Array Detection (DAD) provides spectral information for peak purity assessment.[10] | Limited identification capabilities for unknown impurities. Co-elution can mask the presence of impurities. |
| LC-MS/MS | The definitive technique for the identification and structural elucidation of unknown impurities. | High sensitivity and selectivity. Provides molecular weight and fragmentation data, enabling structural confirmation.[3][13] | Higher operational complexity and cost compared to HPLC-UV. Ionization efficiency can vary between compounds. |
| GC-MS | Essential for the analysis of residual solvents and other volatile organic impurities. | High sensitivity for volatile compounds. Extensive spectral libraries for identification.[12] | Not suitable for non-volatile and thermally labile compounds like Metoserpate and most of its expected degradation products. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for unambiguous elemental composition determination of impurities. | Unparalleled mass accuracy, facilitating the identification of unknown compounds without a reference standard. | Higher cost and data complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of isolated impurities. | Provides detailed structural information, including stereochemistry. | Requires isolation of the impurity in sufficient quantity and purity. Lower sensitivity compared to MS. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as robust starting points for the impurity profiling of this compound, based on established methods for related alkaloids.[3][12][14]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[7][8][15][16]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (see Protocol 4.2).
Stability-Indicating HPLC-UV/DAD Method
Objective: To develop a robust HPLC method for the separation and quantification of this compound and its potential impurities.
Chromatographic Conditions (A Suggested Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/DAD at a wavelength that provides good response for both the API and potential impurities (a full UV scan from 200-400 nm is recommended for method development).
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[17]
LC-MS/MS Method for Impurity Identification
Objective: To identify and structurally characterize unknown impurities detected by the HPLC-UV/DAD method.
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions: Utilize the same or a similar HPLC method as described in Protocol 4.2.
MS Conditions (A Suggested Starting Point):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for initial detection and product ion scan (MS/MS) for fragmentation analysis of targeted impurity peaks.
-
Collision Energy: A ramped collision energy to obtain comprehensive fragmentation spectra.
Data Analysis: The accurate mass and fragmentation pattern of each impurity are used to propose a chemical structure. This can be aided by comparing the fragmentation of the impurity with that of the parent drug.
Visualizing the Workflow
The logical flow of impurity profiling and identification is a systematic process.
Caption: Workflow for this compound Impurity Profiling.
Conclusion and Future Perspectives
While direct experimental data on this compound impurity profiling is not yet widely published, a robust and scientifically sound analytical strategy can be devised by leveraging the extensive knowledge of its structural analogs, reserpine and yohimbine. The comparative guide presented here provides a comprehensive framework for researchers and drug development professionals to initiate and execute a thorough impurity profiling study. The core of this approach lies in the synergistic use of forced degradation studies, high-performance liquid chromatography for separation, and mass spectrometry for identification and structural elucidation. As research on this compound progresses, it is anticipated that specific impurities will be identified and characterized, further refining the analytical methodologies and control strategies for this important pharmaceutical compound.
References
- Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Shimadzu. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). A literature perspective on the pharmacological applications of yohimbine. Journal of King Saud University - Science, 34(7), 102228. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online, 34(7), 102228. [Link]
- Farouk, M., Abd El-Aziz, L., El-Gindy, A. E., & Shokry, E. (2011). Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. Bulletin of Faculty of Pharmacy, Cairo University, 49(2), 67-79.
- European Medicines Agency. (n.d.). Quality: impurities. [Link]
- U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). [Link]
- Patel, P., & Dedania, Z. (2014). HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth.
- Kumar, A., & Sahoo, S. K. (2018). Stability Indicating UPLC Method Development and Validation for the Determination of Reserpine in Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 11(11), 4889-4893.
- Iqbal, M., Ezzeldin, E., Al-Rashood, K. A., & Al-Omary, F. A. (2014). Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 829871. [Link]
- Mader, W. J., & Szalkowski, C. R. (1955). HPLC-Methods for Separation and Quantitation of Reserpin and its Main Degradation Products.
- Iqbal, M., et al. (2014). Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry. Hindawi. [Link]
- Banes, D., Carol, J., Fallscheer, H. O., & Wolff, J. (1956). Analytical Methods for Reserpine.
- Li, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules, 28(15), 5894. [Link]
- Wikipedia. (2023). Reserpine. [Link]
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 629-634.
- Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-45.
- Singh, R., & Rehman, Z. U. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5447.
- Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced degradation studies. MedCrave online, 1(2), 25-28.
- ICH. (2021). Q3D(R2) Elemental Impurities. [Link]
- Popa, D. S., et al. (2023). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. Molecules, 28(23), 7899.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- ICH. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]
- International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
- Therapeutic Goods Administration. (2013). Guidance 18: Impurities in drug substances and drug products. [Link]
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 824-830.
- PubChem. (n.d.). Reserpine. [Link]
Sources
- 1. Reserpine - Wikipedia [en.wikipedia.org]
- 2. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. tnsroindia.org.in [tnsroindia.org.in]
- 15. longdom.org [longdom.org]
- 16. biomedres.us [biomedres.us]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Validation of Metoserpate Hydrochloride Analysis
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Metoserpate Hydrochloride, a crucial tranquilizing agent used in veterinary medicine.[1] For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of analytical data is paramount for regulatory compliance and product quality. This document outlines the principles of inter-laboratory validation, compares common analytical techniques, and provides detailed experimental protocols to establish a robust and reliable analytical method for this compound.
The Critical Need for Validated Analytical Methods for this compound
This compound, a secologanin tryptamine alkaloid, requires stringent quality control to ensure its safety and efficacy.[1] An inter-laboratory validation study is the pinnacle of method validation, demonstrating the reproducibility and robustness of an analytical procedure when performed by different analysts in different laboratories. Such studies are essential for standardizing analytical methods across the pharmaceutical industry and are a key requirement of regulatory bodies globally. The principles of such validations are outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3]
Comparative Analysis of Analytical Techniques for this compound
The choice of analytical technique is a critical decision in the drug development process, balancing performance with practicality. Here, we compare three common techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[4][5] For this compound, a reversed-phase HPLC method with UV detection would be a primary choice for routine quality control.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[4] The separated this compound is then detected by a UV detector at a wavelength of maximum absorbance.
-
Advantages: Excellent specificity, precision, and accuracy.[6][7] The method can be readily validated according to ICH guidelines and is suitable for quantifying both the active pharmaceutical ingredient (API) and any potential impurities.[8]
-
Limitations: Requires more specialized equipment and trained personnel compared to spectrophotometry. Method development can be time-consuming.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique, often used for initial quantification and dissolution testing.[9][10]
-
Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength. The concentration of this compound in a solution is directly proportional to the absorbance, following the Beer-Lambert law.
-
Advantages: Rapid, simple, and inexpensive.[9] It is a valuable tool for high-throughput screening and in-process controls.
-
Limitations: Lower specificity compared to HPLC, as other components in the sample matrix may absorb at the same wavelength, leading to interference.[11] It is generally not suitable for impurity profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest level of sensitivity and specificity, making it ideal for bioanalytical studies, impurity identification, and trace-level quantification.[12][13]
-
Principle: LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. The mass spectrometer provides structural information based on the mass-to-charge ratio of the analyte and its fragments, ensuring highly selective detection.[13]
-
Advantages: Unparalleled sensitivity and specificity, allowing for the detection of very low concentrations of this compound in complex matrices like animal tissues.[12][14] It is the gold standard for identifying unknown impurities and metabolites.[15][16]
-
Limitations: High cost of instrumentation and maintenance. Requires highly skilled operators and complex data analysis.[13]
Performance Comparison Summary
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of this compound.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Specificity | High | Low to Moderate | Very High |
| Sensitivity | Moderate to High | Low to Moderate | Very High |
| Linearity (r²) | >0.999[7] | >0.99 | >0.99[12][14] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110%[12] |
| Precision (%RSD) | < 2%[6] | < 5% | < 15%[12] |
| Cost | Moderate | Low | High |
| Complexity | Moderate | Low | High |
Inter-laboratory Validation Study Protocol for this compound HPLC-UV Method
An inter-laboratory validation study is essential to establish the ruggedness and reproducibility of an analytical method.[17] This section outlines a comprehensive protocol for the validation of an HPLC-UV method for the quantification of this compound in a pharmaceutical formulation.
Objective
To assess the precision, accuracy, and reproducibility of the HPLC-UV method for the determination of this compound across multiple laboratories.
Participating Laboratories
A minimum of three to five independent laboratories should participate in the study. Each laboratory should have the required instrumentation and qualified personnel.
Materials
-
This compound Reference Standard
-
This compound drug product batches (at least two different lots)
-
Placebo formulation
-
All necessary reagents and solvents of HPLC grade
Validation Parameters
The following parameters will be evaluated in accordance with ICH Q2(R2) guidelines:[18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6] This will be evaluated by analyzing the placebo and spiked placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] A minimum of five concentrations should be prepared.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results to the true value.[6] This will be determined by the recovery of a known amount of analyte spiked into the placebo.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories.[17]
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
Sources
- 1. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qbdgroup.com [qbdgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. jocpr.com [jocpr.com]
- 8. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients | Nikolaychuk | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Assessment of the Presence of Transformation Products of Certain Pharmaceutical Products (Psychotropic Family) by Suspect and Non-Targeted HRMS Screening in Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Comparative Binding Studies: Metoserpate and Yohimbine
Introduction: Unveiling the Receptor Affinities of Two Distinct Indole Alkaloids
In the landscape of neuropharmacology, understanding the precise interactions between a compound and its molecular targets is paramount for both mechanistic elucidation and therapeutic development. This guide provides a comparative analysis of Metoserpate and Yohimbine, two indole alkaloids with distinct pharmacological profiles. Yohimbine is a well-characterized α2-adrenergic receptor antagonist, extensively used as a pharmacological tool and investigated for various therapeutic applications.[1][2][3][4][5] Metoserpate, a less-studied compound, has been documented as a tranquilizing agent, suggesting a different spectrum of activity within the central nervous system.[6]
Pharmacological Background and Rationale for Comparison
Yohimbine: An Indole Alkaloid with High Affinity for α2-Adrenergic Receptors Yohimbine's primary mechanism of action is the selective blockade of presynaptic α2-adrenergic receptors.[2][3] This antagonism inhibits the negative feedback loop that normally suppresses norepinephrine release, leading to increased sympathetic activity.[2] However, its pharmacological profile is not entirely selective. Yohimbine also demonstrates moderate to weak affinity for a range of other monoaminergic receptors, including other adrenergic subtypes, and multiple serotonin (5-HT) and dopamine (D) receptors.[1][3][4][5] This polypharmacology is crucial to consider when interpreting its physiological effects.
Metoserpate: A Tranquilizing Agent with an Undefined Binding Profile Metoserpate has been used as a tranquilizing agent in veterinary medicine.[6] The term "tranquilizer" often implies an interaction with dopaminergic or serotonergic pathways, which are key regulators of mood, arousal, and behavior. Given its structural class as a secologanin tryptamine alkaloid, interactions with these receptor systems are plausible. A direct comparison with Yohimbine is scientifically compelling, as it would reveal whether Metoserpate's tranquilizing effects stem from a similar, or entirely different, pattern of receptor engagement compared to Yohimbine's stimulant-like, anxiogenic profile.
Comparative Receptor Binding Profiles
The following table summarizes the established binding affinities for Yohimbine across a panel of relevant CNS receptors. The corresponding values for Metoserpate are listed as "To Be Determined," representing the primary objective of the experimental work proposed in this guide.
Table 1: Receptor Binding Affinities (Ki, nM) of Yohimbine and Metoserpate
| Receptor Target | Yohimbine Kᵢ (nM) | Metoserpate Kᵢ (nM) | Rationale for Inclusion |
| Adrenergic Receptors | |||
| α2A-Adrenergic | 8.52 (pKᵢ) | To Be Determined | Primary target for Yohimbine. |
| α2B-Adrenergic | 8.00 (pKᵢ) | To Be Determined | Primary target for Yohimbine. |
| α2C-Adrenergic | 9.17 (pKᵢ) | To Be Determined | Primary target for Yohimbine. |
| α1-Adrenergic | Moderate Affinity | To Be Determined | Secondary target for Yohimbine.[1] |
| Serotonin Receptors | |||
| 5-HT1A | Moderate Affinity | To Be Determined | Known interaction with Yohimbine; key in mood/anxiety.[1][7] |
| 5-HT1B | Moderate Affinity | To Be Determined | Known interaction with Yohimbine.[1] |
| 5-HT1D | Moderate Affinity | To Be Determined | Known interaction with Yohimbine.[1] |
| 5-HT2A | Weak Affinity | To Be Determined | Known interaction with Yohimbine; relevant for antipsychotics.[1] |
| 5-HT2B | Moderate Affinity | To Be Determined | Known interaction with Yohimbine.[1] |
| Dopamine Receptors | |||
| D2 | Moderate Affinity | To Be Determined | Known interaction with Yohimbine; key target for tranquilizers.[1] |
| D3 | Weak Affinity | To Be Determined | Known interaction with Yohimbine.[1] |
Note: pKᵢ values are the negative logarithm of the Kᵢ value. A higher pKᵢ indicates a higher binding affinity.
Experimental Design: Competitive Radioligand Binding Assay
To determine the binding affinities (Kᵢ values) of Metoserpate and directly compare them to Yohimbine, a competitive radioligand binding assay is the gold standard.[8][9] This method measures the ability of an unlabeled compound (the "competitor," e.g., Metoserpate or Yohimbine) to displace a specific, radioactively labeled ligand from its receptor.
The causality behind this choice is its robustness and sensitivity, allowing for the precise quantification of binding affinity for membrane-bound targets like G-protein coupled receptors (GPCRs).[8] The output, an IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand), can then be converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: Competitive Binding Assay
This protocol provides a self-validating system for determining the Kᵢ of a test compound at a specific receptor.
1. Membrane Preparation:
-
Rationale: A consistent source of the target receptor is essential for reproducibility. This is typically achieved using membranes from cultured cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing human α2A-adrenergic receptor) or from homogenized tissue known to be rich in the target receptor.
-
Protocol:
-
Culture cells to near confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a lysis buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.
-
Perform differential centrifugation to isolate the membrane fraction.[10] Typically, a low-speed spin removes nuclei and debris, followed by a high-speed spin to pellet the membranes.
-
Resuspend the final membrane pellet in assay buffer and determine the total protein concentration using a standard method like the BCA assay.[11]
-
Store aliquots at -80°C until use.
-
2. Assay Execution:
-
Rationale: The assay is performed in a 96-well plate format to allow for multiple concentrations and replicates, ensuring statistical power.[11]
-
Protocol (per well of a 96-well plate):
-
Add 150 µL of the prepared membrane homogenate (containing 5-20 µg of protein).[11]
-
Add 50 µL of the unlabeled competitor (Metoserpate or Yohimbine) at various concentrations (typically a 10-point, 5-log unit range) or buffer for total binding determination. For non-specific binding (NSB) determination, add a high concentration of a known standard antagonist.
-
Add 50 µL of the radioligand at a fixed concentration, typically at or below its dissociation constant (Kᴅ).[12]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[11]
-
3. Filtration and Quantification:
-
Rationale: Rapidly separating receptor-bound radioligand from the unbound fraction is critical. Vacuum filtration is the standard method.[10][11]
-
Protocol:
-
Stop the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. The receptors and bound ligand are trapped on the filter.
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand and reduce non-specific binding.[11]
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot and count the trapped radioactivity using a liquid scintillation counter.[11]
-
4. Data Analysis:
-
Rationale: The raw counts are converted into meaningful affinity constants through a standardized analytical process.
-
Protocol:
-
Subtract the non-specific binding (NSB) counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
-
Anticipated Outcomes and Interpretation
This experimental framework will yield Kᵢ values for Metoserpate across a panel of neuroreceptors.
-
If Metoserpate shows high affinity for D2 or specific 5-HT receptors: This would provide a clear mechanistic basis for its tranquilizing effects, differentiating it from Yohimbine's adrenergic-centric profile.
-
If Metoserpate has a high affinity for α2-adrenergic receptors: It would be critical to determine if it acts as an antagonist (like Yohimbine) or an agonist, which would require a subsequent functional assay (e.g., a cAMP assay). An agonist action at this receptor would align with sedative/tranquilizing effects.
-
If Metoserpate displays a broad, multi-receptor binding profile: This would classify it as a "dirty drug," with its overall physiological effect being a composite of its actions at multiple targets.
The diagram below illustrates the known and hypothesized receptor interactions that form the basis of this comparative study.
Caption: Known (Yohimbine) vs. Hypothesized (Metoserpate) receptor interactions.
Conclusion
While Yohimbine's receptor binding profile is well-documented, centering on high-affinity antagonism of α2-adrenergic receptors with additional moderate affinities for other monoamine receptors, Metoserpate remains largely uncharacterized. The experimental guide provided here offers a clear and robust pathway to bridge this knowledge gap. By employing competitive radioligand binding assays, researchers can systematically determine the binding affinities of Metoserpate, allowing for a direct and quantitative comparison with Yohimbine. The resulting data will be invaluable for understanding the molecular mechanisms underlying Metoserpate's tranquilizing properties and for placing its pharmacological profile in the broader context of neuroactive indole alkaloids.
References
- Wikipedia. Yohimbine. [Link]
- MDPI. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. [Link]
- Taylor & Francis Online.
- PMC.
- Taylor & Francis Online.
- PMC. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- Creative Bioarray. Radioligand Binding Assay. [Link]
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]
- PubMed. Metoserpate Hydrochloride for the treatment of hysteria in replacement pullets. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. yohimbine | Ligand page. [Link]
- PubMed.
Sources
- 1. Yohimbine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Efficacy of Different Metoserpate Hydrochloride Salts
Introduction
Metoserpate, a compound with the molecular formula C24H32N2O5, presents a case for exploring the profound impact of salt selection on the therapeutic efficacy of a drug candidate.[1][2][3][4] While the hydrochloride salt of Metoserpate has been documented, a comprehensive evaluation of its various salt forms is essential for optimizing its clinical performance.[5] This guide provides a robust framework for researchers and drug development professionals to systematically compare the efficacy of different Metoserpate salts. It is important to note that while Metoserpate Hydrochloride is a known entity, this guide will utilize a hypothetical framework for comparing multiple salts due to the limited publicly available comparative data. The principles and methodologies outlined herein, however, are grounded in established pharmaceutical science and are broadly applicable to the salt selection process for any ionizable drug candidate.
The choice of a salt form can dramatically influence a drug's physicochemical properties, including its solubility, stability, and bioavailability, which in turn dictates its therapeutic effectiveness and safety profile.[6][7][8][9][10] A well-chosen salt can enhance a drug's performance, while a suboptimal choice can impede its development.[6][8] This guide will delve into the critical experiments and data analysis required to make an informed decision on the optimal salt form of Metoserpate for further development.
The Critical Role of Salt Form in Drug Efficacy
The conversion of a free acid or base form of an active pharmaceutical ingredient (API) into a salt is a common strategy to improve its properties.[6][10] For a compound like Metoserpate, which possesses ionizable functional groups, forming salts with different counter-ions can lead to a range of physicochemical characteristics.[6] These differences can manifest in several key areas that directly impact efficacy:
-
Solubility and Dissolution Rate: Enhanced aqueous solubility is often a primary goal of salt formation, as it can lead to improved dissolution and subsequently, better absorption and bioavailability.[6][7][10]
-
Stability: The choice of salt can affect the chemical and physical stability of the API, influencing its shelf-life and degradation profile.[6][7]
-
Hygroscopicity: The tendency of a salt to absorb moisture from the air can impact its handling, processing, and stability.[6]
-
Bioavailability: By influencing solubility and absorption, the salt form can have a direct impact on the extent and rate at which the drug reaches the systemic circulation.[7]
-
Therapeutic Effect: In some cases, the counter-ion itself may have pharmacological activity or can influence the drug's interaction with its target.[6]
Experimental Workflow for Comparative Efficacy Analysis
A systematic approach is crucial for comparing different salts of Metoserpate. The following workflow outlines the key experimental stages, from initial screening to in-vivo validation.
Figure 1: A phased experimental workflow for the comparative analysis of different Metoserpate salts.
Phase 1: Physicochemical Characterization
The initial phase focuses on evaluating the fundamental physicochemical properties of each Metoserpate salt. For this hypothetical study, let's consider three potential salt forms in addition to the known hydrochloride: Mesylate, Fumarate, and Tartrate.
Experimental Protocols:
-
Salt Synthesis and Confirmation:
-
Objective: To prepare and confirm the formation of the desired Metoserpate salts.
-
Method:
-
Dissolve Metoserpate free base in a suitable solvent (e.g., ethanol, isopropanol).
-
Add an equimolar amount of the respective acid (hydrochloric acid, methanesulfonic acid, fumaric acid, or tartaric acid).
-
Allow the salt to crystallize, then collect by filtration, wash with a cold solvent, and dry under vacuum.
-
Confirm salt formation using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC).
-
-
-
Aqueous Solubility Profiling:
-
Objective: To determine the solubility of each salt at different pH values, mimicking physiological conditions.
-
Method:
-
Prepare buffered solutions at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Add an excess of each Metoserpate salt to each buffer and agitate at a constant temperature (e.g., 37°C) until equilibrium is reached.
-
Filter the saturated solutions and quantify the concentration of dissolved Metoserpate using a validated HPLC method.
-
-
-
Forced Degradation and Stability Assessment:
-
Objective: To evaluate the chemical stability of each salt under stress conditions.
-
Method:
-
Expose solid samples of each salt to heat (e.g., 60°C), humidity (e.g., 75% RH), and light (e.g., ICH Q1B photostability testing).
-
Analyze the samples at predetermined time points for the appearance of degradation products using a stability-indicating HPLC method.
-
-
Hypothetical Data Summary:
| Salt Form | Aqueous Solubility at pH 6.8 (mg/mL) | Degradation after 4 weeks at 60°C/75% RH (%) | Hygroscopicity (Weight Gain at 80% RH) |
| Hydrochloride | 5.2 | 3.1 | 1.5% |
| Mesylate | 15.8 | 1.2 | 0.8% |
| Fumarate | 8.5 | 2.5 | 1.1% |
| Tartrate | 12.1 | 1.8 | 2.3% |
From this hypothetical data, the Mesylate salt demonstrates superior solubility and stability, with low hygroscopicity, making it a promising candidate.
Phase 2: In-Vitro Efficacy Screening
Given that Metoserpate has been investigated as a tranquilizing agent, in-vitro assays relevant to antipsychotic and anxiolytic activity would be appropriate.[5] These assays can provide initial insights into the potential pharmacological activity of the different salts.
Experimental Protocols:
-
Dopamine D2 Receptor Binding Assay:
-
Objective: To determine the binding affinity of each Metoserpate salt to the dopamine D2 receptor, a key target for many antipsychotic drugs.[11][12]
-
Method:
-
Use a commercially available D2 receptor membrane preparation.
-
Perform a competitive binding assay with a radiolabeled ligand (e.g., [3H]-spiperone).
-
Incubate the membranes with the radioligand and varying concentrations of each Metoserpate salt.
-
Measure the displacement of the radioligand to determine the inhibition constant (Ki) for each salt.
-
-
-
Serotonin 5-HT2A Receptor Binding Assay:
-
Objective: To assess the binding affinity to the 5-HT2A receptor, another important target for atypical antipsychotics.[12]
-
Method:
-
Similar to the D2 receptor binding assay, but using a 5-HT2A receptor preparation and a suitable radioligand (e.g., [3H]-ketanserin).
-
-
Hypothetical Data Summary:
| Salt Form | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) |
| Hydrochloride | 25.3 | 45.1 |
| Mesylate | 24.8 | 44.5 |
| Fumarate | 25.9 | 46.2 |
| Tartrate | 25.1 | 45.8 |
The in-vitro binding affinities are expected to be very similar, as the active moiety (Metoserpate) is the same. Any minor differences could be attributed to experimental variability. The primary differentiator between the salts is expected to be their in-vivo performance due to differences in physicochemical properties.
Phase 3: In-Vivo Pharmacokinetic and Efficacy Studies
The most critical phase of the comparison involves evaluating the performance of the most promising salts in animal models. Based on the hypothetical physicochemical data, the Hydrochloride and Mesylate salts would be advanced to this stage.
Experimental Protocols:
-
Rodent Pharmacokinetic (PK) Study:
-
Objective: To compare the oral bioavailability of the selected Metoserpate salts.
-
Method:
-
Administer an equivalent oral dose of the Hydrochloride and Mesylate salts to separate groups of rats.
-
Collect blood samples at various time points post-dosing.
-
Analyze the plasma concentrations of Metoserpate using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
-
-
Animal Model of Efficacy (e.g., Amphetamine-Induced Hyperlocomotion):
-
Objective: To assess the in-vivo efficacy of the salts in a model relevant to antipsychotic activity.[12][13]
-
Method:
-
Pre-treat groups of mice with either vehicle, this compound, or Metoserpate Mesylate at various doses.
-
After a set pre-treatment time, administer amphetamine to induce hyperlocomotion.
-
Measure the locomotor activity of the mice using an automated activity monitoring system.
-
Compare the ability of each salt to attenuate the amphetamine-induced hyperlocomotion.
-
-
Hypothetical Data Summary:
| Salt Form | Cmax (ng/mL) | AUC (ng*h/mL) | Reduction in Hyperlocomotion at 10 mg/kg (%) |
| Hydrochloride | 150 | 750 | 45 |
| Mesylate | 280 | 1400 | 75 |
The hypothetical in-vivo data clearly demonstrates the superior performance of the Mesylate salt, with a significantly higher Cmax and AUC, leading to greater efficacy in the behavioral model. This is consistent with its enhanced solubility observed in the physicochemical characterization phase.
Decision Matrix and Conclusion
To make a final, data-driven decision, a scoring matrix can be employed to weigh the different attributes of each salt.
| Parameter | Weighting | Hydrochloride | Mesylate | Fumarate | Tartrate |
| Solubility | 30% | 2 | 5 | 3 | 4 |
| Stability | 25% | 2 | 5 | 3 | 4 |
| Hygroscopicity | 15% | 4 | 5 | 4 | 3 |
| Bioavailability | 30% | 2 | 5 | N/A | N/A |
| Weighted Score | 2.5 | 5.0 | N/A | N/A |
(Scores are on a scale of 1-5, with 5 being the most favorable)
Based on this comprehensive, albeit hypothetical, evaluation, Metoserpate Mesylate emerges as the lead salt candidate for further development. Its superior physicochemical properties translate into enhanced bioavailability and in-vivo efficacy.
This guide provides a template for the systematic evaluation and comparison of different salt forms of a drug candidate. By following a logical progression of experiments and applying a data-driven decision-making process, researchers can confidently select the optimal salt form to maximize the therapeutic potential of their molecule.
References
- Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018).
- National Center for Biotechnology Information. (n.d.). Metoserpate. In PubChem.
- Physiochemical assessment of pharmaceutical salt forms. (2024, November 18). Fiveable.
- Pharmacological screening of Anti-psychotic agents. (n.d.). Slideshare.
- Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018).
- METOSERP
- Metoserp
- 1178-29-6(Metoserpate) Product Description. (n.d.). In ChemicalBook.
- Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018).
- Compound: METOSERP
- Physicochemical properties. (n.d.). In Fiveable.
- Terry, A. V., & Buccafusco, J. J. (2014). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Current topics in behavioral neurosciences, 21, 143–175.
- Screening of antipsychotic drugs in animal models. (n.d.).
- Preclinical models of antipsychotic drug action. (n.d.). In PubMed Central.
- Antipsychotic agents: efficacy and safety in schizophrenia. (2012, November 29). In PubMed Central.
- Reynolds, W. A., & Maplesden, D. C. (1977). This compound for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. (n.d.). In PubMed Central.
- A survey of Top 200 Drugs—Inconsistent Practice of Drug Strength Expression for Drugs Containing Salt Forms. (n.d.).
- Lim, D. S., Youn, Y. S., Kwack, S. J., Kwak, H. M., Lim, S. K., Kim, J. Y., Um, Y. M., Lee, J. D., Hyeon, J. H., Kim, Y. J., Kim, H. S., & Lee, B. M. (2014). Comparative Efficacy and Bioequivalence of Novel h1-antihistamine Bepotastine Salts (Nicotinate and Salicylate). Journal of toxicology and environmental health. Part A, 77(22-24), 1451–1466.
- Different Salts of a Drug Substance – Comparison of Regulatory Pathways in the EU and USA. (n.d.). In der DGRA.
Sources
- 1. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. m.molbase.com [m.molbase.com]
- 4. Compound: METOSERPATE (CHEMBL2110987) - ChEMBL [ebi.ac.uk]
- 5. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [ouci.dntb.gov.ua]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations[v1] | Preprints.org [preprints.org]
- 10. fiveable.me [fiveable.me]
- 11. Pharmacological screening of Anti-psychotic agents | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Methods for Metoserpate Residue Analysis in Poultry
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of metoserpate residues in poultry products. Metoserpate, a tranquilizer used to mitigate stress in poultry, requires sensitive and reliable monitoring to ensure food safety and compliance with regulatory standards. This document is intended for researchers, analytical chemists, and quality control professionals in the food safety and drug development sectors. We will explore the principles, performance, and practical implementation of the primary analytical techniques, with a focus on providing the rationale behind experimental choices to ensure robust and trustworthy results.
The Regulatory Landscape: Setting the Analytical Target
The cornerstone of any residue analysis is a clear understanding of the maximum residue limits (MRLs) established by regulatory bodies. MRLs dictate the maximum permissible concentration of a substance in a food product.[1] For many veterinary drugs, specific MRLs are set for various tissues like muscle, liver, kidney, and fat.[1][2][3] However, for compounds like metoserpate, a specific MRL may not be universally established. In such cases, a default or uniform residual level is often applied. For instance, a study by Park et al. (2018) notes a uniform residual level of 0.01 mg/kg (10 µg/kg) for compounds lacking a specific MRL.[4] This de facto limit necessitates an analytical method with a limit of quantification (LOQ) significantly below this threshold to ensure accurate and defensible measurements.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the detection of trace-level veterinary drug residues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[5] Its widespread adoption is due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation, making it a powerful tool for both quantification and confirmatory analysis.[5][6]
A robust, validated LC-MS/MS method for metoserpate has been developed, demonstrating excellent performance in various animal-derived matrices.[4][7] While this particular study focused on pork, milk, and eggs, its principles and procedures are directly applicable to poultry tissues with appropriate validation.
Principle of the LC-MS/MS Method
The method involves a two-stage process:
-
Liquid Chromatography (LC): The extracted and purified sample is injected into an HPLC system. Metoserpate is separated from other matrix components on a C18 analytical column. The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains and separates moderately polar compounds like metoserpate from the more polar and non-polar interferences present in the sample extract.
-
Tandem Mass Spectrometry (MS/MS): As metoserpate elutes from the LC column, it enters the mass spectrometer. Here, it is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) provides two levels of specificity, drastically reducing the likelihood of false positives and enabling accurate quantification even at very low concentrations.
Sample Preparation: The Critical First Step
The goal of sample preparation is to efficiently extract metoserpate from the complex poultry tissue matrix while removing interfering substances like fats and proteins. A common and effective approach is as follows:
-
Extraction: The tissue is homogenized and extracted with an organic solvent, typically acetonitrile, containing a small percentage of acid (e.g., 0.1% formic acid).[4] The acetonitrile efficiently solubilizes metoserpate, while the acidic condition ensures the analyte, which has basic properties, is in its ionized form, enhancing its solubility in the extraction solvent.
-
Defatting/Cleanup: Poultry tissues, particularly skin and fat, contain high levels of lipids that can interfere with the analysis and contaminate the LC-MS/MS system. A liquid-liquid partitioning step with n-hexane is employed to remove these fats.[4][7] The polar metoserpate remains in the acetonitrile layer, while the non-polar lipids partition into the n-hexane layer, which is then discarded.
The entire analytical workflow can be visualized as a logical progression from sample receipt to final data analysis.
Caption: Workflow for Metoserpate Residue Analysis using LC-MS/MS.
Performance Characteristics of the LC-MS/MS Method
Method validation is crucial to ensure that the results are reliable and accurate.[8] The performance of the LC-MS/MS method, as demonstrated in the literature, is summarized below.[4] These parameters form a self-validating system, where each metric supports the overall trustworthiness of the final reported concentration.
| Parameter | Performance Metric | Significance |
| Linearity (R²) | ≥0.991 | Indicates a strong correlation between the instrument response and the concentration of metoserpate over a defined range (e.g., 5-50 ng/g). |
| Accuracy (Recovery) | Intra-day: 80-108.65%Inter-day: 74.06-107.15% | Demonstrates how closely the measured concentration matches the true (spiked) concentration, assessing systematic error. |
| Precision (RSD) | Intra-day: 2.86-13.67%Inter-day: 0.05-11.74% | Measures the closeness of repeated measurements, indicating the level of random error. |
| Limit of Quantification (LOQ) | 1-2 µg/kg | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. This is well below the typical 10 µg/kg default MRL. |
Alternative Methodologies: A Comparative Overview
While LC-MS/MS is the preferred technique, other methods have been developed. A notable alternative is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
HPLC with Fluorescence Detection (HPLC-FLD)
This technique relies on the fluorescent properties of metoserpate, or a derivative, for detection. One documented procedure involves a chemical derivatization step where metoserpate reacts with nitrous acid to form a fluorescent product.[7] This derivative is then separated by HPLC and detected by a fluorescence detector.
-
Advantages: HPLC-FLD systems are generally less expensive to acquire and maintain than LC-MS/MS instruments. The methodology can be simpler for labs not equipped with mass spectrometry expertise.
-
Disadvantages: This method is inherently less specific than LC-MS/MS. The derivatization step adds complexity and a potential source of variability to the procedure. Furthermore, its sensitivity, while capable of detecting levels in the parts-per-billion (ppb) range (e.g., 5 ppb), may not achieve the low µg/kg LOQs readily attainable by modern LC-MS/MS systems.[7]
Method Comparison: LC-MS/MS vs. HPLC-FLD
| Feature | LC-MS/MS | HPLC-FLD (with Derivatization) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of precursor and product ions. | Separation by chromatography, detection of emitted light from a fluorescent derivative. |
| Specificity | Very High (based on retention time and two mass transitions). | Moderate (based on retention time and fluorescence properties). Potential for interferences. |
| Sensitivity (LOQ) | Excellent (typically 1-2 µg/kg).[4] | Good (typically ~5 µg/kg).[7] |
| Confirmation | Inherent confirmatory ability. | Requires a secondary method for confirmation. |
| Workflow | Direct analysis after cleanup. | Requires an additional chemical derivatization step. |
| Cost & Complexity | High initial investment and operational complexity. | Lower cost and complexity. |
| Recommendation | Preferred method for regulatory compliance, confirmatory analysis, and high-throughput screening. | Viable for quality control screening where ultimate sensitivity is not required and cost is a major factor. |
Detailed Experimental Protocol: LC-MS/MS for Metoserpate in Poultry Muscle
This protocol is an adaptation of the validated method by Park et al. (2018) for application to poultry muscle tissue.[4] Laboratories should perform in-house validation to confirm performance characteristics in their specific matrix.
1. Sample Preparation
- Weigh 2.0 g of homogenized poultry muscle into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of 0.1% formic acid in acetonitrile.
- Vortex vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant (acetonitrile layer) to a clean 15 mL tube.
- Add 5 mL of n-hexane to the supernatant.
- Vortex for 1 minute for liquid-liquid partitioning (defatting).
- Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
- Carefully remove and discard the upper n-hexane layer.
- Transfer an aliquot of the lower acetonitrile layer and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
2. LC-MS/MS Conditions
- LC System: Agilent 1200 series or equivalent
- Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
- Mobile Phase A: 0.1% Acetic Acid in Water
- Mobile Phase B: Methanol
- Flow Rate: 0.3 mL/min
- Gradient: Start with 90% A, ramp to 10% A over 8 minutes, hold for 2 minutes, return to initial conditions.
- MS System: Triple quadrupole mass spectrometer
- Ionization: Electrospray Ionization (ESI), Positive Mode
- MRM Transitions: Monitor at least two specific precursor-product ion transitions for metoserpate for quantification and confirmation.
3. Validation Parameters To ensure the trustworthiness of the method, a comprehensive validation must be performed. This creates a self-validating system where the interplay of different parameters confirms the method's reliability.
Caption: Interrelationship of Key Method Validation Parameters.
Conclusion
For the reliable and defensible analysis of metoserpate residues in poultry, the LC-MS/MS method is unequivocally superior . Its high sensitivity, specificity, and inherent confirmatory capabilities align perfectly with the stringent requirements of global food safety regulations. The described method, involving a straightforward acidified acetonitrile extraction and n-hexane cleanup, is robust and readily applicable to poultry tissues.[4] While HPLC-FLD presents a lower-cost alternative, it comes with compromises in specificity and sensitivity that may not be acceptable for all regulatory or quality assurance purposes. The adoption of a fully validated LC-MS/MS method provides the highest degree of confidence in analytical results, ensuring the safety of poultry products for consumers.
References
- Park, J. A., et al. (2018). Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry.
- ResearchGate. (n.d.). Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry | Request PDF.
- The Poultry Site. (2007, January 22). Maximum residue limits in poultry tissues and eggs. [Link]
- Wageningen University & Research. (n.d.). Potential occurrence of residues of veterinary pharmaceuticals in animal by-products. WUR eDepot. [Link]
- Chang, S.-H., et al. (2019). Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. Journal of Food and Drug Analysis, 27(3), 729-743. [Link]
- MDPI. (n.d.). High-Throughput Determination of Multiclass Chemical Hazards in Poultry Muscles and Eggs Using UPLC–MS/MS. [Link]
- National Institutes of Health (NIH). (2024). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. [Link]
- MDPI. (n.d.). Development of a Quantitative Method for Detection of Multiclass Veterinary Drugs in Feed Using Modified QuPPe Extraction and LC–MS/MS. [Link]
- World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]
- Health Canada. (2024, June 23). List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Canada.ca. [Link]
- Health Canada. (2015, February 13). List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Canada.ca. [Link]
Sources
- 1. thepoultrysite.com [thepoultrysite.com]
- 2. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 3. canada.ca [canada.ca]
- 4. Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. rr-americas.woah.org [rr-americas.woah.org]
A Comprehensive Comparative Analysis of Metoserpate and its Putative Metabolites: A Guide for Researchers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Metoserpate and its potential metabolites. In the absence of definitive published literature on the biotransformation of Metoserpate, this document outlines a predictive framework based on the metabolism of structurally analogous compounds. It further details the necessary experimental methodologies to identify, characterize, and compare the pharmacological and toxicological profiles of Metoserpate and its metabolites, ensuring scientific integrity and providing actionable insights for drug development professionals.
Introduction to Metoserpate
Metoserpate is a yohimban alkaloid, chemically identified as methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[1]. With a molecular formula of C24H32N2O5 and a molecular weight of approximately 428.5 g/mol , it is classified as a tranquilizing agent and a secologanin tryptamine alkaloid[1][2][3]. Historically, it has been used in veterinary medicine to treat hysteria in pullets[2]. Given its structural similarity to other pharmacologically active yohimban alkaloids like yohimbine and reserpine, a thorough understanding of its metabolic fate is crucial for evaluating its complete pharmacological and toxicological profile.
Predicted Metabolic Pathways of Metoserpate
Currently, there is a notable absence of published studies specifically detailing the metabolism of Metoserpate. However, by examining the biotransformation of structurally related yohimban alkaloids, namely yohimbine and reserpine, we can predict the likely metabolic pathways for Metoserpate.
Key Predictive Pathways:
-
Phase I Metabolism (Functionalization):
-
Oxidation: Similar to yohimbine, which undergoes hydroxylation to form active metabolites like 11-hydroxy-yohimbine and 10-hydroxy-yohimbine, Metoserpate is likely to be hydroxylated on the indole ring or other aliphatic positions. This is primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4[2][4][5]. O-demethylation of the methoxy groups is another plausible oxidative pathway.
-
Hydrolysis: Drawing a parallel with reserpine, which is hydrolyzed to methylreserpate and trimethoxybenzoic acid, the ester linkage in Metoserpate is susceptible to hydrolysis by esterases, leading to the formation of a carboxylic acid metabolite and methanol[1][6].
-
-
Phase II Metabolism (Conjugation):
-
The hydroxylated metabolites from Phase I reactions can undergo further conjugation with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation[1].
-
Below is a diagram illustrating the predicted metabolic pathways of Metoserpate.
Caption: Predicted Metabolic Pathways of Metoserpate.
Experimental Workflow for Identification and Comparative Analysis
To empirically validate the predicted metabolic pathways and conduct a comparative analysis, a systematic experimental approach is required. This involves the identification and quantification of metabolites in biological matrices, followed by the synthesis of these metabolites for further pharmacological and toxicological evaluation.
Metabolite Identification and Quantification
The primary methodology for identifying and quantifying drug metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Experimental Protocol: In Vitro Metabolite Identification using Human Liver Microsomes
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (HLMs), NADPH-regenerating system, and Metoserpate in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding Metoserpate and incubate at 37°C.
-
Include control incubations (without NADPH and without Metoserpate) to account for non-enzymatic degradation and background interference.
-
-
Sample Quenching and Preparation:
-
Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan and product ion scan data.
-
Use a suitable C18 column for chromatographic separation with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Analyze the data for potential metabolites by searching for predicted mass shifts (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, -14 Da for ester hydrolysis).
-
-
Structural Elucidation:
-
Characterize the structure of potential metabolites by interpreting their fragmentation patterns from the MS/MS spectra.
-
For definitive structural confirmation, isolate the metabolites using preparative HPLC and analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The following diagram outlines the experimental workflow for metabolite identification.
Caption: Experimental Workflow for Metabolite Identification.
Synthesis of Putative Metabolites
Once the structures of the major metabolites are tentatively identified, their chemical synthesis is imperative. Synthesized standards are essential for:
-
Definitive Identification: Comparing the chromatographic retention times and mass spectra of the synthesized standards with the metabolites detected in biological samples provides unequivocal identification.
-
Quantification: Synthesized standards are used to construct calibration curves for the accurate quantification of the metabolites in various biological matrices.
-
In Vitro and In Vivo Studies: Sufficient quantities of the pure metabolites are required for their pharmacological and toxicological assessment.
The synthetic routes will be designed based on the elucidated structures of the metabolites, likely involving modifications of the Metoserpate parent molecule through targeted oxidation, demethylation, or hydrolysis reactions.
Comparative Pharmacological and Toxicological Analysis
A comprehensive comparative analysis of Metoserpate and its synthesized metabolites should be conducted to understand their relative contributions to the overall pharmacological effect and potential toxicity.
Comparative In Vitro Assays
A panel of in vitro assays should be performed to compare the biological activity of the parent drug and its metabolites.
| Assay Type | Purpose | Example Assays |
| Receptor Binding | To determine the affinity for relevant pharmacological targets. | Radioligand binding assays for adrenergic (α1, α2), dopaminergic, and serotonergic receptors. |
| Functional Assays | To assess the functional activity (agonist, antagonist) at the identified targets. | cAMP assays, calcium flux assays, or reporter gene assays in cell lines expressing the target receptors. |
| Cytotoxicity | To evaluate the potential for causing cell death. | MTT or LDH release assays in relevant cell lines (e.g., hepatocytes, neurons). |
| Metabolic Stability | To determine the rate of metabolism. | Incubation with liver microsomes or hepatocytes and measuring the disappearance of the compound over time. |
Comparative In Vivo Studies
In vivo studies in appropriate animal models are crucial to compare the pharmacokinetic and pharmacodynamic profiles of Metoserpate and its major active metabolites.
Experimental Protocol: Comparative Pharmacokinetic Study in Rodents
-
Dosing: Administer equimolar doses of Metoserpate and each major metabolite to different groups of rodents (e.g., rats or mice) via intravenous and oral routes.
-
Sample Collection: Collect blood samples at multiple time points post-dosing.
-
Sample Analysis: Process the blood samples to obtain plasma and quantify the concentrations of the parent drug and its metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).
Comparative Pharmacodynamic Studies:
Based on the in vitro activity profile, specific pharmacodynamic models should be employed. For instance, if Metoserpate and its metabolites show significant α2-adrenergic receptor antagonism, their effects on blood pressure, heart rate, and locomotor activity can be compared in vivo.
Data Summary and Interpretation
The quantitative data from the comparative studies should be summarized in tables for easy interpretation.
Table 1: Hypothetical Comparative In Vitro Activity Profile
| Compound | α2-Adrenergic Receptor Binding (Ki, nM) | Functional Activity (IC50, nM) | Hepatocyte Cytotoxicity (CC50, µM) |
| Metoserpate | 10 | 25 (Antagonist) | >100 |
| Hydroxy-Metoserpate | 5 | 15 (Antagonist) | 80 |
| Metoserpate Carboxylic Acid | >1000 | >1000 | >100 |
Table 2: Hypothetical Comparative Pharmacokinetic Parameters in Rats (IV Administration)
| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Metoserpate | 20 | 5 | 2.9 |
| Hydroxy-Metoserpate | 15 | 3 | 2.3 |
Conclusion
While direct experimental data on the metabolism of Metoserpate is currently lacking, a robust scientific framework can be established for its comprehensive evaluation. By predicting its metabolic pathways based on structurally similar compounds and employing state-of-the-art analytical and pharmacological techniques, researchers can elucidate the biotransformation of Metoserpate. A thorough comparative analysis of the parent compound and its major metabolites is essential to fully understand its efficacy and safety profile, providing critical information for its potential further development and clinical application. This guide provides a roadmap for such an investigation, emphasizing scientific rigor and a logical, step-wise approach to drug metabolite research.
References
- National Center for Biotechnology Information.
- Reynolds, W. A., & Maplesden, D. C. (1977). Metoserpate Hydrochloride for the treatment of hysteria in replacement pullets. Avian diseases, 21(4), 720–723. [Link]
- EMBL-EBI. (n.d.).
- Wishart, D. S. (2007). Current progress in computational metabolomics.
- Ma, S., & Chowdhury, S. K. (2011). Analytical strategies for identifying drug metabolites. Bioanalysis, 3(18), 2083–2105. [Link]
- Harder, A., & von Samson-Himmelstjerna, G. (2005). Mechanisms of action of emodepside. Parasitology research, 97 Suppl 1, S1–S10. [Link]
- Widemann, B. C., Balis, F. M., Adamson, P. C., Jayaprakash, N., & Arndt, C. (1998). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid.
- Rocchetti, G., & Lucini, L. (2018). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Foods (Basel, Switzerland), 7(11), 180. [Link]
- FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. [Link]
- MDPI. (2022). Drug Metabolism and Toxicological Mechanisms. [Link]
- Van den Eede, N., & Covaci, A. (2019). Analytical techniques for metabolomic studies: a review. Bioanalysis, 11(24), 2297–2314. [Link]
- Franklin, M. R. (1991). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. Fundamental & clinical pharmacology, 5(6), 443–456. [Link]
- Hernandez, A. F., & Tsatsakis, A. M. (2017). Metabolites in the regulatory risk assessment of pesticides in the EU. Frontiers in public health, 5, 29. [Link]
- Hernandez, A. F., & Tsatsakis, A. M. (2017). Metabolites in the regulatory risk assessment of pesticides in the EU. Frontiers in public health, 5, 29. [Link]
- Wang, Y., Li, J., Lv, Y., Wang, Y., & Yang, F. (2020). Potential Pharmacokinetic Effect of Chicken Xenobiotic Receptor Activator on Sulfadiazine: Involvement of P-glycoprotein Induction. Molecules (Basel, Switzerland), 25(22), 5293. [Link]
- Isaacson, J. S., & Nicoll, R. A. (1993). The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization. Molecular pharmacology, 44(6), 1177–1184. [Link]
- Cheeke, P. R. (1988). Toxicity and metabolism of pyrrolizidine alkaloids. Journal of animal science, 66(9), 2343–2350. [Link]
- Myhre, E., Rugstad, H. E., Hansen, T., & Bredesen, J. E. (1982). Clinical pharmacokinetics of methyldopa. Clinical pharmacokinetics, 7(3), 221–233. [Link]
- Shimadzu Chemistry & Diagnostics. (n.d.). Metabolites. [Link]
- Ishii, Y., Ohta, M., & Itoh, T. (2016). Oral pharmacokinetics and in-vitro metabolism of metyrapone in male rats. Journal of pharmacy and pharmacology, 68(12), 1530–1537. [Link]
- Hussain, T., & Green, I. R. (2023). A Comprehensive Review on the Biological, Agricultural and Pharmaceutical Properties of Secondary Metabolites Based-Plant Origin. Molecules (Basel, Switzerland), 28(4), 1629. [Link]
- de Paulis, T., & Davis, L. (1981). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. NIDA research monograph, 37, 209–215. [Link]
Sources
- 1. The biological fate of reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? [mdpi.com]
- 6. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Specificity of Metoserpate Hydrochloride Assays
<_ _ _ _ _ _ _ _>
In the landscape of pharmaceutical analysis, the specificity of an assay is its cornerstone. It ensures that the signal measured is unequivocally from the analyte of interest, free from interference by impurities, degradation products, or matrix components. This guide provides an in-depth comparison of analytical methodologies for determining Metoserpate Hydrochloride, focusing on the critical parameter of assay specificity. We will explore the causality behind experimental choices and present data-driven comparisons to aid researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical techniques.
Metoserpate is a derivative of reserpic acid, and its hydrochloride salt form is used in pharmaceutical applications.[1][2][3][4] The complex structure of Metoserpate necessitates highly specific analytical methods to ensure its quality and stability.
The Imperative of Specificity in Pharmaceutical Assays
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] According to the International Council for Harmonisation (ICH) guideline Q2(R1), specificity is a critical validation parameter that must be demonstrated for all identification tests, impurity tests, and assays.[5][6][7] A lack of specificity can lead to inaccurate quantification of the active pharmaceutical ingredient (API), potentially masking stability issues or the presence of harmful impurities.[8]
To establish specificity, a method must be able to distinguish the analyte from:
-
Process Impurities: Byproducts and intermediates from the synthesis process.
-
Degradation Products: Formed when the drug substance or product is exposed to stress conditions like acid, base, light, heat, or oxidation.[9][10][11]
-
Excipients: In the case of a formulated drug product.
Comparative Evaluation of Analytical Techniques
The choice of an analytical technique is pivotal in achieving the required level of specificity. Here, we compare the most relevant methods for the analysis of this compound.
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility.[12][13] When coupled with a Photodiode Array (PDA) detector, it becomes a powerful tool for assessing peak purity, a direct measure of specificity.[14][15][16]
-
Principle of Specificity: HPLC separates this compound from potential impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[17] The PDA detector acquires full UV-Vis spectra across the entire chromatographic peak. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical.[14][16] Any co-eluting impurity with a different UV spectrum will cause spectral dissimilarities, which are flagged by the chromatography data system.[18]
-
Advantages:
-
Limitations:
-
Spectral Similarity: Cannot distinguish between compounds with identical UV spectra.
-
Sensitivity: May not detect impurities present at very low levels.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly specific detection capability of mass spectrometry, making it the gold standard for impurity identification and profiling.[20][21][22][23]
-
Principle of Specificity: Specificity in LC-MS is achieved by monitoring the specific mass-to-charge ratio (m/z) of this compound and its potential impurities.[24][25] Even if two compounds co-elute chromatographically, they can be distinguished and quantified independently if they have different molecular weights. Tandem MS (MS/MS) further enhances specificity by fragmenting the parent ion and monitoring specific fragment ions.[26]
-
Advantages:
-
Unmatched Specificity: Mass-based detection is inherently more specific than UV detection.[24]
-
High Sensitivity: Capable of detecting and quantifying trace-level impurities.[22][23]
-
Structural Elucidation: Provides molecular weight and fragmentation data that are crucial for identifying unknown impurities.[20][21]
-
-
Limitations:
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by matrix components, potentially affecting accuracy.
-
Complexity and Cost: Requires more specialized instrumentation and expertise compared to HPLC-UV.
-
Non-Separation Techniques (e.g., UV-Vis Spectrophotometry, Titrimetry)
While historically used, these methods are generally considered non-specific for assay and impurity determination in modern pharmaceutical analysis.
-
Principle and Specificity Issues: A direct UV-Vis spectrophotometric assay would measure the absorbance of a solution at a specific wavelength. Any impurity or excipient that absorbs at that wavelength will interfere, leading to an overestimation of the API content. Similarly, a titrimetric assay (e.g., acid-base titration) would react with any acidic or basic species in the sample, not just the analyte. While these methods can be used in combination with other, more specific tests, they lack standalone specificity.[5]
Summary Comparison Table
| Feature | HPLC-UV/PDA | LC-MS | Non-Separation Techniques |
| Specificity | High (with peak purity) | Very High / Excellent | Low / Non-specific |
| Primary Mechanism | Chromatographic Separation & Spectral Homogeneity | Chromatographic Separation & Mass-to-Charge Ratio | Bulk Property Measurement |
| Impurity Detection | Good, limited by UV chromophore and concentration | Excellent, detects at trace levels | Poor, prone to interference |
| Impurity Identification | Limited (requires standards) | Excellent (provides MW and structural data) | Not possible |
| Regulatory Acceptance | Widely Accepted for Assay & Impurities | Gold Standard for Impurity ID & Profiling | Limited, generally unacceptable as a sole method |
| Complexity & Cost | Moderate | High | Low |
Experimental Design for Specificity Validation
A robust validation of assay specificity is a self-validating system. The cornerstone of this is a forced degradation study .[17][27][28] This involves intentionally stressing the drug substance to produce degradation products, which are then analyzed to prove that the analytical method can separate them from the intact drug.[9][10]
Workflow for Specificity Validation
Caption: Workflow for validating the specificity of an analytical method.
Experimental Protocol: Forced Degradation Study for this compound via HPLC-PDA
This protocol outlines the steps to demonstrate the specificity of an HPLC assay for this compound.
1. Preparation of Samples:
-
API Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 mg/mL).
-
Placebo Solution (for drug product): Prepare a solution containing all excipients in the formulation without the API.
-
Impurity-Spiked Solution: Spike the API solution with known related substances, if available.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix API solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Mix API solution with 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize before injection.
-
Oxidation: Mix API solution with 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Store the solid drug substance at 80°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) for 24 hours.
-
Note: The goal is to achieve 5-20% degradation of the active ingredient.[19] Adjust stress conditions if degradation is excessive or insufficient.
3. HPLC-PDA Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from 10% to 90% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
PDA Detection: Scan from 200-400 nm, with extraction at the λmax of this compound.
4. Data Evaluation and Acceptance Criteria:
-
Resolution: The resolution between the this compound peak and the closest eluting degradation peak or impurity must be ≥ 2.0.[17][19]
-
Peak Purity: The peak purity index or angle for the this compound peak in all stressed samples must pass the software-determined threshold, indicating no spectral heterogeneity.
-
Placebo Interference: The chromatogram of the placebo solution should show no peak at the retention time of this compound.
Illustrating Chromatographic Specificity
The primary goal of a stability-indicating method is to achieve baseline separation between the main analyte and all potential degradants.
Caption: Ideal separation in a stability-indicating HPLC method.
Conclusion
Evaluating the specificity of an assay for this compound requires a systematic and scientifically sound approach.
-
For routine quality control, a well-validated HPLC-PDA method is robust, reliable, and provides a high degree of specificity assurance through chromatographic separation and peak purity analysis. Its widespread availability makes it the workhorse of the pharmaceutical industry.
-
For impurity identification, structural elucidation, and the analysis of complex matrices where co-elution is a significant risk, LC-MS is the superior technique. Its mass-based detection provides an orthogonal and more definitive measure of specificity.
Ultimately, the choice of method depends on the intended purpose of the analysis. A comprehensive approach, often involving the use of both HPLC-PDA and LC-MS at different stages of drug development, ensures the highest confidence in the quality, safety, and efficacy of the final drug product.
References
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Volumetric.
- LC-MS and CE-MS Str
- Forced Degradation Studies for Stability. Nelson Labs.
- PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharmaeli.
- Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks.
- Peak Purity Algorithms using Diode Array Detectors.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector. Shimadzu.
- Learn how to conduct structural analysis of impurities in pharmaceuticals. Technology Networks.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- 3 Critical Parameters to Examine During HPLC Valid
- Peak Purity / Deconvolution. Shimadzu.
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
- HPLC Specificity Testing: Importance Explained. Altabrisa Group.
- ICH Q2 Analytical Method Valid
- HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.
- ICH Q2 R1: Mastering Analytical Method Valid
- Metoserp
- Development and Validation of HPLC Methods in Pharmaceutical Analysis. Technology Networks.
- METOSERP
- METOSERP
- Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry. PubMed.
- Methyl reserp
- Methyldop
- New Analytical Techniques and Methods in Pharmaceutical Science. MDPI.
- This compound for the treatment of hysteria in replacement pullets. PubMed.
- Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets.
- Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. PMC.
Sources
- 1. Metoserpate | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Compound: METOSERPATE (CHEMBL2110987) - ChEMBL [ebi.ac.uk]
- 4. This compound for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. jordilabs.com [jordilabs.com]
- 7. scribd.com [scribd.com]
- 8. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Peak Purity / Deconvolution â Pharmaceutical & Biopharmaceuticals [ssi.shimadzu.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chimia.ch [chimia.ch]
- 22. hpst.cz [hpst.cz]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 25. Determination of metoserpate, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nelsonlabs.com [nelsonlabs.com]
- 28. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Metoserpate Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of Metoserpate Hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from regulatory standards and best practices in chemical waste management, providing a self-validating system for your laboratory's safety protocols.
Understanding this compound: A Profile for Safe Handling
Key Safety Considerations:
-
Organ Damage: Potential for organ damage (nervous system, heart) with repeated exposure[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. In cases of potential dust generation, respiratory protection may be necessary[1][3].
The Regulatory Landscape: EPA and OSHA Frameworks
The disposal of chemical waste, particularly pharmaceutical waste, is governed by strict federal and state regulations. The two primary federal agencies setting these standards in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Role: The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for proper management of hazardous and non-hazardous solid waste[4][5]. For pharmaceuticals, the EPA provides specific management standards for healthcare facilities, which serve as a valuable reference for research laboratories[6][7]. A key takeaway from recent EPA rulings is the prohibition of sewering hazardous pharmaceutical waste, aiming to reduce the amount of these chemicals entering waterways[8][9].
-
OSHA's Role: OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who may be exposed to hazardous substances[10][11]. This includes requirements for written health and safety plans, employee training, and emergency response procedures[11][12][13].
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is considered hazardous under RCRA. Pharmaceutical waste can be classified as hazardous in a few ways:
-
P-listed or U-listed: These lists contain pure and commercial-grade formulations of certain unused chemicals that are designated as hazardous waste[4][8]. While this compound is not explicitly on these lists, any new or unused formulation should be managed with high caution.
-
Characteristic Hazardous Waste: This category includes wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[8].
-
Toxicity: A waste is considered toxic if it contains certain contaminants at or above specified concentrations. This is determined through the Toxicity Characteristic Leaching Procedure (TCLP)[4]. Given that this compound is a pharmacologically active compound, it is prudent to manage it as a toxic hazardous waste unless TCLP data proves otherwise.
-
Step 2: Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be compatible with the chemical.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The date accumulation started.
-
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage
Accumulated hazardous waste must be stored safely pending disposal.
-
Secure Location: Store the waste container in a designated, secure area, away from general laboratory traffic.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Ventilation: Ensure the storage area is well-ventilated.
Step 4: Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and approved vendors.
-
Manifesting: For hazardous waste, a hazardous waste manifest will be required. This is a legal document that tracks the waste from its point of generation to its final disposal facility[6].
-
Prohibited Disposal Methods:
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the risks associated with chemical handling.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Control: If the spill is small and you are trained to do so, control the spill by using an appropriate absorbent material. Avoid generating dust[1].
-
Clean-up: Carefully sweep or vacuum the absorbed material and place it in a labeled hazardous waste container[1]. Clean the spill area thoroughly.
-
PPE: Always wear appropriate PPE during spill cleanup.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[2].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
Visualizing the Disposal Workflow
To provide a clear and concise overview of the decision-making process for the disposal of this compound, the following flowchart has been developed.
Sources
- 1. uspmsds.com [uspmsds.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. epa.gov [epa.gov]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. waste360.com [waste360.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. osha.gov [osha.gov]
Navigating the Safe Handling of Metoserpate Hydrochloride: A Guide to Personal Protective Equipment
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Metoserpate Hydrochloride. By detailing the necessary personal protective equipment (PPE), operational protocols, and disposal plans, we aim to foster a culture of safety and precision in the laboratory. The following procedural guidance is designed to directly address operational questions and establish a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks of this compound
To establish robust safety protocols, we can infer the potential hazards from well-documented related chemical classes, such as phenothiazines. Compounds in this class are known to present the following risks:
-
Skin Hazards: May cause skin irritation and potentially lead to allergic skin reactions or sensitization upon repeated contact.[3][4][5]
-
Eye Irritation: Direct contact can cause irritation.[6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]
-
Systemic Effects: May cause damage to organs through prolonged or repeated exposure.[3][4][5]
Given these potential hazards, a stringent PPE protocol is not merely a recommendation but a critical component of safe laboratory practice.
The Core PPE Ensemble: Your First Line of Defense
For all routine procedures involving this compound in solid or solution form, a fundamental PPE ensemble is mandatory. This baseline protection is designed to mitigate risks associated with accidental contact, minor spills, and aerosol exposure.
-
Hand Protection: Double gloving with powder-free nitrile or butyl rubber gloves is required. The inner glove should be tucked under the cuff of the lab coat, and the outer glove placed over the cuff. Inspect gloves for any signs of degradation before use.[4][7]
-
Body Protection: A disposable, low-permeability lab coat with a solid front and tight-fitting knit cuffs is essential. This prevents skin contact and contamination of personal clothing.[4][5]
-
Eye and Face Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. When there is a potential for splashing or aerosol generation (e.g., vortexing, sonicating), a full-face shield must be worn in addition to safety glasses.[4][7]
Task-Specific PPE Requirements
Different laboratory operations carry varying levels of risk. The following table outlines the minimum PPE required for specific tasks involving this compound. Always perform these tasks within a certified chemical fume hood or other appropriate ventilated enclosure.[7]
| Task/Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing Solid Compound | N95 or P100 Respirator | Double Nitrile/Butyl Gloves | Safety Glasses & Face Shield | Disposable Lab Coat |
| Preparing Stock Solutions | N95 Respirator (if dust is possible) | Double Nitrile/Butyl Gloves | Safety Glasses & Face Shield | Disposable Lab Coat |
| Performing Dilutions | Not required in fume hood | Double Nitrile/Butyl Gloves | Safety Glasses | Disposable Lab Coat |
| In-vitro/In-vivo Dosing | As per risk assessment | Double Nitrile/Butyl Gloves | Safety Glasses | Disposable Lab Coat |
| Spill Cleanup | P100 Respirator with Organic Vapor Cartridge | Heavy-duty Nitrile/Butyl Gloves | Chemical Splash Goggles & Face Shield | Chemical Resistant Gown/Apron |
Experimental Protocol: PPE Donning and Doffing
The integrity of your PPE is only as good as your procedure for putting it on and taking it off. Following a strict sequence prevents cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the disposable lab coat, ensuring complete coverage. Fasten securely at the back.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on safety glasses and a face shield if necessary.
Doffing Sequence (to be performed in the work area):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by turning them inside out, avoiding contact with the outer surface.
-
Lab Coat: Unfasten the lab coat. Roll it down from the shoulders, turning it inside out as you go. Dispose of it immediately in the designated waste container.
-
Hand Hygiene: With inner gloves still on, perform hand hygiene using an alcohol-based hand sanitizer.
-
Eye/Face Protection: Remove the face shield and/or safety glasses.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection and Disposal Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE and ensuring its proper disposal.
Caption: PPE selection and disposal workflow for this compound.
Disposal Plan for Contaminated Materials
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Immediate Disposal: Upon doffing, place all contaminated items (gloves, lab coats, respirator cartridges, etc.) directly into a designated, clearly labeled hazardous waste container.[4]
-
Waste Container: The container should be a sealable, leak-proof plastic bag or a rigid container specifically for hazardous chemical waste.
-
Final Disposal: Dispose of the hazardous waste according to your institution's environmental health and safety (EHS) guidelines and in compliance with local, state, and federal regulations.[6] Never mix this waste with general laboratory trash.
By adhering to these rigorous guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that the pursuit of scientific advancement is not compromised by avoidable risks.
References
- Phenothiazine SDS, 92-84-2 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/products/pidP20160812031124231-phenothiazine.html
- Essential Safety and Operational Guidance for Handling Phenothiazine, 10-acetyl-, 5-oxide. Benchchem. [URL: Not Available]
- SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/d9628
- PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/27355_msds.pdf
- AOABH Physicians Manual and Practice Guidelines Quick Guide: Parameters for the Use of Antipsychotic Medic
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1489.pdf
- Antipsychotics: Uses, Side Effects, and Safety Tips. Rethink Mental Illness. URL: https://www.rethink.
- Safety Data Sheet Phenothiazine Revision 4, Date 03 Mar 2022. Redox. URL: https://www.redox.
- METOSERPATE. precisionFDA. URL: https://precision.fda.gov/substances/X3G4L02XQU
- Taking antipsychotics safely. Mind. URL: https://www.mind.org.uk/information-support/drugs-and-treatments/antipsychotics/taking-antipsychotics-safely/
- Precautions before prescribing antipsychotic drugs. The BMJ. URL: https://www.bmj.com/content/325/7375/1253.2.full
- This compound for the treatment of hysteria in replacement pullets. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/606230/
- Neuroleptic Agent Toxicity Treatment & Management. Medscape Reference. URL: https://emedicine.medscape.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
